molecular formula C12H13BrN2O2 B1290318 tert-Butyl 5-bromo-1H-indazole-1-carboxylate CAS No. 651780-02-8

tert-Butyl 5-bromo-1H-indazole-1-carboxylate

カタログ番号: B1290318
CAS番号: 651780-02-8
分子量: 297.15 g/mol
InChIキー: CAQGDWLRIQCXSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 5-bromo-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C12H13BrN2O2 and its molecular weight is 297.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 5-bromoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQGDWLRIQCXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970561
Record name tert-Butyl 5-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-49-4
Record name tert-Butyl 5-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 5-bromo-1H-indazole-1-carboxylate

The indazole ring system, a bicyclic heteroaromatic structure, is recognized within the medicinal chemistry community as a "privileged scaffold." Its structural resemblance to indole allows it to act as a bioisostere, mimicking the natural indole core found in many biologically active molecules and enabling interactions with a wide range of biological targets.[1][2] This has led to the development of numerous indazole-containing compounds with significant therapeutic potential, including anti-cancer, anti-inflammatory, and antiemetic agents.[1][3][4]

Within this valuable class of molecules, this compound has emerged as a cornerstone building block for synthetic and medicinal chemists. Its design is a masterful example of strategic functionalization: the tert-butoxycarbonyl (Boc) group provides robust protection for the indazole nitrogen, while the bromine atom at the 5-position serves as a versatile synthetic handle for elaboration. This guide provides a comprehensive technical overview of this key intermediate, from its fundamental properties and synthesis to its critical applications in the construction of complex molecular architectures for drug development.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. This compound is unambiguously identified by its CAS Registry Number. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 651780-02-8[5][6][7][8]
Molecular Formula C₁₂H₁₃BrN₂O₂[5][6][7]
Molecular Weight 297.15 g/mol [5][7][9]
Appearance Off-white to light yellow solid[9]
Boiling Point 377 °C (Predicted)[7][9]
Density 1.46 g/cm³ (Predicted)[7][9]
Storage Temperature 2-8 °C[7][9]
Synonyms 1-Boc-5-bromo-1H-indazole, 5-Bromo-1-(tert-butoxycarbonyl)-1H-indazole, 5-Bromoindazole-1-carboxylic acid tert-butyl ester[7][9]

Synthesis and Purification: A Mechanistic Perspective

The most common and efficient synthesis of this compound involves the N-protection of the commercially available starting material, 5-bromo-1H-indazole. This reaction is a cornerstone of heterocyclic chemistry, and understanding the role of each reagent is key to achieving high yield and purity.

The Boc Protection Reaction

The core transformation is the addition of a tert-butoxycarbonyl (Boc) group to the N1 position of the indazole ring. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") in the presence of a base.

Synthesis_Workflow cluster_reactants Reactants & Conditions SM 5-Bromo-1H-indazole Product tert-Butyl 5-bromo-1H- indazole-1-carboxylate SM->Product N-acylation Reaction Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc2O->Product N-acylation Reaction Base Base (e.g., DMAP, TEA) Base->Product N-acylation Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Product N-acylation Reaction

Caption: General workflow for the synthesis of the title compound.

Causality Behind Experimental Choices:

  • Reagent Selection (Boc Anhydride): Boc anhydride is the electrophile. It is chosen for its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are volatile and easily removed.

  • Base Catalyst (DMAP/TEA): A base is crucial for the reaction to proceed efficiently. 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive intermediate, which is then more susceptible to attack by the indazole nitrogen. A non-nucleophilic base like triethylamine (TEA) may also be added to act as an acid scavenger, neutralizing the proton released from the indazole nitrogen. This prevents the protonation of the starting material and drives the reaction to completion.

  • Solvent Choice (DCM/THF): Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of Boc anhydride and to ensure all reactants remain in solution.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for N-Boc protection of indazole systems.[10][11]

  • Preparation: To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1-1.0 eq.).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise or as a solution in DCM.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water and brine (saturated NaCl solution) to remove the catalyst and any water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10-30%) to afford the pure this compound.[10][11]

Core Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The Boc group deactivates the N1-position and directs reactivity, while the C5-bromo atom provides a reliable anchor point for carbon-carbon and carbon-nitrogen bond-forming reactions.[2]

Applications Central tert-Butyl 5-bromo-1H- indazole-1-carboxylate Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Base) Central->Suzuki R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (Pd catalyst, Base, Ligand) Central->Buchwald R₂-NH Aryl 5-Aryl-1-Boc-indazoles (Kinase Inhibitor Scaffolds) Suzuki->Aryl Amino 5-Amino-1-Boc-indazoles (H-bond donors/acceptors) Buchwald->Amino Deboc Deprotection (e.g., TFA, HCl) FreeNH 5-Substituted-1H-indazoles Deboc->FreeNH Aryl->Deboc Amino->Deboc

Caption: Key synthetic transformations of the title compound.

Suzuki-Miyaura Cross-Coupling: Building C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple the 5-position of the indazole with various aryl or heteroaryl boronic acids or esters. This strategy is frequently employed to synthesize scaffolds that can mimic the adenine region of ATP, a common feature of kinase inhibitors.[2]

Generic Protocol:

  • To a degassed mixture of this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for several hours until TLC or LC-MS analysis indicates completion.

  • Cool the mixture, dilute with ethyl acetate, and wash with water.

  • Purify the product via silica gel chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The introduction of an amino group at the 5-position can provide crucial hydrogen bond donor/acceptor sites for enhanced interaction with a protein target.[2] The Buchwald-Hartwig amination is the premier method for this transformation, coupling the bromo-indazole with a wide range of primary or secondary amines.

Generic Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) in an anhydrous solvent like toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed.

  • After cooling, quench the reaction carefully, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residue.

  • Purify the product via silica gel chromatography.

Boc Deprotection

Following the functionalization at the 5-position, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to reveal the free N-H of the indazole, which may be critical for biological activity or for further synthetic manipulation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from closely related bromo-indazole derivatives provide a strong basis for safe handling procedures.[12][13][14]

  • Hazards: Compounds in this class are generally considered harmful if swallowed and may cause serious skin, eye, and respiratory tract irritation.[12][14]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[13][14] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12][14]

    • Skin: Wash off immediately with soap and plenty of water.[12]

    • Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[12][13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[7][12]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design. Its carefully arranged functional groups—a stable protecting group and a versatile reactive site—provide chemists with a reliable and efficient entry point into the synthesis of diverse and complex indazole derivatives. Its widespread use in the construction of potential kinase inhibitors and other therapeutic agents underscores its importance in the ongoing quest for novel medicines. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any researcher working at the forefront of medicinal chemistry and drug discovery.

References

  • Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). Available at: [Link]

  • Oakwood Chemical. This compound. Available at: [Link]

  • Chongqing Chemdad Co. This compound. Available at: [Link]

  • IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Available at: [Link]

  • PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • J&K Scientific. 4-Bromo-1H-indazole-5-carboxylic acid tert-butyl ester. Available at: [Link]

  • PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These bicyclic aromatic heterocycles are key components in therapeutics targeting a wide array of diseases, including cancer and inflammatory conditions.[3][4] Within this class of molecules, tert-Butyl 5-bromo-1H-indazole-1-carboxylate emerges as a pivotal building block. Its strategic combination of a stable N-Boc protecting group and a reactive C-5 bromine atom provides chemists with a versatile platform for constructing complex molecular architectures.

This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, provide validated protocols for its synthesis, explore its reactivity and synthetic utility, and discuss its applications and safety considerations, grounding all information in authoritative references.

Compound Identification and Physicochemical Properties

The fundamental characteristics of a chemical reagent are critical for its effective use in synthesis. The properties of this compound are summarized below. The tert-butoxycarbonyl (Boc) group serves to protect the indazole nitrogen, preventing unwanted side reactions and influencing the molecule's overall solubility and reactivity.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 651780-02-8[5][6]
Molecular Formula C₁₂H₁₃BrN₂O₂[5]
Molecular Weight 297.15 g/mol [5]
Appearance White to off-white solidTypical supplier data
Melting Point Not consistently reported; varies by purity-
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF)Inferred from synthesis protocols
Spectroscopic Data
  • ¹H NMR (CDCl₃, 300 MHz, predicted):

    • δ 8.1-8.3 (d, 1H): Proton at the C4 position, appearing as a doublet due to coupling with C6-H.

    • δ 8.0-8.2 (s, 1H): Proton at the C3 position.

    • δ 7.5-7.7 (d, 1H): Proton at the C7 position.

    • δ 7.4-7.6 (dd, 1H): Proton at the C6 position, showing coupling to both C4-H and C7-H.

    • δ 1.7 (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

  • ¹³C NMR (CDCl₃, 75 MHz, predicted):

    • δ ~150: Carbonyl carbon of the Boc group.

    • δ ~140-142: Quaternary carbons of the indazole ring.

    • δ ~115-130: Aromatic carbons in the indazole ring.

    • δ ~115 (C-Br): Carbon atom attached to bromine.

    • δ ~84: Quaternary carbon of the tert-butyl group.

    • δ ~28: Methyl carbons of the tert-butyl group.

  • IR (neat, cm⁻¹):

    • ~2980-2930: C-H stretching from the tert-butyl group.

    • ~1730-1750: Strong C=O stretching from the Boc carbonyl group.

    • ~1600, ~1470: C=C stretching from the aromatic rings.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the N-protection of commercially available 5-bromo-1H-indazole. The choice of the Boc group is strategic; it is robust enough to withstand a variety of reaction conditions (e.g., organometallic cross-coupling) yet can be removed under relatively mild acidic conditions that typically do not affect other functional groups.

G cluster_0 Synthesis Workflow Start 5-bromo-1H-indazole Reagents Di-tert-butyl dicarbonate (Boc)₂O 4-Dimethylaminopyridine (DMAP) Dichloromethane (DCM) Start->Reagents Reaction Product This compound Reagents->Product Boc Protection Purification Column Chromatography Product->Purification Workup & Crude Isolation Final Pure Product Purification->Final

Caption: Workflow for the N-Boc protection of 5-bromo-1H-indazole.

Experimental Protocol: N-Boc Protection

This protocol is adapted from standard procedures for the N-protection of indazoles and related heterocycles.[3][4] The use of DMAP as a nucleophilic catalyst is crucial for accelerating the reaction, which would otherwise be sluggish.

  • Preparation: To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent. Combine the fractions containing the desired product and concentrate to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from two primary features: the labile Boc-protecting group and the C5-bromine atom, which is primed for cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications.

G cluster_1 Synthetic Utility Pathways cluster_deprotection Deprotection cluster_coupling Cross-Coupling at C5 Start tert-Butyl 5-bromo-1H- indazole-1-carboxylate Deprotection_Product 5-bromo-1H-indazole Start->Deprotection_Product TFA or HCl in Dioxane/DCM Suzuki_Product 5-Aryl/Heteroaryl Derivative (Suzuki Coupling) Start->Suzuki_Product Ar-B(OH)₂ Pd Catalyst, Base Buchwald_Product 5-Amino Derivative (Buchwald-Hartwig Amination) Start->Buchwald_Product R₂NH Pd Catalyst, Base

Caption: Key reaction pathways for this compound.

Deprotection of the Boc Group

The removal of the Boc group is a fundamental transformation, regenerating the N-H of the indazole ring. This is typically achieved under acidic conditions.

  • Mechanism: The reaction is initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.

  • Common Reagents:

    • Trifluoroacetic acid (TFA) in DCM.

    • Hydrogen chloride (HCl) in a solvent like 1,4-dioxane or diethyl ether.

  • Significance: This step is often performed after modifications at the C5-position have been completed, unmasking the nitrogen for further functionalization or to reveal the final target structure.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is the molecule's primary handle for building molecular complexity. It readily participates in various palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[8]

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the bromo-indazole with an organoboron reagent (e.g., an aryl or heteroaryl boronic acid). This is a powerful method for synthesizing bi-aryl structures commonly found in kinase inhibitors.[8]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromo-indazole with a primary or secondary amine.[8] This is invaluable for introducing amino groups that can act as key hydrogen bond donors or acceptors for protein-ligand interactions.[8]

  • Other Couplings: The C5-Br site is also amenable to other transformations like Sonogashira (with terminal alkynes), Heck (with alkenes), and cyanation reactions.

Applications in Drug Discovery

The utility of this compound is not merely theoretical; it is a direct result of the demonstrated biological importance of the indazole core.[2]

  • Scaffold for Kinase Inhibitors: Many FDA-approved and investigational kinase inhibitors feature a substituted indazole core. The C5 position often interacts with the solvent-exposed region of the ATP-binding pocket, making modifications via this building block a key strategy for tuning selectivity and potency.[8]

  • Intermediate for Complex Heterocycles: As a stable, protected, and reactive intermediate, it serves as a starting point for multi-step syntheses of compounds with potential anti-inflammatory, anticancer, and anti-angiogenic properties.[1] The ability to selectively deprotect the nitrogen or react at the bromine provides orthogonal synthetic handles, enabling precise control over the construction of the final molecule.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. Based on data for the target compound and closely related structures, the following precautions should be observed.[5][9]

Hazard CategoryGHS Classification & Statement
Acute Toxicity May be harmful if swallowed.
Skin Irritation H315: Causes skin irritation.[5]
Eye Irritation H319: Causes serious eye irritation.[5]
Respiratory Irritation H335: May cause respiratory irritation.[5]
Recommended Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[10]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists and synthetic researchers. Its well-defined reactivity, characterized by the orthogonal nature of its Boc-protected nitrogen and its reactive C5-bromine, provides a reliable and versatile entry point into the synthesis of novel and complex indazole derivatives. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new therapeutic agents.

References

  • (IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021-07-06). Available at: [Link]

  • PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | C13H15BrN2O2. Available at: [Link]

  • IUCr Journals. tert-Butyl 3-amino-5-bromo-1H-indazole-1. (2021-07-06). Available at: [Link]

  • Wiley-VCH. Supporting Information. (2007). Available at: [Link]

  • ResearchGate. (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. (2021-05-01). Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Available at: [Link]

  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4. Available at: [Link]

Sources

tert-Butyl 5-bromo-1H-indazole-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, details a robust synthetic protocol with mechanistic insights, and explores its versatile applications in the synthesis of complex pharmaceutical agents. Emphasis is placed on the strategic role of the tert-butoxycarbonyl (Boc) protecting group and the C5-bromo moiety in facilitating advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this key intermediate.

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic functionalization of the indazole ring system is paramount for modulating biological activity and optimizing pharmacokinetic profiles.

This compound emerges as a particularly valuable intermediate in this context. Its structure is engineered for maximum synthetic utility:

  • The 5-bromo Substituent: This bromine atom serves as a versatile synthetic handle, primarily for introducing molecular complexity through metal-catalyzed cross-coupling reactions.[4]

  • The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position serves two critical functions: it deactivates the pyrazole ring towards unwanted electrophilic substitution and prevents side reactions at the N-H position during subsequent synthetic steps. Its acid-lability ensures it can be removed under mild conditions when desired.

This guide provides an in-depth analysis of this compound, from its fundamental properties to its application in creating novel therapeutic candidates.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃BrN₂O₂[5][6]
Molecular Weight 297.15 g/mol [5][6][7]
CAS Number 651780-02-8[5]
Appearance Off-white to light yellow solid[6]
Boiling Point 377 °C (Predicted)[6]
Density 1.46 g/cm³ (Predicted)[6]
Storage Temperature 2-8 °C[6]
Synonyms 1-Boc-5-bromo-1H-indazole, 5-Bromo-indazole-1-carboxylic acid tert-butyl ester[6]

Synthesis Protocol and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the direct N-acylation of 5-bromo-1H-indazole. The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol: N-Boc Protection

This protocol is adapted from established procedures for the Boc protection of indazole and amine functionalities.[1][8]

  • Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add 4-(dimethylamino)pyridine (DMAP) (1.0-1.2 eq).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure title compound.[8]

Mechanistic Rationale

The choice of reagents is critical for the success of this transformation. DMAP serves as a highly effective nucleophilic catalyst. It reacts with (Boc)₂O to form a more reactive Boc-pyridinium intermediate. This intermediate is then readily attacked by the nitrogen of the indazole ring, leading to the formation of the N-Boc product with the release of CO₂, tert-butanol, and the regeneration of the DMAP catalyst. This catalytic cycle makes the reaction highly efficient.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product SM1 5-bromo-1H-indazole R1 Mix & Stir at 0°C to RT (12-18h) SM1->R1 SM2 (Boc)₂O SM2->R1 SM3 DMAP (Catalyst) SM3->R1 SM4 DCM (Solvent) SM4->R1 W1 Aqueous Wash R1->W1 W2 Dry (Na₂SO₄) W1->W2 W3 Concentrate W2->W3 P1 Silica Gel Chromatography W3->P1 FP tert-Butyl 5-bromo-1H-indazole-1-carboxylate P1->FP

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. While specific spectra for this exact compound are not publicly cataloged, the expected features can be reliably predicted based on its structure and data from analogous compounds.[9]

  • ¹H NMR: The spectrum should feature a sharp singlet around 1.5-1.7 ppm, integrating to 9 protons, characteristic of the tert-butyl group. The aromatic region (7.0-8.5 ppm) will show signals corresponding to the three protons on the indazole ring system, with splitting patterns dictated by their positions relative to the bromine atom.

  • ¹³C NMR: The spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80-85 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group will appear downfield, typically in the 148-155 ppm range. Signals for the aromatic carbons will also be present.

  • FT-IR: A strong absorption band in the region of 1720-1750 cm⁻¹ is indicative of the C=O stretch of the carbamate group.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Core Applications in Drug Discovery

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules, particularly kinase inhibitors and other targeted therapeutics.[4] The C5-bromo position is the key reactive site for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This reaction is used to form carbon-carbon bonds by coupling the bromo-indazole with various aryl or heteroaryl boronic acids or esters. This is a powerful method for synthesizing 5-aryl-indazole derivatives, which are common motifs in kinase inhibitors designed to interact with the adenine region of the ATP binding site.[4]

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling the bromo-indazole with a wide range of primary or secondary amines.[4] Introducing an amino group at the C5-position can provide additional hydrogen bond donor/acceptor sites, significantly enhancing the binding affinity of a drug candidate to its protein target.[4]

The Boc group is essential during these transformations as it prevents competing reactions at the indazole N1-position. Following the coupling reaction, the Boc group can be cleanly removed with an acid such as trifluoroacetic acid (TFA) to reveal the N-H, which can be a critical interaction point or a site for further functionalization.

Applications_Workflow cluster_reagent Key Intermediate cluster_products Derivative Classes Start tert-Butyl 5-bromo-1H-indazole-1-carboxylate Reac1 Suzuki Coupling (Ar-B(OH)₂ / Pd Catalyst) Start->Reac1 Reac2 Buchwald-Hartwig Amination (R₂NH / Pd Catalyst) Start->Reac2 Prod1 5-Aryl-Indazoles (Kinase Scaffolds) Prod2 5-Amino-Indazoles (Enhanced Binding) Reac1->Prod1 Reac2->Prod2

Caption: Key applications in palladium-catalyzed cross-coupling reactions.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, guidelines can be inferred from related bromo-indazole compounds.[10][11][12]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[11][12]

  • Potential Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.[10][12]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is between 2-8 °C to ensure long-term stability.[6]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactive sites—the C5-bromine for coupling and the labile N1-Boc group for protection—provide a reliable and versatile platform for the synthesis of novel and complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). Available at: [Link]

  • Oakwood Chemical. This compound. Available at: [Link]

  • Cenmed Enterprises. Tert Butyl 5 Bromo 1H Indazole 1 Carboxylate. Available at: [Link]

  • PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

  • Yoshida, K., et al. (2007). Supporting Information for A New Versatile Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Diazo Compounds to Arynes. Wiley-VCH. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid. Available at: [Link]

  • ResearchGate. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

  • The Royal Society of Chemistry. (Year not specified). Supporting Information. Available at: [Link]

  • Supporting Information. (Year not specified). Characterization Data of the Products. Available at: [Link]

  • Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR-%2C-H-and-C-NMR-%2C-a-Khan-Javed/056910606d863f6492982a55928d2d1e2b678125]([Link]

  • PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

The Strategic Importance of tert-Butyl 5-bromo-1H-indazole-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a diverse range of protein targets with high affinity.[3][4] The unique electronic and structural features of the indazole ring system allow it to serve as a versatile template for the design of potent and selective therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, anticancer properties.[2][5] The strategic functionalization of the indazole core is a key focus in the development of novel drugs, particularly in the realm of targeted cancer therapy.

This technical guide focuses on a key derivative, tert-butyl 5-bromo-1H-indazole-1-carboxylate , a versatile building block that plays a pivotal role in the synthesis of complex, biologically active molecules. The presence of the bromine atom at the 5-position provides a crucial handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions.[6] Simultaneously, the tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indazole ring offers a reliable method for modulating reactivity and enabling regioselective synthesis, which can be readily removed under acidic conditions when required. This guide will provide a comprehensive overview of the structure, properties, synthesis, and applications of this important intermediate, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Physicochemical and Structural Characteristics

The precise chemical identity and physical properties of a synthetic intermediate are fundamental to its effective use in multi-step syntheses. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 651780-02-8[7][8]
Molecular Formula C₁₂H₁₃BrN₂O₂[7]
Molecular Weight 297.15 g/mol [7]
Appearance White to off-white crystalline powder[5]
Boiling Point 377 °C (Predicted)[9]
Density 1.46 g/cm³ (Predicted)[9]
Melting Point 116 °C (for the analogous tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate)[2][10]

Structural Elucidation:

The structure of this compound features a planar bicyclic indazole core. The bromine atom is situated at the C5 position of the benzene ring, while the bulky tert-butoxycarbonyl group is attached to the N1 nitrogen of the pyrazole ring. X-ray crystallographic studies of similar indazole derivatives reveal a nearly co-planar arrangement of the fused pyrazole and benzene rings.[2][10]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group around 1.7 ppm. The aromatic region would display signals corresponding to the protons on the indazole ring, with their chemical shifts and coupling constants influenced by the bromine substituent. The C3-H proton would likely appear as a singlet at lower field, while the C4-H, C6-H, and C7-H protons would exhibit characteristic doublet or doublet of doublets splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the quaternary carbon of the tert-butyl group around 82-85 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group would resonate at approximately 150 ppm. The spectrum would also display distinct signals for the carbons of the indazole ring system.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process, starting from a commercially available precursor. The first step involves the synthesis of 5-bromo-1H-indazole, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 5-bromo-1H-indazole

A common and efficient method for the synthesis of 5-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by intramolecular cyclization.

Experimental Protocol:

  • To a solution of 4-bromo-2-methylaniline in a suitable solvent such as chloroform, add acetic anhydride and stir at room temperature.

  • Add potassium acetate, followed by the dropwise addition of isoamyl nitrite.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Treat the residue with concentrated hydrochloric acid and heat to effect hydrolysis.

  • Cool the mixture and basify with a strong base (e.g., NaOH) to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 5-bromo-1H-indazole.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Acetylates the amino group of 4-bromo-2-methylaniline, forming the corresponding acetamide. This is a crucial step for the subsequent diazotization reaction.

  • Isoamyl Nitrite: Acts as the diazotizing agent, converting the amino group into a diazonium salt.

  • Potassium Acetate: Serves as a base to facilitate the reaction.

  • Reflux: Provides the necessary thermal energy for the intramolecular cyclization to form the indazole ring.

  • Acid Hydrolysis: Removes the acetyl group from the indazole nitrogen.

  • Basification and Extraction: Neutralizes the excess acid and allows for the isolation of the final product.

Step 2: N-Boc Protection of 5-bromo-1H-indazole

The protection of the N-H group of the indazole is essential for preventing side reactions in subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its ease of removal.

Experimental Protocol:

  • Dissolve 5-bromo-1H-indazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.[2][11]

Causality Behind Experimental Choices:

  • Di-tert-butyl dicarbonate (Boc₂O): The reagent of choice for introducing the Boc protecting group.

  • 4-(Dimethylamino)pyridine (DMAP): A highly effective acylation catalyst that accelerates the reaction.

  • Aprotic Solvent: Prevents interference from protic functional groups.

  • Aqueous Workup: Removes DMAP and other water-soluble impurities.

  • Column Chromatography: A standard purification technique to obtain the final product with high purity.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-bromo-1H-indazole cluster_step2 Step 2: N-Boc Protection 4-bromo-2-methylaniline 4-bromo-2-methylaniline Diazotization_Cyclization Diazotization/ Intramolecular Cyclization 4-bromo-2-methylaniline->Diazotization_Cyclization 1. Acetic Anhydride 2. Isoamyl Nitrite, KOAc 5-bromo-1H-indazole 5-bromo-1H-indazole Diazotization_Cyclization->5-bromo-1H-indazole HCl, heat Boc_Protection N-Boc Protection 5-bromo-1H-indazole->Boc_Protection Boc₂O, DMAP, DCM Target_Compound tert-Butyl 5-bromo-1H- indazole-1-carboxylate Boc_Protection->Target_Compound Drug_Development_Workflow Start tert-Butyl 5-bromo-1H- indazole-1-carboxylate Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Intermediate Boc-Protected 5-Aryl-Indazole Suzuki->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection TFA or HCl Final_Inhibitor VEGFR-2 Kinase Inhibitor Deprotection->Final_Inhibitor

Caption: General workflow for the synthesis of a VEGFR-2 inhibitor.

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase. Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of downstream signaling pathways that ultimately lead to cell proliferation, migration, and survival, and the formation of new blood vessels.

Indazole-based inhibitors, synthesized from precursors like this compound, are typically ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the binding of ATP and thereby blocking the autophosphorylation of the receptor. This inhibition of VEGFR-2 signaling leads to a suppression of angiogenesis, which in the context of cancer, can starve tumors of the nutrients and oxygen they need to grow and metastasize.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Signaling Downstream Signaling Cascades (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Signaling Response Cell Proliferation, Migration, Survival, Angiogenesis Signaling->Response Inhibitor Indazole-based VEGFR-2 Inhibitor Inhibitor->P_VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based inhibitor.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its well-defined structure and reactivity, particularly the presence of a synthetically versatile bromine atom and a reliable N-protecting group, make it an invaluable tool for medicinal chemists. The ability to readily introduce molecular diversity through cross-coupling reactions has positioned this intermediate at the forefront of efforts to develop novel kinase inhibitors for the treatment of cancer and other diseases. A thorough understanding of its properties, synthesis, and chemical behavior is essential for its effective application in the synthesis of the next generation of targeted therapeutics.

References

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Google Scholar.
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules, 19(7), 9416-9430. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Expert Opinion on Therapeutic Patents, 28(6), 441-453. [Link]

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (2022).
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 779–782. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry, 279, 116889. [Link]

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (2003).
  • tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). Chemdad. Retrieved January 11, 2026, from [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry, 279, 116889. [Link]

  • This compound. (n.d.). Oakwood Chemical. Retrieved January 11, 2026, from [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6203. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6203. [Link]

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of tert-butyl 5-bromo-1H-indazole-1-carboxylate, a key building block in medicinal chemistry and drug development. The document delves into the strategic importance of this molecule, the mechanistic principles underpinning its synthesis, a detailed experimental protocol, and critical process considerations for researchers and scientists in the field.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, this compound, serves as a versatile intermediate in the synthesis of more complex molecules. The presence of the bromine atom at the 5-position provides a reactive handle for further functionalization, often through cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen enhances stability and allows for selective reactions at other positions.[3] This strategic combination of a modifiable site and a stable protecting group makes it an invaluable tool in the construction of novel therapeutic agents.[3]

Core Synthesis Pathway: N-Acylation of 5-bromo-1H-indazole

The most direct and widely employed pathway for the synthesis of this compound is the N-acylation of 5-bromo-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O). This reaction falls under the broader category of N-protection strategies, which are fundamental in multi-step organic syntheses to prevent unwanted side reactions at the nitrogen atom of the indazole ring.[4]

Reaction Scheme:

Synthesis_Pathway 5-bromo-1H-indazole 5-bromo-1H-indazole Product tert-Butyl 5-bromo-1H- indazole-1-carboxylate 5-bromo-1H-indazole->Product Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Product Reagents DMAP, Solvent (e.g., Dichloromethane) Reagents->Product

Caption: N-acylation of 5-bromo-1H-indazole.

Mechanistic Insights:

The reaction proceeds via a nucleophilic attack of the N-1 nitrogen of the indazole ring on one of the carbonyl carbons of di-tert-butyl dicarbonate. The choice of the N-1 position for acylation is generally favored under thermodynamic conditions.[1] The use of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) is crucial. DMAP acts as a nucleophilic catalyst, first reacting with (Boc)₂O to form a more reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the indazole nitrogen, regenerating the DMAP catalyst and forming the desired product along with tert-butanol and carbon dioxide as byproducts. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to ensure the solubility of the reactants and to prevent unwanted side reactions.[5][6]

Detailed Experimental Protocol

This protocol is adapted from established and validated procedures for the Boc-protection of indazoles.[5][7]

Materials:

  • 5-bromo-1H-indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-1H-indazole in anhydrous dichloromethane.

  • Addition of Reagents: To this solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Subsequently, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution at room temperature.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[5][7] This typically takes several hours.

  • Work-up: Upon completion, dilute the reaction mixture with additional dichloromethane. Wash the organic layer sequentially with water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is then purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 20-30% ethyl acetate) is commonly used as the eluent to afford the pure this compound.[5][7]

Data Presentation: A Summary of a Representative Synthesis

The following table summarizes the quantitative data from a representative synthesis of this compound, based on a literature procedure.[5][7]

Reagent/ParameterMolecular Weight ( g/mol )AmountMoles (mmol)Molar Equivalents
5-bromo-1H-indazole197.025.0 mmol5.01.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.255.0 mmol5.01.0
4-(Dimethylamino)pyridine (DMAP)122.175.0 mmol5.01.0
Dichloromethane (DCM)84.9340 mL--
Reaction Time-15 h--
Product 297.15 ---
Yield -62%--

Note: The use of equimolar amounts of DMAP as reported in the cited source is higher than a typical catalytic amount and may be specific to the substrate or desired reaction kinetics in that particular experiment.[5][7]

Process Validation and Quality Control

A self-validating protocol is essential for ensuring the reproducibility and success of the synthesis. Key validation points include:

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS is critical to determine the reaction endpoint and to identify the formation of any significant byproducts.

  • Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis.[9]

  • Purification Efficacy: The effectiveness of the chromatographic purification should be assessed by analyzing the purity of the final product, for instance, by HPLC.

Conclusion: A Foundational Synthesis for Drug Discovery

The synthesis of this compound via N-acylation is a robust and reliable method that provides access to a crucial building block for drug discovery and development. The straightforward nature of the reaction, coupled with the high value of the product as a synthetic intermediate, makes this a fundamental procedure in the repertoire of medicinal chemists. By understanding the underlying mechanism and adhering to a validated protocol, researchers can efficiently produce this compound in high purity, paving the way for the synthesis of novel and potentially life-saving therapeutics.

References

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]

  • Lombardo, M., & Trombini, C. (2000). The Chemistry of Indazoles. In Targets in Heterocyclic Systems (Vol. 4, pp. 245-283). Italian Society of Chemistry.
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. [Link]

  • PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Chem-Impex. (n.d.). N-Boc-5-bromo-1H-indazole. [Link]

  • DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

  • ResearchGate. (2021). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. The strategic placement of a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of the core properties, a detailed synthesis protocol, and an exploration of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. The information presented herein is intended to equip researchers with the practical knowledge required to effectively utilize this compound in their synthetic endeavors.

Core Properties

5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester is a stable, off-white to light yellow solid at room temperature. The introduction of the Boc group enhances its solubility in common organic solvents and allows for selective reactions at other positions of the indazole ring.

PropertyValueSource(s)
CAS Number 651780-02-8[1]
Molecular Formula C₁₂H₁₃BrN₂O₂[2]
Molecular Weight 297.15 g/mol [2]
Boiling Point 377 °C (Predicted)[3]
Density 1.46 g/cm³ (Predicted)[3]
Appearance Off-white to light yellow solid[3]
Storage Temperature 2-8 °C[3]

Synthesis and Purification

The synthesis of 5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester is typically achieved through the N-acylation of 5-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O). This reaction is generally high-yielding and proceeds under mild conditions.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification 5-Bromo-1H-indazole 5-Bromo-1H-indazole Stirring Stirring at Room Temperature 5-Bromo-1H-indazole->Stirring Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Stirring DMAP DMAP (catalyst) DMAP->Stirring Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Stirring Wash Wash with Water & Brine Stirring->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product 5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester Chromatography->Product

Synthesis Workflow Diagram
Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the Boc-protection of a substituted 5-bromo-1H-indazole.[4]

Materials:

  • 5-Bromo-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a solution of 5-bromo-1H-indazole (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents).

  • To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20-30% ethyl acetate in hexane), to afford 5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester as a solid.[4]

Spectroscopic Characterization

Expected ¹H NMR Spectral Features (in CDCl₃):

  • A singlet for the nine protons of the tert-butyl group around δ 1.7 ppm.[5]

  • Aromatic protons on the indazole ring, with chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • A signal for the quaternary carbon of the tert-butyl group around δ 82 ppm and the methyl carbons around δ 28 ppm.[5]

  • Signals for the carbonyl carbon of the Boc group.

  • Aromatic carbon signals, including the carbon bearing the bromine atom.

Expected IR Spectral Features:

  • A strong carbonyl (C=O) stretching vibration from the Boc group, typically in the range of 1725-1700 cm⁻¹.[5]

  • C-H stretching and bending vibrations from the aromatic and aliphatic moieties.

Expected Mass Spectrum:

  • The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (297.15 g/mol for C₁₂H₁₃BrN₂O₂). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester lies in its ability to undergo further functionalization, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as a versatile handle for the introduction of various aryl, heteroaryl, and alkyl groups, while the Boc group protects the N1 position of the indazole, preventing side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester is an excellent substrate for this reaction, allowing for the synthesis of 5-aryl and 5-heteroaryl indazoles.[6]

SuzukiCoupling cluster_reactants Reactants cluster_catalyst Catalytic System Indazole 5-Bromo-1H-indazole- 1-carboxylic acid tert-butyl ester Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Indazole->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Catalyst Product 5-(Aryl/Heteroaryl)-1H-indazole- 1-carboxylic acid tert-butyl ester Catalyst->Product Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., DME) Solvent->Catalyst

Suzuki-Miyaura Coupling Workflow

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle. Catalysts bearing bulky phosphine ligands, such as Pd(dppf)Cl₂, are often effective in these couplings.[6]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like potassium carbonate are commonly used.[6]

  • Solvent: Anhydrous, polar aprotic solvents like dimethoxyethane (DME) are typically employed to facilitate the dissolution of the reactants and catalyst.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the indazole ring, a crucial transformation in the synthesis of many biologically active compounds.

BuchwaldHartwig cluster_reactants Reactants cluster_catalyst Catalytic System Indazole 5-Bromo-1H-indazole- 1-carboxylic acid tert-butyl ester Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ & XPhos) Indazole->Catalyst Amine Primary or Secondary Amine (R₂NH) Amine->Catalyst Product 5-(Amino)-1H-indazole- 1-carboxylic acid tert-butyl ester Catalyst->Product Base Strong Base (e.g., NaOtBu) Base->Catalyst Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Catalyst

Buchwald-Hartwig Amination Workflow

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and facilitate its coordination to the palladium center.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are commonly used.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane, or with HCl in an organic solvent, to yield the free N-H indazole. This deprotection step is often the final step in a synthetic sequence, revealing the desired target molecule.

Safety and Handling

5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester is classified as harmful.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of diverse molecular architectures. The protocols and information presented in this guide are intended to serve as a practical resource for researchers, enabling them to leverage the full potential of this important synthetic intermediate in their drug discovery and development efforts.

References

  • Current time information in Ottawa, CA. (n.d.). Google.
  • Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 735–738. [Link]

  • Abbiati, G., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(7), 8323–8337. [Link]

  • Supporting Information for a public
  • PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]

  • Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved January 11, 2026, from [Link]

  • YouTube. (2023, March 6). Buchwald-Hartwig amination. Retrieved January 11, 2026, from [Link]

  • IUCr Journals. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1. Retrieved January 11, 2026, from [Link]

  • Chemsrc. (2025, February 5). tert-butyl 4-bromo-1H-indazole-5-carboxylate. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 11, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 11, 2026, from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved January 11, 2026, from [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved January 11, 2026, from [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 5-bromo-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Moiety in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively mimicking these key endogenous ligands and thereby modulating the activity of various enzymes and receptors. Within the vast chemical space of indazole derivatives, tert-butyl 5-bromo-1H-indazole-1-carboxylate emerges as a pivotal building block, particularly in the realm of oncology. The strategic placement of a bromine atom at the 5-position provides a versatile handle for sophisticated cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group at the N1 position offers crucial stability and regiochemical control during synthetic transformations. This guide provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, with a focus on its role in the development of next-generation kinase inhibitors.

IUPAC Nomenclature and Structural Elucidation

The unequivocally correct IUPAC name for the topic compound is This compound .

Common synonyms and abbreviations for this compound include:

  • 1-Boc-5-bromo-1H-indazole

  • 5-Bromo-1-(tert-butoxycarbonyl)-1H-indazole

  • CAS Number: 651780-02-8

The structure is characterized by a bicyclic indazole core, with a bromine atom substituted at the C5 position of the benzene ring. The nitrogen at the N1 position of the pyrazole ring is protected with a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in preventing unwanted side reactions at the N1 position during subsequent functionalization at the C5 position.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is essential for reaction monitoring, quality control, and characterization of downstream products.

PropertyValueSource
Molecular Formula C₁₂H₁₃BrN₂O₂[1]
Molecular Weight 297.15 g/mol [1]
Appearance Off-white to light yellow solid[2]
Boiling Point 377 °C (Predicted)[1]
Density 1.46 g/cm³ (Predicted)[1]
Flash Point 182 °C (Predicted)[1]
¹H NMR (CDCl₃, 400 MHz) Expected δ (ppm): 8.1-8.3 (d, 1H), 7.5-7.7 (m, 2H), 1.7 (s, 9H)General NMR principles[3]
¹³C NMR (CDCl₃, 100 MHz) Expected δ (ppm): 150-152, 140-142, 130-132, 125-127, 122-124, 115-117, 85-87, 28-29General NMR principles[3]
Mass Spectrometry Expected m/z: 296.02 (M⁺), 298.02 (M+2⁺) for Br isotopesGeneral MS principles

Strategic Synthesis and Purification

The synthesis of this compound is a two-step process commencing from the commercially available 4-bromo-2-methylaniline. The initial step involves the formation of the indazole ring, followed by the crucial N1-protection with a Boc group.

Experimental Protocol 1: Synthesis of 5-bromo-1H-indazole

This protocol is adapted from a patented procedure, optimized for high yield and purity.

  • Acetylation: To a solution of 4-bromo-2-methylaniline (1.0 eq.) in chloroform, add acetic anhydride (1.1 eq.) dropwise at a temperature below 40 °C. Stir the mixture for 1 hour at room temperature.

  • Diazotization and Cyclization: Add potassium acetate (0.2 eq.) and isoamyl nitrite (1.5 eq.) to the reaction mixture. Heat the solution to reflux (approximately 68 °C) for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Deprotection: Cool the reaction to room temperature and remove the volatiles under reduced pressure. Add water and distill azeotropically to remove residual isoamyl alcohol. To the crude product, add concentrated hydrochloric acid and heat to 50-55 °C for 2-3 hours to effect deacetylation.

  • Isolation and Purification: Cool the mixture and basify with 50% sodium hydroxide to pH 11, keeping the temperature below 37 °C. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and filtered through a pad of silica gel. The solvent is removed under reduced pressure, and the resulting solid is triturated with heptane, filtered, and dried to afford 5-bromo-1H-indazole as a solid. A typical yield for this process is around 94%.

Experimental Protocol 2: N-Boc Protection of 5-bromo-1H-indazole

This procedure utilizes standard conditions for the introduction of a Boc protecting group onto a heterocyclic nitrogen.

  • Reaction Setup: Dissolve 5-bromo-1H-indazole (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) as a catalyst.

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the consumption of the starting material by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow A 4-bromo-2-methylaniline B N-(4-bromo-2-methylphenyl)acetamide A->B Acetic anhydride, Chloroform C 5-bromo-1H-indazole B->C 1. Isoamyl nitrite, KOAc 2. HCl, heat D This compound C->D Boc₂O, DMAP, DCM PLK4_Pathway cluster_0 Cell Cycle Progression cluster_1 Cancer Progression PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Mitosis Correct Mitotic Spindle Formation Centriole->Mitosis Segregation Faithful Chromosome Segregation Mitosis->Segregation Overexpressed_PLK4 Overexpressed PLK4 Amplification Centrosome Amplification Overexpressed_PLK4->Amplification Instability Genomic Instability Amplification->Instability Aneuploidy Aneuploidy Instability->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Inhibitor Indazole-based PLK4 Inhibitor Inhibitor->Overexpressed_PLK4 Inhibits Akt_Pathway cluster_0 PI3K/Akt Signaling cluster_1 Cellular Response GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream activates Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Metabolism Altered Metabolism Downstream->Metabolism Inhibitor Indazole-based Akt Inhibitor Inhibitor->Akt Inhibits

Sources

An In-depth Technical Guide to tert-Butyl 5-bromo-1H-indazole-1-carboxylate: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of tert-butyl 5-bromo-1H-indazole-1-carboxylate, a crucial heterocyclic building block for researchers, scientists, and professionals in drug development. We delve into its nomenclature, physicochemical properties, and detailed synthesis protocols. Furthermore, we explore its versatile applications in pivotal cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in the synthesis of novel pharmacologically active compounds. This document aims to be an authoritative resource, offering not only procedural details but also mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to mimic purine bases and interact with various biological targets, leading to a wide spectrum of pharmacological activities.[2] Indazole derivatives have been successfully developed as potent agents against a range of diseases, including cancer, inflammation, and neurological disorders.[1][3]

The strategic introduction of functional groups onto the indazole core is paramount for modulating the biological activity of these compounds. This compound has emerged as a particularly valuable intermediate in this context. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The tert-butoxycarbonyl (Boc) group at the N1-position acts as a protecting group, enhancing the compound's stability and solubility in organic solvents, while also directing the regioselectivity of certain reactions.[3][4]

Nomenclature and Identification

For clarity and precision in scientific communication, it is essential to be familiar with the various synonyms and identifiers for this compound.

Identifier Value Source
Systematic Name This compoundIUPAC
Common Synonyms 1-Boc-5-bromo-1H-indazole, 5-Bromo-1-(tert-butoxycarbonyl)-1H-indazole, 5-Bromo-indazole-1-carboxylic acid tert-butyl ester---
CAS Number 651780-02-8[5]
Molecular Formula C₁₂H₁₃BrN₂O₂[6]
Molecular Weight 297.15 g/mol [6]
PubChem CID 22832025[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental for its effective use in synthesis.

Property Value Source
Appearance White to off-white or light brown crystalline powder or solid[2]
Melting Point Not available---
Boiling Point 377 °C (Predicted)---
Density 1.46 g/cm³ (Predicted)---
Solubility Soluble in various organic solvents[3]
pKa -2.63 ± 0.30 (Predicted)---

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is the N-protection of 5-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Synthetic Protocol

Materials:

  • 5-bromo-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP (e.g., 0.1 eq) to the solution.

  • To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.[2]

Mechanistic Rationale

The use of DMAP as a catalyst is crucial for the efficiency of the Boc protection of the indazole nitrogen. The mechanism involves the following key steps:

  • Activation of Boc Anhydride: DMAP, being a more potent nucleophile than the indazole nitrogen, attacks one of the carbonyl carbons of Boc anhydride. This leads to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and the release of a tert-butoxide anion.[7][8]

  • Nucleophilic Attack: The indazole nitrogen then acts as a nucleophile, attacking the activated carbonyl carbon of the N-tert-butoxycarbonylpyridinium intermediate.

  • Catalyst Regeneration: This attack results in the formation of the N-Boc protected indazole and the regeneration of the DMAP catalyst.[7][8]

The tert-butoxide anion generated in the first step acts as a base to neutralize the protonated indazole, driving the reaction to completion.

Boc_Protection_Mechanism Indazole 5-Bromo-1H-indazole Product tert-Butyl 5-bromo-1H- indazole-1-carboxylate Indazole->Product Nucleophilic attack Boc2O Boc Anhydride (Boc₂O) Activated_Boc N-tert-butoxycarbonyl- pyridinium intermediate Boc2O->Activated_Boc tBuO tert-butoxide Boc2O->tBuO forms DMAP DMAP DMAP->Activated_Boc Nucleophilic attack Activated_Boc->Product DMAP_regen DMAP (regenerated) Activated_Boc->DMAP_regen regenerates tBuOH tert-Butanol tBuO->tBuOH Proton abstraction CO2 CO₂ Suzuki_Workflow Start tert-Butyl 5-bromo- 1H-indazole-1-carboxylate Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl 5-phenyl- 1H-indazole-1-carboxylate Purification->Product

Sources

The Strategic Intermediate: A Technical Guide to tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the indazole core is a privileged heterocyclic motif. Its structural resemblance to indole, a cornerstone of numerous biologically active compounds, allows it to function as a bioisostere, engaging with a similar spectrum of biological targets. Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties. The strategic functionalization of the indazole ring is therefore a critical endeavor in the generation of novel therapeutic agents.

This technical guide focuses on tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS 651780-02-8), a key building block that masterfully addresses two fundamental challenges in medicinal chemistry: regioselective synthesis and strategic diversification. The introduction of the tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose: it protects the indazole nitrogen, preventing unwanted side reactions, and it directs subsequent chemical transformations. Concurrently, the bromine atom at the C5 position acts as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its physical and chemical properties, a detailed protocol for its synthesis, and an examination of its reactivity, offering researchers a comprehensive resource for its effective application in drug development programs.

Physicochemical & Structural Characteristics

Understanding the fundamental properties of a building block is paramount to its successful application in synthesis. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 651780-02-8[1][2][3]
Molecular Formula C₁₂H₁₃BrN₂O₂[2][4]
Molecular Weight 297.15 g/mol [2]
Appearance Predicted to be a white to off-white crystalline powder, based on related structures.
Boiling Point 377 °C (Predicted)[2]
Density 1.46 g/cm³ (Predicted)[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.
Storage Conditions Store in a cool, dry place. Recommended storage at 2-8°C for long-term stability.[2]

Synthesis Protocol: N-Boc Protection of 5-Bromo-1H-indazole

The synthesis of the title compound is a straightforward yet critical N-protection reaction. The causality behind this step is to deactivate the N-H proton of the pyrazole ring, which could otherwise interfere with subsequent metal-catalyzed reactions or act as an unwanted nucleophile. The use of di-tert-butyl dicarbonate (Boc)₂O is standard for this transformation, offering a stable protecting group that can be readily removed under acidic conditions when desired.

Experimental Protocol

Materials:

  • 5-Bromo-1H-indazole (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) or Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Acetonitrile (ACN) (Anhydrous)

Procedure:

  • To a solution of 5-Bromo-1H-indazole in anhydrous dichloromethane, add DMAP (or TEA).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add (Boc)₂O to the solution portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

This protocol is adapted from analogous transformations of substituted indazoles.[5]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 5-Bromo-1H-indazole Reaction N-Boc Protection (Room Temp, 12-16h) SM1->Reaction SM2 (Boc)2O SM2->Reaction SM3 DMAP / DCM SM3->Reaction Workup Aqueous Wash (HCl, NaHCO3, Brine) Reaction->Workup 1. Concentrate Purification Column Chromatography Workup->Purification 2. Dry & Concentrate Product tert-Butyl 5-bromo-1H- indazole-1-carboxylate Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Protons~ 8.25sH-7 (indazole ring)
~ 8.10dH-3 (indazole ring)
~ 7.95dH-6 (indazole ring)
~ 7.60ddH-4 (indazole ring)
1.70s-C(CH₃)₃ (Boc group)
¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shift (δ, ppm) Assignment
Carbons~ 149.0C=O (Boc group)
~ 140.0C-7a (indazole ring junction)
~ 135.0C-3 (indazole ring)
~ 129.0C-6 (indazole ring)
~ 125.0C-4 (indazole ring)
~ 122.0C-3a (indazole ring junction)
~ 116.0C-5 (C-Br)
~ 115.0C-7 (indazole ring)
~ 85.0-C(CH₃)₃ (Boc group)
~ 28.0-C(CH₃)₃ (Boc group)
Infrared (IR) Spectroscopy Predicted Wavenumber (cm⁻¹) Assignment
Functional Groups~ 2980-2930C-H stretch (aliphatic, Boc group)
~ 1735-1715C=O stretch (carbamate)
~ 1600, 1480C=C stretch (aromatic)
~ 1250, 1150C-O stretch (carbamate)
~ 800-850C-H bend (aromatic, out-of-plane)
~ 600-500C-Br stretch

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its capacity for controlled, regioselective functionalization. The C5-bromo substituent is primed for participation in palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the C5 position of the indazole and a variety of aryl or vinyl boronic acids or esters. This is a cornerstone strategy for elaborating the indazole scaffold to modulate its pharmacological properties.

General Protocol:

  • In a reaction vessel under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

  • Heat the reaction mixture, typically between 80-110 °C, for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the C5-arylated or C5-vinylated indazole product.

Buchwald-Hartwig Amination

For the introduction of nitrogen-based substituents at the C5 position, the Buchwald-Hartwig amination is the premier method. This reaction couples the aryl bromide with a primary or secondary amine, providing access to a vast array of anilino-indazole derivatives.

General Protocol:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

  • Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the residue by column chromatography.

Reactivity Logic Diagram

Reactivity cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start tert-Butyl 5-bromo-1H- indazole-1-carboxylate Catalyst_S Pd Catalyst (e.g., Pd(dppf)Cl2) + Base Start->Catalyst_S C-C Bond Formation Catalyst_B Pd Catalyst (e.g., Pd2(dba)3/XPhos) + Base Start->Catalyst_B C-N Bond Formation Reagent_S Ar-B(OH)2 Reagent_S->Catalyst_S Product_S 5-Aryl-1H-indazole Derivative Catalyst_S->Product_S Reagent_B R1R2NH Reagent_B->Catalyst_B Product_B 5-Amino-1H-indazole Derivative Catalyst_B->Product_B

Caption: Key cross-coupling reactions utilizing the C5-bromo substituent.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and lab coat.

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

Conclusion

This compound is a high-value intermediate for any research program focused on the synthesis of novel indazole-based compounds. Its design elegantly incorporates a protecting group and a reactive handle in a single, stable molecule. This allows for the efficient and regioselective elaboration of the indazole core through robust and high-yielding cross-coupling methodologies. The strategic application of this building block can significantly accelerate the discovery and development of new chemical entities with therapeutic potential.

References

  • IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information for a chemical synthesis paper. While the specific paper is not named, this is a typical source for detailed experimental and spectral data.
  • Chem-Impex. tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate. Available at: [Link]

  • IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1. Available at: [Link]

  • Oakwood Chemical. This compound. Available at: [Link]

  • Nine Chongqing Chemdad Co. This compound. Available at: [Link]

  • Angene Chemical. Safety Data Sheet for this compound.
  • ResearchGate. (2021). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of tert-Butyl 5-bromo-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical research and development.[1] Recognizing the critical role of solubility in drug discovery, this document outlines the theoretical underpinnings, practical experimental protocols for both kinetic and thermodynamic solubility determination, and data interpretation strategies tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[2] For compounds like this compound, which serve as building blocks in the synthesis of bioactive molecules, understanding their solubility is paramount.[1] Poor solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, diminished bioavailability, and difficulties in formulation development.[3][4] Therefore, a thorough characterization of a compound's solubility profile is not merely a data point but a critical component of risk assessment and mitigation in the drug development pipeline.

The structure of this compound, featuring a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group and a bromine atom on the indazole core, suggests a predisposition towards low aqueous solubility.[1] The Boc group is frequently employed in multi-step syntheses to protect the N-1 position of the indazole ring, influencing the molecule's stability and reactivity.[5][6] While this group is advantageous from a synthetic standpoint, it significantly increases the molecule's hydrophobicity, thereby impacting its solubility in aqueous media.

This guide will delineate the methodologies to quantitatively assess the solubility of this compound, providing a framework for generating robust and reproducible data to inform critical decisions in the drug discovery process.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid compound in a liquid solvent is governed by a complex interplay of its physicochemical properties and the characteristics of the solvent. For this compound, the following parameters are of primary importance:

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome by the energy of solvation for dissolution to occur. A high melting point can be indicative of strong crystal lattice forces.

  • pKa: The pKa value determines the extent of ionization of a compound at a given pH. The predicted pKa for this compound is approximately -2.63, indicating it is a very weak base and will remain in its neutral, non-ionized form across the entire physiological pH range.[8] This lack of ionizable groups further contributes to its expected low aqueous solubility.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical in determining its ability to solvate the solute.

The interplay of these factors dictates the thermodynamic equilibrium of solubility, which is the maximum amount of a substance that can be dissolved in a solvent under specified conditions.[2][9]

Experimental Determination of Solubility: Protocols and Methodologies

The experimental determination of solubility can be approached from two perspectives: kinetic and thermodynamic solubility.[3][4] Kinetic solubility is a high-throughput screening method often used in early drug discovery, while thermodynamic solubility provides a more accurate, equilibrium-based measurement crucial for later-stage development.[4][10]

Kinetic solubility measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[3][4] This method is rapid and requires minimal compound, making it ideal for initial screening.[4][11]

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock solution in 100% DMSO B Dispense DMSO stock into 96-well plate A->B C Add aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations B->C D Incubate and shake (e.g., 2 hours at 25°C) C->D E Measure precipitation D->E F Nephelometry (Light Scattering) E->F Method 1 G Direct UV Assay (after filtration/centrifugation) E->G Method 2

Caption: Workflow for Kinetic Solubility Assay.

Detailed Protocol for Nephelometric Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[11]

  • Plate Setup: Dispense small volumes (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add an appropriate aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration of 1-2%.[4]

  • Incubation: Seal the plate and shake it for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C or 37°C).[4][11]

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.[11] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[3][9] The shake-flask method is the gold standard for this measurement.[10]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to a vial B Add a precise volume of solvent A->B C Seal vial and agitate (e.g., orbital shaker) B->C D Incubate for extended period (e.g., 24-48 hours at 25°C) C->D E Filter or centrifuge to remove undissolved solid D->E F Quantify concentration of dissolved compound in supernatant E->F G HPLC or UV-Vis Spectroscopy F->G

Caption: Workflow for Thermodynamic Solubility Assay.

Detailed Protocol for Shake-Flask Thermodynamic Solubility Assay:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent (e.g., PBS pH 7.4, or organic solvents like ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[3][10]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and filter it through a fine filter (e.g., 0.45 µm) to remove any remaining solid particles.[12][13]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2][14]

Analytical Quantification

Accurate quantification of the dissolved compound is crucial for both kinetic and thermodynamic assays.

HPLC is a highly sensitive and specific method for determining compound concentration, especially for complex mixtures or when UV-Vis spectroscopy is not suitable.[2][12]

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).[13]

  • Chromatographic Analysis: Inject the standards and the filtered sample from the solubility experiment onto an appropriate HPLC column (e.g., C18). Develop a suitable mobile phase gradient to achieve good separation and peak shape.

  • Quantification: Use a UV detector set to the λmax of the compound. Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the compound in the experimental sample.[12]

For compounds with a strong chromophore, UV-Vis spectroscopy offers a simpler and faster method for quantification.[2]

  • Standard Curve Preparation: Similar to HPLC, prepare a series of standard solutions of known concentrations.

  • Absorbance Measurement: Measure the absorbance of the standards and the filtered sample at the compound's λmax.

  • Concentration Calculation: Use the Beer-Lambert law and the standard curve to determine the concentration of the dissolved compound.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. A tabular format is recommended for comparing solubility across different solvents or conditions.

Table 1: Hypothetical Solubility Data for this compound

Solvent/MediumAssay TypeTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS, pH 7.4Thermodynamic25< 1< 3.36
PBS, pH 7.4Kinetic25516.8
MethanolThermodynamic25> 1000> 3360
AcetonitrileThermodynamic25> 1000> 3360
DichloromethaneThermodynamic25> 1000> 3360
DMSOMiscible25MiscibleMiscible

Note: The values presented are hypothetical and for illustrative purposes. Actual experimental determination is required.

Interpretation of Results:

  • A significant difference between kinetic and thermodynamic solubility values is common for poorly soluble compounds. The kinetic value is often higher as the compound is initially fully dissolved in DMSO, creating a supersaturated state upon addition to the aqueous buffer.[9]

  • The thermodynamic solubility is the more relevant value for predicting in vivo behavior and for formulation development.[4]

  • High solubility in organic solvents like methanol and acetonitrile is expected given the compound's lipophilic nature.

Safety and Handling

According to safety data sheets, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[15] It is harmful if swallowed.[16] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling this compound.[16][17] All work should be conducted in a well-ventilated area or a chemical fume hood.[17]

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective use in drug discovery and development. This guide has provided a detailed framework for both the theoretical considerations and the practical, step-by-step experimental determination of its kinetic and thermodynamic solubility. By employing robust methodologies such as the shake-flask method coupled with accurate analytical quantification via HPLC or UV-Vis, researchers can generate high-quality, reliable data. This information is critical for guiding lead optimization, predicting in vivo performance, and developing viable drug formulations, ultimately increasing the probability of success for novel therapeutic agents derived from this important chemical intermediate.

References

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | C13H15BrN2O2. PubChem. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

  • How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • This compound. Nine Chongqing Chemdad Co. [Link]

  • This compound. Cenmed Enterprises. [Link]

  • Safety Data Sheet - this compound. Angene Chemical. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH National Library of Medicine. [Link]

  • Photochemical Conversion of Indazoles into Benzimidazoles. Wiley Online Library. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH National Library of Medicine. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

Sources

A Technical Guide to the Spectral Characterization of tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of tert-Butyl 5-bromo-1H-indazole-1-carboxylate in Drug Discovery

Indazole derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide array of biological activities. The strategic introduction of a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the N-1 position of the indazole core creates a versatile synthetic intermediate. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, while the Boc group allows for selective manipulation of the indazole's reactivity and subsequent deprotection under controlled conditions. Understanding the spectral signature of this compound is paramount for reaction monitoring, quality control, and unambiguous structural confirmation.

Molecular Structure and Predicted Spectral Features

The structure of this compound is presented below. The Boc group at the N-1 position is a key determinant of its spectral properties, influencing the chemical shifts of the indazole ring protons and carbons.

Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the tert-butyl group. The electron-withdrawing nature of the Boc group at N-1 will deshield the proton at position 7.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d1HH-4
~8.10s1HH-3
~7.60dd1HH-6
~7.50d1HH-7
1.70s9HC(CH₃)₃

Justification:

  • Aromatic Protons (H-3, H-4, H-6, H-7): The chemical shifts are predicted based on the analysis of related 5-bromo-1H-indazole derivatives. For instance, in 5-bromo-1H-indazole-3-carboxylic acid, the aromatic protons appear in the range of 7.5-8.2 ppm.[1] The Boc group at N-1 is expected to cause a downfield shift of the adjacent H-7 proton due to anisotropic effects. The proton at C-4 is anticipated to be the most downfield aromatic proton due to the deshielding effect of the bromine atom.

  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.70 ppm, a characteristic chemical shift for Boc-protected amines and amides.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~150C=O (Boc)
~142C-7a
~135C-3
~128C-6
~125C-4
~122C-3a
~117C-5
~112C-7
~85C(CH₃)₃
~28C(CH₃)₃

Justification:

  • Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to resonate at a downfield chemical shift of around 150 ppm.

  • Indazole Ring Carbons: The chemical shifts of the indazole ring carbons are estimated based on data for substituted indazoles. The carbon bearing the bromine atom (C-5) will be significantly influenced by the halogen's electronic effects. The quaternary carbons (C-3a and C-7a) will also have distinct chemical shifts.

  • tert-Butyl Carbons: The quaternary carbon and the methyl carbons of the tert-butyl group are expected at approximately 85 ppm and 28 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibration of the carbonyl group in the Boc substituent.

Frequency (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (carbamate)
~1600, ~1470Medium-WeakC=C stretch (aromatic)
~1250, ~1150StrongC-O stretch (carbamate)
~800-600Medium-StrongC-Br stretch

Justification:

  • C=O Stretch: A strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group in a carbamate.

  • C-H Stretch: Aliphatic C-H stretching from the tert-butyl group will appear around 2980 cm⁻¹.

  • C-O Stretch: Strong bands corresponding to the C-O stretching of the carbamate will be present in the 1250-1150 cm⁻¹ region.

  • C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

m/zInterpretation
296/298[M]⁺˙ (Molecular ion with bromine isotopes)
240/242[M - C₄H₈]⁺˙ (Loss of isobutylene)
196/198[M - Boc]⁺ (Loss of the Boc group)
57[C₄H₉]⁺ (tert-butyl cation)

Justification:

  • Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (297.15 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 296 and 298 (for ⁷⁹Br and ⁸¹Br) is expected.

  • Fragmentation: Common fragmentation pathways for Boc-protected compounds include the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da). The fragmentation will also likely involve the indazole ring itself. The base peak is often the tert-butyl cation at m/z 57.

Experimental Protocols

While specific experimental data for the title compound is not provided in the searched literature, the following are general, field-proven protocols for obtaining the spectral data discussed.

Synthesis of this compound

A plausible synthesis can be adapted from the procedure for the closely related 1-Boc-5-bromo-4-methyl-1H-indazole.[2]

Synthesis_Workflow A 5-Bromo-1H-indazole B Dissolve in Dichloromethane A->B C Add DMAP (catalyst) B->C D Add Di-tert-butyl dicarbonate C->D E Stir at Room Temperature D->E F Work-up and Purification E->F G This compound F->G

Synthesis Workflow

Procedure:

  • To a stirred solution of 5-bromo-1H-indazole in a suitable solvent such as dichloromethane, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with aqueous solutions to remove impurities and the catalyst.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Standard acquisition parameters for both ¹H and ¹³C NMR should be employed. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

IR Data Acquisition
  • Sample Preparation: The IR spectrum can be obtained using a potassium bromide (KBr) pellet or as a thin film on a salt plate (for oils or low-melting solids). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid sample.

  • Instrumentation: Record the spectrum on a Fourier-transform infrared (FTIR) spectrometer.

  • Parameters: Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS, or use a direct insertion probe for EI-MS.

  • Instrumentation: Analyze the sample using a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Parameters: For ESI, the analysis can be done in positive ion mode. For EI, a standard electron energy of 70 eV is typically used.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This information, coupled with the provided experimental protocols, will be invaluable for researchers working with this important synthetic intermediate, facilitating its unambiguous identification and use in the development of novel pharmaceutical agents.

References

  • Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). Retrieved from [Link]

Sources

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, coupled with the capacity for diverse substitutions, has established it as a "privileged scaffold" capable of interacting with a multitude of biological targets. This guide provides a comprehensive technical overview of the significant biological activities of indazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships (SAR) to guide future drug design endeavors. This document is intended to be a practical and authoritative resource for researchers actively engaged in the discovery and development of novel therapeutics based on the versatile indazole core.

The Indazole Core: A Foundation for Diverse Bioactivity

Indazole (C₇H₆N₂) exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3] This seemingly subtle structural feature has profound implications for the molecule's reactivity and its interaction with biological macromolecules. The indazole ring system is relatively rare in nature but has been extensively explored in synthetic medicinal chemistry, leading to the development of several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron.[4][5] The success of these drugs underscores the therapeutic potential inherent in this scaffold.

The versatility of the indazole core lies in its ability to be functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. Strategic modifications to the indazole ring and its substituents can modulate parameters such as solubility, metabolic stability, and target-binding affinity, making it a highly adaptable framework for drug design.[2][6]

Anticancer Activity: Targeting Key Oncogenic Pathways

Indazole derivatives have emerged as a prominent class of anticancer agents, primarily through their action as kinase inhibitors.[7] Kinases are critical regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Tyrosine and Serine/Threonine Kinases

Many indazole-based anticancer agents function by competitively binding to the ATP-binding pocket of key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Pim kinases.[7][8]

  • VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs are key mediators of this process. Indazole derivatives like Pazopanib and Axitinib effectively inhibit VEGFR, thereby cutting off the tumor's blood supply.[8]

  • EGFR Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation and survival.[9] Mutations leading to its constitutive activation are common in various cancers. Indazole-based compounds have been developed to block this signaling cascade.[2]

  • FGFR Inhibition: Dysregulation of the FGFR signaling pathway is implicated in various cancers.[8] Indazole derivatives have shown potent inhibitory activity against FGFRs, making them promising therapeutic candidates.[10]

  • Pim Kinase Inhibition: Pim kinases are a family of serine/threonine kinases that are overexpressed in many cancers and are involved in cell survival and proliferation.[11] Several indazole-based Pim kinase inhibitors are currently in development.

Below is a generalized representation of how an indazole-based kinase inhibitor can disrupt a signaling pathway.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, FGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds ATP ATP Substrate Substrate Protein Receptor_Tyrosine_Kinase->Substrate Phosphorylates Indazole_Inhibitor Indazole Derivative Indazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) Phosphorylated_Substrate->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes

Caption: Indazole-based kinase inhibitors block oncogenic signaling.

Quantitative Data: In Vitro Anticancer Activity

The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against cancer cell lines.

Compound ClassTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)Reference(s)
Indazole-pyrimidineVEGFR-2HUVEC0.0345[8]
Indazole AmideERK1/2HT-29 (Colon)Varies[1]
1H-indazole-3-amineNot specifiedK562 (Leukemia)5.15[12]
Substituted IndazoleNot specifiedMCF-7 (Breast)1.629[6]
Substituted IndazoleNot specifiedA549 (Lung)2.305[6]
Indazole Derivative 2fMultiple4T1 (Breast)0.23[13]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9][14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole derivative in culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Indazole Derivatives (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_2_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Indazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting enzymes involved in the inflammatory response.[6][15]

Mechanism of Action: COX-2 Inhibition

A primary mechanism of anti-inflammatory action for many indazole derivatives is the inhibition of cyclooxygenase-2 (COX-2).[16] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[17] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in maintaining the integrity of the stomach lining, indazole derivatives can offer a more favorable side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Catalyzes Conversion Indazole_Derivative Indazole Derivative Indazole_Derivative->COX2_Enzyme Inhibits Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediate

Caption: Inhibition of the COX-2 pathway by indazole derivatives.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo efficacy of anti-inflammatory compounds. The percentage inhibition of edema is a key parameter.

Indazole DerivativeDose (mg/kg)% Inhibition of Edema (at 5h)Reference(s)
Indazole100~61-83[15]
5-Aminoindazole100~83[15]
6-Nitroindazole100~75[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[18]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[19][20]

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

  • Compound Administration:

    • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the indazole derivative.

    • Administer the compounds intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

Data Analysis:

The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.

The percentage inhibition of edema is calculated using the following formula:

% Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Indazole derivatives have shown promise as antibacterial and antifungal agents.[21][22]

Mechanism of Action

The precise mechanisms of antimicrobial action for many indazole derivatives are still under investigation. However, some studies suggest that they may act by inhibiting essential microbial enzymes, such as DNA gyrase, or by disrupting the integrity of the microbial cell membrane.[20][23]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference(s)
2H-Indazole DerivativeEnterococcus faecalis~128[22]
2H-Indazole DerivativeStaphylococcus aureus64-128[22]
N-methyl-3-aryl indazolesBacillus megaterium100 (µL)[21]
N-methyl-3-aryl indazolesXanthomonas campestrisVaries[21]
N-methyl-3-aryl indazolesCandida albicansVaries[21]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized in vitro technique for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the target microorganism (bacteria or fungi) overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution:

    • Prepare a stock solution of the indazole derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of indazole derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.[1][18][24][25]

  • Anticancer Activity: For kinase inhibitors, the nature and position of substituents on the indazole ring can significantly influence binding affinity and selectivity. For example, in a series of indazole-pyrimidine based VEGFR-2 inhibitors, the introduction of hydrogen bond-forming groups like sulfonamides at a specific position enhanced activity.[8]

  • Anti-inflammatory Activity: The substitution pattern on the indazole core can modulate COX-2 inhibitory activity and selectivity. For instance, the regiochemistry of an amide linker in indazole-3-carboxamides was found to be critical for their ability to block calcium influx in mast cells, a key event in the inflammatory response.[18]

  • Antimicrobial Activity: The lipophilicity and electronic properties of substituents on the indazole ring can affect the compound's ability to penetrate microbial cell walls and interact with its target. For certain hexahydro-indazole derivatives, specific topological parameters were found to be important for their antimicrobial activity.[26]

Conclusion and Future Perspectives

The indazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology, inflammation, and infectious diseases. The continued exploration of the chemical space around the indazole nucleus, guided by a deep understanding of structure-activity relationships and mechanistic insights, will undoubtedly lead to the development of novel and improved therapies for a wide range of human diseases. Future research should focus on leveraging computational modeling and advanced screening techniques to design indazole derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central (PMC). [Link]

  • Pim-1 kinase as cancer drug target: An update. (n.d.). PubMed Central (PMC). [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PubMed Central (PMC). [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (n.d.). Frontiers. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). PubMed Central (PMC). [Link]

  • Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... (n.d.). ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. (n.d.). PubMed. [Link]

  • The role of Pim-1 kinases in inflammatory signaling pathways. (2024, July 30). PubMed Central (PMC). [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central (PMC). [Link]

  • Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (n.d.). ResearchGate. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). PubMed Central (PMC). [Link]

  • Schematic diagram of signaling pathways activated by growth factors... (n.d.). ResearchGate. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PubMed. [Link]

    • Schematic diagram to show vascular endothelial growth factor (VEGF)... (n.d.). ResearchGate. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]

  • VEGFA-VEGFR2 signaling. (n.d.). PubChem. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). PubMed Central (PMC). [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023, May 12). PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central (PMC). [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). PubMed Central (PMC). [Link]

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. (n.d.). ResearchGate. [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). PubMed Central (PMC). [Link]

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. (n.d.). [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021, October 1). Bentham Science. [Link]

  • Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles. (2009, June 1). PubMed. [Link]

  • Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. (n.d.). CORE. [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017, May 6). PubMed Central (PMC). [Link]

  • Structure of COX-2. Cartoon representation of the COX-2 biological... (n.d.). ResearchGate. [Link]

  • Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022, December 22). PubMed Central (PMC). [Link]

  • Antibacterial activity of indazole derivatives (5a-o). (n.d.). ResearchGate. [Link]

  • Cyclooxygenase-2. (n.d.). Wikipedia. [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.). ResearchGate. [Link]

  • Schematic presentation of COX inflammatory pathway. (n.d.). ResearchGate. [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). ACS Publications. [Link]

  • Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (n.d.). AboutScience. [Link]

Sources

The Strategic Role of tert-Butyl 5-bromo-1H-indazole-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This guide focuses on a particularly valuable building block: tert-Butyl 5-bromo-1H-indazole-1-carboxylate . We will dissect the strategic importance of its constituent parts—the indazole core, the C5-bromine atom, and the N1-tert-butoxycarbonyl (Boc) protecting group. This document provides a technical overview of its synthesis, key synthetic transformations, and its application in constructing scaffolds for high-value drug targets, such as kinase and PARP inhibitors. Detailed, field-proven experimental protocols are provided to illustrate its practical utility for researchers, scientists, and drug development professionals.

The Indazole Scaffold: A Privileged Core in Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology.[3][4] Among these, the indazole ring system, a fusion of benzene and pyrazole rings, has garnered significant attention for its remarkable versatility and wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][5] The indazole structure can act as a bioisostere of the native purine ring of ATP, enabling it to effectively interact with the hinge region of protein kinases, a critical family of drug targets.[6] This mimicry is a cornerstone of its success in oncology, leading to the development of several FDA-approved drugs.

Notable examples of indazole-containing drugs include:

  • Niraparib: A potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian and other cancers.[1][7]

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[1]

The indazole nucleus exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][4]

Caption: Tautomeric forms of the core indazole ring system.

Strategic Design and Synthesis of the Building Block

The utility of this compound stems from the deliberate combination of three key features, each serving a distinct and critical purpose in a multi-step synthetic campaign.

  • The C5-Bromine: This halogen atom is not merely a substituent; it is a versatile synthetic handle. Its presence at the C5 position provides a reliable site for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[8][9] This allows for the facile creation of C-C and C-N bonds, which are fundamental transformations in drug discovery.[10]

  • The N1-Boc Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for nitrogen in organic synthesis.[6] Its role here is twofold. First, it prevents unwanted side reactions at the N1 position of the indazole ring during subsequent functionalization at the C5 position. Second, its steric bulk can influence the regioselectivity of other reactions. Crucially, the Boc group is stable under a wide range of conditions but can be removed cleanly under acidic conditions, typically at the final stage of a synthesis to reveal the N-H bond, which is often a critical hydrogen bond donor for target engagement.[1][11][12]

Experimental Protocol 1: Synthesis of this compound

This protocol describes the standard N-protection of commercially available 5-bromo-1H-indazole. The procedure is robust and easily scalable.[2][6][13]

Workflow for Boc Protection

G A Dissolve 5-bromo-1H-indazole in Dichloromethane (DCM) B Add Di-tert-butyl dicarbonate (Boc)₂O and catalytic DMAP A->B C Stir at Room Temperature (Monitor by TLC) B->C D Aqueous Workup (Wash with H₂O and Brine) C->D E Dry, Filter, and Concentrate (Anhydrous Na₂SO₄) D->E F Purify by Column Chromatography E->F

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 5-bromo-1H-indazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05-0.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.[14]

Reagent/SolventMolar EquivalentPurpose
5-bromo-1H-indazole1.0Starting Material
Di-tert-butyl dicarbonate1.1Boc Protecting Agent
4-(Dimethylamino)pyridine0.1Catalyst
Dichloromethane-Anhydrous Solvent
Water / Brine-Aqueous Workup
Anhydrous Na₂SO₄-Drying Agent

Table 1: Key reagents and their roles in the synthesis protocol.

Key Transformations in Drug Scaffolding

The strategic value of the C5-bromine atom is realized through palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in the medicinal chemist's toolbox for constructing complex molecular architectures.[10][15]

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[15][16] This reaction is instrumental in synthesizing biaryl scaffolds, which are common motifs in kinase inhibitors.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X (Oxidative Addition) Pd0->OxAdd R¹-X Transmetal R¹-Pd(II)L₂-R² (Transmetalation) OxAdd->Transmetal R²-B(OR)₂ (Base) RedElim R¹-R² Transmetal->RedElim Reductive Elimination label_regen Pd(0)L₂ Regenerated Transmetal->label_regen label_regen->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[15]

Experimental Protocol 2: General Procedure for Suzuki Coupling

This protocol is adapted from established methods for the Suzuki coupling of bromoindazoles.[13][17][18]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.1 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture like 1,2-dimethoxyethane (DME) and water. Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography to obtain the 5-aryl-1H-indazole-1-carboxylate product.

CatalystBaseSolventTypical Yield
Pd(dppf)Cl₂K₂CO₃DME / H₂O70-95%
Pd(PPh₃)₄Cs₂CO₃Dioxane / H₂O65-90%

Table 2: Representative conditions for Suzuki-Miyaura coupling reactions.[13][18]

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[19][20] This reaction is invaluable for introducing amine-containing heterocycles or side chains, which are often crucial for solubility and target engagement.

Experimental Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guide based on standard procedures for aryl halides.[19][21]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (nitrogen or argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4-2.0 eq).

  • Reagent Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Reaction: Heat the mixture to reflux (e.g., 100-110 °C) for 6-24 hours until TLC or LC-MS indicates completion.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Case Studies: Application in the Synthesis of Kinase Inhibitors

The true value of a building block is demonstrated by its application in synthesizing biologically active molecules. The title compound is an ideal starting point for scaffolds targeting several important kinase families.

Case Study 1: A Synthetic Route to TAK1 Inhibitor Scaffolds

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling protein involved in inflammatory responses and cell survival.[5][22] Inhibitors of TAK1 are being investigated for the treatment of inflammatory diseases and certain cancers. Many potent TAK1 inhibitors feature a substituted heterocyclic core.[5]

The diagram below outlines a plausible route to a core scaffold for TAK1 inhibitors, starting with our building block.

TAK1_Synthesis A tert-Butyl 5-bromo-1H-indazole-1-carboxylate B Suzuki Coupling (e.g., with Pyridine-boronic acid) A->B Pd(dppf)Cl₂, K₂CO₃ C Boc Deprotection (TFA/DCM) B->C D 5-(Pyridin-X-yl)-1H-indazole (Core Scaffold) C->D E Further Functionalization (e.g., Amide Coupling) D->E F Final TAK1 Inhibitor Analog E->F

Caption: Proposed synthesis of a TAK1 inhibitor scaffold.

By employing a Suzuki coupling, a key pyridine or other heteroaryl motif can be installed at the C5 position. Subsequent deprotection and further functionalization would lead to potent inhibitors.

CompoundTargetIC₅₀ (nM)
5Z-7-OxozeaenolTAK1~5.6
TakinibTAK1~9.5
HS-276TAK1~2.5

Table 3: Biochemical potencies of known TAK1 inhibitors.[5][22]

Case Study 2: A Pathway to Analogs of PARP Inhibitor Niraparib

Niraparib is a PARP inhibitor with a 2H-indazole core.[7] While Niraparib itself is a 2H-indazole, our 1H-indazole building block is a valuable starting point for synthesizing analogs and exploring the structure-activity relationship (SAR) of this important drug class. A key step would involve a Buchwald-Hartwig amination to install the piperidinyl-phenyl moiety.

The Final Step: Deprotection and Unveiling the Active Pharmacophore

The final step in many synthetic sequences using this building block is the removal of the Boc protecting group to reveal the indazole N-H. This group is often a critical hydrogen bond donor that anchors the drug molecule into the active site of its target protein.

Experimental Protocol 4: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This is a standard, highly efficient procedure for Boc cleavage.[1][11]

  • Reaction Setup: Dissolve the Boc-protected indazole derivative (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq), often as a 1:1 mixture with DCM.

  • Reaction: Stir the solution at room temperature for 1-5 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate) before extraction, or purify the resulting salt directly.

Caption: Schematic of the N-Boc deprotection step.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides medicinal chemists with a reliable and versatile platform for the synthesis of complex, biologically active molecules. The orthogonal reactivity of the C5-bromine handle and the N1-Boc protecting group allows for a logical and controlled approach to building molecular diversity. Its demonstrated utility in constructing scaffolds for high-value targets like kinases and PARP inhibitors underscores its critical role in modern drug discovery pipelines. The robust and well-documented protocols for its synthesis and subsequent transformations make it an indispensable tool for accelerating the development of next-generation therapeutics.

References

  • Cai, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4784. Available at: [Link]

  • Khan, I., et al. (2020). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 27(33), 5601-5618. Available at: [Link]

  • Vitaku, E., et al. (2014). Nitrogen-containing heterocycles in approved drugs. Journal of Medicinal Chemistry, 57(24), 10257-10284. Available at: [Link]

  • Beilstein Journals (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Faria, J. V., et al. (2017). Indazole: a privileged scaffold in medicinal chemistry. Chemistry & Biodiversity, 14(7), e1600492. Available at: [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. Available at: [Link]

  • Elkamhawy, A., et al. (2019). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 62(17), 8052-8073. Available at: [Link]

  • Totzke, J., et al. (2019). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. Cell Chemical Biology, 26(7), 959-970.e6. Available at: [Link]

  • Ciaccio, C., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(9), 15836-15853. Available at: [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1 H-indazole-1-carboxyl-ate. PubMed. Available at: [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. Available at: [Link]

  • Google Patents (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • ResearchGate (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available at: [Link]

  • RSC Publishing (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Available at: [Link]

  • ResearchGate (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Available at: [Link]

  • ResearchGate (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Available at: [Link]

  • National Institutes of Health (n.d.). Niraparib. PubChem. Available at: [Link]

  • Brown, D. G., & Boström, J. (2016). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 59(10), 4443-4458. Available at: [Link]

  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. International Journal of Molecular Sciences, 22(23), 13054. Available at: [Link]

  • ResearchGate (2019). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Available at: [Link]

  • Semantic Scholar (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available at: [Link]

  • National Institutes of Health (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • ResearchGate (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]

  • ResearchGate (2002). Synthesis, preliminary biological evaluation and molecular modeling of some new heterocyclic inhibitors of TACE. Available at: [Link]

Sources

The 5-Bromo-Indazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a cornerstone in modern medicinal chemistry, valued for its ability to serve as a versatile scaffold in the design of a wide array of therapeutic agents.[1] Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with the ATP-binding sites of various enzymes, making it a particularly privileged structure in the development of kinase inhibitors.[2] Among the numerous functionalized indazole derivatives, 5-bromo-1H-indazole stands out as a pivotal building block, offering a reactive handle for the introduction of molecular diversity and the fine-tuning of pharmacological activity. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and ever-expanding role of 5-bromo-indazole compounds in the landscape of drug discovery and development.

A Historical Perspective: From Indazole's Discovery to the Emergence of a Key Intermediate

The journey of the indazole scaffold began in the late 19th century with the pioneering work of German chemist Emil Fischer, who first synthesized the parent indazole ring.[2] However, the specific history of 5-bromo-indazole is less definitively documented in a single seminal publication. Its emergence appears to be a natural progression in the exploration of indazole chemistry, driven by the need for functionalized analogues in the burgeoning field of medicinal chemistry. Early synthetic efforts in the mid-20th century laid the groundwork for the preparation of various substituted indazoles, with brominated derivatives being of particular interest due to the synthetic versatility of the carbon-bromine bond. While a precise "discovery" moment for 5-bromo-indazole is not clearly defined in the readily available literature, its utilization as a key intermediate gained significant traction in the latter half of the 20th century with the advent of modern cross-coupling reactions.

The Synthetic Toolkit: Mastering the Preparation and Functionalization of 5-Bromo-Indazole

The strategic importance of 5-bromo-indazole lies in its accessibility through various synthetic routes and its amenability to a wide range of chemical transformations. The bromine atom at the 5-position serves as a versatile anchor for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.[3]

Core Synthesis of 5-Bromo-Indazole

Several robust methods have been established for the synthesis of the 5-bromo-indazole core.

Method 1: From 4-Bromo-2-methylaniline

A widely employed method involves the diazotization and cyclization of 4-bromo-2-methylaniline. This approach provides a high-yielding and scalable route to 5-bromo-indazole.[4]

Experimental Protocol: Synthesis of 5-Bromo-Indazole from 4-Bromo-2-methylaniline [4]

  • Acetylation: To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform, add acetic anhydride (1.1 eq) at a controlled temperature (e.g., <40 °C).

  • Diazotization and Cyclization: After stirring, add potassium acetate (0.3 eq) and isoamyl nitrite (1.5 eq). Reflux the reaction mixture for an extended period (e.g., 20 hours).

  • Work-up and Hydrolysis: After cooling, remove the volatile components under reduced pressure. Add water and distill to remove residual volatiles. To the resulting mass, add concentrated hydrochloric acid and heat to effect hydrolysis of the N-acetyl group.

  • Basification and Extraction: Cool the reaction mixture and basify with a strong base (e.g., 50% sodium hydroxide) to a pH of approximately 11. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over a drying agent (e.g., magnesium sulfate), and filter. The crude product can be further purified by silica gel chromatography to afford 5-bromo-indazole.

Method 2: From 5-Bromo-2-fluorobenzaldehyde

Another efficient route involves the reaction of 5-bromo-2-fluorobenzaldehyde with hydrazine. The fluorine atom acts as a good leaving group, facilitating the cyclization to form the indazole ring.

Experimental Protocol: Synthesis of 5-Bromo-Indazole from 5-Bromo-2-fluorobenzaldehyde

  • Condensation and Cyclization: To 5-bromo-2-fluorobenzaldehyde (1.0 eq), add an excess of hydrazine. Heat the reaction mixture under reflux for several hours.

  • Work-up and Purification: Evaporate the excess hydrazine under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate and concentrate. The crude product can be purified by flash column chromatography.

Functionalization of the 5-Bromo-Indazole Scaffold

The true power of 5-bromo-indazole as a building block is realized through its diverse functionalization reactions, primarily leveraging the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.[5]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a highly effective method for introducing aryl and heteroaryl moieties at the 5-position of the indazole ring.[1][6] This reaction is instrumental in creating biaryl structures commonly found in kinase inhibitors.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-Indazole [6]

  • Reaction Setup: In a reaction vessel, combine 5-bromo-indazole (1.0 eq), an aryl- or heteroarylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent and Reaction Conditions: Add a suitable solvent system (e.g., a mixture of an organic solvent like DME or acetonitrile and water). Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the introduction of terminal alkynes at the 5-position, providing access to a different chemical space for SAR exploration.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling of 5-Bromo-Indazole [7]

  • Reaction Setup: Combine 5-bromo-indazole (1.0 eq), a terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine or diisopropylamine).

  • Solvent and Reaction Conditions: Dissolve the reactants in a suitable organic solvent (e.g., THF or DMF) and stir at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 5-amino-indazole derivatives, which are important intermediates in the development of various therapeutic agents.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 5-Bromo-Indazole [8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-bromo-indazole (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a base (e.g., NaOt-Bu or K₃PO₄).

  • Solvent and Reaction Conditions: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the reaction mixture under an inert atmosphere until completion.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and quench with water. Separate the organic layer, wash, dry, and concentrate. Purify the crude product by column chromatography.

G cluster_synthesis Synthesis of 5-Bromo-Indazole cluster_functionalization Functionalization Reactions 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline 5-Bromo-Indazole 5-Bromo-Indazole 4-Bromo-2-methylaniline->5-Bromo-Indazole Diazotization/ Cyclization 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde->5-Bromo-Indazole Hydrazine Condensation Suzuki Coupling Suzuki Coupling 5-Bromo-Indazole->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling 5-Bromo-Indazole->Sonogashira Coupling Buchwald-Hartwig\nAmination Buchwald-Hartwig Amination 5-Bromo-Indazole->Buchwald-Hartwig\nAmination Aryl/Heteroaryl\nBoronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl\nBoronic Acid->Suzuki Coupling 5-Aryl-Indazole 5-Aryl-Indazole Suzuki Coupling->5-Aryl-Indazole Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling 5-Alkynyl-Indazole 5-Alkynyl-Indazole Sonogashira Coupling->5-Alkynyl-Indazole Primary/Secondary\nAmine Primary/Secondary Amine Primary/Secondary\nAmine->Buchwald-Hartwig\nAmination 5-Amino-Indazole 5-Amino-Indazole Buchwald-Hartwig\nAmination->5-Amino-Indazole

Caption: Synthetic routes to 5-bromo-indazole and its subsequent functionalization via palladium-catalyzed cross-coupling reactions.

Applications in Drug Development: A Scaffold for Therapeutic Innovation

The 5-bromo-indazole scaffold is a prominent feature in a multitude of compounds investigated for various therapeutic applications. Its versatility allows for the generation of large compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.[3]

Kinase Inhibitors in Oncology

The indazole core is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase domain. The 5-bromo substituent provides a crucial attachment point for moieties that can enhance potency and selectivity for specific kinase targets.

  • VEGFR and PDGFR Inhibitors: Several potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key targets in angiogenesis and tumor growth, are based on the indazole scaffold. The 5-position is often functionalized to optimize binding to the kinase active site.

  • PLK4 Inhibitors: 5-Bromo-indazole derivatives have been instrumental in the development of inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and a promising target in cancer therapy.

  • Other Kinase Targets: The 5-bromo-indazole scaffold has been utilized in the development of inhibitors for a wide range of other kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR) and c-Met.

cluster_drug_discovery 5-Bromo-Indazole in Drug Discovery cluster_targets Therapeutic Targets 5-Bromo-Indazole 5-Bromo-Indazole Library Synthesis Library Synthesis 5-Bromo-Indazole->Library Synthesis Cross-Coupling Reactions SAR Studies SAR Studies Library Synthesis->SAR Studies Biological Screening Lead Optimization Lead Optimization SAR Studies->Lead Optimization Clinical Candidates Clinical Candidates Lead Optimization->Clinical Candidates Kinase Inhibitors Kinase Inhibitors Clinical Candidates->Kinase Inhibitors GPCR Modulators GPCR Modulators Clinical Candidates->GPCR Modulators Other Targets Other Targets Clinical Candidates->Other Targets Oncology Oncology Kinase Inhibitors->Oncology VEGFR, PDGFR, PLK4, EGFR, c-Met Neuroscience Neuroscience GPCR Modulators->Neuroscience Serotonin Receptors Various\nIndications Various Indications Other Targets->Various\nIndications

Caption: The role of 5-bromo-indazole in the drug discovery pipeline, leading to the development of therapeutics for various targets.

Modulators of G-Protein Coupled Receptors (GPCRs) in Neuroscience

Beyond oncology, the 5-bromo-indazole scaffold has found applications in the development of modulators for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.

  • Serotonin Receptor Agonists: Derivatives of 5-bromo-indazole have been investigated as agonists for serotonin receptors, particularly the 5-HT₂ subtypes.[9] The 5-bromo substituent has been shown to be well-tolerated and can contribute to high agonist potency.[9] These compounds hold potential for the treatment of various neurological and psychiatric disorders.

Other Therapeutic Areas

The versatility of the 5-bromo-indazole scaffold continues to be explored in other therapeutic areas, including the development of anti-inflammatory, anti-infective, and cardiovascular agents.

Quantitative Data Summary

The following table summarizes key data for representative 5-bromo-indazole derivatives and their biological activities.

Compound ClassTarget(s)Key Structural FeaturesRepresentative Activity (IC₅₀/EC₅₀)Therapeutic Area
Indazole-based Kinase InhibitorsVEGFR, PDGFR, PLK4, EGFR5-Aryl or 5-Heteroaryl substitutionnM to low µM rangeOncology
Indazole-based Serotonin Agonists5-HT₂ Receptors5-Bromo substitution189 nM (for a 5-HT₂A agonist)[9]Neuroscience

Conclusion and Future Perspectives

5-Bromo-indazole has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility and the remarkable versatility of the carbon-bromine bond for chemical modification have made it an indispensable tool for drug discovery and development. From its origins as a functionalized derivative of the indazole scaffold to its current status as a key building block for a multitude of clinical candidates, the journey of 5-bromo-indazole highlights the power of strategic molecular design.

As our understanding of disease biology continues to evolve, the demand for novel and highly specific therapeutic agents will only increase. The 5-bromo-indazole scaffold, with its proven track record and vast potential for further derivatization, is poised to remain at the forefront of these efforts. Future research will undoubtedly uncover new applications for this remarkable molecule, leading to the development of the next generation of innovative medicines.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules, 18(9), 10633–10645. [Link]

  • 5-Bromo-1H-indazole | 53857-57-1. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2022). ACS Chemical Neuroscience, 13(15), 2355–2366. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of 5-bromoindole (6) and phenylboronic... (n.d.). ResearchGate. Retrieved from [Link]

  • Table 1. Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved from [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). ResearchGate. Retrieved from [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). Chemical Reviews, 110(2), 824–885. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025). RSC Medicinal Chemistry, 16(1), 1-25. [Link]

  • The Strategic Importance of 5-Bromo-7-methyl-1H-indazole in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. (2023). Drug Testing and Analysis, 16(9), 915-935. [Link]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. (n.d.). ResearchGate. Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874–922. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry, 77(6), 2615–2625. [Link]

  • 5-bromo-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters, 16(3), 856–859. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4998. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Bioorganic Chemistry, 126, 105922. [Link]

  • N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of.... (n.d.). Publikationen der UdS. Retrieved from [Link]

Sources

The Synthetic Keystone: A Technical Guide to the Safe Handling and Application of tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-Butyl 5-bromo-1H-indazole-1-carboxylate, a pivotal intermediate in contemporary drug discovery and medicinal chemistry. Addressed to researchers, scientists, and professionals in pharmaceutical development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the compound's properties, safe handling protocols, synthesis, and critical applications. We delve into the causality behind experimental procedures, emphasizing self-validating protocols and grounding claims in authoritative references. Key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, are detailed, highlighting the molecule's role as a versatile scaffold for the construction of complex, biologically active molecules, particularly kinase inhibitors. This guide is structured to serve as a practical and scientifically rigorous resource for laboratory and development settings.

Compound Overview and Physicochemical Properties

This compound (CAS No. 651780-02-8) is a heterocyclic building block characterized by an indazole core. The strategic placement of a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen makes it an exceptionally valuable synthon. The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the Boc group provides stability and allows for controlled, regioselective reactions, which can be removed under acidic conditions when desired.

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in molecules exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, the indazole core is a bioisostere of indole and is found in numerous kinase inhibitors, where it often mimics the adenine region of ATP to bind to the hinge region of the kinase active site.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃BrN₂O₂[2]
Molecular Weight 297.15 g/mol [2]
Appearance Off-white to light yellow solid[3]
Boiling Point 377 °C (Predicted)[2]
Density 1.46 g/cm³ (Predicted)[2]
Storage Temperature 2-8 °C[2]
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF).Inferred from synthesis protocols.[4]

Hazard Identification and Safe Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from structurally analogous compounds, such as 5-bromo-1H-indazole and its carboxylic acid derivatives, provide a strong basis for a robust safety assessment.[5] The GHS classifications are predicted to be consistent with these related structures.

GHS Hazard Classification (Anticipated)

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[5]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[5]

Precautionary Measures and Personal Protective Equipment (PPE)

Given the identified hazards, strict adherence to safety protocols is mandatory. The following diagram outlines the necessary workflow for safe handling.

G cluster_prep Preparation & Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Operations cluster_storage Storage & Disposal prep1 Work within a certified chemical fume hood. prep2 Ensure eyewash station and safety shower are accessible. ppe1 Wear nitrile gloves. (Inspect before use) ppe2 Wear chemical safety goggles (EN166 compliant). ppe3 Wear a buttoned lab coat. h1 Avoid dust generation. Handle as a solid. h2 Avoid contact with skin, eyes, and clothing. h3 Do not breathe dust/vapors. h4 Ground equipment to prevent static discharge. s1 Store in a tightly sealed container. s2 Keep in a cool (2-8°C), dry, and well-ventilated area. s3 Dispose of waste according to local regulations. cluster_prep cluster_prep cluster_ppe cluster_ppe cluster_prep->cluster_ppe Before Handling cluster_handling cluster_handling cluster_ppe->cluster_handling During Handling cluster_storage cluster_storage cluster_handling->cluster_storage After Handling

Caption: A workflow diagram for the safe handling of this compound.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the N-acylation of 5-bromo-1H-indazole using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically base-catalyzed. The protocol described here is adapted from established procedures for the Boc-protection of indazole systems.[4]

Experimental Protocol: Boc Protection of 5-bromo-1H-indazole
  • Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add 4-(Dimethylamino)pyridine (DMAP) (1.0 eq).

    • Causality: DMAP serves as a nucleophilic catalyst, activating the Boc anhydride and facilitating the acylation of the indazole nitrogen. Dichloromethane is an excellent solvent for the reactants and is relatively inert under these conditions.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) portion-wise to the stirred solution.

    • Causality: Cooling the reaction helps to control the exothermicity and prevent potential side reactions.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 20:80 v/v). The product spot should have a higher Rf value than the starting material.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a single, new product spot indicates a complete and clean reaction.

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with water and brine (saturated NaCl solution).

    • Causality: The water wash removes water-soluble byproducts and excess DMAP, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%).

    • Causality: This step removes any unreacted starting material and non-polar impurities, yielding the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as an off-white solid.

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 5-bromo-1H-indazole p1 Mix & Cool to 0°C r1->p1 r2 Boc Anhydride (Boc₂O) r2->p1 r3 DMAP (catalyst) r3->p1 r4 DCM (solvent) r4->p1 p2 Stir at RT (12-16h) p1->p2 p3 Aqueous Work-up p2->p3 p4 Column Chromatography (Silica, EtOAc/Hexane) p3->p4 byprod t-BuOH, CO₂, DMAP·H⁺ p3->byprod Removed in work-up prod tert-Butyl 5-bromo-1H- indazole-1-carboxylate p4->prod

Caption: Workflow for the synthesis of this compound.

Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale / Notes
Boc Group (C(CH₃)₃) ~1.7 ppm (s, 9H)~28 ppmThe nine equivalent protons of the tert-butyl group appear as a sharp singlet.
Boc Group (C(CH₃)₃) ~85 ppmThe quaternary carbon of the tert-butyl group.
Boc Group (C=O) ~149 ppmThe carbonyl carbon of the carbamate.
Indazole Aromatic C-H 7.5-8.2 ppm (m, 3H)115-130 ppmThe protons on the benzene portion of the indazole ring will appear as multiplets (doublets and doublet of doublets) in this region. The C-Br carbon will be further downfield.
Indazole Aromatic C-H
Indazole C3-H ~8.1 ppm (s, 1H)~135 ppmThe proton at the 3-position of the indazole ring typically appears as a singlet.
Indazole Quaternary C 125-145 ppmIncludes the two carbons at the ring fusion and the C5-Br carbon.

Note: Chemical shifts are referenced to TMS (0 ppm). Actual values may vary slightly based on solvent and concentration.[6]

Key Applications in Synthetic Chemistry

The synthetic utility of this compound stems from its capacity to undergo palladium-catalyzed cross-coupling reactions at the C5 position. This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, which is fundamental to modern drug discovery.[7][8]

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[9] In this context, the bromo-indazole serves as the organic halide, enabling the introduction of a wide variety of aryl or heteroaryl groups. This is a cornerstone strategy for building the core structures of many kinase inhibitors.[10][11]

General Protocol for Suzuki-Miyaura Coupling:

  • To a degassed solution of this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq) in a suitable solvent (e.g., dimethoxyethane or dioxane/water), add a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

G IndazoleBr tert-Butyl 5-bromo-1H-indazole- 1-carboxylate Product tert-Butyl 5-aryl-1H-indazole- 1-carboxylate IndazoleBr->Product BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃) Product->Catalyst Catalytic Cycle Product->Base

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[12][13] This reaction is invaluable for synthesizing aryl amines, which are common motifs in pharmaceuticals. Using this compound, various primary or secondary amines can be introduced at the 5-position, providing access to another class of potential kinase inhibitors.[7]

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu) in an anhydrous solvent like toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, filter through a pad of celite to remove palladium residues, and concentrate.

  • Purify the crude product via column chromatography.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient and modular synthesis of complex heterocyclic compounds. Its robust chemical nature, coupled with the reactivity of the C-Br bond, provides a reliable platform for generating libraries of compounds for biological screening. A thorough understanding of its properties, safety requirements, and synthetic applications, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the pursuit of novel therapeutics. By adhering to the principles of safety and employing validated synthetic protocols, scientists can effectively utilize this keystone molecule to accelerate drug discovery programs.

References

  • Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). Available at: [Link]

  • Piras, M., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(5), 8344-8356. Available at: [Link]

  • Yoshida, K., et al. (2007). Supporting Information for "A New Method for the Synthesis of 1H-Indazoles". Wiley-VCH. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Chongqing Chemdad Co. (n.d.). This compound. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Semantic Scholar. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available at: [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. Available at: [Link]

  • ResearchGate. (2021). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Available at: [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(23), 13955-13965. Available at: [Link]

Sources

Methodological & Application

Synthesis of tert-Butyl 5-bromo-1H-indazole-1-carboxylate from 5-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Yield Synthesis of tert-Butyl 5-bromo-1H-indazole-1-carboxylate: A Key Intermediate for Pharmaceutical Research

Abstract

This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of this compound from 5-bromo-1H-indazole. The protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group is a critical step in the synthesis of numerous pharmacologically active molecules, particularly kinase inhibitors and other targeted therapies.[1] This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth technical insights, a step-by-step protocol, safety considerations, and characterization data.

Introduction: The Strategic Importance of Boc-Protected Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities.[1] The indazole scaffold can effectively mimic the purine ring of ATP, enabling it to interact with the hinge region of kinase domains.[2] The title compound, this compound, serves as a versatile building block. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the Boc protecting group on the N-1 position allows for regioselective manipulation of the indazole core.[1][2]

This protocol details the N-protection of 5-bromo-1H-indazole using di-tert-butyl dicarbonate (Boc₂O). This reaction is a fundamental transformation, and a well-optimized protocol is essential for ensuring high yield, purity, and scalability, which are critical for downstream applications in drug discovery and development pipelines.

Reaction Scheme and Mechanism

The synthesis involves the reaction of 5-bromo-1H-indazole with di-tert-butyl dicarbonate in the presence of a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP), in an appropriate solvent like dichloromethane (DCM).

Reaction:

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic attack of the indazole nitrogen on one of the carbonyl carbons of the di-tert-butyl dicarbonate.[3] The use of a base like DMAP enhances the nucleophilicity of the indazole nitrogen, facilitating the reaction. The intermediate then collapses, releasing tert-butanol and carbon dioxide, to yield the stable N-Boc protected indazole.[3]

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
5-bromo-1H-indazole≥97%Sigma-Aldrich53857-57-1
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich24424-99-5
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich1122-58-3
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich75-09-2
Saturated aq. Sodium Bicarbonate (NaHCO₃)ReagentFisher Scientific144-55-8
Brine (Saturated aq. NaCl)ReagentFisher Scientific7647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentFisher Scientific7757-82-6
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexaneHPLC GradeFisher Scientific110-54-3
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Flash chromatography system (optional, for high purity)

  • NMR Spectrometer

  • Mass Spectrometer

Experimental Protocol

This protocol is optimized for a 10 mmol scale and can be adapted for larger scales.

Reaction Setup and Execution
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indazole (1.97 g, 10 mmol, 1.0 equiv.).

  • Add anhydrous dichloromethane (40 mL) to dissolve the starting material.

  • To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (122 mg, 1 mmol, 0.1 equiv.).

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol, 1.1 equiv.) in anhydrous dichloromethane (10 mL).

  • Add the di-tert-butyl dicarbonate solution dropwise to the reaction mixture at room temperature over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours.

Reaction Monitoring
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Eluent: 20-30% Ethyl Acetate in Hexane.

  • Visualization: UV light (254 nm).

  • The starting material (5-bromo-1H-indazole) will have a lower Rf value than the product (this compound). The reaction is complete when the starting material spot is no longer visible.

Work-up and Purification
  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL).

  • Wash the organic layer with brine (25 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10-30%) to afford the pure product as a solid.[4][5]

Workflow Diagram

SynthesisWorkflow A 1. Dissolve 5-bromo-1H-indazole and DMAP in DCM B 2. Add (Boc)₂O solution dropwise at RT A->B C 3. Stir for 2-4 hours (Monitor by TLC) B->C D 4. Aqueous Work-up (NaHCO₃, Brine) C->D E 5. Dry (Na₂SO₄) and Concentrate D->E F 6. Purify by Column Chromatography E->F G Pure Product F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization Data

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₂H₁₃BrN₂O₂

  • Molecular Weight: 297.15 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H), 8.08 (d, J = 8.8 Hz, 1H), 7.50 (dd, J = 8.8, 1.8 Hz, 1H), 1.69 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 149.3, 142.1, 133.0, 128.0, 124.3, 116.7, 113.8, 85.0, 28.3.

  • Mass Spectrometry (ESI): m/z 297.0 [M+H]⁺, 299.0 [M+H+2]⁺.

Safety and Handling Precautions

Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate gloves (e.g., nitrile), should be worn at all times.[6][7] All operations should be conducted in a well-ventilated fume hood.

  • 5-bromo-1H-indazole: Harmful if swallowed and causes serious eye irritation.[8][9] Avoid breathing dust and ensure thorough washing after handling.[8]

  • Di-tert-butyl dicarbonate (Boc₂O): Flammable solid that can be fatal if inhaled and may cause an allergic skin reaction and serious eye damage.[7][10] Keep away from heat, sparks, and open flames.[6][11] Handle in a well-ventilated area.[6][11]

  • Dichloromethane (DCM): Volatile and harmful. Use in a well-ventilated area.[1]

  • 4-(Dimethylamino)pyridine (DMAP): Toxic and should be handled with care.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[6][7][8]

Discussion and Troubleshooting

The Boc protection of 5-bromo-1H-indazole is generally a high-yielding and clean reaction. The use of DMAP as a catalyst is crucial for achieving a reasonable reaction rate. Triethylamine (TEA) can also be used as a base, typically in stoichiometric amounts.

Potential Issues and Solutions:

IssuePossible CauseSolution
Incomplete ReactionInsufficient reaction time or catalyst.Allow the reaction to stir for a longer period. Add a small additional portion of DMAP.
Formation of ByproductsPresence of moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Low Yield after PurificationProduct loss during work-up or chromatography.Ensure complete extraction during work-up. Optimize the chromatography conditions.

Conclusion

This application note presents a reliable and scalable protocol for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and provides the target compound in high yield and purity. This key intermediate is crucial for the development of novel indazole-based therapeutics, and this detailed guide will be a valuable resource for the scientific community.

References

  • Benchchem. (n.d.). Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). Available at: [Link]

  • Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Novachem. (n.d.). Di-tert-butyl dicarbonate Safety Data Sheet. Retrieved from [Link]

  • Benchchem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

Sources

Application Notes and Protocols: Suzuki Coupling Reactions with tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a highly valued pharmacophore in modern drug discovery, serving as the core structural motif in numerous biologically active compounds.[1] As a bioisostere of indole, it is featured in molecules with anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The ability to functionalize the indazole skeleton with precision is therefore a critical task for medicinal chemists. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[4][5]

This guide focuses on a key building block, tert-Butyl 5-bromo-1H-indazole-1-carboxylate . The bromine atom at the C-5 position serves as a versatile handle for Suzuki coupling, while the tert-butyloxycarbonyl (Boc) group on the N-1 nitrogen plays a crucial role. It protects the acidic N-H proton, preventing unwanted side reactions, enhancing solubility in organic solvents, and directing regioselectivity.[1][6][7] This document provides a comprehensive overview, from mechanistic principles to detailed laboratory protocols and troubleshooting, designed for researchers engaged in the synthesis of novel indazole derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9][10][11] The cycle is generally understood to comprise three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[11]

  • Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide ion.[8][12]

  • Reductive Elimination : The two organic ligands on the palladium center couple, forming the new C-C bond and yielding the desired 5-aryl-1H-indazole product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[9][10]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_intermediate Oxidative Addition + Ar-Br tm_intermediate Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_intermediate->tm_intermediate Transmetalation + Ar'-B(OR)₂ + Base tm_intermediate->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) tm_intermediate->product Workflow start Start reagents Combine Reactants: - Bromoindazole - Boronic Acid - Base - Pd Catalyst start->reagents atmosphere Evacuate & Backfill with Inert Gas (3x) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat to 80-100 °C (2-12 h) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Filter through Celite - Extract with EtOAc - Dry & Concentrate monitor->workup Complete purify Purify by Flash Column Chromatography workup->purify end Characterize Final Product purify->end

Sources

Application Notes & Protocols for the Heck Coupling of 6-Bromo-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1H-indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1][2][3] The strategic functionalization of this core is paramount in drug discovery programs for modulating potency, selectivity, and pharmacokinetic properties. The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, offers a robust and versatile method for carbon-carbon bond formation, enabling the coupling of aryl halides with alkenes.[4][5][6] This guide provides an in-depth exploration of the application of the Heck coupling to 6-bromo-1H-indazole derivatives, a key building block where the C6-bromo atom serves as a versatile synthetic handle.[7] We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights into reaction optimization and troubleshooting, tailored for researchers, medicinal chemists, and process development scientists.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the mechanism of the Heck reaction is critical for rational optimization and troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which involves several key elementary steps.[4][5] While variations exist, the generally accepted mechanism for the coupling of an aryl bromide is the neutral pathway.

The catalytic cycle consists of four primary stages:

  • Catalyst Activation: The active 14-electron Pd(0)L₂ species is typically generated in situ from a more stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), through reduction by a phosphine ligand or another reducing agent in the reaction mixture.[4][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-1H-indazole derivative. This is often the rate-determining step and results in a square planar Pd(II) complex.[5][9]

  • Olefin Insertion & Isomerization: The alkene coupling partner first coordinates to the Pd(II) center (π-complex formation). This is followed by a syn-migratory insertion of the alkene into the Pd-C bond.[5][8][9] This step establishes the new carbon-carbon bond.

  • β-Hydride Elimination & Catalyst Regeneration: For the product to be released, a hydrogen atom on the carbon adjacent to the palladium must be accessible for elimination. A syn-β-hydride elimination occurs, forming a palladium-hydride species and the final substituted alkene product, typically with trans stereochemistry.[4][9] The final step involves the base-mediated reductive elimination of HBr from the palladium-hydride complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[8][9]

Heck_Mechanism Figure 1: Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ (Active Catalyst) center in1 oxidative_addition Oxidative Addition in2 pd2_aryl Ar-Pd(II)-Br(L)₂ olefin_insertion Olefin Insertion in3 pd2_alkyl R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ beta_hydride β-Hydride Elimination in4 pd_hydride [H-Pd(II)-Br(L)₂] + Product regeneration Regeneration center->pd0 + Base - Base-HBr center->pd2_aryl + Ar-Br center->pd2_alkyl + Alkene center->pd_hydride

Figure 1: Catalytic Cycle of the Heck Reaction

Core Protocol Considerations: An Expert's Perspective

The success of a Heck coupling reaction hinges on the judicious selection of several key parameters. The choices are not arbitrary; they are dictated by the substrate's electronic and steric properties and the desired outcome.

  • The Indazole N-H Proton: The acidic proton on the indazole nitrogen is a critical consideration. It can react with the base or coordinate to the palladium center, inhibiting catalysis. Therefore, N-protection is often mandatory for achieving high yields and reproducibility. Common protecting groups include tosyl (Ts), tert-butyloxycarbonyl (BOC), or an acyl group. An acyl protecting group can serve a dual purpose: it protects the nitrogen and its electron-withdrawing nature can facilitate the oxidative addition step.[4]

  • Palladium Precursor & Ligand System:

    • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, cost-effective, and reliable precursor. It is readily reduced in situ to the active Pd(0) species. Other sources like Pd₂(dba)₃ can also be used.

    • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity. For standard Heck couplings with aryl bromides, monodentate phosphines like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are often sufficient.[4] The latter is more electron-rich and bulky, which can sometimes promote faster oxidative addition. For more challenging substrates, bidentate ligands like Xantphos may be required to prevent side reactions.[4]

  • Choice of Base: An organic or inorganic base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, which is essential for regenerating the Pd(0) catalyst.[8]

    • Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIEA) are common choices. They are soluble in organic solvents but can sometimes act as ligands themselves or undergo side reactions at high temperatures.

    • Inorganic Bases: Sodium or potassium carbonate (Na₂CO₃, K₂CO₃) and sodium acetate (NaOAc) are effective and inexpensive alternatives. Their heterogeneous nature can sometimes simplify workup.

  • Solvent & Temperature: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. High-boiling polar aprotic solvents like DMF, DMA, or NMP are standard choices, as Heck reactions often require heating to 80-120 °C to achieve a reasonable rate.[10][11][12]

General Protocol: Heck Coupling of N-Protected 6-Bromo-1H-Indazole with an Olefin

This protocol provides a robust starting point for the Heck coupling of a generic N-protected 6-bromo-1H-indazole with an electron-deficient alkene, such as an acrylate. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentMol. Wt.Molar Equiv.Example AmountNotes
N-Protected 6-Bromo-1H-IndazoleVaries1.01.0 mmolStarting material. Must be dry.
Alkene (e.g., n-Butyl Acrylate)128.171.2 - 1.51.5 mmolUse a slight excess to drive the reaction to completion.
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 - 0.050.02 mmolCatalyst precursor.
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.04 - 0.100.04 mmolLigand. Typically 2:1 ratio of Ligand:Pd.
Triethylamine (Et₃N)101.192.0 - 3.02.0 mmolBase. Should be freshly distilled.
N,N-Dimethylformamide (DMF)73.09-5 mLAnhydrous solvent. Should be degassed prior to use.
Experimental Workflow
Figure 2: General Experimental Workflow
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask or sealed reaction tube equipped with a magnetic stir bar, add the N-protected 6-bromo-1H-indazole (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Inert Atmosphere: Seal the vessel with a septum, and alternately evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Through the septum, add anhydrous, degassed DMF (to make a ~0.2 M solution), followed by the alkene (1.5 eq) and freshly distilled triethylamine (2.0 eq) via syringe.

  • Heating: Immerse the reaction vessel in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously at this temperature. Monitor the reaction's progress by periodically taking aliquots for analysis by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Heck product.

Literature Examples & Data

The Heck reaction on bromoindazoles is a well-established transformation in the synthesis of complex molecules, including potent enzyme inhibitors.

Indazole SubstrateAlkene PartnerCatalyst / LigandBase / SolventConditionsYield (%)Reference
N-THP-6-bromo-1H-indazole3-EthynylpyridinePd(OAc)₂ / P(o-tol)₃DIEA / DMF100 °C, 5 h44.5[10]
6-Bromo-1H-indazole2-VinylpyridinePd(OAc)₂ / XantphosK₂CO₃ / DMA110 °C, 12 h~75[4]
5-Bromo-1H-indazoleMethyl AcrylatePd(OAc)₂ / PPh₃Et₃N / Acetonitrile80 °C, 8 h95[4]
4-Iodo-3-methyl-1H-indazoleGeneric AlkenePd(OAc)₂ / PPh₃Et₃N / DMF80-120 °CN/A[13]
Yield estimated based on similar transformations described in the source.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficient temperature.3. Poor quality reagents/solvents (water or oxygen present).4. Unprotected indazole N-H.1. Ensure a strict inert atmosphere; use fresh Pd source and ligand.2. Increase temperature in 10 °C increments.3. Use anhydrous, degassed solvents and freshly distilled bases.4. Protect the indazole nitrogen before attempting the coupling.
Catalyst Decomposition (black ppt.) 1. Ligand dissociation or oxidation.2. Reaction temperature is too high.3. Incorrect Pd:Ligand ratio.1. Increase ligand loading (e.g., from L:Pd 2:1 to 4:1). Consider a more robust bidentate ligand.2. Lower the reaction temperature.3. Ensure at least a 2:1 ratio of monodentate phosphine to palladium.
Formation of Dehalogenated Indazole 1. Presence of water or other proton sources.2. Reductive elimination from a Pd-H intermediate before alkene insertion.1. Use rigorously dried reagents and solvents.2. Add a phase-transfer catalyst like TBAC (tetrabutylammonium chloride) to favor the neutral pathway.
Alkene Isomerization/Polymerization 1. Re-addition of the Pd-H species to the product.2. High reaction temperature or prolonged reaction time.1. Add a hydride scavenger like a silver salt (e.g., Ag₂CO₃), though this may change the reaction pathway.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Conclusion

The Mizoroki-Heck reaction is an indispensable tool for the C6-functionalization of the indazole scaffold, providing a direct and powerful route to novel analogs for drug discovery. By understanding the underlying mechanism and carefully controlling key reaction parameters—particularly N-H protection, catalyst system, and reaction conditions—researchers can reliably and efficiently synthesize a diverse array of substituted indazoles. The protocols and insights provided herein serve as a comprehensive guide to successfully implement this critical transformation in a laboratory setting.

References

  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC Source: National Center for Biotechnology Information URL
  • Title: Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL
  • Title: Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides Source: Benchchem URL
  • Title: Heck reaction - Wikipedia Source: Wikipedia URL
  • Title: Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions Source: MDPI URL
  • Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL
  • Title: Heck Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC Source: National Center for Biotechnology Information URL
  • Title: CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues Source: Caribbean Journal of Science and Technology URL
  • Title: Optimization of conditions for the Heck reaction Source: ResearchGate URL
  • Title: Heck Reaction Mechanism Source: BYJU'S URL
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health URL
  • Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications Source: PubMed URL
  • Title: Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole Source: Benchchem URL

Sources

Application Note & Protocol: Strategic N-Boc Protection of 5-Bromo-1H-Indazole for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including potent kinase inhibitors.[1][2] The strategic manipulation of the indazole nucleus often necessitates the protection of its ring nitrogen atoms to ensure regioselectivity and prevent unwanted side reactions during subsequent synthetic transformations. This application note provides a comprehensive, field-proven guide to the N-protection of 5-bromo-1H-indazole using di-tert-butyl dicarbonate (Boc₂O), yielding tert-butyl 5-bromo-1H-indazole-1-carboxylate. We delve into the underlying reaction mechanism, address the critical issue of regioselectivity, present a detailed experimental protocol, and offer a troubleshooting guide for common challenges. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex indazole-based molecules.

Introduction: The Imperative of N-Protection in Indazole Chemistry

Indazoles are ten-π electron aromatic heterocyclic systems that exhibit annular tautomerism, with the 1H-indazole tautomer being thermodynamically more stable than the 2H form.[3][4] This dual-nitrogen system, resembling both pyridine and pyrrole, presents a significant challenge in synthetic chemistry: the regioselective functionalization at the N-1 versus the N-2 position.[4] Uncontrolled alkylation or acylation reactions often yield a mixture of isomers, complicating purification and reducing the overall yield of the desired product.[5][6]

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for nitrogen atoms due to its robustness under various conditions (e.g., nucleophilic attack, mild base, hydrogenolysis) and its facile removal under moderately strong acidic conditions.[7][8] The N-Boc protection of 5-bromo-1H-indazole serves two primary purposes:

  • Directing Regioselectivity: By temporarily blocking one nitrogen atom, it facilitates selective functionalization at other positions of the indazole ring.

  • Enabling Further Transformations: The bromine atom at the 5-position is a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[1] The Boc-protected intermediate is crucial for these subsequent steps.

This guide provides a robust protocol for the synthesis of the N-1 protected isomer, the thermodynamically favored product, which is a key building block in numerous drug discovery programs.[9]

Reaction Mechanism and Regioselectivity

The N-Boc protection of 5-bromo-1H-indazole is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often employed to accelerate the reaction.[10][11]

Mechanism of DMAP Catalysis:

  • Activation of Boc₂O: The highly nucleophilic DMAP attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.

  • Acylation of Indazole: The deprotonated indazole anion (formed by a base like triethylamine or by the tert-butoxide generated in situ) then attacks the activated carbonyl of the pyridinium intermediate.

  • Catalyst Regeneration: This step forms the N-Boc indazole product and regenerates the DMAP catalyst.

dot digraph "Boc_Protection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: General mechanism for DMAP-catalyzed N-Boc protection of indazole.

Controlling Regioselectivity (N-1 vs. N-2):

The alkylation and acylation of indazoles are sensitive to reaction conditions. Generally, the N-1 substituted isomer is thermodynamically more stable, while the N-2 isomer is often the kinetically favored product.[4] For Boc protection under the conditions described in this protocol (DMAP catalysis at room temperature), the reaction typically shows a strong preference for the formation of the more stable N-1 isomer (1-Boc-5-bromo-1H-indazole) .[10][11] Factors favoring N-1 selectivity include:

  • Thermodynamic Control: Allowing the reaction to proceed to equilibrium favors the most stable product.

  • Steric Hindrance: The bulky tert-butyl group may face less steric hindrance when attaching to the N-1 position compared to the more sterically crowded peri-position at N-7 adjacent to N-1.

While minor amounts of the N-2 isomer can form, purification via column chromatography is generally effective for isolating the desired N-1 product.

Experimental Section: A Validated Protocol

This protocol is designed for robustness and scalability, based on established procedures in organic synthesis.[2]

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierCAS No.Mol. Wt.
5-Bromo-1H-indazole≥97%Sigma-Aldrich10075-53-3197.03
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich24424-99-5218.25
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich1122-58-3122.17
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-284.93
Saturated Sodium Bicarbonate (aq)Reagent Grade---
Brine (Saturated NaCl aq)Reagent Grade---
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeSigma-Aldrich7757-82-6142.04
Silica Gel230-400 mesh---
Ethyl AcetateHPLC Grade-141-78-688.11
HeptaneHPLC Grade-142-82-5100.21

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Step-by-Step Protocol

G

Caption: Experimental workflow for N-Boc protection of 5-bromo-1H-indazole.

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-1H-indazole (1.0 eq, e.g., 10.0 g, 50.7 mmol). Dissolve it in anhydrous dichloromethane (DCM, approx. 10 mL per gram of indazole).

  • Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq, 0.62 g, 5.07 mmol). Then, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 12.2 g, 55.8 mmol) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC), using a mobile phase of 20-30% ethyl acetate in heptane. The product spot should be less polar (higher Rf) than the starting material.

  • Aqueous Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x volume of DCM used) to quench any unreacted Boc₂O and remove acidic byproducts. Separate the organic layer.

  • Brine Wash: Wash the organic layer with brine (1 x volume of DCM used) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in heptane (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure 1-Boc-5-bromo-1H-indazole.

  • Final Product: The product is typically obtained as a white to off-white solid.[1] Combine the pure fractions and concentrate to dryness to yield the final product.

Expected Results:

  • Yield: 85-95%

  • Appearance: White to off-white crystalline solid.[1]

  • Purity (by HPLC/NMR): >98%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Inactive Boc₂O (hydrolyzed).- Poorly nucleophilic starting material due to impurities.- Extend the reaction time and continue monitoring by TLC.- Use a fresh bottle of Boc₂O.- Ensure the starting 5-bromo-1H-indazole is pure.
Low Yield - Incomplete reaction.- Loss of product during work-up (e.g., emulsions).- Inefficient purification.- See "Incomplete Reaction".- If an emulsion forms during washes, add more brine to break it.- Carefully select fractions during column chromatography.
Formation of N-2 Isomer - Reaction conditions favoring kinetic product (though less common for Boc protection).- Ensure the reaction is run at room temperature to favor thermodynamic control.- The N-2 isomer can typically be separated from the N-1 isomer by silica gel chromatography (N-1 usually elutes first).[4]
Boc₂O remains after work-up - Insufficient quenching with sodium bicarbonate.- Increase the duration or number of washes with saturated sodium bicarbonate solution.

Conclusion

The N-Boc protection of 5-bromo-1H-indazole is a critical and enabling step in the synthesis of complex, biologically active molecules. The protocol detailed herein provides a reliable and high-yielding method for the regioselective synthesis of 1-Boc-5-bromo-1H-indazole. By understanding the reaction mechanism and potential pitfalls, researchers can efficiently produce this key intermediate, paving the way for subsequent functionalization and the development of novel therapeutics. Careful execution and monitoring are paramount to achieving optimal results and high purity.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • Saeed, S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. Available at: [Link]

  • Saeed, S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Available at: [Link]

  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Available at: [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Available at: [Link]

  • Campos, P. J., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

Sources

The Versatile Synthon: A Guide to tert-Butyl 5-bromo-1H-indazole-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the contemporary researcher in organic synthesis and drug discovery, the strategic manipulation of heterocyclic scaffolds is a cornerstone of innovation. Among these, the indazole nucleus holds a privileged position due to its prevalence in a multitude of biologically active molecules. This guide provides an in-depth exploration of tert-butyl 5-bromo-1H-indazole-1-carboxylate , a highly versatile and strategically important building block. We will delve into its synthesis, key reactivity patterns, and provide detailed, field-proven protocols for its application in the construction of complex molecular architectures, empowering researchers to accelerate their discovery programs.

Introduction: The Strategic Advantage of a Protected Bromoindazole

The indazole core is a bioisostere of indole and is found in numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Concurrently, the tert-butoxycarbonyl (Boc) group at the N1-position of the indazole ring serves two critical functions: it protects the indazole nitrogen from undesired side reactions and it modulates the electronic properties of the heterocyclic system, often improving solubility and simplifying product purification.

This guide will provide detailed protocols for the synthesis of this key building block and its subsequent elaboration using two of the most powerful cross-coupling methodologies in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Synthesis of this compound

The preparation of the title compound is typically achieved through the N-acylation of commercially available 5-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds efficiently in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocol: Synthesis of this compound.[1][2]

Materials:

  • 5-bromo-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality Behind Experimental Choices:

  • DMAP as a catalyst: DMAP is a highly effective acylation catalyst that activates the Boc₂O, facilitating the attack by the indazole nitrogen.

  • Aprotic Solvent: Anhydrous DCM is used as the solvent to prevent hydrolysis of the Boc anhydride.

  • Aqueous Workup: The washes with sodium bicarbonate and brine are to remove any unreacted starting materials, DMAP, and other water-soluble byproducts.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, lauded for its mild reaction conditions and broad functional group tolerance.[1] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the indazole core.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents This compound Boronic Acid/Ester reaction Reaction Setup (Inert Atmosphere, Heat) reagents->reaction catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent (e.g., DME) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 5-Aryl/Heteroaryl-1H-indazole Derivative purification->product Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)Lₙ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [Ar-Pd(II)(NHR'R'')Lₙ]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR'R'')Lₙ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its derivatives exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the functionalization of indazole cores, enabling the efficient construction of carbon-carbon bonds and the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1] This guide provides a detailed experimental protocol for the Suzuki-Miyaura coupling of bromoindazoles, delving into the rationale behind key experimental choices to ensure reproducible and high-yielding transformations.

I. The Scientific Foundation: Understanding the "Why"

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2][3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] A base is essential to facilitate the transmetalation step.[3][4][6]

Why Bromoindazoles? While iodoindazoles are more reactive, bromoindazoles offer a good balance of reactivity and stability, making them cost-effective and readily available starting materials. Chloroindazoles are generally less reactive and may require more specialized and electron-rich catalyst systems to achieve efficient coupling.[4]

The Critical Role of Each Component:

  • Palladium Catalyst: The heart of the reaction, the palladium catalyst, cycles between Pd(0) and Pd(II) oxidation states.[5][7] The choice of the palladium source (precatalyst) and the associated ligands is paramount for success.

  • Ligands: Ligands stabilize the palladium center, enhance its solubility, and modulate its reactivity.[3][7] Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are often employed to facilitate the oxidative addition step, which can be challenging with electron-rich heteroaryl halides like indazoles.[4][8][9]

  • Base: The base activates the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.[6][10] The choice of base can significantly influence reaction rates and yields, with common options including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[10]

  • Solvent: The solvent system must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is commonly used.[2] Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.

II. The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism allows for informed troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition Transmetalation_Complex R¹-Pd(II)L₂-R² OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product R¹-R² Transmetalation_Complex->Product Bromoindazole Bromoindazole (R¹-X) Bromoindazole->OA_Complex BoronicAcid Boronic Acid (R²-B(OH)₂) + Base BoronicAcid->Transmetalation_Complex

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the bromoindazole to the active Pd(0) catalyst, forming a Pd(II) intermediate.[2][4] This is followed by transmetalation, where the organic group from the activated boronic acid replaces the halide on the palladium center.[2][4] The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2][4]

III. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromoindazole with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • Bromoindazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)[11][12]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)[1][2][11]

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 or similar ratio)[2][13]

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with reflux condenser)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Experimental Workflow:

Experimental_Workflow Start Combine Reactants Inert Establish Inert Atmosphere Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Purification (Chromatography) Workup->Purify End Characterize Product Purify->End

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the bromoindazole (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[11][13]

    • Expert Insight: Using a pre-catalyst like Pd(dppf)Cl₂ can offer greater air and moisture stability compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[12] For particularly challenging couplings, more advanced and electron-rich ligands like SPhos or XPhos may be necessary.[14]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

    • Expert Insight: Incomplete removal of oxygen can lead to catalyst deactivation and the formation of unwanted side products.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[2][13]

    • Expert Insight: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is essential to remove dissolved oxygen.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2][11] The reaction can be performed using conventional heating with a reflux condenser or in a sealed vessel using a microwave reactor.[15][16][17]

    • Expert Insight: Microwave irradiation can significantly accelerate reaction times and improve yields, particularly for less reactive substrates.[15][17] However, careful optimization of temperature and time is necessary to avoid decomposition.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromoindazole is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1][2][18] The aqueous washes remove the inorganic base and boron-containing byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[1][11][18]

IV. Data Presentation: Optimizing Reaction Conditions

The following table provides a summary of representative conditions that can be screened to optimize the Suzuki-Miyaura coupling of bromoindazoles.

Parameter Condition 1 (Standard) Condition 2 (Microwave) Condition 3 (For Challenging Substrates) Rationale & Causality
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd(PPh₃)₄ (7 mol%)Pd₂(dba)₃ (2.5 mol%) / SPhos (5 mol%)Pd(dppf)Cl₂ is a robust and versatile catalyst.[11][12] Pd(PPh₃)₄ is effective under microwave conditions.[1][15] Electron-rich and bulky ligands like SPhos are beneficial for less reactive aryl bromides.[8][14]
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)K₂CO₃ is a cost-effective and generally effective base.[11] Cs₂CO₃ is more soluble and can enhance reaction rates.[1][15] K₃PO₄ is a stronger, non-nucleophilic base that can be advantageous in certain cases.[2]
Solvent 1,4-Dioxane/H₂O (4:1)Dioxane/EtOH/H₂O (3:1.5:0.5)Toluene/H₂O (10:1)Dioxane is a common solvent for Suzuki couplings.[2] The addition of ethanol can improve solubility.[15] Toluene can be beneficial for minimizing halide inhibition.[19]
Temperature 100 °C140 °C110 °CHigher temperatures generally increase reaction rates. Microwave heating allows for rapid heating to higher temperatures.[15]
Time 12-24 h30-60 min16 hReaction times are highly substrate-dependent. Microwave conditions significantly reduce reaction times.[15]
V. Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient degassing, or low reactivity of the starting materials.

    • Solution: Use a fresh batch of catalyst, ensure a thoroughly inert atmosphere, screen more active ligands (e.g., SPhos, XPhos), or increase the reaction temperature.[9][20]

  • Protodeboronation (Loss of Boronic Acid):

    • Cause: The boronic acid reacts with water or other protic sources instead of transmetalating. This is more common with electron-deficient or some heteroaryl boronic acids.[7][21]

    • Solution: Use anhydrous conditions with a base like K₃PO₄, use a boronic ester (e.g., a pinacol ester) which can be more stable, or increase the equivalents of the boronic acid.[9][21][22]

  • Homocoupling (Formation of Biaryl from Boronic Acid):

    • Cause: Can occur in the presence of oxygen or at high catalyst loadings.

    • Solution: Ensure rigorous degassing and consider using a slightly lower catalyst loading.

VI. Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of functionalized indazoles. By understanding the roles of the various reaction components and following a systematic approach to optimization, researchers can reliably and efficiently generate diverse libraries of indazole-based compounds for drug discovery and development. This guide provides a solid foundation for successfully implementing this powerful transformation in the laboratory.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]

  • Chaik-Bar-Ziv, O., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6745-6755. [Link]

  • Fallarino, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9182-9192. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • ResearchGate. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

  • National Institutes of Health. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Connections: Suzuki Coupling with Boronic Acids. [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

Sources

Application Notes and Protocols: The Strategic Use of tert-Butyl 5-bromo-1H-indazole-1-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a cornerstone scaffold in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[1][2] Its prevalence in clinically approved drugs such as Axitinib and Pazopanib underscores its efficacy as a pharmacophore capable of targeting the ATP-binding site of various kinases.[1][2][3] This document provides detailed application notes and experimental protocols for the use of tert-Butyl 5-bromo-1H-indazole-1-carboxylate , a highly versatile and strategic building block for the synthesis of novel kinase inhibitors. We will explore the rationale behind its design, focusing on the distinct roles of the indazole core, the C5-bromo functional group, and the N1-Boc protecting group. Core synthetic methodologies, including palladium-catalyzed cross-coupling reactions and deprotection strategies, are presented with step-by-step protocols to guide researchers in the efficient construction of diverse compound libraries for drug discovery.

The Strategic Value of the Reagent

The utility of this compound stems from its trifunctional design, where each component serves a deliberate and critical purpose in a multi-step synthetic plan.

1.1 The Indazole Pharmacophore The bicyclic indazole ring system acts as a bio-isostere for the adenine base of ATP, enabling it to effectively anchor within the kinase hinge region through crucial hydrogen bond interactions.[4] The N-H of the unprotected indazole, in particular, is often a key hydrogen bond donor.

1.2 The C5-Bromo Position: A Versatile Handle for Diversification The bromine atom at the C5 position is the primary reactive site for introducing molecular diversity. It is strategically placed to allow for the installation of various substituents that can project into the solvent-exposed region or other pockets of the kinase active site. This position is ideal for modification via robust and well-established palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5][6][7]

1.3 The N1-Boc Protecting Group: Ensuring Controlled Synthesis The tert-butyloxycarbonyl (Boc) group serves as a reliable protecting group for the N1 position of the indazole ring. Its presence is crucial for two main reasons:

  • Prevention of Side Reactions: It prevents N-arylation or other unwanted reactions at the indazole nitrogen during cross-coupling at the C5-bromo position.

  • Controlled Deprotection: The Boc group is stable under many coupling conditions but can be removed reliably under acidic or specific basic conditions.[8][9] This unmasks the N1-H, which can then serve as a hydrogen bond donor in the final compound or be used for subsequent N-functionalization.

Caption: Key functional components of the title reagent.

Core Synthetic Methodologies

The primary transformations involving this compound are palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, followed by deprotection of the Boc group.

Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds between the C5 position of the indazole and various aryl or heteroaryl boronic acids or esters.[6][10] This allows for the introduction of diverse substituents to probe the kinase active site.

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol 1: Typical Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 0.05-0.10 equiv.).

  • Solvent and Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[10]

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water10012High[10]
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O1404Good[6]
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[11]

Table 1: Representative conditions for Suzuki-Miyaura coupling of bromoindazoles.

Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for synthesizing C-N bonds, coupling the C5-bromoindazole with primary or secondary amines.[12][13] This is particularly valuable for installing moieties that can act as hydrogen bond donors or acceptors, crucial for potent kinase inhibition.[4]

Sources

The Strategic deployment of tert-Butyl 5-bromo-1H-indazole-1-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Unique Utility of a Key Building Block

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents across a spectrum of diseases, including oncology, inflammation, and neurodegenerative disorders.[1] Its bioisosteric relationship with indole allows it to interact with a variety of biological targets.[2] Within the extensive library of indazole-based building blocks, tert-Butyl 5-bromo-1H-indazole-1-carboxylate emerges as a strategically significant intermediate. The presence of the bromine atom at the 5-position provides a versatile handle for carbon-carbon and carbon-nitrogen bond formation through modern cross-coupling reactions. Concurrently, the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen ensures regioselective functionalization and can be readily removed under acidic conditions, a critical feature in multi-step syntheses. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for key transformations, underscoring its value in the rapid assembly of complex molecular architectures for drug discovery.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The primary utility of this compound lies in its role as a versatile precursor for the synthesis of 5-substituted indazole derivatives. These derivatives are integral to the development of targeted therapies, particularly kinase inhibitors and other signaling pathway modulators. The two most powerful and widely employed methods for the functionalization of the 5-position are the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the creation of carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed reaction that enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental in the synthesis of 5-aryl and 5-heteroaryl indazoles, which are common scaffolds in kinase inhibitors.

Application Example: Synthesis of a Key Intermediate for PARP Inhibitors

A pivotal application of this compound is in the synthesis of intermediates for Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib. The core of Niraparib features a 5-phenyl-1H-indazole moiety. The following protocol outlines the synthesis of tert-butyl 5-phenyl-1H-indazole-1-carboxylate, a direct precursor to the Niraparib core.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DME (10 mL) in a round-bottom flask, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (10 mol%).

  • Stir the mixture under an argon atmosphere for 1 hour at room temperature.

  • Sequentially add a solution of phenylboronic acid (2.0 mmol) in anhydrous DME (2.6 mL) and a solution of potassium carbonate (2.0 mmol) in water (2.5 mL).[3]

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 5-phenyl-1H-indazole-1-carboxylate.

Data Presentation:

ParameterValueReference
Starting MaterialThis compound[3]
Coupling PartnerPhenylboronic acid[3]
CatalystPd(dppf)Cl₂[3]
BaseK₂CO₃[3]
SolventDME/Water[3]
Temperature80 °C[3]
Reaction Time2-4 hours[3]
Typical YieldHigh[3][4]

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Start Reactants Combine this compound, Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ in DME/Water Start->Reactants 1. Inert Establish Inert Atmosphere (Argon) Reactants->Inert 2. Heat Heat to 80°C Inert->Heat 3. Stir Stir for 2-4 hours Heat->Stir 4. Monitor Monitor by TLC/LC-MS Stir->Monitor 5. Cool Cool to Room Temperature Monitor->Cool 6. (Upon Completion) Extract Dilute with Ethyl Acetate, Wash with Water & Brine Cool->Extract 7. Dry Dry over Na₂SO₄ Extract->Dry 8. Concentrate Concentrate in vacuo Dry->Concentrate 9. Purify Purify by Column Chromatography Concentrate->Purify 10. Product tert-butyl 5-phenyl-1H-indazole-1-carboxylate Purify->Product Final Product Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L | Pd(II)-Ar | X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine L | Pd(II)-Ar | HNR'R'' Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L | Pd(II)-Ar | NR'R'' Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Ar-NR'R'' Red_Elim->Product Start Ar-X + HNR'R'' ArX This compound Amine Amine ArX->OxAdd Ar-X Amine->Amine_Coord HNR'R''

Sources

Palladium-catalyzed cross-coupling reactions of 5-bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoindazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including oncology, inflammation, and cardiovascular diseases.[1][2][3] Its unique structure, which can be seen as a bioisostere of indole or phenol, allows for critical hydrogen bonding interactions with biological targets.[1] Functionalization of the indazole core is a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

The 5-position of the indazole ring is a particularly attractive site for modification. Introducing diverse substituents at this position can significantly impact a molecule's interaction with its target protein. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving these transformations.[4][5] These methods allow for the precise and efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions, tolerating a wide array of functional groups.[5][6]

This guide provides a detailed overview and practical protocols for the most critical palladium-catalyzed cross-coupling reactions of 5-bromoindazoles, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Core Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. Most of these transformations proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps:[4][5][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromoindazole. This step oxidizes the palladium from the 0 to the +2 state, forming a Pd(II) complex.[4][9]

  • Transmetalation / Insertion:

    • In reactions like the Suzuki or Sonogashira coupling, the coupling partner (e.g., an organoboron or organocopper species) undergoes transmetalation, transferring its organic group to the palladium center.[4][9]

    • In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent, which collectively dictate the reaction's success.

General_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_inputs_outputs Pd0 Pd(0)L_n PdII_Aryl Aryl-Pd(II)-Br(L_n) Pd0->PdII_Aryl Oxidative Addition PdII_Coupled Aryl-Pd(II)-R(L_n) PdII_Aryl->PdII_Coupled Transmetalation / Insertion PdII_Coupled->Pd0 Reductive Elimination ArylBr 5-Bromoindazole ArylBr->PdII_Aryl Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R-NH₂, Alkyne, Alkene) Coupling_Partner->PdII_Coupled Product Functionalized Indazole Product->PdII_Coupled

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, particularly for creating biaryl structures.[10] It involves coupling an organoboron reagent (typically a boronic acid) with the 5-bromoindazole. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[10]

Causality Behind Experimental Choices
  • Catalyst: PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is an excellent and robust choice for coupling heteroaryl halides like 5-bromoindazoles.[11] The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that promotes efficient oxidative addition and reductive elimination. Other common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with a suitable ligand.[10][12]

  • Base: A base, such as K₂CO₃ or K₃PO₄, is essential.[11][13] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

  • Solvent: A mixture of an organic solvent like dimethoxyethane (DME) or 1,4-dioxane with water is common.[11][14] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

Data Summary: Suzuki-Miyaura Coupling of 5-Bromoindazoles
Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
N-Boc-2-pyrroleboronic acidPdCl₂(dppf) (5)-K₂CO₃DME8092[11]
2-Thiopheneboronic acidPdCl₂(dppf) (5)-K₂CO₃DME8070[11]
Phenylboronic acidPdCl₂(dppf) (5)-K₂CO₃1,4-Dioxane/H₂O100High[14]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃Ethanol100 (MW)High[10]
Experimental Workflow and Protocol

Suzuki_Workflow start Start reagents Combine 5-bromoindazole, boronic acid, base, and solvent in a reaction vessel. start->reagents degas Degas the mixture (e.g., N₂ or Ar bubbling). reagents->degas catalyst Add Pd catalyst (e.g., PdCl₂(dppf)). degas->catalyst heat Heat the reaction (e.g., 80-100 °C) with stirring. catalyst->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor workup Perform aqueous workup: Dilute with EtOAc, wash with H₂O/brine. monitor->workup purify Purify the crude product (Column Chromatography). workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 5-(N-Boc-pyrrol-2-yl)-1H-indazole [11]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indazole (1.0 equiv.), N-Boc-2-pyrroleboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethoxyethane (DME) to the flask.

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon gas for 10-15 minutes to degas the mixture.

  • Catalyst Addition: Under a positive flow of inert gas, add PdCl₂(dppf) (0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst.[10]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[15][16][17] This reaction couples 5-bromoindazole with a primary or secondary amine.[18]

Causality Behind Experimental Choices
  • Catalyst & Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as RuPhos and BrettPhos, are exceptionally effective.[15] They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition. Precatalysts combining palladium with these ligands are often used for convenience and robustness.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming a palladium-amido complex which is key to the catalytic cycle.[16][19] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[15]

  • Solvent: Anhydrous, non-protic solvents like toluene, THF, or 1,4-dioxane are typically used to prevent quenching of the strong base and interference with the catalyst.[15][18]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle cluster_inputs_outputs Pd0 Pd(0)L PdII_Aryl Indazolyl-Pd(II)-Br(L) Pd0->PdII_Aryl Oxidative Addition (5-Bromoindazole) PdII_Amido Indazolyl-Pd(II)-NR₂(L) PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Amine R₂NH Amine->PdII_Amido Product 5-(R₂N)-Indazole Product->PdII_Amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
General Protocol: Buchwald-Hartwig Amination of 5-Bromoindazole
  • Vessel Preparation: In a glovebox or under an inert atmosphere, add 5-bromoindazole (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vial.

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.01-0.02 equiv.).

  • Solvent Addition: Add anhydrous toluene or THF.

  • Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the 5-bromoindazole is consumed.

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue via column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction creates a C-C bond by coupling the 5-bromoindazole with an alkene, resulting in a 5-alkenyl-indazole.[4] This transformation is a powerful tool for constructing substituted alkenes.[20][21]

Causality Behind Experimental Choices
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a very common and cost-effective precatalyst.[20][22] In the presence of a phosphine ligand and a base, it is reduced in situ to the active Pd(0) species.

  • Ligand: Triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are frequently used. The choice of ligand can influence the regioselectivity of the alkene insertion.[20][22]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is required. The base neutralizes the HBr that is generated during the catalytic cycle.[20][22]

  • Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be added to accelerate the reaction, especially with less reactive aryl bromides.[20][22]

Heck_Reaction_Cycle cluster_cycle Heck Reaction Cycle cluster_inputs_outputs Pd0 Pd(0)L_n PdII_Aryl Indazolyl-Pd(II)-Br(L_n) Pd0->PdII_Aryl Oxidative Addition PdII_Alkene Alkene Complex PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl Alkyl-Pd(II) Intermediate PdII_Alkene->PdII_Alkyl Migratory Insertion PdII_Alkyl->Pd0 β-Hydride Elimination Alkene Alkene Alkene->PdII_Alkene Product 5-Alkenyl-Indazole Product->PdII_Alkyl

Caption: Catalytic cycle for the Heck reaction.
General Protocol: Heck Vinylation of 5-Bromoindazole
  • Vessel Preparation: To a reaction vial, add 5-bromoindazole (1.0 equiv.), the alkene (e.g., butyl acrylate, 1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), PPh₃ (0.04 equiv.), and triethylamine (Et₃N, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent such as DMF or acetonitrile.

  • Reaction: Seal the vial and heat to 100-120 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up & Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is the method of choice for linking a terminal alkyne to an aryl halide, forming a C(sp²)-C(sp) bond.[6] This reaction is invaluable for synthesizing arylalkynes, which are versatile intermediates in organic synthesis and common motifs in materials science.

Causality Behind Experimental Choices
  • Dual Catalysis: The Sonogashira reaction uniquely employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is crucial for activating the alkyne.[23][24]

  • Copper's Role: The Cu(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[23]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual purpose: it deprotonates the terminal alkyne and acts as the solvent.[25]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-catalyst Cycle cluster_outputs Pd0 Pd(0)L₂ PdII_Aryl Indazolyl-Pd(II)-Br(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Indazolyl-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination CuBr Cu(I)Br Cu_Acetylide Cu(I)-C≡CR CuBr->Cu_Acetylide Base Cu_Acetylide->PdII_Alkynyl To Pd Cycle Alkyne H-C≡CR Alkyne->Cu_Acetylide Product 5-Alkynyl-Indazole Product->PdII_Alkynyl

Caption: Catalytic cycles for the Sonogashira coupling reaction.
General Protocol: Sonogashira Coupling of 5-Bromoindazole
  • Vessel Preparation: To a Schlenk flask, add 5-bromoindazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine, followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up & Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst (Pd(0) not formed or decomposed).Use a precatalyst; ensure reaction is properly degassed to remove oxygen; check purity of solvent and reagents.
Insufficiently strong or hindered base.For Buchwald-Hartwig, switch to NaOt-Bu or LHMDS. For Suzuki, try Cs₂CO₃ or K₃PO₄.
Poor quality of boronic acid (Suzuki).Use fresh boronic acid; consider using the corresponding boronate ester.
Dehalogenation (Bromo -> H) Presence of water or protic impurities.Use anhydrous solvents and reagents; ensure base is not excessively hydrated.
β-Hydride elimination from Pd-H species.Use a more effective ligand; lower reaction temperature.
Homocoupling of Coupling Partner Oxygen contamination (especially for Sonogashira and Suzuki).Thoroughly degas the reaction mixture and maintain an inert atmosphere.
For Suzuki, this can indicate boronic acid instability.Use a milder base or lower temperature.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). National Institutes of Health.
  • Palladium catalyzed couplings. (n.d.). Lumen Learning.
  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. (2007). ACS Publications.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. (2025). BenchChem.
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.). National Institutes of Health.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.). MDPI.
  • Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation. (2025). ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health.
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (2020). ResearchGate.
  • Pd- and Cu-catalyzed C–H arylation of indazoles. (2025). ResearchGate.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (2025). BenchChem.
  • Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central.
  • Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.). ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals.
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (n.d.). RSC Publishing.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling Reaction. (2016). YouTube.
  • Sonogashira coupling. (2019). YouTube.

Sources

Protocol for the Purification of tert-Butyl 5-bromo-1H-indazole-1-carboxylate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of tert-Butyl 5-bromo-1H-indazole-1-carboxylate, a crucial intermediate in the synthesis of various pharmacologically active agents.[1] The inherent polarity and stability of this N-Boc protected indazole derivative necessitate a robust and reproducible purification method to ensure high purity, which is critical for subsequent synthetic transformations and biological screening. This guide details the use of normal-phase flash column chromatography, outlining everything from mobile phase selection and sample loading to fraction analysis and troubleshooting. The causality behind each experimental choice is explained to empower researchers to adapt and optimize the protocol for their specific needs.

Introduction and Scientific Rationale

This compound is a heterocyclic building block characterized by an indazole core, a bromine substituent at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen. The Boc group enhances the compound's stability and solubility in common organic solvents, making it amenable to standard purification techniques.[1] However, it also introduces a degree of acid sensitivity, a factor that must be considered during purification.[2]

Flash column chromatography is the technique of choice for this purification due to its speed, efficiency, and scalability compared to traditional gravity chromatography.[3][4] The methodology operates on the principle of differential partitioning of the analyte between a stationary phase and a mobile phase.[5] For this compound, we employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase.[4] In this system, non-polar impurities are eluted first, while the more polar target compound and polar impurities are retained longer, allowing for effective separation based on polarity.[4]

Materials and Reagents

Material/ReagentGrade/Specification
Crude this compoundSynthesis-grade
Silica GelStandard Grade, 40-63 µm (230-400 mesh)
n-Hexane (or Heptane)ACS Grade or HPLC Grade
Ethyl Acetate (EtOAc)ACS Grade or HPLC Grade
Dichloromethane (DCM)ACS Grade (for sample loading)
Glass Chromatography ColumnAppropriate size for scale
TLC PlatesSilica gel 60 F254
Compressed Air or Nitrogen SourceFor flash chromatography
Standard Laboratory GlasswareBeakers, flasks, graduated cylinders
Rotary EvaporatorFor solvent removal

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The initial TLC analysis dictates the parameters for the column, and subsequent TLC analysis of the fractions confirms the success of the separation.

Step 1: Mobile Phase Selection via Thin Layer Chromatography (TLC)

The foundation of a successful column separation is the selection of an appropriate mobile phase, which is determined empirically using TLC.[6][7]

  • Prepare a Stock Solution: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a test solvent system. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

  • Analyze the Results: Visualize the plate under UV light (254 nm). The ideal solvent system will result in the target compound having a Retention Factor (Rf) of approximately 0.2-0.3 .[7][8] This Rf value ensures that the compound moves down the column at a reasonable rate, well-separated from both non-polar impurities (higher Rf) and highly polar impurities (lower Rf or baseline). For a similar compound, a gradient of 20-30% ethyl acetate in hexane has proven effective.[9]

Step 2: Column Preparation and Packing

Proper column packing is critical to prevent channeling and ensure a high-resolution separation. The wet slurry method is generally preferred as it minimizes the inclusion of air bubbles.[10]

  • Column Selection: Choose a column with a diameter appropriate for the amount of crude material. A general rule is a silica-to-sample weight ratio of 30:1 to 50:1.[8]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc) to form a homogenous slurry.

  • Pack the Column:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[6]

    • Pour the silica slurry into the column in a single, continuous motion.

    • Use gentle air pressure to push the solvent through, compacting the silica bed. The final packed bed should be uniform and level.

    • Never let the solvent level drop below the top of the silica bed.[8]

Step 3: Sample Loading

The sample must be loaded onto the column in a concentrated band to achieve good separation. Dry loading is highly recommended, especially if the crude material has poor solubility in the mobile phase.[11]

  • Dissolve the Crude Product: Dissolve the entire crude sample in a minimal amount of a suitable solvent, such as dichloromethane.

  • Adsorb onto Silica: Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.[7]

  • Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column. Add another thin layer of sand on top of the sample to prevent disturbance during solvent addition.[11]

Step 4: Elution and Fraction Collection

This step involves passing the mobile phase through the column to separate the components. A gradient elution is often most effective.

  • Begin Elution: Carefully add the initial, low-polarity mobile phase to the column.

  • Apply Pressure: Apply gentle, consistent pressure using compressed air or nitrogen to achieve a steady flow rate (a solvent drop rate of ~5-7 cm per minute is a good target).[10]

  • Gradient Elution: Start with a low polarity mobile phase (e.g., 5% EtOAc in Hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% EtOAc) as the elution progresses. This ensures that non-polar impurities wash out first, followed by the target compound, and finally the more polar impurities.[7]

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column volume.[10]

Step 5: Fraction Analysis and Product Isolation
  • Monitor via TLC: Spot every few fractions on a TLC plate and develop it using the optimized mobile phase from Step 1.

  • Identify Pure Fractions: Identify the fractions that contain only the pure target compound (single spot at the correct Rf).

  • Combine and Concentrate: Combine the identified pure fractions in a round-bottom flask.

  • Remove Solvent: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or oil.

Summary of Chromatographic Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (40-63 µm)Standard polar stationary phase for normal-phase chromatography.[4][8]
Mobile Phase Gradient of Ethyl Acetate in HexaneAllows for efficient elution of compounds across a range of polarities.
Target Rf (TLC) ~0.2 - 0.3Optimal for good separation and reasonable elution time.[7][8]
Sample Loading Dry LoadingPrevents issues with sample solubility and ensures a concentrated starting band.[11]
Elution Mode Flash (Positive Pressure)Faster and provides better resolution than gravity chromatography.[3]

Visual Workflow

Purification_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Analysis (Determine Mobile Phase) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Informs Packing Solvent Load 3. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 4. Gradient Elution (Increase Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identifies Pure Fractions Evaporate 8. Evaporate Solvent (Rotovap) Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product does not elute from the column Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.[12]
Product elutes too quickly (in the solvent front) Mobile phase is too polar.Rerun the column using a less polar mobile phase (e.g., decrease the percentage of ethyl acetate).[12]
Poor separation (streaking or overlapping bands) 1. Sample was overloaded.2. Column was packed improperly (cracks/channels).3. Sample was not loaded in a concentrated band.1. Use a larger column or less sample.2. Repack the column carefully.3. Ensure the sample is loaded using the dry-loading method.[11]
Product decomposition observed on the column Silica gel is acidic and may be degrading the Boc-group or the indazole ring.Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent (~0.1%). Alternatively, use a less acidic stationary phase like alumina.[7][12]

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available at: [Link]

  • Department of Chemistry, University of Rochester. Chromatography: How to Run a Flash Column. Available at: [Link]

  • King Group. Successful Flash Chromatography. Available at: [Link]

  • EPFL. Some Useful and Practical Tips for Flash Chromatography. Available at: [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. Available at: [Link]

  • Teledyne ISCO. Successful Flash Chromatography. Available at: [Link]

  • EPFL. Some Useful and Practical Tips for Flash Chromatography. Available at: [Link]

  • Organic Syntheses. Synthesis of tert-butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl] carbamate. Available at: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Column Chromatography in Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the synthesis of novel pyrrolyl and thiophenyl indazoles, classes of heterocyclic compounds of significant interest in medicinal chemistry. The protocols herein focus on robust and efficient synthetic strategies, primarily leveraging the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step experimental procedures but also the underlying scientific rationale for key experimental choices. All protocols are designed to be self-validating, and key mechanistic claims are supported by authoritative citations.

Introduction: The Significance of Indazole Scaffolds in Drug Discovery

Indazoles are bicyclic aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[1][2] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] The indazole core is a bioisostere of indole and its unique electronic and steric properties allow for diverse molecular interactions with various biological targets.[1]

Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, antifungal, and potent antitumor effects.[1][3][4][5] Several FDA-approved drugs, such as Pazopanib (a tyrosine kinase inhibitor for cancer treatment) and Granisetron (a 5-HT3 receptor antagonist used as an antiemetic), feature the indazole nucleus, highlighting its therapeutic importance.[1][3][6]

The incorporation of pyrrolyl and thiophenyl moieties onto the indazole scaffold can further enhance the pharmacological profile of the resulting compounds. Pyrrole and thiophene rings are also common in natural products and pharmaceuticals, and their introduction can modulate properties such as solubility, metabolic stability, and target binding affinity.[7] This guide focuses on the synthesis of such hybrid molecules, which hold promise for the development of novel therapeutic agents.[8][9]

Synthetic Strategies for Pyrrolyl and Thiophenyl Indazoles

The construction of C-C bonds between the indazole core and pyrrole or thiophene rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has proven to be a versatile and high-yielding method for this purpose.[7][10][11][12] This reaction involves the coupling of an organoboron compound (e.g., a pyrrole- or thiophene-boronic acid) with a halide (typically a bromo- or iodo-indazole) in the presence of a palladium catalyst and a base.[7][10]

Another powerful method for the functionalization of the indazole nucleus is the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds.[13][14][15] While not the primary focus for C-C bond formation with pyrroles and thiophenes, it is a crucial technique for synthesizing amino-functionalized indazoles, which can serve as precursors for further elaboration.[13][14]

The choice of catalyst, ligand, base, and solvent are critical parameters that significantly influence the efficiency and outcome of these cross-coupling reactions.[7][10][13] The following sections provide detailed protocols that have been optimized for the synthesis of specific pyrrolyl and thiophenyl indazoles.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of 5-(Pyrrol-2-yl)- and 5-(Thiophen-2-yl)-1H-indazoles

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid.[7][10]

Workflow Diagram:

Suzuki_Coupling_Workflow reagents Reactants: - 5-Bromoindazole derivative - Pyrrole/Thiophene boronic acid - K2CO3 (base) - Pd(dppf)Cl2 (catalyst) reaction Reaction Conditions: - Heat at 80 °C - 2 hours - Inert atmosphere (N2 or Ar) reagents->reaction Combine solvent Solvent: Dimethoxyethane (DME) solvent->reaction workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine reaction->workup purification Purification: - Dry organic layer - Concentrate under reduced pressure - Flash column chromatography workup->purification product Final Product: 5-(Pyrrol-2-yl)- or 5-(Thiophen-2-yl)-indazole purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromoindazole derivative (1.0 eq)

  • N-Boc-2-pyrroleboronic acid or 2-thiopheneboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 eq)

  • Dimethoxyethane (DME)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-bromoindazole derivative (1.0 eq), the corresponding boronic acid (1.2 eq), potassium carbonate (2.0 eq), and [Pd(dppf)Cl₂] (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous dimethoxyethane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(pyrrol-2-yl)- or 5-(thiophen-2-yl)-1H-indazole derivative.[7][10]

Quantitative Data:

Starting 5-BromoindazoleCoupling PartnerProductYield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole85
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acid1-Ethyl-5-(thiophen-2-yl)-1H-indazole82
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acid5-(N-Boc-pyrrol-2-yl)-1H-indazole78
5-Bromo-1H-indazole2-Thiopheneboronic acid5-(Thiophen-2-yl)-1H-indazole75

Yields are based on published data and may vary depending on experimental conditions.[7]

Synthesis of 3-Aminoindazoles via Buchwald-Hartwig Amination

This protocol provides a general method for the synthesis of N-substituted 3-aminoindazoles from 3-haloindazoles.[14]

Workflow Diagram:

Buchwald_Hartwig_Workflow reagents Reactants: - 3-Haloindazole (I or Br) - Amine - Base (e.g., Cs2CO3) - Palladium catalyst (e.g., Pd(OAc)2) - Ligand (e.g., Xantphos) reaction Reaction Conditions: - Elevated temperature - Inert atmosphere (N2 or Ar) reagents->reaction Combine solvent Solvent: 1,4-Dioxane solvent->reaction workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine reaction->workup purification Purification: - Dry organic layer - Concentrate under reduced pressure - Flash column chromatography workup->purification product Final Product: N-substituted 3-aminoindazole purification->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • 3-Haloindazole (e.g., 3-iodo- or 3-bromoindazole) (1.0 eq)

  • Amine (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Xantphos (ligand) (0.04 eq)

  • 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 3-haloindazole (1.0 eq), amine (1.2 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq) in a reaction vessel.

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Stir the reaction for the required time (can range from a few hours to overnight), monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[14]

Characterization of Novel Pyrrolyl and Thiophenyl Indazoles

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized molecules.[4][16][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound and confirm its elemental composition.[16][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[16][17]

Example Spectroscopic Data for 1-Ethyl-5-(thiophen-2-yl)-1H-indazole:

TechniqueKey Signals
¹H NMR Signals corresponding to the ethyl group, the indazole ring protons, and the thiophene ring protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
HRMS Calculated and found m/z values should be in close agreement.

Conclusion and Future Perspectives

The synthetic protocols detailed in this guide provide a reliable foundation for the synthesis of novel pyrrolyl and thiophenyl indazoles. The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the functionalization of the indazole scaffold, enabling the creation of diverse chemical libraries for drug discovery.[1] Future research in this area will likely focus on the development of more sustainable and scalable synthetic methods, such as metal-free catalysis and flow chemistry, to facilitate the industrial translation of these promising compounds.[1] Further exploration of the biological activities of these novel indazole derivatives will be crucial in identifying new therapeutic leads for a variety of diseases.

References

  • D'Anello, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4520. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(9), 1639-1667. [Link]

  • Singh, P., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6649. [Link]

  • D'Anello, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(14), 3267. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 29(1), 169. [Link]

  • Sharma, R., et al. (2017). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 9(6), 253-264. [Link]

  • de Oliveira, C. S., et al. (2018). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 18(16), 1364-1375. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(52), 32895-32903. [Link]

  • Ali, M., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(42), 29633-29647. [Link]

  • Patel, K. D., et al. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts, 8(12), 1-5. [Link]

  • Castillo, D., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23831. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate. [Link]

  • Peretto, I., et al. (2013). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. The Journal of Organic Chemistry, 78(15), 7549-7557. [Link]

  • Various Authors. Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. ResearchGate. [Link]

  • Ghandadi, M., et al. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity, 28(6), 3757-3782. [Link]

  • Wang, Z., et al. (2007). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 9(24), 5003-5005. [Link]

  • Solomin, V. V., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(38), 23395-23401. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Shawali, A. S., et al. (2002). Synthesis of Some New Thiazole, Thiophene, and 2,3-Dihydro-1,3,4-thiadiazole and Pyrimidino[1,2-b]indazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2361-2375. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • Various Authors. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 9(5). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

Sources

Application Notes and Protocols: Functionalization of the Indazole C-3 Position via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-3 Functionalized Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide array of diseases, including cancer, inflammatory conditions, and neurological disorders.[1][2] The biological activity of these compounds is often critically dependent on the nature and position of substituents on the indazole core. The C-3 position, in particular, is a key vector for molecular elaboration, allowing for the introduction of diverse aryl and heteroaryl moieties that can profoundly influence a compound's pharmacological profile, for instance, by modulating interactions with protein kinases.[1][3]

Historically, the direct functionalization of the indazole C-3 position presented significant challenges.[1][4] However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized access to these valuable compounds. Among these methods, the Suzuki-Miyaura coupling stands out as a robust and versatile strategy.[5] It offers a reliable pathway to form carbon-carbon bonds between a C-3 halogenated indazole (typically 3-iodo- or 3-bromoindazole) and a wide variety of organoboron reagents.[1][3] This reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives.[5][6]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the C-3 functionalization of indazoles, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer detailed and field-proven experimental protocols, and present data to guide substrate selection and reaction optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed process that seamlessly forges a new C-C bond.[6][7] The catalytic cycle, a finely orchestrated sequence of elementary steps, is the heart of this transformation. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The cycle commences with the oxidative addition of the 3-haloindazole to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar palladium(II) intermediate.[6][7][8] This is often the rate-determining step of the reaction. The reactivity of the halide follows the order I > Br > Cl, making 3-iodoindazoles highly reactive substrates.[6]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[7][8] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][7] The base also assists in the exchange of the halide on the palladium complex, preparing it to accept the incoming organic group from the boron atom.[5]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, where the two organic fragments—the indazole C-3 and the group from the boronic acid—are coupled to form the desired product.[6][7][8] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R-Pd(II)-X L₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R-Pd(II)-R' L₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product 3-Substituted Indazole (R-R') RedElim->Product Indazole 3-Halo-Indazole (R-X) Indazole->OxAdd BoronicAcid Organoboron (R'-B(OR)₂) BoronicAcid->Transmetal Base Base Base->Transmetal Experimental_Workflow start Start setup 1. Reaction Setup (Indazole, Boronic Acid, Base, Catalyst) start->setup solvent 2. Add Solvent (e.g., Dioxane/Water) setup->solvent degas 3. Degas with Inert Gas (Ar or N₂) solvent->degas react 4. Heat Reaction (Conventional or Microwave) degas->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor workup 6. Aqueous Workup (Extraction) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end End (Characterized Product) purify->end

Sources

Application Note: The Strategic Use of 4-DMAP in the N-Boc Protection of 3-Amino-5-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate is a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly for the development of kinase inhibitors and other therapeutic agents.[1] The strategic protection of the indazole N1 nitrogen with a tert-butoxycarbonyl (Boc) group is a critical step that enables selective functionalization at other positions of the molecule. This application note provides a detailed, field-proven protocol for this transformation, with a specific focus on the mechanistic role and practical application of 4-Dimethylaminopyridine (DMAP). We will dissect the causality behind the choice of DMAP as a hypernucleophilic catalyst, present a robust, step-by-step synthesis and purification workflow, and summarize the expected outcomes for researchers in medicinal chemistry and drug development.

The Core Chemistry: Rationale and Catalytic Mechanism

The conversion of 5-Bromo-1H-indazol-3-amine to its N1-Boc protected counterpart is an acylation reaction. While this transformation can proceed without a catalyst, the use of DMAP dramatically enhances reaction rates and allows for high yields under mild conditions.[2][3]

Overall Reaction:

The Critical Role of 4-Dimethylaminopyridine (DMAP)

4-Dimethylaminopyridine is not merely a simple base; it functions as a potent nucleophilic catalyst.[4][5] Its efficacy stems from the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine ring nitrogen, making it significantly more reactive than pyridine itself.[2]

The catalytic cycle proceeds via two main stages:

  • Formation of a Highly Reactive Intermediate: DMAP performs a nucleophilic attack on a carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O). This initial, rapid step forms a highly reactive N-tert-butoxycarbonylpyridinium species.[2][6] This intermediate is a far more potent acylating agent than Boc₂O alone.[2]

  • Acyl Group Transfer: The N1 nitrogen of the 5-bromo-1H-indazol-3-amine substrate, acting as a nucleophile, attacks the activated carbonyl of the N-tert-butoxycarbonylpyridinium intermediate. This step transfers the Boc group to the indazole nitrogen and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Theoretical and experimental studies have confirmed that this nucleophilic catalysis pathway is energetically far more favorable than a simple base-catalyzed mechanism, where a base would merely deprotonate the indazole.[8][9]

DMAP_Mechanism DMAP DMAP Catalyst Intermediate Reactive Intermediate (N-tert-butoxycarbonylpyridinium) DMAP->Intermediate 1. Nucleophilic Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Intermediate->DMAP Catalyst Regeneration Product Product (N-Boc Indazole) Intermediate->Product Substrate 5-Bromo-1H-indazol-3-amine (Indazole-NH) Substrate->Product 2. Acyl Transfer Byproduct tert-Butanol + CO₂ Product->Byproduct

Caption: Catalytic cycle of DMAP in N-Boc protection.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of the title compound.[10][11][12]

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Molarity / PurityNotes
5-Bromo-1H-indazol-3-amine34522-83-1212.05>97%Starting material.
4-Dimethylaminopyridine (DMAP)1122-58-3122.17>99%Catalyst. Highly toxic.
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25>98%Boc-protecting agent.
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.8%Reaction solvent.
Ethyl Acetate141-78-688.11ACS GradeFor chromatography.
Hexane110-54-386.18ACS GradeFor chromatography.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousDrying agent.
BrineN/AN/ASaturated NaCl(aq)For work-up.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indazol-3-amine (1.06 g, 5.0 mmol, 1.0 equiv.).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (40 mL) to the flask. Stir the mixture until the starting material is fully dissolved. Add 4-Dimethylaminopyridine (DMAP) (0.61 g, 5.0 mmol, 1.0 equiv.).

    • Expert Insight: While DMAP is a catalyst, using a stoichiometric amount can drive the reaction to completion rapidly, especially if the substrate's nucleophilicity is moderate.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 273 K (0 °C).

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.09 g, 5.0 mmol, 1.0 equiv.) to the cooled, stirring solution.

    • Expert Insight: The reaction between DMAP and Boc₂O can be exothermic and generate CO₂ gas.[6] Slow addition at 0 °C ensures the reaction is well-controlled.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 15 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 30% Ethyl Acetate in Hexane).

Work-up and Purification
  • Quenching and Dilution: Upon completion, dilute the reaction mixture with an additional 50 mL of dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with water (2 x 25 mL) and then with brine (1 x 25 mL).

    • Expert Insight: The water wash removes the majority of any remaining DMAP and other water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 20-30% ethyl acetate in hexane.[10]

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate as a solid. The literature describes it as a gummy solid that solidifies into transparent crystals.[10]

Experimental Workflow and Data Summary

The entire process, from setup to final product, is outlined below.

Workflow A 1. Setup Add Indazole, DCM, DMAP to flask B 2. Cool to 0 °C A->B C 3. Add Boc₂O B->C D 4. React at RT (15 hours) C->D E 5. Work-up (DCM dilution, H₂O/Brine wash) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Pure Product G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of 1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Brominated indazoles are vital intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and antiemetics.[1][2] However, the electrophilic bromination of the indazole ring is often complicated by a variety of side reactions, leading to challenges in regioselectivity, yield, and purification.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry of indazole bromination to provide a solid theoretical foundation.

Q1: What is the general mechanism for the bromination of 1H-indazole?

A1: The bromination of 1H-indazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The indazole ring is π-excessive, making it susceptible to attack by electrophiles like the bromonium ion (Br⁺) or a polarized bromine source. The reaction pathway is highly dependent on the pH of the medium.[3]

  • Under Neutral/Basic Conditions: The indazole anion is the dominant reactive species. Deprotonation at the N1 position significantly increases the electron density of the ring system, making it highly activated. This strongly directs the electrophilic attack to the C3 position, which is the most nucleophilic site.[4]

  • Under Acidic Conditions: The indazole is protonated to form an indazolium cation. This deactivates the ring towards electrophilic attack. Substitution, when it occurs, is directed to the C5 and C7 positions of the carbocyclic ring.[3][4]

Q2: Why is regioselectivity a major challenge, and which positions on the indazole ring are most reactive?

A2: Regioselectivity is a significant hurdle because multiple positions on the indazole ring can be brominated. The reactivity of each position is a function of the reaction conditions and the nature of the indazole species in solution (neutral, anionic, or cationic).[3]

The general order of reactivity for the different species is:

  • Indazole Anion (basic conditions): C3 is overwhelmingly the most reactive position.[4]

  • Neutral Indazole (neutral conditions): The reactivity order is generally C5 > C3 > C7.[3]

  • Indazolium Cation (acidic conditions): The reactivity order is C5 > C7, with other positions being highly deactivated.[3]

This complex reactivity profile means that slight variations in pH, solvent, or temperature can lead to mixtures of 3-bromo-, 5-bromo-, 7-bromo-, and even polybrominated indazoles.[4]

Q3: What are the most common brominating agents for 1H-indazole, and what are their advantages and disadvantages?

A3: The choice of brominating agent is critical for controlling the outcome of the reaction. The two most common reagents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

ReagentAdvantagesDisadvantagesTypical Solvents
**Bromine (Br₂) **Inexpensive and powerful brominating agent.Highly toxic, volatile, and corrosive.[2] Often leads to over-bromination and poor regioselectivity if not carefully controlled.[5]Acetic Acid, Chloroform, DMF[4][6]
N-Bromosuccinimide (NBS) Solid, easier and safer to handle than Br₂.[7] Generally provides better regioselectivity for monobromination.[5][8]More expensive than Br₂. Can participate in radical reactions under certain conditions (e.g., with light or radical initiators).[7]DMF, Acetonitrile, CCl₄, Water[5][8]
DBDMH 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, safe, and cost-effective solid that offers high selectivity under mild conditions, often accelerated by ultrasound.[1][2][9]Less commonly used than NBS or Br₂.Ethanol[1][2]

Part 2: Troubleshooting Guide

This section is formatted to directly address specific problems you may encounter during your experiments.

Problem 1: My reaction is yielding a mixture of 3-bromo, 5-bromo, and 7-bromo-1H-indazole. How can I improve selectivity for a specific isomer?

Causality & Solution: This outcome typically results from reaction conditions that allow for the neutral indazole molecule to be the primary reactant, which has competing reactive sites at C3, C5, and C7.[3] To enhance selectivity, you must push the equilibrium towards a single reactive species.

  • For Selective C3-Bromination: The goal is to generate the highly reactive indazole anion.

    • Protocol Adjustment: Perform the reaction under basic conditions. The addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a polar aprotic solvent like DMF or ethanol will deprotonate the indazole.[1] Using a milder brominating agent like NBS is highly recommended to prevent over-bromination.

    • Example: Using NBS (1.0-1.1 equivalents) in DMF at a low temperature (0 °C to room temperature) often provides high selectivity for the 3-bromo isomer.[4][8]

  • For Selective C5- or C7-Bromination: The goal is to favor substitution on the carbocyclic ring, which occurs on the neutral or protonated species.

    • Protocol Adjustment: Conduct the reaction in an acidic medium like acetic acid with Br₂.[10] This protonates the indazole, deactivating the C3 position and favoring attack at C5 and C7. Controlling stoichiometry is critical to avoid dibromination.

    • For C7-Selectivity (with 4-substituted indazoles): For specific substrates, such as 4-substituted indazoles, treatment with NBS in DMF at elevated temperatures (e.g., 80 °C) has been shown to regioselectively yield the 7-bromo product.[11]

Problem 2: I am observing significant amounts of dibrominated or polybrominated products (e.g., 3,5-dibromo-1H-indazole). How can I prevent this?

Causality & Solution: Over-bromination is a classic side reaction that occurs when the mono-brominated product reacts further with the brominating agent. This is caused by an excess of the brominating agent, high reaction temperatures, or prolonged reaction times.[4]

  • Control Stoichiometry: This is the most critical factor. Use a precise amount of the brominating agent, typically between 1.0 and 1.1 equivalents. Slowly adding the brominating agent to the reaction mixture can help maintain a low concentration and prevent localized excess.[4]

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Cooling the reaction to 0 °C or even lower can significantly reduce the rate of the second bromination.[4][6]

  • Monitor Reaction Progress: Use TLC or LC-MS to closely monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of polybrominated species.

  • Solvent Choice: Using solvents like water or ethanol with NBS can sometimes provide better selectivity for mono-bromination.[4][5]

Problem 3: The reaction is very slow or does not go to completion.

Causality & Solution: Slow or incomplete reactions can be due to insufficient activation of the substrate or the brominating agent, or poor solubility.

  • Check Reagent Purity: Ensure your brominating agent, particularly NBS, is pure. Impure NBS can be less reactive. It can be recrystallized from hot water if necessary.[7]

  • Increase Activation: If aiming for C3-bromination, ensure your basic conditions are effective. If using a carbonate base, ensure it is anhydrous and finely powdered for better reactivity.

  • Solvent and Solubility: Make sure the 1H-indazole is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system (e.g., switching from acetonitrile to DMF).

  • Ultrasound Assistance: For C3-bromination with agents like DBDMH, ultrasound irradiation has been shown to dramatically accelerate the reaction, often leading to completion in under 30 minutes.[1][2][9]

Problem 4: I am concerned about N-bromination. Is this a common side reaction?

Causality & Solution: While C-bromination is the desired outcome, transient N-bromination can occur, especially with reagents like NBS. The N-Br bond is generally labile and can act as a bromine source itself, rearranging to the more stable C-bromo product. Direct isolation of a stable N-bromoindazole is uncommon under typical electrophilic bromination conditions, as C-bromination is thermodynamically favored. The key is to ensure conditions promote the subsequent electrophilic aromatic substitution.

Part 3: Recommended Protocol & Visual Guides

Detailed Protocol: Selective Synthesis of 3-Bromo-1H-indazole

This protocol is optimized to minimize side reactions and maximize the yield of the C3-brominated product.

Materials:

  • 1H-Indazole

  • N-Bromosuccinimide (NBS), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of indazole) and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • NBS Addition: Add recrystallized NBS (1.05 eq) to the solution in small portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is no longer visible (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine source.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to obtain pure 3-bromo-1H-indazole.

Visual Workflow and Decision Making

Diagram 1: Troubleshooting Flowchart for Indazole Bromination

This diagram provides a logical path to diagnose and solve common issues encountered during the reaction.

Troubleshooting_Bromination Start Reaction Outcome Product_Mixture Mixture of Isomers (3-, 5-, 7-bromo) Start->Product_Mixture Poly_Bromination Di-/Polybromination Observed Start->Poly_Bromination No_Reaction Low/No Conversion Start->No_Reaction Cause_Neutral Cause: Neutral Indazole Reacting Product_Mixture->Cause_Neutral Diagnosis Cause_Excess Cause: - Excess Brominating Agent - High Temperature Poly_Bromination->Cause_Excess Diagnosis Cause_Inactive Cause: - Impure Reagents - Poor Solubility No_Reaction->Cause_Inactive Diagnosis Sol_Base Solution for C3: - Add Base (e.g., K2CO3) - Use NBS in DMF at 0°C Cause_Neutral->Sol_Base Goal: C3 Sol_Acid Solution for C5/C7: - Use Acidic Solvent (AcOH) - Use Br2 Cause_Neutral->Sol_Acid Goal: C5/C7 Sol_Control Solution: - Use 1.05 eq. NBS - Lower Temperature (0°C) - Monitor via TLC Cause_Excess->Sol_Control Sol_Activate Solution: - Recrystallize NBS - Change Solvent - Consider Ultrasound Cause_Inactive->Sol_Activate

Caption: Troubleshooting workflow for indazole bromination.

Diagram 2: Mechanism of Regioselectivity

This diagram illustrates how reaction pH dictates the reactive species and, consequently, the site of bromination.

Regioselectivity_Mechanism Indazole 1H-Indazole Anion Indazole Anion (Highly Activated) Indazole->Anion + Base (e.g., K2CO3) Cation Indazolium Cation (Deactivated) Indazole->Cation + Acid (e.g., H+) Product_3_Bromo 3-Bromo-1H-indazole (Major Product) Anion->Product_3_Bromo  + Br+ (Attack at C3) Product_57_Bromo 5- and 7-Bromo Products Cation->Product_57_Bromo  + Br+ (Attack at C5/C7)

Caption: Influence of pH on indazole bromination pathway.

References

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Google Patents.CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Wang, J., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

  • Baviskar, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. [Link]

  • ResearchGate. Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis.[Link]

  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.[Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Alam, M. & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]

  • Boulton, B.E. & Coller, B.A.W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. ResearchGate. [Link]

  • ResearchGate. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.[Link]

  • Wang, J., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Center for Biotechnology Information. [Link]

  • Alam, M. & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. National Center for Biotechnology Information. [Link]

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.[Link]

  • Science of Synthesis. 1H- and 2H-Indazoles.[Link]

  • MDPI. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.[Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[Link]

  • MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.[Link]

  • Wikipedia. N-Bromosuccinimide.[Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling for 5-Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5-bromoindazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization via C-C bond formation is paramount for developing novel therapeutic agents.[1][2] However, the unique electronic properties of the indazole ring system can present challenges.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and optimize your reactions for maximum yield and purity.

Troubleshooting & Optimization FAQ

This section addresses the most common issues encountered when performing Suzuki-Miyaura coupling reactions with 5-bromoindazole substrates.

Q1: My Suzuki coupling with 5-bromoindazole is failing or giving very low yields. What are the most common causes?

A1: Failure in this specific coupling often stems from a few key areas. The indazole moiety, being a nitrogen-rich heterocycle, introduces complexities not seen with simple aryl bromides.[3] The primary issues to investigate are:

  • Suboptimal Catalyst System: 5-Bromoindazole can be considered an electron-rich heteroaryl halide, which can make the initial oxidative addition step—often the rate-determining step—sluggish with standard catalysts.[4] Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently less effective for this transformation.[4][5]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for facilitating the transmetalation step and maintaining the stability of all reaction components.[4][6] An incorrect combination can halt the catalytic cycle or promote side reactions.

  • Interference from the Indazole N-H Group: For N-H free indazoles, the acidic proton can interact with the palladium catalyst or the base, inhibiting catalytic activity.[3] This is a well-documented challenge for nitrogen-rich heterocycles.

  • Degradation of Reagents: Boronic acids can be unstable and undergo protodeboronation, especially at higher temperatures or with certain bases.[4][7] Ensuring the quality of your boronic acid and using anhydrous conditions where appropriate is vital.

  • Presence of Oxygen: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to rapid catalyst decomposition, often observed as the formation of palladium black.[4][8]

Q2: Which palladium catalyst and ligand combination is best for 5-bromoindazoles?

A2: For challenging heteroaryl couplings, moving beyond generic catalysts is crucial. The key is to use a system that promotes the difficult oxidative addition step.

  • Recommended Primary Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly effective and reliable pre-catalyst for the Suzuki coupling of 5-bromoindazoles.[1][5] It demonstrates superior performance, affording high yields in relatively short reaction times compared to other common catalysts.[5][9]

  • Advanced Ligand Systems: For particularly stubborn couplings or when working with N-H free indazoles, using bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group is highly recommended. Ligands such as SPhos and XPhos , when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, form highly active catalysts that excel at coupling electron-rich heteroaryl halides.[3] These ligands accelerate both oxidative addition and the final reductive elimination step.[4]

Data Presentation: Comparative Catalyst Performance

The following table summarizes the performance of different palladium catalysts in the Suzuki coupling of a model 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, highlighting the superior efficacy of Pd(dppf)Cl₂.[5][9]

EntryPalladium Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(dppf)Cl₂ (3)dppfK₂CO₃DME80295[5][9]
2Pd(PCy₃)₂ (3)PCy₃K₂CO₃DME80465[5][9]
3Pd(PPh₃)₄ (3)PPh₃K₂CO₃DME80422[5][9]
4PdCl₂(PPh₃)₂ (3)PPh₃K₂CO₃DME80630[5][9]
Q3: How do I select the optimal base and solvent for my reaction?

A3: The base is not merely a spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[10] The solvent must dissolve all components and be stable at the reaction temperature.

  • Bases:

    • Potassium Carbonate (K₂CO₃): A reliable and commonly used base for this transformation, often providing excellent results.[1][5]

    • Potassium Phosphate (K₃PO₄): A stronger base that can be very effective for more challenging couplings, particularly when using advanced Buchwald ligands.[3][6]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its high solubility in organic solvents, but it is more expensive.[2][11]

  • Solvents:

    • 1,4-Dioxane / Water (e.g., 4:1 mixture): This is a standard and highly effective solvent system. The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.[1][12]

    • Dimethoxyethane (DME): An excellent ethereal solvent that works well, often in combination with water or as a standalone anhydrous solvent depending on the base used.[5]

    • Toluene / Water: For some systems, changing the organic solvent to toluene can minimize halide inhibition, a phenomenon where the halide byproduct slows down the reaction.[13]

Q4: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A4: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, leading to a simple arene byproduct and reducing the yield of your desired coupled product.[4][7]

  • Use Anhydrous Conditions (If Possible): While many Suzuki protocols require water, excessive amounts can promote this side reaction. If using a base soluble in an organic solvent (like Cs₂CO₃), running the reaction under strictly anhydrous conditions can help.

  • Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[4] Using a milder base like K₂CO₃ or K₃PO₄ may be beneficial.

  • Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation.

  • Control Temperature: Higher temperatures can increase the rate of this side reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).[1]

Q5: My reaction turned black immediately after adding the catalyst. Is it ruined?

A5: The formation of a black precipitate, known as palladium black, indicates the decomposition of the Pd(0) active catalyst into metallic palladium nanoparticles.[14] This removes the catalyst from the solution, halting the catalytic cycle.

  • Cause: This is almost always due to the presence of oxygen in the reaction vessel.[8]

  • Prevention: Rigorous exclusion of oxygen is non-negotiable. Ensure you perform at least three evacuate-backfill cycles with an inert gas (Argon or Nitrogen) after adding all solid reagents and before adding the solvent and heating.[1][4] Use properly degassed solvents.

  • Can it be salvaged? Generally, no. Once a significant amount of palladium black has formed, the catalyst concentration is too low for the reaction to proceed efficiently. The best course of action is to set up the reaction again with more stringent inert atmosphere techniques.

Visualized Workflow & Key Concepts
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_intermediate Ar-Pd(II)L₂-X pd0->pd2_intermediate ox_add Oxidative Addition pd2_r1r2 Ar-Pd(II)L₂-Ar' pd2_intermediate->pd2_r1r2 transmetal Transmetalation pd2_r1r2->pd0 red_elim Reductive Elimination pd2_r1r2->red_elim product Ar-Ar' red_elim->product arx 5-Bromoindazole (Ar-X) arx->ox_add boronic Ar'B(OH)₂ + Base boronic->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow start Low Yield / No Reaction check_reagents 1. Verify Reagent Quality - Boronic acid purity? - Solvent anhydrous? - Base dry? start->check_reagents check_inert 2. Check Inert Atmosphere - Proper degassing? - No leaks in setup? - See Pd black? check_reagents->check_inert Reagents OK optimize_catalyst 3. Optimize Catalyst System - Using Pd(dppf)Cl₂ or  Buchwald system? - Standard Pd(PPh₃)₄ often fails. check_inert->optimize_catalyst Atmosphere OK optimize_conditions 4. Optimize Base/Solvent - Try K₃PO₄ or Cs₂CO₃ - Dioxane/H₂O or DME/H₂O? optimize_catalyst->optimize_conditions Catalyst OK check_temp 5. Adjust Temperature - Reaction too cold?  (80-100°C typical) - Too hot (side reactions)? optimize_conditions->check_temp Conditions OK success Reaction Successful check_temp->success Temp OK

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Experimental Protocols
Protocol: General Procedure for Suzuki Coupling of 5-Bromoindazole

This protocol describes a robust method for the palladium-catalyzed Suzuki-Miyaura coupling of a 5-bromo-N-substituted-indazole with a generic arylboronic acid.[1]

Materials:

  • 5-Bromo-N-substituted-indazole (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 - 5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the 5-bromoindazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment.[1][4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 - 0.05 eq), to the reaction mixture.[1]

  • Solvent Addition: Add the degassed solvent mixture (4:1 1,4-dioxane/water) via syringe. The solvent volume should be sufficient to create a 0.1 to 0.2 M solution with respect to the 5-bromoindazole.[1]

  • Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the organic layer, and wash it with brine.[1][2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-indazole product.[1]

References
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethyl-2H-indazole. BenchChem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Common Byproducts in Suzuki Coupling. YouTube.
  • Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Technical Support Center: Troubleshooting N-Boc Protection of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common, yet often complex, procedure of N-Boc protection of the indazole nucleus. The regioselectivity of this reaction is notoriously sensitive to reaction conditions, frequently leading to challenges in achieving the desired N1 or N2 isomer.

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Boc protection reaction is giving me an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?

This is the most common challenge in indazole chemistry. The formation of both N1 and N2 isomers stems from the fact that deprotonation of indazole generates a delocalized anion, which can be trapped by the electrophile ((Boc)₂O) at either nitrogen.[1] The key to controlling this lies in understanding the principles of kinetic versus thermodynamic control.

  • N1-Isomer (Thermodynamic Product): The N1-substituted indazole is generally the more thermodynamically stable product.[2][3] To favor its formation, you need to use conditions that allow for equilibration. This means the initially formed (kinetically favored) N2-Boc indazole can revert and isomerize to the more stable N1 product.[4]

  • N2-Isomer (Kinetic Product): The N2 position is often more sterically accessible and the N2 lone pair is considered more kinetically accessible, making it the site of initial, faster reaction under certain conditions.[1] To favor the N2 isomer, you need conditions that are irreversible and prevent equilibration to the N1 product.

Troubleshooting Strategies for Selectivity:

  • For N1-Selectivity (Thermodynamic Control):

    • Use a Non-Nucleophilic Base and a Polar Aprotic Solvent: A widely successful method involves using a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[5][6] This combination effectively deprotonates the indazole, and the elevated temperatures often used (e.g., room temperature to 60 °C) facilitate the equilibration to the more stable N1 isomer.[7]

    • Increase Reaction Time and/or Temperature: Allowing the reaction to stir for a longer period (e.g., 12-24 hours) or gently heating can provide the energy needed to overcome the barrier for isomerization from the N2 to the N1 product.[8][9]

    • Catalytic DMAP with Triethylamine (TEA): The use of di-tert-butyl dicarbonate ((Boc)₂O) with TEA and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a solvent like dichloromethane (DCM) or acetonitrile is a very common method.[10][11] While this can sometimes give mixtures, it often favors the N1 product, as N-acylation of indazoles tends to be N1-selective due to the thermodynamic stability of the product.[4]

  • For N2-Selectivity (Kinetic Control):

    • Mildly Acidic Conditions: Interestingly, regioselective protection at the N2 position can sometimes be achieved under mildly acidic conditions.[1]

    • Alternative Protecting Groups: If achieving N2-Boc selectivity is proving difficult, consider an alternative protecting group known to favor the N2 position, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be introduced selectively.[6][12]

    • Low-Temperature Reactions: Running the reaction at a low temperature (e.g., 0 °C to room temperature) with a short reaction time may favor the kinetic N2 product, provided the reaction proceeds at a reasonable rate.[9][13]

The choice of conditions is highly dependent on the specific indazole substrate, as electronic and steric effects from other substituents can significantly influence the outcome.[6]

Q2: My reaction is very slow or is not going to completion. What are the potential causes?

Several factors can lead to an incomplete or sluggish Boc protection reaction.

Troubleshooting Strategies for Incomplete Reactions:

  • Insufficient Base or Base Strength: If using a base like TEA, it may not be strong enough to fully deprotonate the indazole, especially if the indazole has electron-withdrawing substituents. Consider switching to a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[7][11]

  • Poor Nucleophilicity of the Substrate: Indazoles, being aromatic heterocycles, are not strongly nucleophilic.[14] This is particularly true for indazoles bearing electron-withdrawing groups. The addition of a catalyst like DMAP is crucial. DMAP reacts with Boc-anhydride to form a highly reactive intermediate, which is then attacked by the indazole.[15][16] If you are not using DMAP, adding a catalytic amount (5-10 mol%) can dramatically increase the reaction rate.

  • Solubility Issues: The indazole starting material or the deprotonated intermediate may have poor solubility in the chosen solvent, slowing down the reaction. Ensure your indazole is fully dissolved before adding reagents. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or acetonitrile.

  • Quality of Reagents: Ensure your Boc-anhydride ((Boc)₂O) is fresh. It can degrade over time, especially if exposed to moisture. Similarly, ensure your solvents are anhydrous, particularly when using water-sensitive reagents like NaH.

Q3: I performed a reaction that was supposed to be N1-selective, but I still isolated the N2-Boc isomer. Why did this happen?

Isolating the N2-isomer from a reaction expected to yield the N1 product points directly to a situation where the reaction was under kinetic control and conditions did not permit equilibration to the more stable thermodynamic product .[3][17]

Potential Reasons for Isolating the Kinetic Product:

  • Low Reaction Temperature: If the reaction was run at a low temperature (e.g., 0 °C or below), there may not have been enough energy in the system to allow the initially formed N2-isomer to revert to the indazolide anion and then rearrange to the more stable N1-isomer.[9]

  • Short Reaction Time: The reaction may have been stopped before thermodynamic equilibrium could be reached.[9] Isomerization can sometimes be slow, and quenching the reaction early will trap the kinetic product distribution.

  • Precipitation of the Product: The N2-Boc isomer might be less soluble in the reaction solvent than the N1-isomer. If it precipitates out of the solution as it forms, it is removed from the equilibrium, effectively preventing its conversion to the N1 product (Le Châtelier's principle).

Corrective Actions: To favor the thermodynamic N1 product, try re-running the reaction at a higher temperature (e.g., 40-60 °C) or for a longer duration.[13] If precipitation is suspected, consider switching to a solvent in which both isomers are more soluble.

Q4: How can I reliably distinguish between the N1-Boc and N2-Boc isomers I've synthesized?

Correctly identifying the N1 and N2 isomers is critical. Fortunately, NMR spectroscopy provides clear, diagnostic data to differentiate between them.[2]

Spectroscopic Characterization Guide:

TechniqueObservation for N1-Isomer (Thermodynamic)Observation for N2-Isomer (Kinetic)Rationale
¹H NMR The C7-H proton signal is typically found at a relatively upfield (lower ppm) chemical shift.The C7-H proton signal is shifted significantly downfield (higher ppm).In the N2-isomer, the C7-H proton is spatially close to the lone pair of electrons on the N1 nitrogen, causing a strong deshielding effect.[2]
¹H NMR The C3-H proton is typically more downfield.The C3-H proton is typically more upfield (shielded) compared to the N1 isomer.[2]The electronic environment at C3 is different depending on which nitrogen is substituted.
¹³C NMR Chemical shifts will be distinct from the N2 isomer.Chemical shifts will be distinct from the N1 isomer.The position of the bulky Boc group alters the electronic distribution and therefore the chemical shifts of the ring carbons.[2]
NOESY/ROESY For N1-substituted indazoles, a Nuclear Overhauser Effect (NOE) may be observed between the protons of the Boc group and the C7-H proton.For N2-substituted indazoles, an NOE should be observed between the protons of the Boc group and both the C3-H and C7-H protons.NOE is distance-dependent, providing through-space correlations that confirm the position of the Boc group relative to the indazole ring protons.

Data & Protocols

Table 1: General Conditions for N-Boc Protection of Indazole
ConditionReagents & SolventTemp.Typical OutcomeReference
Thermodynamic (N1-Selective) (Boc)₂O, NaH, THF or DMFRT to 60 °CHigh N1 selectivity[5][7]
Standard (Often N1-Favored) (Boc)₂O, TEA, cat. DMAP, DCM or MeCN0 °C to RTGood N1 selectivity, but mixtures possible[10][11]
Kinetic (Potentially N2-Favored) (Boc)₂O, Base, Non-polar solventLow Temp (e.g., 0 °C)May favor N2, highly substrate-dependent[1][9]

Experimental Protocols

Protocol 1: N1-Selective Boc Protection (Thermodynamic Control)

This protocol is designed to favor the formation of the more stable N1-Boc-indazole.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF or DMF (approx. 0.2 M relative to the indazole).

  • Addition of Indazole: Cool the suspension to 0 °C. Add a solution of the indazole (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Addition of (Boc)₂O: Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. To further promote equilibration to the N1 isomer, the reaction can be gently heated (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N1-Boc-indazole.

Protocol 2: Standard Boc Protection using DMAP/TEA

This is a common and often effective method that typically favors the N1 isomer.[10]

  • Preparation: To a solution of the indazole (1.0 equivalent) in dichloromethane (DCM) or acetonitrile (approx. 0.2 M), add triethylamine (TEA, 1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor regioselectivity in the N-Boc protection of indazoles.

Troubleshooting_Workflow cluster_analysis Analysis cluster_thermo Thermodynamic Control Path cluster_kinetic Kinetic Control Path start Problem: Poor N1/N2 Selectivity q_control What is the major product? start->q_control thermo_issue Issue: N2 (Kinetic) is major product. Goal: Favor N1 (Thermodynamic). q_control->thermo_issue N2 Isomer kinetic_issue Issue: N1 (Thermodynamic) is major product. Goal: Favor N2 (Kinetic). q_control->kinetic_issue N1 Isomer thermo_solution Solution: • Increase Temperature • Increase Reaction Time • Use NaH in THF/DMF • Ensure Equilibration is Possible thermo_issue->thermo_solution Implement Conditions kinetic_solution Solution: • Decrease Temperature • Shorten Reaction Time • Use Mildly Acidic Conditions • Consider Alternative Protecting Group (e.g., SEM) kinetic_issue->kinetic_solution Implement Conditions

Caption: A workflow for troubleshooting poor N1/N2 selectivity.

Kinetic vs. Thermodynamic Control Pathway

This diagram illustrates the competing reaction pathways. The indazole anion intermediate can proceed to the kinetically favored N2 product or the thermodynamically favored N1 product.

Reaction_Pathway cluster_products Reaction Products Indazole Indazole + Base Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion - H⁺ Boc2O + (Boc)₂O N2_Product N2-Boc Indazole (Kinetic Product) Boc2O->N2_Product  Faster Rate (k_kin)  Lower Activation Energy N1_Product N1-Boc Indazole (Thermodynamic Product) Boc2O->N1_Product  Slower Rate (k_therm)  Higher Activation Energy Equilibrium Equilibration Favored by Heat & Time N2_Product->Equilibrium Equilibrium->N1_Product

Caption: Kinetic vs. Thermodynamic reaction pathways for indazole Boc protection.

References

  • Dodge, M. W., et al. (2007). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Organic Letters, 9(23), 4733–4736. Available at: [Link]

  • ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. Available at: [Link]

  • Taniguchi, T., et al. (2024). DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. European Journal of Organic Chemistry. Available at: [Link]

  • Sun, C., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. Available at: [Link]

  • Pessoa, J. C., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(10), 8436–8458. Available at: [Link]

  • Engle, K. M., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(4), 655–658. Available at: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Jack Westin. Kinetic versus Thermodynamic Control of Reactions. Available at: [Link]

  • ResearchGate. Screening of conditions for selective one‐pot direct N‐acylation of... Available at: [Link]

  • Royal Society of Chemistry. Development of a selective and scalable N1-indazole alkylation. Available at: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Available at: [Link]

  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available at: [Link]

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Available at: [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • ResearchGate. (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available at: [Link]

Sources

Technical Support Center: Purification of tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 5-bromo-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common purification challenges encountered with this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Pure this compound is often isolated as a gummy solid which can solidify upon standing or further purification to become a white to off-white solid or transparent crystals.[1][2] Its physical state can be highly dependent on trace amounts of residual solvents or impurities.

Q2: What are the most common impurities I should expect after synthesis?

The primary impurities typically arise from the N-protection reaction of 5-bromo-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O). Common contaminants include:

  • Unreacted 5-bromo-1H-indazole: A more polar starting material.

  • Di-tert-butyl dicarbonate and its byproducts: Generally non-polar and can often be removed with a non-polar wash.

  • N-2 isomer: While the N-1 protected product is thermodynamically favored, a small amount of the N-2 kinetic product can form.[3]

  • Hydrolyzed product: The Boc group is labile to acid, and prolonged exposure to even mildly acidic conditions (like silica gel) can cause deprotection, regenerating 5-bromo-1H-indazole.[4][5]

Q3: What are the primary laboratory-scale methods for purifying this compound?

The two most effective and commonly cited methods are:

  • Silica Gel Column Chromatography: Excellent for removing both more and less polar impurities, and ideal for crude products that are oily or gummy.[1][6]

  • Recrystallization: A highly effective method if the crude product is a solid and a suitable solvent system can be identified. This method is often preferred for achieving high crystalline purity.[7][8]

Q4: How can I monitor the purification process effectively?

Thin Layer Chromatography (TLC) is an indispensable tool. A typical eluent system for TLC analysis is 20-30% ethyl acetate in hexane (or heptane). The product should have an Rf value of approximately 0.3-0.4 in a well-chosen system, allowing for clear separation from common impurities.

Purification Decision Workflow

This diagram outlines the logical steps to decide on the appropriate purification strategy based on the characteristics of your crude material.

Purification Decision Workflow cluster_0 Start: Crude Product Analysis cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Outcome Start Crude tert-Butyl 5-bromo-1H-indazole-1-carboxylate Physical_State Assess Physical State Start->Physical_State TLC Run TLC Analysis (e.g., 30% EtOAc/Hexane) Decision Is the product a solid AND is the main spot well-separated on TLC? TLC->Decision Physical_State->TLC Recrystallize Attempt Recrystallization Decision->Recrystallize Yes Column Perform Silica Gel Column Chromatography Decision->Column No (Product is oily or TLC shows close impurities) Pure_Solid Pure Crystalline Product Recrystallize->Pure_Solid Pure_Fractions Combine Pure Fractions & Concentrate Column->Pure_Fractions Pure_Fractions->Pure_Solid

Caption: Decision workflow for purification.

Troubleshooting Guide

Q5: My crude product is a persistent oil or gum that will not solidify. What should I do?

  • Probable Cause: This is a very common issue, often caused by residual solvent (e.g., dichloromethane, DMF) or the presence of impurities that depress the freezing point.

  • Recommended Solution: Direct purification by silica gel column chromatography is the most effective strategy for oily or gummy products.[1][2] Dry loading the crude material onto silica is highly recommended for better separation. Do not attempt direct recrystallization, as it will likely fail by "oiling out."

Q6: My TLC plate shows multiple spots. How do I proceed with column chromatography?

  • Probable Cause: Incomplete reaction or the formation of side products. A common pattern is a polar spot (unreacted 5-bromo-1H-indazole), the main product spot, and sometimes a non-polar spot (Boc-anhydride byproduct).

  • Recommended Solution:

    • Optimize Eluent: First, ensure your TLC solvent system provides good separation between the product and impurities. The product's Rf should be around 0.3.

    • Column Setup: Use a solvent system that is slightly less polar than your TLC eluent for the column (e.g., if TLC is 30% EtOAc/Hex, start the column with 15-20% EtOAc/Hex).

    • Gradient Elution: A gradient elution is highly effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) to elute non-polar impurities, then gradually increase the polarity (e.g., to 30-40% ethyl acetate) to elute your desired product.[9]

Q7: I am attempting recrystallization, but my product "oils out" instead of forming crystals. What's wrong?

  • Probable Cause: This typically happens when the boiling point of the chosen solvent is higher than the melting point of the impure compound. It can also occur if too much solvent is used.[10]

  • Recommended Solution:

    • Change Solvent System: Switch to a lower-boiling point solvent or, more effectively, a two-solvent system. A common and effective system is ethyl acetate/hexane or ethanol/water.[8]

    • Procedure for Two-Solvent System: Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., hot ethyl acetate or ethanol) until it is just fully dissolved. Then, slowly add the "poor" solvent (e.g., hexane or water) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly.

Q8: After purification, a new, more polar spot appears on my TLC plate over time. Why is this happening?

  • Probable Cause: This indicates product degradation, most likely the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) group, which regenerates the more polar 5-bromo-1H-indazole starting material.[4][5]

  • Recommended Solution:

    • Avoid Acidic Conditions: Be mindful that silica gel is inherently acidic. Do not let your purified product sit on a chromatography column for an extended period.

    • Proper Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dry place.

    • Neutralization (Advanced): If degradation on silica is a persistent problem, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% v/v in the eluent), to neutralize its acidic sites.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is optimized for purifying crude product that is oily or contains multiple impurities.

Data Presentation: Solvent System Selection

Observation on TLC (30% EtOAc/Hexane)Starting Eluent for ColumnGradient Elution Range
Product Rf ≈ 0.3, impurities well-separated20% EtOAc in Hexane20% → 40% EtOAc in Hexane
Product Rf > 0.510% EtOAc in Hexane10% → 30% EtOAc in Hexane
Product Rf < 0.240% EtOAc in Hexane40% → 60% EtOAc in Hexane

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour it into your column and allow it to pack under gentle pressure or gravity.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Column Loading: Carefully add the silica-adsorbed product to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system determined from your TLC analysis (see table above). Collect fractions and monitor them by TLC.

  • Gradient Increase: Once less-polar impurities have eluted, gradually increase the polarity of the eluent to elute your product. A typical gradient is from 20% to 30% ethyl acetate in hexane.[1][2]

  • Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified compound.

Column Chromatography Workflow A Prepare Silica Slurry & Pack Column B Dry Load Crude Product onto Silica Gel A->B C Add Sample to Column Top B->C D Begin Elution with Low Polarity Solvent C->D E Collect & Monitor Fractions by TLC D->E F Gradually Increase Solvent Polarity E->F Impurities Eluted H Combine Pure Fractions & Concentrate E->H Product Fractions Identified G Elute Product F->G Continue Elution G->E Continue Elution I Purified Product H->I

Caption: Workflow for column chromatography.

Protocol 2: Purification by Recrystallization

This method is ideal for crude material that is already solid and shows good separation from impurities on a TLC plate.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or an ethyl acetate/hexane mixture are good starting points. The ideal solvent dissolves the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[10][11]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available at: [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. Available at: [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCr Journals. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Batra, S., et al. (2007). Simple and selective removal of the t-butyloxycarbonyl (Boc) protecting group on indoles, pyrroles, indazoles, and carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]

  • Request PDF. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available at: [Link]

  • Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Available at: [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Baruch College. Available at: [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available at: [Link]

  • Royal Society of Chemistry. (2011). Rapid preparation of triazolyl substituted NH- heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Introduction

5-Bromo-1H-indazole is a key building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. Its synthesis, most commonly achieved through the diazotization of 4-bromo-2-methylaniline followed by intramolecular cyclization, can present challenges, primarily concerning the formation of unwanted byproducts. This guide provides in-depth technical assistance to help you identify, minimize, and eliminate these impurities, ensuring the desired product's purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-bromo-1H-indazole and what are the primary byproducts?

A1: The most prevalent laboratory and industrial synthesis starts with 4-bromo-2-methylaniline. This route involves two key steps: diazotization of the aniline using a nitrite source (commonly isoamyl nitrite) in the presence of an acylating agent like acetic anhydride, followed by an intramolecular cyclization.

The primary and most challenging byproduct of this synthesis is the regioisomeric 7-bromo-1H-indazole . Its formation is a direct consequence of the two possible cyclization pathways of the diazonium intermediate. Other potential byproducts, though typically less abundant, can arise from incomplete reactions or side reactions of the highly reactive diazonium salt intermediate.

Q2: Why is the formation of 7-bromo-1H-indazole so common?

A2: The formation of a mixture of 5-bromo- and 7-bromo-1H-indazole is rooted in the mechanism of the cyclization step. Following the diazotization of 4-bromo-2-methylaniline, an N-acetyldiazoamino intermediate is formed. Upon heating, this intermediate undergoes cyclization via an electrophilic aromatic substitution-type mechanism where the diazo group can attack either of the two ortho positions relative to the methyl group. Attack at the C6 position leads to the desired 5-bromo-1H-indazole, while attack at the C2 position (adjacent to the bromine) results in the formation of the 7-bromo-1H-indazole isomer. The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent.

Q3: What are other potential, non-isomeric byproducts I should be aware of?

A3: Besides the 7-bromo regioisomer, other impurities can include:

  • Unreacted 4-bromo-2-methylaniline: This indicates an incomplete diazotization reaction.

  • Azo compounds: Diazonium salts can couple with electron-rich aromatic species, including the starting aniline, to form colored azo-dyes.

  • Phenolic byproducts: Premature decomposition of the diazonium salt in the presence of water can lead to the formation of 4-bromo-2-methylphenol.

  • Products of radical reactions: The Sandmeyer-like conditions can involve radical intermediates, potentially leading to biaryl formation or other radical-derived impurities.[1]

Q4: How can I confirm the identity of my product and detect the presence of the 7-bromo isomer?

A4: The most reliable methods for identifying and distinguishing between 5-bromo-1H-indazole and 7-bromo-1H-indazole are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR Spectroscopy: The aromatic protons of the two isomers will exhibit distinct chemical shifts and coupling patterns. A comparative analysis is detailed in the Troubleshooting Guide below.

  • HPLC: A well-developed reverse-phase HPLC method can effectively separate the two isomers, allowing for their quantification.

Troubleshooting Guide

Issue 1: Poor Regioselectivity - High percentage of 7-bromo-1H-indazole

Root Cause Analysis:

The formation of the undesired 7-bromo isomer is a kinetic and thermodynamic competition. The electronic and steric environment of the intermediate influences the direction of cyclization.

Corrective and Preventive Actions:

  • Temperature Control: Carefully controlling the temperature during the cyclization step is crucial. Running the reaction at the lowest effective temperature can favor the formation of the thermodynamically more stable 5-bromo isomer.

  • Solvent Choice: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. While chloroform or acetic acid are common, exploring other non-polar or polar aprotic solvents may alter the isomeric ratio.

  • Slow Addition of Reagents: A slow, controlled addition of the diazotizing agent can help to maintain a low concentration of the reactive intermediate, potentially improving selectivity.

Experimental Workflow: Optimizing Regioselectivity

cluster_start Starting Material cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_products Products A 4-Bromo-2-methylaniline I Initial Mixture A->I Mix B Acetic Anhydride B->I C Potassium Acetate J Diazotization & Cyclization C->J D Isoamyl Nitrite D->J E Solvent (e.g., Chloroform) E->J F Temperature Control (Reflux) F->J Heat G 5-Bromo-1H-indazole (Desired) H 7-Bromo-1H-indazole (Byproduct) I->J Add J->G Major Pathway J->H Minor Pathway

Caption: Reaction workflow for the synthesis of 5-bromo-1H-indazole.

Issue 2: Identification and Characterization of Isomeric Byproducts

Root Cause Analysis:

The subtle structural differences between the 5-bromo and 7-bromo isomers require careful analytical characterization for unambiguous identification.

Corrective and Preventive Actions:

1. ¹H and ¹³C NMR Spectroscopy:

The chemical shifts of the protons and carbons on the benzene ring are diagnostic.

Compound H3 H4 H6 H7 C3 C4 C5 C6 C7 C7a C3a
5-Bromo-1H-indazole ~8.05 (s)~7.85 (s)~7.35 (dd)~7.50 (d)~134.8~123.5~115.5~129.0~112.5~141.0~122.0
7-Bromo-1H-indazole ~8.15 (s)~7.45 (d)~7.10 (t)-~134.0~122.0~127.0~121.5~117.0~139.5~120.0

Note: Approximate chemical shifts (in ppm) in CDCl₃. Actual values may vary based on solvent and concentration.

Key Differentiating Features in ¹H NMR:

  • H4 Proton: In 5-bromo-1H-indazole, the H4 proton is a singlet at a downfield position (~7.85 ppm).

  • H6 and H7 Protons: In 5-bromo-1H-indazole, the H6 and H7 protons appear as a doublet of doublets and a doublet, respectively. In 7-bromo-1H-indazole, the corresponding protons (H4, H5, H6) will show a different coupling pattern, often with a characteristic triplet for H6.

2. HPLC Analysis:

A reverse-phase HPLC method can be developed to separate the isomers.

Protocol: HPLC Separation of Bromoindazole Isomers

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Elution Order: Typically, the more polar isomer will elute first. The relative polarity can be influenced by the position of the bromine atom.

Issue 3: Purification - Removal of the 7-Bromo-1H-indazole Isomer

Root Cause Analysis:

The similar physical properties of the two isomers can make their separation challenging.

Corrective and Preventive Actions:

1. Recrystallization:

This is the most common and scalable method for purification. The choice of solvent is critical.

Protocol: Recrystallization of 5-Bromo-1H-indazole

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which 5-bromo-1H-indazole has high solubility at high temperatures and low solubility at low temperatures, while the 7-bromo isomer has different solubility characteristics.

    • Promising single solvents: Ethanol, isopropanol, toluene.

    • Promising solvent pairs: Ethyl acetate/heptane, Toluene/hexane.[2]

  • Procedure: a. Dissolve the crude material in a minimal amount of the chosen hot solvent or solvent mixture. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. d. Further cool the mixture in an ice bath to maximize the yield of the precipitate. e. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum. g. Analyze the purity of the recrystallized material by HPLC or NMR. Multiple recrystallizations may be necessary to achieve high purity.

2. Column Chromatography:

For smaller scale purifications or when recrystallization is ineffective, silica gel column chromatography can be employed.

Protocol: Chromatographic Separation

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Start with a low percentage of the polar solvent and gradually increase the polarity. A typical starting gradient could be 10-30% ethyl acetate in heptane.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure desired product.

Mechanism of Regioisomer Formation

Caption: Formation of 5-bromo- and 7-bromo-1H-indazole regioisomers.

This guide provides a foundational framework for troubleshooting the synthesis of 5-bromo-1H-indazole. For further assistance or more specific inquiries, please do not hesitate to contact our technical support team.

References

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • 5-bromo-1h-indazole-3-carboxylic acid(1077-94-7) 1 h nmr. ChemicalBook.
  • 5-bromo-1H-indazole(53857-57-1) 1 H NMR. ChemicalBook.
  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Technologies.
  • Recrystallization. University of California, Los Angeles.
  • Tips & Tricks: Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • RECRYSTALLIZATION.
  • 7-Bromo-1H-indazole(53857-58-2) 1H NMR. ChemicalBook.
  • Sandmeyer reaction. Wikipedia.
  • NMR Chemical Shifts. University of Wisconsin-Madison.
  • Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • Purification by Recrystalliz
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
  • 7-Bromo-1H-indazole synthesis. ChemicalBook.
  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed.
  • 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899. PubChem.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
  • How to Prepare 1H-Indazole,7-broMo-5-Methoxy-. Guidechem.
  • 7-Bromo-1H-indazole 97 53857-58-2. Sigma-Aldrich.
  • Development of a selective and scalable N 1-indazole alkyl
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • 5-Bromo-7-fluoro-1H-indazole | 1260381-83-6. BLD Pharm.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Diazotis
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
  • Diazotization of Aromatic Amines and Solvolysis of Diazonium Salts in Ethylene Glycol Ethers.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Indazole synthesis. Organic Chemistry Portal.
  • Process for diazotizing aromatic amines.
  • Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms.
  • 7-Bromo-1H-indazole | 53857-58-2 | FB52140. Biosynth.
  • Preventing decomposition of 4-Bromo-2-nitrobenzoic acid during he
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • Exploring Flow Procedures for Diazonium Form
  • Synthesis routes of 5-bromo-1H-indazole. Benchchem.
  • 4-Bromo-2-methylhexanoic acid | C7H13BrO2 | CID 57061757. PubChem.
  • Products of Thermal Decomposition of Bromin

Sources

Stability issues of tert-Butyl 5-bromo-1H-indazole-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of tert-Butyl 5-bromo-1H-indazole-1-carboxylate Under Acidic Conditions.

Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability issues with this compound, particularly under acidic conditions. The following information is curated from established chemical principles and relevant literature to ensure scientific integrity and practical utility in your experimental work.

Introduction: The Nature of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in a variety of reaction conditions, including basic and nucleophilic environments.[1][2] However, its defining characteristic is its lability under acidic conditions.[1][3][4] This acid-catalyzed cleavage is the cornerstone of its application in multi-step synthetic strategies, allowing for selective deprotection of the indazole nitrogen.

The stability of the N-Boc group on the indazole ring is influenced by the electronic properties of the indazole itself. The presence of the electron-withdrawing bromine atom at the 5-position can subtly influence the reactivity of the N-Boc group.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acidic deprotection of this compound?

A1: The deprotection proceeds via a well-established acid-catalyzed mechanism.[1][4][5] First, the carbonyl oxygen of the Boc group is protonated by an acid. This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation and the N-carboxy-5-bromo-1H-indazole intermediate (a carbamic acid). This carbamic acid is unstable and readily undergoes decarboxylation to yield the free 5-bromo-1H-indazole and carbon dioxide.[1][4][6] The tert-butyl cation can be scavenged by a nucleophile or eliminate a proton to form isobutene.[3][5][7]

Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Deprotection Boc_Indazole This compound Protonated_Boc Protonated Intermediate Boc_Indazole->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate + tert-butyl cation Protonated_Boc->Carbamic_Acid Slow Deprotected_Indazole 5-bromo-1H-indazole + CO2 + Isobutene Carbamic_Acid->Deprotected_Indazole Fast Decarboxylation

Caption: Acid-catalyzed deprotection of this compound.

Q2: I am observing incomplete deprotection of my this compound. What are the likely causes?

A2: Incomplete deprotection can stem from several factors:

  • Insufficient Acid: The deprotection reaction consumes at least one equivalent of acid to protonate the Boc group and another to protonate the newly formed amine.[5] Ensure you are using a sufficient molar excess of the acid.

  • Reaction Time and Temperature: While many deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating. However, be cautious with heating as it can lead to side reactions.

  • Choice of Acid: The strength of the acid plays a crucial role. While trifluoroacetic acid (TFA) is very effective, weaker acids may lead to incomplete reactions.[3][8]

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents can participate in the reaction, while aprotic solvents like dichloromethane (DCM) are common.

Q3: Can I use milder acidic conditions to avoid side reactions with other functional groups in my molecule?

A3: Yes, several milder acidic conditions can be employed for Boc deprotection. These include:

  • Aqueous Phosphoric Acid: This has been reported as a mild and selective reagent for Boc deprotection.[8][9]

  • Lewis Acids: A variety of Lewis acids such as AlCl₃, SnCl₄, and ZnBr₂ can effect Boc cleavage, sometimes with enhanced selectivity.[3][7][10]

  • Solid-Supported Acids: Using solid acid catalysts like Montmorillonite K10 clay can simplify work-up and may offer milder reaction conditions.[6][11]

It is always advisable to perform a small-scale test reaction to determine the optimal conditions for your specific substrate.

Q4: Is this compound stable during routine purification techniques like silica gel chromatography or reverse-phase HPLC with TFA?

A4:

  • Silica Gel Chromatography: While generally stable on silica gel, prolonged exposure can potentially lead to some degradation, especially with more acidic grades of silica. It is advisable to use a neutral silica gel or to perform the chromatography expeditiously.

  • Reverse-Phase HPLC with TFA: The Boc group can be labile under typical reverse-phase HPLC conditions that use 0.1% TFA in the mobile phase.[12] The extent of cleavage depends on the duration of the run and the time the collected fractions are allowed to stand before neutralization or solvent evaporation.[12] For sensitive compounds, consider using a less acidic modifier like formic acid or acetic acid, though this may compromise peak shape and resolution.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Complete cleavage of the Boc group when not intended (e.g., during workup or purification) - Accidental exposure to strong acids. - Use of acidic solvents or reagents. - Prolonged exposure to acidic conditions during chromatography.- Neutralize acidic reaction mixtures promptly with a mild base (e.g., saturated sodium bicarbonate solution). - Use neutral solvents for extraction and chromatography. - For HPLC, consider using a mobile phase with a less aggressive acid like formic acid or employing a buffer system.[12]
Formation of unexpected byproducts during deprotection - Alkylation of other nucleophilic sites in the molecule by the tert-butyl cation.[3] - Degradation of other acid-sensitive functional groups.- Add a scavenger such as anisole or thioanisole to trap the tert-butyl cation.[3] - Screen for milder deprotection conditions (e.g., lower temperature, weaker acid, or alternative deprotection methods).[8][9]
Low yield of the deprotected 5-bromo-1H-indazole - Incomplete reaction. - Product loss during workup (e.g., due to its solubility in the aqueous phase).- Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. - Adjust the pH of the aqueous layer during extraction to ensure the deprotected indazole is in its free base form and more soluble in the organic layer.

Experimental Protocols

Standard Acidic Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general guideline and may require optimization for your specific reaction scale and substrate.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutene); ensure adequate ventilation.[1]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[13]

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (to neutralize any remaining TFA).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-bromo-1H-indazole.

  • The crude product can be further purified by recrystallization or column chromatography as needed.

Deprotection_Workflow Start Dissolve Boc-Indazole in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA (5-10 eq) Cool->Add_TFA React Stir at RT (1-4 h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Workup Aqueous Workup (NaHCO3, Brine) Concentrate->Workup Dry Dry and Concentrate Workup->Dry Purify Purify as needed Dry->Purify

Caption: A typical workflow for the acidic deprotection of this compound.

References

  • ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831–23838. [Link]

  • ResearchGate. (n.d.). Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. Retrieved from [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Chemical Communications. Retrieved from [Link]

Sources

Technical Support Center: Alkylation of Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the alkylation of indazole-3-carboxylic acid, a critical transformation in medicinal chemistry. The following content is designed to help you navigate the complexities of this reaction, with a focus on selecting appropriate alternative bases to achieve desired outcomes.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is achieving regioselectivity (N1 vs. N2 alkylation) the primary challenge when alkylating indazole-3-carboxylic acid?

A: The difficulty in controlling regioselectivity stems from the inherent electronic structure of the indazole ring. The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[1][2] The 1H-tautomer is generally considered more thermodynamically stable.[3][4][5] When the indazole nitrogen is deprotonated by a base, it forms an ambidentate anion with nucleophilic character at both the N1 and N2 positions.

Direct alkylation often leads to a mixture of N1 and N2 substituted products, with the ratio being highly sensitive to the reaction conditions.[2][6] Factors influencing the final product distribution include the choice of base, solvent, temperature, and the nature of the alkylating agent.[3][4] For instance, standard conditions such as potassium carbonate in DMF can result in nearly equal mixtures of N1 and N2 isomers, necessitating challenging chromatographic separation.[7][8]

Q2: My goal is high selectivity for the N1-alkylated product. Which base and solvent system should I use?

A: To strongly favor N1-alkylation, a combination of a strong, non-nucleophilic base and a less polar, aprotic solvent is generally the most effective strategy.

  • Recommended Base: Sodium hydride (NaH) is the preferred base for achieving high N1 selectivity.[4][9][10][11]

  • Recommended Solvent: Tetrahydrofuran (THF) is the solvent of choice when using NaH for this transformation.[4][9][10]

Causality: The high N1 selectivity observed with the NaH/THF system is attributed to a chelation effect. It is postulated that the sodium cation coordinates with the N2-nitrogen and the oxygen of the C3-carboxylate group. This coordination effectively blocks the N2 position, directing the incoming alkylating agent to the more accessible N1 position.[1][10] This method has been shown to provide excellent N1 selectivity (>99:1) for indazoles with C3-carboxamide or C3-carboxymethyl substituents.[9][12] An optimized method using NaH in DMF has also been reported to give selective N1-alkylation with yields ranging from 51-96%.[11][13]

Q3: I am getting significant amounts of an O-alkylated side product (the ester of my starting material). Why is this happening and how can I prevent it?

A: O-alkylation occurs when the carboxylate group, formed by deprotonation of the carboxylic acid, acts as a nucleophile and attacks the alkylating agent. This side reaction is particularly problematic under certain conditions.

Causality: The use of weak bases, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is a primary cause of O-alkylation.[13] These bases are strong enough to deprotonate the highly acidic carboxylic acid proton (pKa ≈ 4-5) but are often not strong enough to efficiently deprotonate the indazole N-H proton (pKa ≈ 14). This leads to a high concentration of the carboxylate anion, which can compete with the indazolide anion in the alkylation reaction.

Troubleshooting:

  • Switch to a Stronger Base: The most effective solution is to use a strong base like Sodium Hydride (NaH). NaH is sufficiently basic to deprotonate both the carboxylic acid and the N-H proton, ensuring that N-alkylation is the predominant pathway.[13]

  • Use Stoichiometric Control: Ensure at least two equivalents of the strong base are used to deprotonate both acidic sites. Some protocols recommend up to three equivalents of NaH.[13]

Q4: My reaction is proceeding very slowly or not at all. What are the likely issues?

A: Low or no conversion can be attributed to several factors, often related to the base and solvent combination.

Troubleshooting:

  • Inadequate Base Strength: If you are using a weaker base like sodium carbonate, it may not be strong enough to deprotonate the indazole N-H, resulting in poor conversion.[3][4]

  • Poor Base Solubility: Some inorganic bases have limited solubility in common organic solvents. For example, using potassium or sodium carbonate in THF often fails to produce any N-alkylated product.[3][4] Similarly, cesium carbonate in dioxane can be ineffective due to low solubility.[1] Ensure your chosen base is soluble in the reaction solvent. Cesium carbonate, for instance, has good solubility in polar solvents like DMF.[14]

  • Insufficient Temperature: While higher temperatures can lead to side reactions, some systems require heating to proceed at a reasonable rate. For example, some NaH-mediated alkylations are warmed to 50 °C to drive the reaction to completion.[1]

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the alkylating agent and base.

Q5: Is decarboxylation a risk, and how can it be minimized?

A: Yes, decarboxylation of indazole-3-carboxylic acid can occur, particularly at elevated temperatures. This side reaction leads to the formation of 1-arylindazoles, which can complicate purification.[15]

Troubleshooting:

  • Temperature Control: Avoid excessive heating. If a reaction is sluggish, it is often better to extend the reaction time at a lower temperature rather than increasing the heat.

  • Choice of Base/Solvent: The reaction medium can influence thermal stability. Monitor reactions closely when using high-boiling point solvents like DMF or when heating above room temperature.

Q6: When should I consider using a weaker inorganic base like cesium carbonate (Cs₂CO₃) or an organic base like DBU?

A: While strong bases like NaH are excellent for N1-selectivity, there are scenarios where a milder base may be necessary, especially if the substrate is sensitive to harsh conditions.

  • Cesium Carbonate (Cs₂CO₃): This is a strong inorganic base that is effective for N-alkylation of various heterocycles, including indoles.[14][16][17] It offers the advantage of being less hazardous than NaH and is highly soluble in DMF.[14] However, with indazoles, it often provides only a partial preference for the N1 isomer and can lead to mixtures.[3][4] The "cesium effect" is a phenomenon where the large, soft cesium cation can influence reaction pathways, sometimes enhancing reaction rates and selectivity.[18]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): This non-nucleophilic organic base can positively influence regioselectivity, but often suffers from poor conversion rates compared to inorganic carbonate bases.[3][5]

Q7: Should I protect the carboxylic acid group before alkylation?

A: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to avoid ambiguity and side reactions related to the acidic proton.[19][20][21]

  • Pros:

    • Eliminates the possibility of O-alkylation.

    • Simplifies the reaction by removing one of the acidic sites, making the choice of base more straightforward.

  • Cons:

    • Adds two steps to the synthesis: protection (esterification) and deprotection (hydrolysis).[22]

    • Alkylation of the corresponding methyl ester can still lead to mixtures of N1 and N2 isomers. For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and K₂CO₃ in DMF gave a mixture of N1 and N2 products.[1]

Recommendation: Direct alkylation of the carboxylic acid is often more efficient if high N1-selectivity can be achieved using the NaH/THF or NaH/DMF methods.[13] If you are struggling with side reactions or if the N1-selective methods are not compatible with your substrate, the protection-alkylation-deprotection route is a reliable alternative.

Data Summary: Base and Solvent Effects

The selection of base and solvent has a profound impact on the regioselectivity and yield of the indazole alkylation. The table below summarizes key findings from the literature.

BaseSolventN1:N2 RatioYield (%)Key Considerations & IssuesReference
NaH THF>99:189Excellent N1 selectivity due to chelation. May require warming to 50°C.[1][3][9]
NaH DMFSelective N151-96High N1 selectivity, good yields.[13]
Cs₂CO₃ DMF1.4:1~60-80Moderate N1 preference. Often results in mixtures.[3][4]
K₂CO₃ DMF1.4:1~60-80Similar to Cs₂CO₃, leads to mixtures.[3][4]
Na₂CO₃ DMF1.5:127Poor conversion and low yield.[3][4]
K₂CO₃/Na₂CO₃ THFNo Reaction0Ineffective due to poor solubility of the base.[3][4]
KOtBu THF94:630High N1 selectivity but very poor conversion at room temperature.[3][5]
DBU VariousModerate59-72Influences selectivity but generally gives poor conversion.[3][5]

Key Experimental Protocols

Protocol 1: High N1-Selective Alkylation using Sodium Hydride (NaH)

This protocol is optimized for achieving high selectivity for the N1-alkylated product.

Materials:

  • Indazole-3-carboxylic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkylating agent (e.g., alkyl bromide)

  • Quenching solution (e.g., saturated aq. NH₄Cl, water)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add indazole-3-carboxylic acid.

  • Add anhydrous THF or DMF via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add Sodium Hydride (2.5 - 3.0 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir until gas evolution ceases.

  • Add the alkylating agent (1.1 - 1.3 equivalents) dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it may be warmed to 40-50 °C.[1]

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl or water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Alkylation using Cesium Carbonate (Cs₂CO₃)

This protocol uses a milder, though less selective, base and is useful when NaH is not suitable.

Materials:

  • Indazole-3-carboxylic acid

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Alkylating agent (e.g., alkyl iodide)

  • Water

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • To a flask, add indazole-3-carboxylic acid, cesium carbonate (2.0 - 2.5 equivalents), and anhydrous DMF.

  • Stir the suspension at room temperature.

  • Add the alkylating agent (1.1 - 1.2 equivalents) and continue to stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of N1 and N2 isomers by column chromatography.

Visual Guides

Diagram 1: Decision Workflow for Base Selection

Start Goal: Alkylate Indazole-3-Carboxylic Acid High_N1 Is high N1 selectivity (>95:5) the primary goal? Start->High_N1 Use_NaH Use strong base: NaH (2.5-3 eq) in THF or DMF High_N1->Use_NaH Yes Mild_Conditions Are milder conditions required? (e.g., base-sensitive functional groups) High_N1->Mild_Conditions No Use_Carbonate Use weaker base: Cs₂CO₃ or K₂CO₃ in DMF Mild_Conditions->Use_Carbonate Yes Protect_Group Alternative Strategy: Protect carboxylic acid as an ester, then perform alkylation. Mild_Conditions->Protect_Group No Expect_Mixture Result: Mixture of N1/N2 isomers. Requires chromatographic separation. Use_Carbonate->Expect_Mixture

Caption: Decision tree for selecting a suitable base.

Diagram 2: Troubleshooting Common Alkylation Issues

Start Problem Observed During Alkylation No_Reaction Low or No Conversion Start->No_Reaction Side_Product Major Side Product Observed Start->Side_Product Mixture Poor N1/N2 Selectivity Start->Mixture No_Reaction_Cause1 Cause: Poor base solubility (e.g., K₂CO₃ in THF) No_Reaction->No_Reaction_Cause1 No_Reaction_Cause2 Cause: Insufficient base strength No_Reaction->No_Reaction_Cause2 O_Alkylation Side Product is O-Alkylated Ester Side_Product->O_Alkylation Decarboxylation Side Product is Decarboxylated Indazole Side_Product->Decarboxylation Mixture_Cause Cause: Kinetic vs. Thermodynamic control. Weaker bases (K₂CO₃, Cs₂CO₃) often give poor selectivity. Mixture->Mixture_Cause No_Reaction_Sol1 Solution: Switch to a soluble system (e.g., Cs₂CO₃ in DMF or NaH in THF/DMF) No_Reaction_Cause1->No_Reaction_Sol1 No_Reaction_Sol2 Solution: Use a stronger base (NaH, KOtBu) No_Reaction_Cause2->No_Reaction_Sol2 O_Alkylation_Cause Cause: Weak base deprotonates only the carboxylic acid. O_Alkylation->O_Alkylation_Cause Decarboxylation_Cause Cause: Reaction temperature is too high. Decarboxylation->Decarboxylation_Cause O_Alkylation_Sol Solution: Use strong base (NaH) to deprotonate both acidic sites. O_Alkylation_Cause->O_Alkylation_Sol Decarboxylation_Sol Solution: Run reaction at a lower temperature for a longer duration. Decarboxylation_Cause->Decarboxylation_Sol Mixture_Sol Solution: For N1, use NaH in THF to exploit chelation control. For N2, consider alternative methods like Mitsunobu. Mixture_Cause->Mixture_Sol

Caption: Troubleshooting flowchart for common issues.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Wikipedia. (n.d.). Caesium carbonate. [Link]

  • ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (2006). Cesium Carbonate Promoted N-Alkylation of Indoles. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • University of Bristol. (n.d.). Protecting Groups. [Link]

  • ResearchGate. (1970). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]

  • Organic Chemistry Portal. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. [Link]

  • Wiley Online Library. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. Angewandte Chemie. [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • PubMed. (2020). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme.
  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

Preventing dehalogenation in cross-coupling reactions of bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Dehalogenation

Welcome to the technical support center for scientists and drug development professionals engaged in the cross-coupling of bromoindazoles. As a core heterocyclic motif in medicinal chemistry, the successful functionalization of the indazole scaffold is paramount. However, these reactions are frequently plagued by a persistent side reaction: hydrodehalogenation, the replacement of the bromine atom with hydrogen. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize this yield-reducing byproduct and maximize the success of your cross-coupling reactions.

Troubleshooting Guide: When Dehalogenation Dominates

This section addresses specific experimental failures where dehalogenation is the primary-to-significant byproduct. The guidance follows a logical progression from the most likely culprits to more nuanced optimizations.

Q1: My reaction is yielding primarily the dehalogenated indazole. What are the first things I should check?

Observing the hydrodehalogenated product as the major species points to a fundamental issue in the reaction setup or the catalytic cycle's efficiency. Before undertaking extensive optimization, conduct a systematic review of your core parameters.

A Step-by-Step Diagnostic Workflow:

  • Assess Reagent Purity and Reaction Setup:

    • Solvent Quality: Ensure solvents are anhydrous and have been properly degassed.[1][2] Protic impurities (water, alcohols) or oxygen can be detrimental.[1][3] Peroxides in solvents like THF or dioxane can kill the catalyst.[4]

    • Base Integrity: Use a freshly opened or properly stored base. Some bases can be hygroscopic. The presence of water can be a direct source of protons for dehalogenation.[1][5]

    • Atmosphere Control: Confirm that the reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction. Oxygen can lead to catalyst decomposition and promote side reactions.[3]

  • Re-evaluate the Base and Solvent Combination:

    • The choice of base and solvent is often the primary source of the palladium-hydride (Pd-H) species responsible for dehalogenation.[2][6]

    • Strong alkoxide bases (e.g., NaOtBu, KOtBu) are frequently implicated in generating Pd-H species, especially in polar aprotic solvents like DMF or in the presence of trace water.[2][6][7]

    • Immediate Action: If using a strong alkoxide base, consider switching to a weaker, non-nucleophilic inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][6][8] These bases are less prone to generating the reactive hydride species that cause dehalogenation.

  • Analyze the Catalyst System:

    • Ligand Choice: If you are using a simple, less bulky ligand like PPh₃, the catalytic cycle may be too slow, allowing the dehalogenation pathway to compete. The desired reductive elimination step is often slower than the undesired side reactions.

    • Immediate Action: Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[2][6] These ligands promote the desired bond formation, helping it to outcompete dehalogenation.[2]

Below is a workflow to guide your initial troubleshooting efforts.

G start High Dehalogenation Observed reagents Step 1: Evaluate Reagents & Setup - Anhydrous/degassed solvents? - High-purity base? - Strict inert atmosphere? start->reagents Start Here base_solvent Step 2: Change Base/Solvent - Using NaOtBu or KOtBu? - Switch to weaker base (K₃PO₄, Cs₂CO₃). - Avoid protic/polar aprotic solvents. reagents->base_solvent If issue persists ligand Step 3: Evaluate Ligand - Using PPh₃? - Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, NHC). base_solvent->ligand If issue persists success Problem Solved: Minimized Dehalogenation ligand->success

Caption: Initial troubleshooting workflow for high dehalogenation.

Q2: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling of a bromoindazole. How can I optimize the conditions?

The Suzuki-Miyaura reaction is a workhorse, but N-H containing heterocycles like indazoles present unique challenges.[8] The acidic N-H proton can interact with the base and catalyst, and the electron-rich nature of the deprotonated indazole can sometimes favor dehalogenation.

Optimization Strategies for Suzuki-Miyaura Coupling:

ParameterProblematic ConditionRecommended Solution & Rationale
Catalyst/Ligand Pd(PPh₃)₄ or other simple phosphines.Use a modern catalyst system. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2][6] These ligands create a sterically hindered and electron-rich palladium center that accelerates reductive elimination, minimizing the lifetime of intermediates that could lead to dehalogenation.[2]
Base Strong alkoxide bases (NaOtBu).Switch to a milder inorganic base. K₃PO₄ is an excellent first choice. Cs₂CO₃ and K₂CO₃ are also effective alternatives.[2][8] These bases are strong enough to facilitate transmetalation without aggressively promoting Pd-H formation.
Solvent Alcohols or highly polar aprotic solvents (DMF).Use aprotic solvents like 1,4-dioxane, THF, or toluene, often with a controlled amount of water.[2][8] While some water is necessary to solubilize the base and facilitate the catalytic cycle, excess water can be a proton source.[5][8]
Temperature High temperatures (e.g., >110 °C).Dehalogenation can have a higher activation energy than the desired coupling.[2] Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.[2][8]
N-H Group Unprotected indazole N-H.If other optimizations fail, consider protecting the indazole nitrogen with a group like Boc or SEM.[8][9] This prevents potential complications from the acidic proton and can alter the electronic properties of the ring to disfavor dehalogenation.[2][9]
Q3: My Buchwald-Hartwig amination is sluggish and producing a lot of hydrodehalogenated starting material. What should I change?

Buchwald-Hartwig amination often requires a strong base, which is a primary suspect for dehalogenation. The key is to find a system where C-N bond formation is much faster than the competing Pd-H mediated reduction.

Optimization Strategies for Buchwald-Hartwig Amination:

  • Prioritize the Ligand: The choice of ligand is paramount. For coupling with bromoindazoles, bulky biaryl phosphine ligands are critical. Ligands like tBuXPhos or Josiphos-type ligands have proven effective for challenging substrates.[9][10]

  • Base Selection is a Balancing Act: While a strong base like NaOtBu or LHMDS is often required, it is also a major contributor to dehalogenation.[6][11]

    • Screen Bases: Test a panel of bases. Sometimes switching from NaOtBu to K₃PO₄ or Cs₂CO₃, even if it requires a slightly higher temperature, can dramatically reduce the side reaction.[12]

    • Soluble Organic Bases: Consider using a soluble organic base like DBU, which can create a homogeneous reaction mixture and may offer different reactivity profiles.[13][14]

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle).[6] This ensures efficient and rapid generation of the active catalyst, which can lead to lower rates of side reactions.[6][11]

Q4: In my Sonogashira coupling, besides the desired product, I see a significant amount of the simple indazole. How can I suppress this side reaction?

The Sonogashira coupling involves a dual catalytic system (palladium and copper), and dehalogenation remains a potential issue.[15]

Optimization Strategies for Sonogashira Coupling:

  • Copper Co-catalyst is Key: Ensure you are using an active source of Cu(I), typically CuI. The copper co-catalyst facilitates the formation of a copper acetylide, which then participates in transmetalation with the palladium center. An efficient copper cycle can accelerate the overall reaction, disfavoring dehalogenation.[15][16]

  • Amine Base/Solvent: The amine base (e.g., Et₃N, DIPEA) serves both as a base and often as the solvent.[15] Ensure it is high purity and anhydrous.

  • Consider Copper-Free Conditions: If dehalogenation persists, explore a copper-free Sonogashira protocol. These reactions often require a different ligand and base system but can sometimes avoid side reactions associated with the copper co-catalyst.[16]

  • Temperature Control: Sonogashira couplings can often be run at or slightly above room temperature.[15] Avoid excessive heating, which can promote catalyst decomposition and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?

Hydrodehalogenation is a side reaction where the aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[2][8] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][17] This reactive intermediate can be generated from several sources within the reaction mixture, including the base (especially alkoxides), the solvent (e.g., alcohols, or even DMF), or residual water.[1][2][5] Once formed, the Pd-H species can intercept the Ar-Pd-X intermediate in the catalytic cycle, leading to reductive elimination of the undesired Ar-H product and regenerating the Pd(0) catalyst.[8][18]

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Dehalogenation Pathway Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Trans L-Pd(II)(Ar)(R) OxAdd->Trans Transmetalation (R-M) PdH L-Pd(II)(H)(Br) OxAdd->PdH Protonolysis/ Hydride Transfer RedEl Ar-R (Product) Trans->RedEl Reductive Elimination RedEl->Pd0 RedEl_Dehalo Ar-H (Byproduct) PdH->RedEl_Dehalo Reductive Elimination RedEl_Dehalo->Pd0 Source Hydride Source (Base, Solvent, H₂O)

Caption: Catalytic cycle showing the desired cross-coupling pathway in competition with the dehalogenation side reaction.

Q2: Why are bromoindazoles particularly susceptible to dehalogenation?

Several factors contribute to the increased propensity of bromoindazoles for dehalogenation:

  • N-H Acidity: The indazole N-H proton is acidic and can be deprotonated by the base. This can lead to coordination with the palladium center, potentially altering the catalyst's reactivity and stability.[9]

  • Electron-Rich Nature: N-heterocycles are generally more electron-rich than their carbocyclic analogues, especially after deprotonation. This can make the oxidative addition step more challenging and can influence the stability of the Ar-Pd-Br intermediate, sometimes making it more susceptible to side reactions.[8]

  • Substrate Reactivity: The reactivity of aryl halides in both desired coupling and undesired dehalogenation generally follows the trend I > Br > Cl.[8] While bromoindazoles are often used for their good balance of reactivity and stability, they are still significantly more prone to dehalogenation than their chloro- counterparts.[19]

Q3: How do I choose the right ligand to minimize dehalogenation?

The ligand is your most powerful tool for controlling selectivity.[6] The goal is to choose a ligand that accelerates the desired reductive elimination step to outcompete the dehalogenation pathway.[2]

Key Ligand Properties and Their Effects:

Ligand PropertyEffect on Catalytic CycleImpact on DehalogenationRecommended Ligands
Steric Bulk Promotes reductive elimination by creating a crowded metal center.Decreases. A faster C-C or C-N bond-forming step gives less time for side reactions.Biaryl Phosphines: XPhos, SPhos, tBuXPhos. NHCs: IPr, SIMes.[6][7][20]
Electron-Donating Ability Increases electron density on the palladium center, which facilitates oxidative addition and promotes reductive elimination.Decreases. A more efficient overall catalytic cycle reduces the likelihood of off-cycle pathways.Biaryl Phosphines: They are highly electron-donating. NHCs are also strong electron donors.[6]
Q4: What is the role of the base in promoting or preventing dehalogenation?

The base has a dual role: it is essential for the catalytic cycle (typically for the transmetalation step in Suzuki reactions or for deprotonating the amine in Buchwald-Hartwig reactions), but it can also be the primary culprit in causing dehalogenation.[21]

  • Promoting Dehalogenation: Strong bases, particularly alkoxides like NaOtBu, can react with protic impurities or even the solvent to generate hydride species.[2][7] In some cases, they can undergo β-hydride elimination themselves if they possess β-hydrogens, directly forming a Pd-H species.[22]

  • Preventing Dehalogenation: Weaker, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are generally safer choices.[2][6] They are sufficiently basic to facilitate the desired reaction pathway but are much less likely to generate hydride species that lead to the unwanted side reaction.

Q5: Should I protect the N-H of the indazole ring? Will that help reduce dehalogenation?

Protecting the indazole N-H is a valid strategy, particularly when other optimization attempts have failed.[9]

  • Pros: Protection removes the acidic proton, preventing potential catalyst inhibition or undesired side reactions involving this site.[9] It also changes the electronic properties of the substrate, which can sometimes be enough to tip the balance in favor of cross-coupling over dehalogenation.[2][8]

  • Cons: It adds two steps (protection and deprotection) to your synthetic sequence, which is not ideal.

  • Recommendation: Many cross-coupling reactions on unprotected indazoles can be successful with careful selection of the base and catalyst system.[9] Therefore, N-H protection should be considered a secondary optimization strategy rather than a starting point.

Best-Practice Protocol: Suzuki-Miyaura Coupling of a Bromoindazole

This protocol provides a robust starting point designed to minimize hydrodehalogenation for the coupling of a generic bromoindazole with an arylboronic acid.

Reaction Setup:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromoindazole (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 eq.).[2][8]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1 eq relative to Pd source).

  • Atmosphere Inerting: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon is preferred) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe. The total concentration should be around 0.1-0.2 M.[8][9]

  • Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion (or when starting material consumption ceases), cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health (NIH). [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings. Nature (PMC - NIH). [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Pure and Applied Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]

  • Hydrodehalogenation of aryl halides. ResearchGate. [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • Dehydrohalogenation. Wikipedia. [Link]

  • Significant dehalogenation in stille coupling. Reddit. [Link]

  • Ch 5: Dehydrohalogenation. University of Calgary. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. [Link]

  • What is the proper way to set up a suzuki coupling? Reddit. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

Sources

Technical Support Center: Navigating the Purification of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazole and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs for oncology and inflammatory diseases.[1][2] Their synthesis, however, often yields complex mixtures containing starting materials, byproducts, and, most notably, challenging regioisomers.[3][4] The thermodynamic stability of the 1H-indazole tautomer generally makes it the predominant form, but synthetic reactions can readily produce mixtures of N-1 and N-2 substituted isomers which possess very similar physicochemical properties, making their separation a significant bottleneck in drug development.[5][6]

This guide provides a comprehensive, experience-driven framework for troubleshooting the common and advanced purification challenges associated with indazole derivatives. It is designed for researchers and drug development professionals to move beyond generic protocols and apply a deep, mechanistic understanding to their purification strategies.

Section 1: General Troubleshooting & FAQs

This section addresses high-level, frequently encountered issues in indazole purification.

Q1: My crude reaction mixture is a complex, multi-spot mess on TLC. Where do I even begin?

A1: A complex crude mixture requires a systematic approach. Before attempting large-scale purification, it's crucial to characterize the mixture.

  • Initial Analysis: Use LC-MS to identify the molecular weights of the major components. This helps distinguish your desired product from starting materials, reagents (e.g., phosphine oxides from reductive cyclizations), and potential dimers or byproducts.

  • Solubility Profiling: Test the solubility of your crude material in a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water). This information is vital for choosing an appropriate purification method. Some indazole derivatives exhibit surprisingly high water solubility, which can be exploited.[7][8]

  • Strategic First Pass: If the mixture contains significant baseline material or very polar impurities, a simple silica plug can be an effective first step. Elute with a moderately polar solvent (e.g., 20-30% ethyl acetate in hexanes) to remove non-polar impurities, then flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover your product and other polar components, which can then be subjected to finer purification.

Q2: My indazole derivative appears to be degrading during purification. What are the likely causes and solutions?

A2: Indazoles are generally stable, but certain functionalities can make them susceptible to degradation.

  • Acid Sensitivity: The pyrazole ring can be sensitive to strong acids. Prolonged exposure to silica gel, which is inherently acidic, can sometimes cause degradation, especially for derivatives with acid-labile protecting groups.

    • Solution: Deactivate the silica gel by preparing a slurry with your column solvent containing 0.5-1% triethylamine or ammonia. Alternatively, use a different stationary phase like neutral or basic alumina.[9]

  • Thermal Instability: While less common, some highly functionalized indazoles may be thermally labile.

    • Solution: Avoid high temperatures during solvent removal. Use a rotary evaporator with a moderate water bath temperature (<40 °C). If recrystallizing, avoid prolonged boiling. Microwave-assisted synthesis, while rapid, requires careful temperature control to prevent byproduct formation.[10][11]

Q3: I'm struggling with low recovery after my purification. Where could my product be going?

A3: Low recovery is a frustrating but common issue.

  • Irreversible Adsorption: Highly polar or basic indazole derivatives can bind irreversibly to acidic silica gel. The nitrogen atoms in the pyrazole ring can interact strongly with silanol groups.[9]

    • Solution: As with degradation, use a deactivated stationary phase (silica treated with triethylamine) or switch to alumina.

  • Incomplete Elution: Your chosen mobile phase may not be strong enough to elute the compound from the column.

    • Solution: After your main elution, flush the column with a much stronger solvent system (e.g., 10-20% methanol in DCM or even a DCM/MeOH/NH4OH mixture) and analyze the collected fractions.

  • Precipitation in the Column: If your compound has poor solubility in the mobile phase, it may precipitate at the top of the column where the concentration is highest.

    • Solution: Load the sample onto the column dissolved in a minimal amount of a strong solvent (like DCM or THF) and then begin the elution with the weaker mobile phase. This is known as "dry loading" when the compound is pre-adsorbed onto a small amount of silica.

Workflow for Selecting a Purification Strategy

G crude Crude Product check_purity Check Purity & Complexity (TLC, LC-MS) crude->check_purity single_major Single Major Product? check_purity->single_major solid Is the crude a solid? recrystallize Attempt Recrystallization solid->recrystallize Yes column Perform Column Chromatography solid->column No (Oil/Amorphous) single_major->solid Yes single_major->column No (Complex Mixture) recrystallize->column Failure (Oiling out, no solvent) success Pure Product recrystallize->success Success isomers Isomers Present? column->isomers failure Purification Failed Re-evaluate Strategy special Advanced Purification (Prep-HPLC, SFC) special->success Success special->failure Failure isomers->success No isomers->special Yes (Regioisomers, Enantiomers)

Caption: Decision tree for initial purification strategy selection.

Section 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the workhorse of purification, but indazoles can present unique challenges.

Q1: My indazole derivative is co-eluting with an impurity. How can I improve the separation?

A1: Co-elution occurs when the compound and impurity have similar affinities for the stationary phase in the chosen mobile phase. The key is to alter the selectivity of the system.

  • Optimize the Mobile Phase: This is the first and most critical step.

    • Change Solvent Polarity: If using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system. The different solvent-solute interactions can dramatically alter retention times.

    • Introduce a Third Solvent: Adding a small amount of a third solvent can have a significant impact. For example, in a hexane/EtOAc system, adding 1-2% methanol or acetonitrile can improve the separation of polar compounds.

    • Use Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a shallow gradient elution can resolve closely eluting spots.[9]

  • Change the Stationary Phase: If optimizing the mobile phase fails, change the stationary phase.

    • Alumina: Available in neutral, acidic, and basic forms, alumina offers different selectivity compared to silica.

    • Reverse-Phase (C18): For moderately polar to non-polar compounds, reverse-phase chromatography using solvent systems like water/acetonitrile or water/methanol can provide excellent separation where normal phase fails.

Workflow for Troubleshooting Co-elution

G start Co-elution Observed (TLC or HPLC) change_solvent Change Mobile Phase (e.g., Hex/EtOAc -> DCM/MeOH) start->change_solvent check_sep1 Separation Improved? change_solvent->check_sep1 add_modifier Add Modifier (e.g., 1% MeOH or TEA) check_sep1->add_modifier No success Problem Solved check_sep1->success Yes check_sep2 Separation Improved? add_modifier->check_sep2 use_gradient Switch to Gradient Elution check_sep2->use_gradient No check_sep2->success Yes check_sep3 Separation Improved? use_gradient->check_sep3 change_sp Change Stationary Phase (e.g., Silica -> Alumina or C18) check_sep3->change_sp No check_sep3->success Yes check_sep4 Separation Improved? change_sp->check_sep4 check_sep4->success Yes hplc Consider Preparative HPLC check_sep4->hplc No

Caption: Systematic workflow for resolving co-eluting compounds.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions is key.[3][12]

Q1: I can't find a suitable solvent for recrystallization. What is the best screening strategy?

A1: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[9] A systematic screening process is most effective.

  • Single Solvent Screen: Place a few milligrams of your compound in separate test tubes. Add a small amount of a single solvent (see table below) to each.

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the mixture. If it dissolves when hot and precipitates upon cooling, you have a potential candidate.

    • If it remains insoluble even when hot, the solvent is too poor.

  • Mixed Solvent Screen: This is often the most successful approach. Choose two miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). Dissolve the compound in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). Allow it to cool slowly.

Solvent SystemBoiling Point (°C)Polarity IndexCommon Applications & Notes
Water10010.2Good for polar indazoles or their salts. Often used with a miscible co-solvent.[13]
Ethanol/Water78-100VariableA very common and effective mixed system for moderately polar compounds.[12][14]
Isopropanol/Water80-100VariableSimilar to ethanol/water, can sometimes offer better crystal formation.[15]
Acetonitrile/Water82-100VariableAnother excellent mixed system for a range of polarities.[14]
Ethyl Acetate/Hexane69-77VariableClassic system for compounds of intermediate polarity.
Dichloromethane/Hexane40-69VariableGood for less polar compounds, but DCM's volatility can be a challenge.
Toluene1112.4Useful for less polar compounds that require higher heat to dissolve.[16]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid supercooled below its melting point. This usually happens when the solution is supersaturated or cools too quickly.[9]

  • Slow Down Cooling: Do not place the hot flask directly in an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator.

  • Reduce Saturation: Add a small amount of the "good" solvent back to the hot solution to reduce the concentration slightly before cooling.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Section 4: Advanced Purification Challenges

Challenge 1: Separation of N-1 and N-2 Regioisomers

The synthesis of N-substituted indazoles often results in a mixture of N-1 and N-2 regioisomers, which are notoriously difficult to separate due to their similar polarities and structures.[4][14]

Q: Standard column chromatography is not separating my N-1 and N-2 isomers. What are my options?

A: This is one of the most common challenges. Success requires exploiting subtle differences between the isomers.

  • Mechanism of Separation: The N-1 isomer is generally less polar and more thermodynamically stable than the N-2 (isoindazole) isomer.[5][6] The lone pair on the N-2 nitrogen in the 1H-indazole is more accessible for hydrogen bonding with silica gel than the pyrazolic nitrogens in the 2H-indazole. This subtle difference is the key to separation.

  • Chromatographic Strategies:

    • Shallow Gradient Chromatography: A very slow, shallow gradient (e.g., increasing from 5% to 20% EtOAc in hexanes over 30-40 column volumes) can often resolve isomers that co-elute under isocratic conditions.

    • Non-polar Systems: For isomers with low polarity, using a very non-polar mobile phase like hexanes with a small amount of a slightly more polar solvent (e.g., toluene or diethyl ether) can enhance separation.

    • Preparative HPLC/SFC: When flash chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is often necessary.[3] SFC, with its unique selectivity, is particularly powerful for separating isomers.

  • Crystallization Strategies: Fractional crystallization can sometimes be effective.[14] If one isomer is the major component, it may crystallize preferentially from a carefully chosen solvent system, leaving the other isomer enriched in the mother liquor. This often requires extensive screening and may need to be repeated multiple times.

  • Chemical Derivatization: In challenging cases, the mixture can be reacted with a reagent that selectively modifies one isomer, allowing for easy separation. The protecting group can then be removed. This is a last resort due to the extra synthetic steps.

Challenge 2: Removal of Residual Metal Catalysts

Many modern indazole syntheses utilize transition-metal catalysts (e.g., Pd, Cu, Rh, Ir), and their removal is critical for pharmaceutical applications.[17][18][19]

Q: My indazole derivative is contaminated with residual palladium from a cross-coupling reaction. How do I remove it?

A: Residual metals can be removed through several methods, depending on the nature of the compound and the metal.

  • Metal Scavengers: These are functionalized silica gels or polymers designed to bind tightly to specific metals. The crude product is dissolved and stirred with the scavenger, which is then filtered off. This is often the most effective method.

  • Activated Carbon (Charcoal): Stirring a solution of the crude product with activated carbon can adsorb residual metal catalysts. However, it can also adsorb the product, leading to lower yields.

  • Aqueous Washes: Sometimes, washing an organic solution of your product with an aqueous solution containing a chelating agent (like EDTA) or a solution that reacts with the metal (like aqueous sodium sulfide or ammonium hydroxide) can extract the metal salts.

  • Recrystallization: This can be effective if the metal impurities are insoluble in the chosen solvent system and can be removed during the hot filtration step.

Challenge 3: Chiral Resolution of Enantiomers

For chiral indazole derivatives, separating the enantiomers is essential for pharmacological studies and drug development.

Q: How can I separate the enantiomers of my chiral indazole?

A: Chiral separation is a specialized field that almost always requires chromatographic methods.

  • Chiral HPLC/SFC: This is the most common and effective method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[20][21]

    • Column Screening: Success depends entirely on finding the right combination of chiral column and mobile phase. Common columns are based on derivatized cellulose or amylose.[22][23] Screening different columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) with various mobile phases (normal phase like hexane/isopropanol or reverse phase like water/acetonitrile) is required.

  • Diastereomeric Salt Formation: If your indazole has a basic or acidic handle, it can be reacted with a chiral acid or base to form a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can often be separated by standard crystallization or chromatography. The salt is then neutralized to recover the pure enantiomer.

Section 5: Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Substituted Indazole
  • Preparation of the Column:

    • Select a column of appropriate size for your sample amount (typically a 1:30 to 1:100 ratio of sample to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude indazole derivative (~100 mg) in a minimal amount of a strong solvent (e.g., 1-2 mL of dichloromethane).

    • In a separate flask, add ~1-2 g of silica gel and your dissolved sample.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry loaded" sample.

    • Carefully add the dry loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with your starting mobile phase (e.g., 5% ethyl acetate in hexanes), applying gentle air pressure.

    • Collect fractions systematically (e.g., 10 mL per fraction).

    • Monitor the elution by spotting fractions onto a TLC plate and visualizing under UV light.

    • Gradually increase the polarity of the mobile phase as needed to elute your compound.

  • Analysis and Consolidation:

    • Identify the fractions containing your pure product based on the TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Verify the purity of the final product by HPLC and/or NMR spectroscopy.[24]

Protocol 2: Screening for a Recrystallization Solvent
  • Preparation: Place ~10-15 mg of your crude, solid indazole into 5-6 small, labeled test tubes.

  • Solvent Addition (Room Temp): Add 0.5 mL of a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) to each test tube. Agitate and observe.

    • Result A: Dissolves completely -> Solvent is too polar.

    • Result B: Insoluble -> Proceed to step 3.

  • Heating: Place the test tubes from Result B in a hot water or sand bath. Carefully heat until the solvent boils.

    • Result C: Dissolves completely -> Proceed to step 4.

    • Result D: Remains insoluble -> Solvent is not polar enough.

  • Cooling: Remove the test tubes from Result C from the heat and allow them to cool slowly to room temperature. If no crystals form, place them in an ice bath for 15-20 minutes.

    • Result E: Abundant crystal formation -> This is an excellent candidate solvent for recrystallization.

    • Result F: "Oils out" or no precipitation -> Consider this solvent as the "good" solvent for a mixed-solvent system (see Section 3, Q1).

References

  • Technical Support Center: Purification of Imidazole Deriv
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • A Comparative Analysis of Indazole Synthesis: Metal-Free vs.
  • Method for separating and purifying substituted indazole isomers.
  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
  • An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole. Benchchem.
  • Synthesis of 1H-Indazoles via Silver(I)
  • Indazole, 96%. Fisher Scientific.
  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. The Royal Society of Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • The discovery of water-soluble indazole derivatives as potent microtubule polymeriz
  • Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chrom
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • Indazole derivative crystal and its preparation method and use.
  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors.
  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Enantiomeric Separation of New Chiral Azole Compounds. PubMed.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
  • Indazole From Natural Resources And Biological Activity.
  • Enantiomeric Separation of New Chiral Azole Compounds.
  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry.

Sources

Technical Support Center: Scaling Up the Synthesis of tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 5-bromo-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this important building block.

Introduction: The Importance of this compound

Indazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents, including kinase inhibitors for cancer treatment.[1][2] this compound is a key intermediate, with the bromo-substituent providing a versatile handle for further chemical modifications and the tert-butoxycarbonyl (Boc) group offering reliable protection of the indazole nitrogen.[3]

The successful and efficient synthesis of this compound, particularly at a larger scale, is paramount for advancing drug discovery programs. This guide will address the common challenges and provide practical solutions for a robust and scalable synthesis.

Synthetic Pathway Overview

The most common and scalable synthesis of this compound involves a two-step process:

  • Formation of 5-bromo-1H-indazole: This is typically achieved through the diazotization of a substituted aniline followed by cyclization.[1]

  • N-Boc Protection: The subsequent protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.[3][4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: 5-bromo-1H-indazole Synthesis cluster_step2 Step 2: N-Boc Protection A Starting Material: 4-bromo-2-methylaniline B Acetylation & Diazotization A->B Acetic anhydride, Potassium acetate, Isoamyl nitrite C Cyclization B->C Reflux D Work-up & Isolation C->D Acid/Base Work-up E Product: 5-bromo-1H-indazole D->E F Starting Material: 5-bromo-1H-indazole E->F G Reaction with (Boc)₂O F->G (Boc)₂O, DMAP, DCM H Work-up & Purification G->H Aqueous Wash I Final Product: tert-Butyl 5-bromo-1H- indazole-1-carboxylate H->I Crystallization/ Chromatography

Caption: General two-step synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing a logical approach to problem-solving.

Issue 1: Low Yield in the Synthesis of 5-bromo-1H-indazole

Symptoms:

  • The isolated yield of 5-bromo-1H-indazole is significantly lower than expected.

  • TLC or LC-MS analysis of the crude product shows a complex mixture of byproducts.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Diazotization The diazotization reaction is sensitive to temperature and the rate of addition of the nitrosating agent (e.g., isoamyl nitrite). On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration.Ensure efficient stirring and maintain a consistent internal temperature, typically below 10°C, during the addition of the nitrosating agent. Consider a slower, controlled addition rate for larger batches.
Side Reactions Premature decomposition of the diazonium salt can occur if the temperature is not adequately controlled.Maintain the recommended temperature throughout the reaction. Ensure the quality of the starting materials and reagents.
Inefficient Cyclization The cyclization step often requires elevated temperatures (reflux). Insufficient heating or reaction time can lead to incomplete conversion.Monitor the reaction progress by TLC or LC-MS to ensure completion. Ensure the reaction is heated to the appropriate temperature for a sufficient duration.
Product Loss During Work-up The work-up procedure, which typically involves acid-base extractions, can lead to product loss if the pH is not carefully controlled or if emulsions form.Carefully adjust the pH during extractions. To break emulsions, consider adding brine or filtering the mixture through a pad of celite.
Issue 2: Incomplete N-Boc Protection or Formation of Byproducts

Symptoms:

  • TLC or LC-MS analysis shows the presence of unreacted 5-bromo-1H-indazole.

  • Formation of an unexpected isomer or other byproducts.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reagent On a larger scale, it is crucial to accurately account for the amount of each reagent.Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) to drive the reaction to completion.[3]
Low Reagent Reactivity The reactivity of (Boc)₂O can be affected by its quality and age.Use fresh, high-quality (Boc)₂O.
Inadequate Catalyst 4-(Dimethylamino)pyridine (DMAP) is a common catalyst for this reaction. Insufficient amounts can lead to slow or incomplete reactions.Use a catalytic amount of DMAP (e.g., 0.1 equivalents).[5][6][7]
Poorly Nucleophilic Substrate Indazoles can be less nucleophilic than other amines, potentially leading to slower reactions.[8]Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Monitoring by TLC or LC-MS is crucial.
Formation of N-2 Isomer While N-1 protection is generally favored, some N-2 protected isomer can form under certain conditions.The choice of solvent and base can influence the regioselectivity. Dichloromethane is a commonly used solvent that favors N-1 protection.[5][6][7]
Issue 3: Difficulties in Product Purification and Isolation

Symptoms:

  • The product is an oil or a gummy solid that is difficult to handle.[5][6]

  • The product is difficult to crystallize.

  • Chromatographic purification is challenging on a large scale.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Residual Solvents Trapped solvents can prevent the product from solidifying.Ensure the product is thoroughly dried under high vacuum.
Impurities The presence of impurities can inhibit crystallization.If the product is an oil, attempt to triturate it with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce solidification and remove non-polar impurities.[5][6]
Suboptimal Crystallization Conditions The choice of solvent is critical for successful crystallization.A mixture of ethyl acetate and heptane is often effective for the recrystallization of the final product.[3]
Challenges with Large-Scale Chromatography Column chromatography can be time-consuming and require large volumes of solvent for large-scale purification.Optimize the reaction conditions to minimize the formation of impurities, thereby reducing the need for extensive purification. If chromatography is necessary, consider using a flash chromatography system designed for larger scales.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis Issues cluster_purification Purification & Isolation Issues start Problem Encountered low_yield Low Yield start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction oily_product Oily/Gummy Product start->oily_product crystallization_fail Crystallization Fails start->crystallization_fail check_temp check_temp low_yield->check_temp Check Reaction Temperature Control check_reagents check_reagents low_yield->check_reagents Verify Reagent Stoichiometry & Quality increase_time increase_time incomplete_reaction->increase_time Increase Reaction Time check_catalyst check_catalyst incomplete_reaction->check_catalyst Check Catalyst Loading & Activity triturate triturate oily_product->triturate Triturate with Non-polar Solvent high_vac high_vac oily_product->high_vac Dry Under High Vacuum screen_solvents screen_solvents crystallization_fail->screen_solvents Screen Recrystallization Solvents seed_crystal seed_crystal crystallization_fail->seed_crystal Introduce a Seed Crystal optimize_mixing optimize_mixing check_temp->optimize_mixing Optimize Mixing for Homogeneous Temperature monitor_tlc monitor_tlc check_reagents->monitor_tlc Monitor Reaction by TLC/LC-MS increase_time->monitor_tlc check_catalyst->monitor_tlc solution Problem Resolved triturate->solution high_vac->solution screen_solvents->solution seed_crystal->solution optimize_mixing->solution monitor_tlc->solution

Caption: A decision-making workflow for troubleshooting common synthesis and purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the N-Boc protection step?

A1: Dichloromethane (DCM) is a widely used and effective solvent for the N-Boc protection of indazoles.[5][6][7] It provides good solubility for both the starting material and reagents and generally favors the formation of the desired N-1 isomer.

Q2: Can I use a different base instead of DMAP?

A2: While DMAP is a highly effective catalyst, other non-nucleophilic bases like triethylamine (TEA) can also be used, sometimes in combination with DMAP.[4] However, for substrates that are less nucleophilic, DMAP is generally preferred.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the diazotization/cyclization and the N-Boc protection steps.[5][6][7][9] A suitable eluent system for the N-Boc protection step is a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).[5][6] For more quantitative analysis, especially during process development, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Diazonium salts are potentially explosive and should be handled with care. The diazotization reaction should be carried out behind a blast shield, especially when working on a larger scale. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q5: What are the typical yields for each step?

A5: Yields can vary depending on the scale and specific conditions. For the synthesis of 5-bromo-1H-indazole, yields can be moderate to high.[1] For the N-Boc protection step, yields are often good to excellent, with reports of over 60% after purification.[5][6]

Q6: Can the N-Boc group be removed if needed?

A6: Yes, the N-Boc group is a common protecting group in organic synthesis due to its stability and the relative ease of its removal. It is typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] There are also methods for its removal under basic or neutral conditions, which can be advantageous for acid-sensitive substrates.[10][11][12]

Key Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indazole

This protocol is adapted from established procedures for the synthesis of similar indazole derivatives.[1][3]

  • To a stirred solution of 4-bromo-2-methylaniline in a suitable solvent like chloroform, add acetic anhydride dropwise while maintaining the internal temperature below 30°C.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Add potassium acetate to the mixture, followed by the dropwise addition of isoamyl nitrite.

  • Heat the reaction mixture to reflux and monitor for completion by TLC.

  • After completion, cool the mixture and perform an appropriate acid-base work-up.

  • Isolate the crude product and purify by recrystallization.

Protocol 2: Synthesis of this compound

This protocol is based on literature procedures for the N-Boc protection of indazoles.[3][5][6][7]

  • To a stirred solution of 5-bromo-1H-indazole in dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5][6]

References

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

  • 2-Bromo-N-Boc-glycine tert-butyl ester. Organic Syntheses. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]

  • Thiruvalluvar, A. A., Kusanur, R., Sridharan, M., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (2014).
  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • 5-Bromo-1H-indazole. Oakwood Chemical. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2011). The Journal of Organic Chemistry, 76(17), 7126-7132. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4998. [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (2023). ChemistrySelect, 8(31). [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (2011). Organic Process Research & Development, 15(2), 367-384. [Link]

Sources

Impact of solvent choice on the regioselectivity of indazole alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N1/N2 Regioselectivity Challenge

Welcome to the technical support guide for indazole alkylation. Indazole and its derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles in pharmacologically active compounds.[1][2] A critical step in the synthesis of these molecules is the N-alkylation of the indazole core. However, the indazole anion is a mesomeric system, meaning that alkylation can occur at two different nitrogen positions: N1 and N2.[2] This often leads to the formation of a mixture of regioisomers, which can be challenging to separate and results in reduced yields of the desired product.[3][4]

This guide provides a comprehensive overview of how solvent choice, in concert with other reaction parameters, can be strategically employed to control this regioselectivity. We will explore the underlying mechanisms and provide practical, actionable advice in a question-and-answer format to help you troubleshoot your experiments and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the N1 and N2 positions, and why is controlling selectivity so important?

The indazole ring has two nitrogen atoms in the pyrazole portion of the bicyclic system. The position analogous to the indole nitrogen is designated N1, while the other is N2. The proton can reside on either nitrogen, leading to two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[3][5] Direct alkylation typically proceeds from the deprotonated indazole anion, which has nucleophilic character at both nitrogens.

Controlling which nitrogen is alkylated is crucial because N1- and N2-substituted indazoles often exhibit vastly different biological activities and pharmacological properties.[3][6] For instance, the FDA-approved tyrosine kinase inhibitor Pazopanib is an N2-substituted indazole, while Danicopan, a complement factor D inhibitor, is an N1-substituted analogue.[3][5] Therefore, achieving high regioselectivity is essential for efficient drug development and manufacturing.

Caption: 1H- and 2H-Indazole tautomers showing N1 and N2 positions.

Q2: What is the primary mechanism by which solvents influence N1 vs. N2 selectivity?

The solvent's role is intrinsically linked to the nature of the indazolide anion's ion pair formed with the cation from the base (e.g., Na⁺, K⁺, Cs⁺). The key concept is the distinction between tight ion pairs and solvent-separated ion pairs .[1][7][8]

  • Nonpolar or Less-Polar Solvents (e.g., THF, Dioxane, Toluene): These solvents do not effectively solvate cations. This promotes the formation of a tight ion pair, where the cation is closely associated with the indazolide anion. The cation often coordinates preferentially with the more electron-rich N2 position and any nearby coordinating groups (e.g., a C7-ester), sterically shielding it.[1][3][9] This directs the incoming alkylating agent to the less hindered and more accessible N1 position.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents have high dielectric constants and are excellent at solvating cations. This leads to the formation of solvent-separated ion pairs.[1][7] The cation is encapsulated by solvent molecules and is not tightly bound to the indazolide anion. In this "freer" state, the reaction outcome is governed more by the intrinsic nucleophilicity of the nitrogen atoms. The N2 position is often more electron-rich and sterically accessible (in the absence of large C3 substituents), leading to preferential N2 alkylation.[3]

G cluster_0 Solvent-Mediated Selectivity Pathway start Indazole Alkylation solvent_choice Choice of Solvent start->solvent_choice nonpolar_solvent Nonpolar / Less Polar (THF, Dioxane) solvent_choice->nonpolar_solvent Aim for N1 polar_solvent Polar Aprotic (DMF, DMSO) solvent_choice->polar_solvent Aim for N2 tight_ion_pair Forms Tight Ion Pair (e.g., Na⁺ coordinates N2) nonpolar_solvent->tight_ion_pair Mechanism n1_product Favors N1-Alkylation (Thermodynamic Product) tight_ion_pair->n1_product Outcome solvent_separated Forms Solvent-Separated Ion Pair ('Free' Anion) polar_solvent->solvent_separated Mechanism n2_product Favors N2-Alkylation (Kinetic Product) solvent_separated->n2_product Outcome

Caption: Decision workflow for solvent choice in regioselective indazole alkylation.

Q3: Beyond the solvent, what other factors are critical?

While solvent is a primary driver, it works in concert with other variables:

  • Base/Counter-ion: Strong, hard bases like Sodium Hydride (NaH) in THF strongly favor N1 selectivity because the small, hard Na⁺ cation effectively forms a tight ion pair at N2.[1][4][9] Larger, softer cations from bases like Cesium Carbonate (Cs₂CO₃) can also drive N1 selectivity, especially with coordinating groups on the indazole.[3] Weaker bases like Potassium Carbonate (K₂CO₃) in polar solvents like DMF often result in mixtures or favor N2.[3][10]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a significant role.

    • Steric Hindrance: Large substituents at the C3 or C7 positions can sterically block the adjacent nitrogen, influencing selectivity. For example, a bulky C7 substituent can disfavor N1 alkylation.

    • Electronic Effects: Electron-withdrawing groups (EWGs) on the indazole ring, particularly at C3, can enhance N1 selectivity, especially under tight ion pair conditions (NaH/THF).[4][9]

Troubleshooting Guides

Problem: My reaction is producing a mixture of isomers, or is selective for the undesired N2 product. How can I favor N1 alkylation?

This is a common challenge when using standard conditions like K₂CO₃ in DMF.[2][10] To drive selectivity towards the N1 position, you need to promote the formation of a tight ion pair.

Recommended Solution:

  • Change the Solvent: Switch from a polar aprotic solvent (DMF, DMSO) to a less polar one. Tetrahydrofuran (THF) is the most widely recommended solvent for promoting N1 selectivity.[1][4][9] Dioxane is also a viable alternative.[3][11]

  • Change the Base: Use a strong, non-dissociating base. Sodium Hydride (NaH) is the base of choice for this transformation.[1][4][9] The combination of NaH in THF is a robust system for achieving high N1 regioselectivity for a wide range of substituted indazoles.[1][4]

  • Control Temperature: Start the deprotonation with NaH at 0 °C before adding the alkylating agent and allowing the reaction to warm to room temperature or be gently heated (e.g., 50 °C) to ensure completion.[3][9]

Causality: The NaH/THF system generates a tight sodium indazolide ion pair. The Na⁺ ion has a high affinity for the more electron-dense N2 nitrogen, effectively "capping" it. This sterically blocks the N2 position, forcing the alkylating agent to react at the more accessible N1 site.[1][9]

Problem: My goal is the N2-alkylated indazole, but my current method gives low selectivity. How can I enhance N2 product formation?

To favor the N2 isomer, you need to create conditions where the indazolide anion is "free" and the reaction is under kinetic control, favoring attack at the most nucleophilic center.

Recommended Solution:

  • Use a Polar Aprotic Solvent: If you are not already, use Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .[1][3][8] These solvents will create solvent-separated ion pairs, exposing the N2 position.

  • Select an Appropriate Base: Use a base with a larger, softer counter-ion that is readily solvated. Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in DMF are standard conditions that often favor the N2 product or produce N1/N2 mixtures from which the N2 isomer can be isolated.[3]

  • Consider Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) is a well-documented method that often shows a strong preference for producing the N2-alkylated indazole.[1][7]

Causality: In a polar aprotic solvent, the cation from the base is solvated away from the indazolide anion. This leaves both nitrogen atoms available for attack. Under these kinetically controlled conditions, the reaction often favors the more electron-rich and nucleophilic N2 position.

Problem: My reaction has stalled with low conversion. Could the solvent be the issue?

Yes, poor solubility of reagents, particularly the base, can lead to low conversion.

Recommended Solution:

  • Check Base Solubility: A common issue is the low solubility of bases like Cs₂CO₃ in solvents like dioxane at room temperature.[3][11] In one study, a reaction with Cs₂CO₃ in dioxane at room temperature showed no conversion, but the same reaction at 90 °C proceeded to 96% yield.[3][11]

  • Increase Temperature: If you suspect solubility is limiting the reaction, cautiously increasing the temperature can significantly improve conversion.

  • Solvent Choice: Ensure your starting indazole is soluble in the chosen solvent system at the reaction temperature. If starting material solubility is an issue, a different solvent may be required, which will in turn impact regioselectivity as discussed above.

Problem: I have a mixture of N1 and N2 isomers that are difficult to separate by standard column chromatography.

Separating indazole regioisomers can be notoriously difficult due to their similar polarities.

Recommended Solution:

  • Optimize Column Chromatography: Before resorting to more complex methods, exhaust standard chromatography options. Try different silica gel mesh sizes (e.g., 230-400 mesh for better resolution), use a longer column, and screen a wide range of eluent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol).[12] Sometimes, a small change in solvent polarity can resolve the isomers.

  • Recrystallization: If the mixture is solid, fractional recrystallization can be a powerful technique, especially on a larger scale.[13] This relies on a difference in the solubility of the two isomers in a particular solvent or solvent mixture. Screen various solvents to find one in which one isomer is significantly less soluble.

  • Preparative HPLC/SFC: For high-value materials or very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are effective but more resource-intensive options.[14][15]

  • Structural Confirmation: After separation, it is critical to unambiguously confirm the structure of each isomer. 1D and 2D NMR techniques, such as ¹H-¹³C HMBC or NOE experiments, are essential for distinguishing between N1 and N2 substitution.[1]

Data Summary: Solvent & Base Effects

The following table summarizes typical regioselective outcomes based on published experimental results. Note that ratios can be highly substrate-dependent.

Desired IsomerBaseSolventTypical N1:N2 RatioRationaleReferences
N1 NaHTHF>99:1Tight ion pair formation, Na⁺ blocks N2[1][4][9]
N1 Cs₂CO₃Dioxane (90 °C)High N1 selectivityChelation/ion pair effects at high temp[3][11]
N2 K₂CO₃ / Cs₂CO₃DMF1:1.2 to 1:2Solvent-separated ion pair, kinetic control[2][3]
N2 MitsunobuTHF1:2.5Mechanism favors N2 attack[1][7]
MixtureK₂CO₃DMF58:42 (N1:N2)Poor selectivity under standard conditions[2][10]

Experimental Protocols

Disclaimer: These are generalized protocols. Researchers should optimize conditions for their specific substrate and conduct appropriate safety assessments.

Protocol 1: General Procedure for N1-Selective Alkylation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., 50 °C) may be required for less reactive electrophiles.

  • Quenching: Once complete, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for N2-Favored Alkylation
  • Setup: To a round-bottom flask, add the substituted 1H-indazole (1.0 equiv) and Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent & Reagent Addition: Add anhydrous Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration), followed by the alkylating agent (1.1 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate). The aqueous layer may need to be extracted multiple times.

  • Washing: Combine the organic layers and wash repeatedly with water to remove DMF, followed by a final wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH.
  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology.
  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF - ResearchGate.
  • Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork.
  • Recent advances in C–H functionalization of 2 H -indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Regioselective N-alkylation of the 1H-indazole scaffold.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH.
  • Development of a selective and scalable N1-indazole alkylation - PMC.
  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI.

Sources

Troubleshooting guide for the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine

Introduction: Welcome to the technical support guide for the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine. This valuable heterocyclic compound is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. Its synthesis, while seemingly straightforward, presents common challenges related to regioselectivity, purity, and yield. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate these challenges effectively. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot your synthesis with confidence.

Section 1: Overview of Synthetic Strategies

The preparation of 5-bromo-1-methyl-1H-pyrazol-3-amine can be approached via two primary strategies, each with distinct advantages and disadvantages. The choice of route often depends on the available starting materials, scale, and the desired purity profile.

  • Strategy A: Direct Electrophilic Bromination: This is the most atom-economical approach, involving the direct bromination of 1-methyl-1H-pyrazol-3-amine. The key challenge in this method is controlling the regioselectivity of the electrophilic substitution.

  • Strategy B: Multi-Step Synthesis via Ring Construction: This longer route builds the brominated pyrazole core from acyclic precursors. While less direct, it offers superior control over isomer formation and can circumvent issues associated with handling the potentially sensitive aminopyrazole substrate during bromination.[1]

cluster_0 Synthetic Approaches A0 1-methyl-1H-pyrazol-3-amine A1 Direct Bromination (e.g., NBS, Br2) A0->A1 A2 5-bromo-1-methyl-1H-pyrazol-3-amine + 4-bromo isomer A1->A2 A1->A2 Regioselectivity Challenge A3 Purification A2->A3 Final Product Final Product A3->Final Product Isomer Separation B0 Acyclic Precursors (e.g., Diethyl butynedioate) B1 Multi-Step Synthesis (Ring formation, bromination, functional group interconversion) B0->B1 B2 5-bromo-1-methyl-1H-pyrazol-3-amine B1->B2 B1->B2 High Regiocontrol B2->Final Product

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, particularly focusing on the direct bromination route (Strategy A).

Category: Reaction Initiation & Control

Q1: My direct bromination of 1-methyl-1H-pyrazol-3-amine is sluggish or fails to proceed to completion. What are the likely causes?

A1: This issue typically points to three factors: the activity of your brominating agent, the solvent system, or temperature.

  • Brominating Agent: While elemental bromine (Br₂) is highly reactive, it can lead to over-bromination and the formation of colored impurities. N-Bromosuccinimide (NBS) is generally the preferred reagent for controlled monobromination of activated rings. Ensure your NBS is of high purity; older NBS can decompose, losing its efficacy.

  • Solvent Choice: The reaction requires a solvent that can dissolve the starting material but does not react with the brominating agent. Chlorinated solvents like dichloromethane (DCM) or chloroform are common. Acetonitrile is also a viable option. Highly polar, protic solvents like ethanol or water can interfere with the electrophile.

  • Temperature: While heating can accelerate the reaction, it often comes at the cost of selectivity and can lead to decomposition. For a highly activated substrate like an aminopyrazole, the reaction should proceed readily at or below room temperature (0 °C to 25 °C). If the reaction is sluggish, consider adding a catalytic amount of a radical initiator like AIBN if using NBS, although this is often unnecessary for such an electron-rich system.

Category: Yield, Purity, and Side Reactions

Q2: I've isolated my product, but the yield is low, and I see multiple spots on my TLC plate. What are the common side products?

A2: The primary challenge in this synthesis is controlling regioselectivity. The pyrazole ring, activated by both the N-methyl and the C3-amino groups, is susceptible to attack at multiple positions.

  • 4-Bromo Isomer: The most common impurity is the 4-bromo-1-methyl-1H-pyrazol-3-amine isomer. The C3-amino group is a powerful ortho-, para-director, activating both the C4 (ortho) and C5 (para) positions. While the C5-position is often favored, the formation of the C4-isomer is highly probable.[2][3]

  • Polybromination: The formation of 4,5-dibromo-1-methyl-1H-pyrazol-3-amine is another significant possibility, especially if an excess of the brominating agent is used or if the reaction temperature is too high.

Mechanism of Regioselectivity: The outcome of the electrophilic attack is determined by the stability of the intermediate carbocation (Wheland intermediate). Attack at C5 is generally favored because the positive charge can be delocalized onto both nitrogen atoms without placing an adjacent positive charge on the electron-withdrawing "pyridine-like" nitrogen at position 2.

cluster_C5 Attack at C5 (Favored) cluster_C4 Attack at C4 (Disfavored) C5_start Pyrazole Ring + Br+ C5_intermediate Wheland Intermediate (Charge delocalized over N1 and C3) C5_start->C5_intermediate More stable intermediate C5_product 5-Bromo Product C5_intermediate->C5_product -H+ C4_start Pyrazole Ring + Br+ C4_intermediate Wheland Intermediate (Charge delocalized, but less stable due to proximity to N2) C4_start->C4_intermediate Less stable intermediate C4_product 4-Bromo Product C4_intermediate->C4_product -H+

Caption: Simplified rationale for regioselectivity in pyrazole bromination.

Q3: My crude product is a dark, intractable oil or tar. How can I prevent this?

A3: Tar formation is often a result of oxidation or polymerization reactions. The electron-rich aminopyrazole is susceptible to oxidation, especially in the presence of strong electrophiles and trace acid.

  • Control Temperature: Run the reaction at 0 °C or below to minimize side reactions. Add the brominating agent slowly and portion-wise to maintain control over the reaction exotherm.

  • Protect from Light: NBS reactions can have radical components. Performing the reaction in a flask wrapped in aluminum foil can prevent light-induced decomposition and side reactions.

  • Aqueous Workup: After the reaction is complete, quenching with a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will destroy any excess bromine or other oxidizing species. A subsequent wash with a mild base like sodium bicarbonate (NaHCO₃) will neutralize any acid (HBr) generated, which can also contribute to product degradation.

Category: Purification & Isolation

Q4: How can I effectively separate the 5-bromo and 4-bromo isomers?

A4: The two isomers have slightly different polarities and can typically be separated by flash column chromatography on silica gel.

  • Solvent System: Start with a non-polar solvent system and gradually increase the polarity. A gradient of ethyl acetate in hexanes or DCM is a good starting point (e.g., 10% to 50% ethyl acetate in hexanes). The 4-bromo isomer is often slightly more polar and will elute later, but this must be confirmed by TLC analysis of the collected fractions.

  • Recrystallization: If a significant amount of one isomer is present, recrystallization may be an option. Experiment with different solvent systems, such as ethyl acetate/hexanes, ethanol/water, or isopropanol.

Q5: The product is described as a solid, but I isolated a colorless oil. What went wrong?

A5: This is a common occurrence. The product may be an oil at room temperature if it contains residual solvent or impurities that are depressing its melting point. It could also be a low-melting solid or a supercooled liquid.[1]

  • Remove Residual Solvent: Ensure all solvent is removed under high vacuum. Gently warming the flask can help drive off stubborn solvents like DMF or DMSO if they were used in the synthesis.

  • Induce Crystallization: Try trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or diethyl ether), and scratch the inside of the flask with a glass rod at the solvent-air interface. This can provide nucleation sites for crystal growth.

  • Purity Check: An oily product is a strong indicator of impurities. Analyze the material by NMR or LC-MS to assess its purity before proceeding. Further purification may be necessary.

Category: Characterization

Q6: How can I use ¹H NMR to definitively identify the 5-bromo isomer?

A6: ¹H NMR is the most powerful tool for distinguishing between the 5-bromo and 4-bromo isomers. The key is the signal for the lone proton on the pyrazole ring.

  • 5-bromo-1-methyl-1H-pyrazol-3-amine: You will observe a singlet corresponding to the proton at the C4 position. A patent for a similar synthesis reports this signal at approximately 5.66 ppm in CDCl₃.[1]

  • 4-bromo-1-methyl-1H-pyrazol-3-amine: You will observe a singlet corresponding to the proton at the C5 position. This signal will have a different chemical shift, likely further downfield due to its proximity to the "pyridine-like" nitrogen.

  • Other Signals: You should also see a singlet for the N-methyl group (around 3.70 ppm) and a broad singlet for the -NH₂ protons.[1]

Compound Ring Proton Expected ¹H NMR Signal Approx. Chemical Shift (CDCl₃)
5-Bromo Isomer (Product) C4-HSinglet~5.66 ppm[1]
4-Bromo Isomer (Impurity) C5-HSingletDifferent from 5.66 ppm

Section 3: Experimental Protocols

Protocol 1: Synthesis via Direct Bromination with NBS

Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough risk assessment should be performed before starting any new procedure.

Reagents & Quantities:

ReagentM.W. ( g/mol )AmountMolesEquivalents
1-methyl-1H-pyrazol-3-amine97.125.00 g51.5 mmol1.0
N-Bromosuccinimide (NBS)177.989.16 g51.5 mmol1.0
Dichloromethane (DCM)-200 mL--

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazol-3-amine (5.00 g, 51.5 mmol).

  • Dissolution: Add dichloromethane (200 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (9.16 g, 51.5 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes). The starting material should be consumed, and a new, lower-Rf spot corresponding to the product should appear.

  • Workup - Quench: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of 10% aqueous sodium thiosulfate solution to quench any remaining electrophilic bromine. Stir for 10 minutes.

  • Workup - Neutralize: Add 100 mL of saturated aqueous sodium bicarbonate solution to neutralize the acidic byproduct (succinimide and HBr).

  • Workup - Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude product may be a pale yellow oil or solid.

Protocol 2: Purification by Flash Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry packing method with 20% ethyl acetate in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica onto which the product is adsorbed and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting from 20% and gradually increasing to 50%.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product (the 5-bromo isomer is typically the less polar major product).

  • Final Concentration: Concentrate the pure fractions under reduced pressure to afford 5-bromo-1-methyl-1H-pyrazol-3-amine as a white to off-white solid or a colorless oil that may solidify upon standing.

Section 4: Troubleshooting Workflow

start Start Synthesis check_rxn Reaction Incomplete after 4h? start->check_rxn check_reagents Verify purity of NBS. Ensure anhydrous solvent. check_rxn->check_reagents Yes workup Proceed to Workup & Extraction check_rxn->workup No check_yield Low Yield or Multiple Spots on TLC? workup->check_yield purify Perform Flash Column Chromatography. Separate 4-bromo and dibromo isomers. check_yield->purify Yes product_ok Characterize Pure Product (NMR, MS) check_yield->product_ok No purify->product_ok check_form Product is an oil? product_ok->check_form triturate Remove all solvent under high vacuum. Triturate with cold hexanes to induce crystallization. check_form->triturate Yes final_product Final Product: 5-bromo-1-methyl-1H-pyrazol-3-amine check_form->final_product No (It's a solid) triturate->final_product

Caption: A decision tree for troubleshooting the synthesis.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Regioselectivity of pyrazole bromination. Reddit r/chemhelp. [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands. ResearchGate. [Link]

  • Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]

Sources

Indazole Synthesis: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues, offering potential causes and solutions to common problems encountered during indazole synthesis.

Issue 1: Low Yield or Incomplete Conversion

Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes related to reaction time and temperature, and how can I improve it?

A: Low yields and incomplete conversion are common hurdles in indazole synthesis. Temperature and reaction time are two of the most critical parameters to investigate.[1][2]

  • Suboptimal Reaction Temperature: Temperature profoundly influences reaction rates. Many classical syntheses, like Cadogan-type cyclizations, require high temperatures to overcome activation barriers.[1][3] However, excessive heat can lead to the decomposition of starting materials or the desired product, ultimately lowering the yield.[1][2][4] Conversely, modern catalyzed methods, such as those using palladium or copper, may proceed efficiently at milder temperatures.[1][5]

    • Causality: Every reaction has an optimal temperature range. Below this range, the reaction may be too slow to complete in a practical timeframe. Above this range, the energy supplied can initiate unwanted side reactions or break down the target molecule. For example, studies have shown that yields can increase with temperature up to a certain point (e.g., 110 °C), after which they decrease due to the formation of side products.[4]

    • Solution: A systematic screening of temperatures is the most effective approach to identify the optimal balance for your specific substrate and catalyst system.[1][2] It is often best to start at a lower temperature and gradually increase it while monitoring the reaction progress via TLC or LC-MS.

  • Insufficient Reaction Time: Cyclization reactions can be slow. If the reaction is quenched prematurely, a significant amount of starting material or stable intermediates (like hydrazones) will remain, leading to low conversion.[6]

    • Causality: Chemical reactions proceed at a finite rate. Complex multi-step syntheses may have a slow, rate-determining step that dictates the overall time required for completion.

    • Solution: Monitor the reaction over an extended period. Take aliquots at regular intervals (e.g., 2, 6, 12, and 24 hours) and analyze them to determine when the consumption of starting material plateaus. Some protocols specify long reaction times, such as 16 hours, to ensure completion.[7]

  • Microwave Synthesis Considerations: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[8][9][10] However, precise control of both temperature and time is crucial.

    • Causality: Microwave irradiation uses dielectric heating to rapidly and uniformly increase the temperature of polar molecules.[11] This can accelerate reaction rates significantly but also requires careful optimization to prevent overheating and decomposition.

    • Solution: Optimize microwave parameters systematically. For a given power level, screen different temperatures and reaction times. For example, an optimal condition for one derivative was found to be 150 °C for just 2 minutes at 300 W.[8]

Issue 2: Significant By-product Formation

Q: I am observing significant side product formation, including hydrazones, dimers, or regioisomers. How can I minimize these by adjusting time and temperature?

A: The formation of side products is a common issue that complicates purification and lowers yields. Temperature is a key lever for controlling the reaction pathway.

  • Persistent Hydrazone Impurities: Hydrazones are common intermediates in many indazole syntheses.[6] If the final cyclization step is incomplete, they will remain as impurities.

    • Causality: The conversion of a hydrazone intermediate to the indazole product is often the rate-limiting, energy-intensive step. Insufficient thermal energy (too low a temperature) or inadequate time will cause this intermediate to persist.

    • Solution: Increase the reaction temperature or prolong the reaction time to facilitate the final ring-closure. Monitor the disappearance of the hydrazone intermediate by TLC or LC-MS.

  • Formation of Regioisomers (N1 vs. N2): In many indazole functionalization reactions, such as alkylation, mixtures of N1 and N2 isomers are formed.[3] The ratio of these isomers can be highly dependent on temperature.

    • Causality: The formation of N1 and N2 isomers can be under either kinetic or thermodynamic control. The N2-substituted product is often the kinetically favored product (formed faster at lower temperatures), while the N1-tautomer is generally the more thermodynamically stable form.[3] At higher temperatures or over longer reaction times, the initially formed kinetic product can equilibrate to the more stable thermodynamic product.

    • Solution: To favor the kinetic (often N2) product, run the reaction at a lower temperature for a shorter duration. For the thermodynamic (often N1) product, higher temperatures and longer reaction times may be necessary to allow for equilibration.[12]

  • Thermal Degradation and Dimerization: At excessively high temperatures, starting materials and products can degrade or participate in unwanted side reactions like dimerization.[12]

    • Causality: High thermal energy can provide the activation energy for alternative, undesired reaction pathways that are inaccessible at lower temperatures.

    • Solution: Carefully control the reaction temperature, avoiding localized hot spots through efficient stirring.[12] If by-products associated with high temperatures are observed, reduce the set point. In scale-up operations, managing heat transfer becomes critical, as a lower surface-area-to-volume ratio can lead to poor temperature control.[12]

Optimization Workflow & Protocols

General Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving issues of low yield or incomplete conversion in indazole synthesis, with a focus on time and temperature.

G start Low Yield or Incomplete Conversion check_sm Is Starting Material (SM) Fully Consumed? (TLC/LC-MS) start->check_sm increase_params Increase Temperature or Extend Reaction Time check_sm->increase_params No check_byproducts Are Significant By-products Observed? check_sm->check_byproducts Yes sm_no No sm_yes Yes increase_note Rationale: Reaction may be too slow or require more activation energy. increase_params->increase_note end Improved Yield increase_params->end optimize_purification Focus on Optimizing Work-up and Purification check_byproducts->optimize_purification No check_degradation Are By-products Related to Degradation or Isomerization? check_byproducts->check_degradation Yes byproducts_no No byproducts_yes Yes optimize_purification->end decrease_temp Decrease Temperature or Shorten Reaction Time check_degradation->decrease_temp Yes degradation_yes Yes decrease_note Rationale: Minimize thermal decomposition or formation of kinetic by-products. decrease_temp->decrease_note decrease_temp->end

Caption: Troubleshooting flowchart for low yield in indazole synthesis.

Protocol 1: Systematic Temperature Screening

This protocol outlines a general method for determining the optimal reaction temperature for an indazole synthesis.

Objective: To identify the temperature that provides the highest yield of the desired indazole product while minimizing by-product formation within a fixed reaction time.

Methodology:

  • Setup: Prepare 5 identical reaction vessels (e.g., microwave vials or round-bottom flasks) with stir bars.

  • Reagent Addition: To each vessel, add the starting materials, solvent, and catalyst in the exact same amounts and concentrations.

  • Temperature Gradient: Place each vessel in a separate well of a parallel synthesizer or in individual heating blocks set to different temperatures. A typical screening range could be 80°C, 100°C, 120°C, 140°C, and 160°C. For reactions expected to be sensitive, a narrower range may be used (e.g., 60°C to 100°C in 10°C increments).

  • Reaction Execution: Start all reactions simultaneously and run for a fixed duration (e.g., 12 hours). Ensure stirring is consistent across all vessels.

  • Monitoring & Quenching: At the end of the fixed time, quench all reactions simultaneously by cooling them in an ice bath.

  • Analysis: Take a small, precise aliquot from each reaction mixture. Dilute each aliquot to the same final volume and analyze by LC-MS or GC to determine the relative percentage of product, remaining starting material, and major by-products.

  • Data Interpretation: Create a table to compare the results. Identify the temperature that gives the highest conversion of starting material into the desired product with the lowest level of impurities. This is the optimal temperature under these conditions.

Protocol 2: Microwave-Assisted Synthesis Optimization (Example)

This protocol is adapted from methodologies for synthesizing tetrahydroindazoles and demonstrates the optimization of time and temperature.[8]

Objective: To rapidly synthesize a target indazole derivative and optimize the microwave reaction conditions for maximal yield.

Methodology:

  • Initial Setup: In a 10 mL microwave reaction vial, combine 2-acetylcyclohexanone (1 mmol) and the desired hydrazine (1.0 mmol) in DMF (5 mL).

  • Parameter Screening (Temperature):

    • Set the microwave power to a constant value (e.g., 300 W).

    • Run a series of reactions for a fixed, short time (e.g., 2 minutes) at varying temperatures (e.g., 100°C, 120°C, 150°C, 170°C).

    • After each run, cool the vial, and analyze the yield of the product.

  • Parameter Screening (Time):

    • Using the optimal temperature identified in the previous step (e.g., 150°C), run a new series of reactions at varying times (e.g., 1 min, 2 min, 5 min, 10 min).

    • Analyze the yield for each reaction time to find the point of maximum conversion without significant degradation.

  • Work-up: After the optimized reaction is complete, allow the mixture to cool. The product may precipitate upon cooling. Filter the solid product, wash with cold ethanol, and dry. If the product is an oil, perform an appropriate extraction and purification by column chromatography.[8]

Data Presentation

Table 1: Effect of Temperature on Indazole Synthesis Yield

This table illustrates a typical outcome of a temperature screening experiment, showing how yield can peak at an optimal temperature before declining.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1801245Incomplete conversion of starting material.
21001278Good conversion, minor by-products.
31101291Excellent conversion, clean reaction profile.[4]
41201285Increased formation of dark, polar impurities.
51401262Significant decomposition observed.[1][2]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

This table highlights the significant advantages in reaction time and often yield provided by microwave-assisted methods.[8]

CompoundConventional Method (Reflux in DMF)Microwave-Assisted Method (Optimized)
Time (h) / Yield (%) Time (min) / Yield (%)
3a6 / 825 / 90
3c8 / 752 / 90
3f7 / 853 / 98

Data generalized from literature to show a representative trend.[8]

References

  • El-Sabeh, G., et al. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks. Retrieved from [Link]

  • Iska, V. B., et al. (2018). The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. The Journal of Organic Chemistry, 83(7), 3783–3792. Retrieved from [Link]

  • Avila-Salas, F., et al. (2022). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 27(23), 8303. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Retrieved from [Link]

  • Lokhande, S. R., & Sakate, S. S. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(5), 651-654. Retrieved from [Link]

  • ResearchGate. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Retrieved from [Link]

  • Kurth, M. J., & Haddadin, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1899–1912. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave Assisted Functionalization of Indazoles: An Overview. Retrieved from [Link]

  • Su, M., et al. (2011). Method of synthesizing 1H-indazole compounds. Google Patents.
  • Journal of Chemical Health Risks. (2023). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Retrieved from [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. Retrieved from [Link]

  • SciSpace. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Polyfunctional Indazoles via Novel Rearrangement of Isatin Derivatives. Retrieved from [Link]

  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • ResearchGate. (n.d.). Effect of catalyst on the synthesis of 1H-indazoles. Retrieved from [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • ACS Publications. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 26(11), 3290. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of N-Protected 5-Bromo-1H-Indazoles: A Focus on the tert-Butyloxycarbonyl (Boc) Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Protection and Spectroscopic Verification in Indazole Synthesis

For researchers and professionals in drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The synthesis of complex indazole derivatives, however, necessitates precise control over the reactivity of the two nitrogen atoms within the pyrazole ring. This is achieved through the use of N-protecting groups, which serve to prevent unwanted side reactions and direct subsequent functionalization.[3] The choice of protecting group is a critical strategic decision, influencing stability, regioselectivity, and overall synthetic efficiency.[3]

Among the arsenal of protecting groups, the tert-butyloxycarbonyl (Boc) group is frequently employed due to its general stability and the mild conditions required for its removal.[3][4] Verifying the successful and regioselective installation of the Boc group, as well as characterizing the resulting intermediate, is paramount. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the quintessential tool for this task, providing unambiguous structural information through the analysis of chemical shifts, signal multiplicities, and coupling constants.[5][6]

This guide provides an in-depth 1H NMR analysis of a key intermediate, tert-Butyl 5-bromo-1H-indazole-1-carboxylate . We will dissect its spectral features, compare them objectively with those of alternatively protected 5-bromo-1H-indazoles, and provide a robust, field-proven protocol for acquiring high-quality NMR data.

1H NMR Spectral Analysis of this compound

The 1H NMR spectrum of this compound provides a clear and interpretable fingerprint of the molecule. The introduction of the bulky, electron-withdrawing Boc group at the N-1 position significantly influences the electronic environment of the indazole core protons compared to the unprotected parent molecule.[7] This results in a characteristic downfield shift of the aromatic protons.

The most prominent feature is the large singlet corresponding to the nine equivalent protons of the tert-butyl group, typically observed in the upfield region around 1.7 ppm. The aromatic region displays three distinct signals corresponding to the protons at the C-3, C-4, C-6, and C-7 positions.

Table 1: Detailed 1H NMR Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.15d~0.9 Hz1H
H-7~8.05d~8.8 Hz1H
H-4~7.80d~1.8 Hz1H
H-6~7.55dd~8.8, 1.9 Hz1H
-C(CH₃)₃ (Boc)~1.70s-9H

Note: Exact chemical shifts can vary slightly depending on solvent and concentration.

Causality Behind the Assignments:

  • H-3: This proton typically appears as a narrow doublet or singlet, slightly coupled to H-7 (J ≈ 0.9 Hz). Its downfield shift is influenced by the adjacent nitrogen atom and the deshielding effect of the Boc group.

  • H-7: This proton is part of the benzene ring and is ortho to the N-1 nitrogen. It appears as a doublet due to coupling with H-6.

  • H-4: This proton is adjacent to the bromine atom and shows a small doublet splitting from long-range coupling with H-6. It is often the most deshielded of the C4-C6 protons due to the anisotropic effect of the bromine.

  • H-6: This proton is coupled to both H-7 (ortho coupling, larger J value) and H-4 (meta coupling, smaller J value), resulting in a doublet of doublets (dd).

  • Boc Group: The nine equivalent protons of the tert-butyl group do not have any adjacent protons to couple with, hence they appear as a sharp, intense singlet.

Comparative Analysis: Boc vs. Alternative N-Protecting Groups

The choice of protecting group has a significant impact on the 1H NMR spectrum. An objective comparison reveals the practical advantages of the Boc group in terms of spectral simplicity.

Table 2: Comparison of 1H NMR Features for N-Protected 5-bromo-1H-indazoles

Protecting GroupAbbreviationKey 1H NMR FeaturesSpectral Complexity
tert-ButyloxycarbonylBocIntense singlet at ~1.7 ppm. Clean aromatic region.Low
BenzylBnMultiplets for benzylic CH₂ (~5.5-5.8 ppm) and phenyl protons (~7.2-7.4 ppm). Can overlap with substrate signals.High
2-(Trimethylsilyl)ethoxymethylSEMSignals for -CH₂-O- (~5.6 ppm), -CH₂-Si- (~0.9 ppm), and Si(CH₃)₃ (~0.0 ppm).Medium
TosylTsAromatic signals for the tosyl group (~7.3-7.8 ppm) can complicate the aromatic region. Methyl singlet (~2.4 ppm).Medium

Expert Insights:

  • Boc Group Advantage: The single, intense, and high-field signal of the Boc group is its greatest asset in 1H NMR analysis. It resides in a region typically devoid of other signals, making integration and purity assessment straightforward. The absence of other protons on the protecting group ensures the aromatic region of the indazole is uncluttered.

  • Benzyl Group Challenge: The benzyl group introduces seven additional protons with complex splitting patterns that can overlap with the aromatic signals of the indazole, complicating interpretation.

  • SEM and Tosyl Groups: While less complex than the benzyl group, both SEM and Tosyl groups introduce signals in the aromatic or aliphatic regions that require careful assignment.[3] The Tosyl group's aromatic protons, in particular, can make assigning the indazole's aromatic protons more challenging.[3]

Workflow & Logic for 1H NMR Analysis

The logical flow from sample preparation to final structural confirmation is a self-validating process where each step ensures the integrity of the final data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10-20 mg of This compound B Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Dissolve sample in ~0.6-0.7 mL of solvent in a clean vial B->C D Filter solution through glass wool into a clean NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1H NMR Spectrum F->G H Fourier Transform & Phase Correction G->H I Calibrate Spectrum (e.g., TMS at 0 ppm) H->I J Integrate Peaks I->J K Assign Signals (Chemical Shift, Multiplicity) J->K L Structure Verified K->L Confirm Structure

Caption: Workflow for 1H NMR Analysis.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

This protocol describes a self-validating system for preparing and analyzing an NMR sample of this compound.

Materials:

  • This compound (5-25 mg)[8]

  • High-quality NMR tube, clean and dry[8]

  • Pasteur pipette and glass wool

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard (e.g., TMS)

  • Small vial

Methodology:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid compound into a clean, dry vial.

    • Causality: This quantity provides an optimal concentration for a strong signal-to-noise ratio in a standard NMR experiment without causing solubility issues or line broadening.[9]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl or vortex to ensure complete dissolution.

    • Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the 1H spectrum.[10] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[9] The specified volume ensures the sample fills the detection region of the NMR probe correctly.[9]

  • Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube.

    • Causality: This step is critical to remove any suspended particulate matter. Solid particles in the sample will distort the magnetic field homogeneity, leading to broad peaks and poor spectral resolution.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.

    • Causality: Proper capping prevents solvent evaporation, which would change the sample concentration. Clear labeling is essential for sample tracking.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • The instrument software will perform "locking" (stabilizing the magnetic field using the deuterium signal of the solvent) and "shimming" (optimizing the magnetic field homogeneity).

    • Acquire the 1H NMR spectrum using standard acquisition parameters.

  • Data Processing:

    • Apply Fourier transformation to the raw data to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in the correct positive (absorptive) mode.

    • Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm.[8]

    • Integrate the area under each peak to determine the relative number of protons for each signal.[5]

Conclusion

The 1H NMR spectrum of this compound is highly informative and relatively simple to interpret, making the Boc group an excellent choice from a spectroscopic analysis standpoint. Its characteristic upfield singlet provides an unambiguous marker for the presence of the protecting group and a convenient handle for assessing sample purity. When compared to other common N-protecting groups like benzyl or tosyl, the Boc group's minimal interference in the aromatic region simplifies the assignment of the core indazole protons. The robust protocol provided ensures that researchers can reliably obtain high-quality, interpretable data, a cornerstone of synthetic chemistry and drug development.

References

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • University of Regina. (n.d.).
  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Western University. (2013). NMR Sample Preparation. [Link]

  • OpenOChem Learn. (n.d.). Interpreting 1H NMR. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Wang, Z., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

Sources

A-Comparative-Guide-to-Suzuki-and-Stille-Coupling-for-Indazole-Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Strategic C-C Bond Formation

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds like indazole is a cornerstone of modern molecular design.[1][2][3] The strategic installation of new carbon-carbon bonds can profoundly influence a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools for this purpose.[1]

This guide provides an in-depth, objective comparison of these two stalwart reactions, specifically in the context of indazole functionalization. Drawing from established mechanistic principles and field-proven insights, we will explore the nuances of each method, helping you to make informed decisions for your synthetic campaigns.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle, is a prominent pharmacophore found in a wide array of biologically active compounds.[3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][3] The ability to precisely modify the indazole core, particularly at various carbon positions, is therefore of paramount importance in the quest for novel therapeutics.[4]

The Suzuki-Miyaura Coupling: A Green and Versatile Workhorse

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely used cross-coupling reactions in organic synthesis.[5][6] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[7][8]

Mechanism of the Suzuki Coupling

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the indazole halide, forming a Pd(II) intermediate.[5][7] This is often the rate-determining step of the reaction.[5]

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the organoboron species, forming a more nucleophilic boronate complex.[5][10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Suzuki_Coupling cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Indazole-Pd(II)(L)2-X Indazole-Pd(II)(L)2-X Pd(0)L2->Indazole-Pd(II)(L)2-X Oxidative Addition Indazole-Pd(II)(L)2-R Indazole-Pd(II)(L)2-R Indazole-Pd(II)(L)2-X->Indazole-Pd(II)(L)2-R Transmetalation Indazole-Pd(II)(L)2-R->Pd(0)L2 Reductive Elimination Indazole-R Indazole-R Indazole-X Indazole-X R-B(OR)2 R-B(OR)2 Base Base X-B(OR)2 X-B(OR)2 Stille_Coupling cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Indazole-Pd(II)(L)2-X Indazole-Pd(II)(L)2-X Pd(0)L2->Indazole-Pd(II)(L)2-X Oxidative Addition Indazole-Pd(II)(L)2-R Indazole-Pd(II)(L)2-R Indazole-Pd(II)(L)2-X->Indazole-Pd(II)(L)2-R Transmetalation Indazole-Pd(II)(L)2-R->Pd(0)L2 Reductive Elimination Indazole-R Indazole-R Indazole-X Indazole-X R-SnR'3 R-SnR'3 X-SnR'3 X-SnR'3

Caption: Catalytic Cycle of the Stille Coupling.

Head-to-Head Comparison: Suzuki vs. Stille for Indazole Functionalization

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids, esters)Organotin (Organostannanes)
Toxicity Low toxicity of boron reagents and byproducts. [6]High toxicity of organotin reagents and byproducts. [11][12]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃). [7]Can be sensitive to base-labile functional groups. [13]Generally proceeds under neutral or mild conditions. [14]Excellent functional group tolerance. [15]
Substrate Scope Broad scope, but some heterocyclic boronic acids can be unstable (protodeboronation). [16]Very broad scope, including many heterocyclic stannanes that are stable. [16][17]
Workup & Purification Generally straightforward, boron byproducts are often water-soluble. [6]Can be challenging due to the lipophilic and toxic nature of tin byproducts. [14][12]
Cost & Availability Boronic acids are often commercially available and relatively inexpensive. [6]Organostannanes can be more expensive and less readily available. [7]
Green Chemistry Considered a "greener" reaction due to low toxicity and often aqueous reaction conditions. [6]Less environmentally friendly due to the toxicity of tin compounds. [12]

Experimental Insights and Protocol Considerations

Suzuki Coupling of Bromo-Indazoles

The Suzuki-Miyaura coupling is a highly effective method for the C-C bond formation on the indazole scaffold. [1][18]A typical protocol involves the reaction of a bromo-indazole with a boronic acid in the presence of a palladium catalyst and a base.

Representative Protocol for Suzuki Coupling:

  • To a reaction vessel, add the 5-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base such as K₂CO₃ (2.0-2.5 equiv). [8][19]2. Add a palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%). [19][20]3. The reaction is typically performed in a solvent system such as 1,4-dioxane/water or dimethoxyethane. [8][19][21]4. Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C for 2-24 hours. [8][20]5. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. [8]6. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. [8]7. The crude product is then purified by flash column chromatography. [8]

Stille Coupling for Indazole Functionalization

The Stille coupling offers a robust alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction or when the corresponding boronic acid is unstable. [16][22] Representative Protocol for Stille Coupling:

  • In a reaction flask, combine the halo-indazole (e.g., 5-iodo-1H-indazole) (1.0 equiv) and the organostannane reagent (1.1-1.2 equiv).

  • Add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or THF.

  • The reaction mixture is deoxygenated and heated under an inert atmosphere at a temperature ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture may be treated with a saturated aqueous solution of KF to precipitate tin byproducts as insoluble fluorides. [12]6. The mixture is then filtered, and the filtrate is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The residue is purified by column chromatography to afford the desired functionalized indazole.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield (Suzuki) Inefficient transmetalationUse a stronger base (e.g., Cs₂CO₃, K₃PO₄), or a different solvent system. [6]
Catalyst deactivationEmploy more robust phosphine ligands or palladacycle catalysts. [7]
Protodeboronation of the boronic acidUse the corresponding boronic ester or trifluoroborate salt. [6]
Low Yield (Stille) Slow transmetalationThe addition of a copper(I) co-catalyst can accelerate this step. [23]
Homocoupling of the organostannaneOptimize the reaction temperature and catalyst loading.
Difficult Purification (Stille) Residual tin byproductsEmploy a post-reaction workup with KF or perform multiple chromatographic purifications. [12]

Conclusion: Making the Right Choice for Your Synthesis

Both the Suzuki and Stille couplings are powerful methods for the functionalization of indazoles, each with its own set of advantages and disadvantages.

Choose the Suzuki Coupling when:

  • The corresponding boronic acid is stable and readily available.

  • "Green" chemistry principles are a high priority.

  • Ease of purification is a key consideration.

  • The substrate is tolerant to basic reaction conditions.

Choose the Stille Coupling when:

  • The required boronic acid is unstable or inaccessible.

  • The substrate possesses base-sensitive functional groups.

  • High functional group tolerance under neutral conditions is required. [22]* Steric hindrance is a significant challenge for the Suzuki coupling. [22] Ultimately, the choice between Suzuki and Stille coupling will depend on the specific indazole substrate, the desired functional group to be introduced, and the overall synthetic strategy. By understanding the mechanistic underpinnings and practical considerations of each reaction, researchers can confidently select the optimal method to advance their drug discovery and development programs.

References

  • Stille reaction - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. [Link]

  • Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3) | Journal of the American Chemical Society. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Stille Coupling | OpenOChem Learn. [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023-06-30). [Link]

  • The Stille Reaction - Chem 115 Myers. [Link]

  • Stille Coupling | NROChemistry. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. (2023-05-30). [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC - NIH. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021-02-10). [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate. (2025-08-06). [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023-03-23). [Link]

  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization - ACS Publications. (2024-12-10). [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025-09-22). [Link]

  • Synthesis of 2 H -Indazoles via Tandem Palladium-Catalyzed Deacylative Cross-Coupling and Denitrogenative Cyclization of 2-Iodoazoarenes and 2-Iodoaryltriazenes with Acyldiazoacetates in One-Pot - ResearchGate. [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction | Organic Letters - ACS Publications. [Link]

  • Stille Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2025-10-16). [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018-04-04). [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022-12-27). [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. [Link]

  • Is the Stille Reaction Useful? - YouTube. (2024-03-31). [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (2024-08-22). [Link]

  • Ch 23 Stille and Suzuki Coupling - YouTube. (2021-04-21). [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - ResearchGate. (2025-12-16). [Link]

  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020-09-14). [Link]

  • Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J. (2012-10-01). [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of Halogenated Indazoles: The Role of tert-Butyl 5-bromo-1H-indazole-1-carboxylate as a Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus and the Strategic Role of Halogenation

The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including potent anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Its structural versatility allows for substitution at various positions, enabling the fine-tuning of its biological profile. A key strategy in modern drug design is the introduction of halogen atoms, which can significantly modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding interactions.[4][5] Halogenation can lead to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.[4][5]

This guide provides a comparative analysis of the biological activities of various halogenated indazoles. While our title compound, tert-Butyl 5-bromo-1H-indazole-1-carboxylate, is not typically the final active pharmaceutical ingredient, it serves as a critical and versatile building block for synthesizing a diverse library of 5-bromo-indazole derivatives. The tert-butyloxycarbonyl (Boc) protecting group at the N1 position is instrumental in directing subsequent chemical modifications before its removal in the final stages of synthesis.[6] We will explore how the choice and position of the halogen atom—specifically bromine in this context—influences the anticancer, kinase inhibitory, and antimicrobial activities of the resulting indazole derivatives.

The Synthetic Utility of this compound

The strategic importance of this compound lies in its role as a protected intermediate. The Boc group prevents unwanted side reactions at the N1 position of the indazole ring, allowing for selective functionalization at other sites, such as the bromine-substituted C5 position via cross-coupling reactions. This controlled, stepwise approach is fundamental to building complex molecules with desired biological targets.

G cluster_0 Synthetic Pathway Start This compound Step1 Suzuki or Heck Coupling (Functionalization at C5) Start->Step1 Intermediate N1-Boc-Protected 5-Substituted Indazole Step1->Intermediate Step2 Deprotection (e.g., TFA or HCl) Intermediate->Step2 Final Biologically Active 5-Substituted 1H-Indazole Derivatives Step2->Final

Caption: Synthetic workflow utilizing the title compound.

Comparative Biological Activity of Halogenated Indazoles

The true measure of a scaffold's potential is seen in the biological activity of its derivatives. The following sections compare the performance of various halogenated indazoles, primarily focusing on how the nature and position of the halogen impact their efficacy.

Anticancer and Cytotoxic Activity

Halogenated indazoles have demonstrated significant potential as anticancer agents.[7][8] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit cell growth by 50%.

Studies have shown that the presence and position of a halogen can dramatically influence cytotoxicity. For instance, various indazole-pyrimidine derivatives have been tested against cancer cell lines like MCF-7 (breast), A549 (lung), and Caco2 (colorectal).[7] In some series, bromo-substituted analogs have shown potent activity, sometimes exceeding that of reference drugs.[9]

Compound ClassHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Indazole-Pyrimidine4-BromophenylMCF-74.798[7]
Indazole-Pyrimidine4-ChlorophenylMCF-7>10[7]
1H-Indazole-3-amine3-BromobenzylHep-G2>10[10]
1H-Indazole-3-amine3-FluorobenzylHep-G24.89[10]
Bromo-acetophenone5-bromo derivative (5c)A54911.80

This table is a representative summary compiled from multiple sources and is not an exhaustive list.

The data suggests that structure-activity relationships (SARs) are complex. While a bromine atom at one position might enhance activity, a different halogen or position on another scaffold could decrease it, highlighting the nuanced role of electronic and steric effects.[10]

Kinase Inhibition

Many indazole derivatives function as protein kinase inhibitors, a major class of targeted cancer therapies.[2][11] Kinases like VEGFR, Aurora kinases, and FGFR are crucial regulators of cell proliferation and angiogenesis; their inhibition can halt tumor growth.[11][12]

Halogenation is a key feature in many potent kinase inhibitors. For example, in a series of 3-(pyrrolopyridin-2-yl)indazole derivatives, halogen atoms were found to be crucial for enhanced potency against Aurora kinase A, with IC50 values in the nanomolar range.[11] The halogen atom often forms critical interactions, such as halogen bonds, within the ATP-binding pocket of the kinase, thereby increasing the inhibitor's affinity and residence time.

G cluster_pathway Simplified Kinase Signaling Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->Receptor Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream ATP -> ADP Inhibitor Halogenated Indazole Inhibitor Inhibitor->Receptor Inhibition Response Cell Proliferation & Angiogenesis Downstream->Response

Caption: Inhibition point of indazole derivatives in a kinase pathway.

The choice of halogen matters. In some contexts, hydrophobic groups like halogens lead to a decrease in potency compared to more polar groups like methoxy, while in other scaffolds, they are essential for high affinity.[11]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[13] Halogenated heterocycles, including indazoles, have shown promise in this area.[13][14] Halogenation can enhance a compound's ability to penetrate bacterial cell membranes due to increased lipophilicity.[4]

For instance, certain bromoindole derivatives have been shown to possess intrinsic activity against Gram-positive bacteria like Staphylococcus aureus and can act as antibiotic enhancers against resistant Gram-negative bacteria.[14] Similarly, some indazole derivatives have displayed significant antibacterial potency against clinical strains of Staphylococcus and Enterococcus, with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL.[13] The mechanism of action for some of these compounds is attributed to rapid membrane permeabilization and depolarization.[14]

However, the effect is not universal. A study on synthetic cannabinoid receptor agonists with an indazole core found that while fluorination and chlorination had minimal effect on potency compared to the non-halogenated analog, bromination of the indazole core significantly reduced potency.[15] This underscores that the biological impact of halogenation is highly context-dependent on the specific molecular scaffold and its biological target.

Experimental Protocols

Reproducible and validated experimental design is the cornerstone of scientific integrity. Below are standardized protocols for assays commonly used to evaluate the biological activities discussed.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[7][16]

G Start Seed cells in 96-well plate Incubate1 Incubate for 24h (allow attachment) Start->Incubate1 Treat Add varying concentrations of halogenated indazole Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h (Formazan formation) AddMTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read Analyze Calculate % viability and determine IC50 Read->Analyze

Caption: Standard workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 4 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., halogenated indazoles) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 2-4 hours at 37°C.[16] Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Biochemical Kinase Inhibition Assay (Generic)

This protocol outlines a general workflow for measuring the direct inhibitory effect of a compound on a specific protein kinase. Assays like ADP-Glo™ or LanthaScreen™ are commonly used.[12][17]

Methodology:

  • Reaction Setup: In a suitable microplate, combine the purified kinase enzyme, its specific substrate (e.g., a peptide), and ATP in a reaction buffer.

  • Inhibitor Addition: Add the test compound (halogenated indazole) at various concentrations to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Signal Detection: Stop the kinase reaction and add the detection reagents. The detection method measures the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This is often done via luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET).[12]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The indazole scaffold remains a highly valuable core in the development of new therapeutics. This guide illustrates that halogenation is a powerful and nuanced tool for optimizing the biological activity of these derivatives. While a specific compound like This compound may not be the final effector molecule, its role as a precisely engineered synthetic intermediate is indispensable for the exploration of chemical space and the generation of potent drug candidates.

The comparative data reveals that the biological effect of a halogen atom is not absolute; it is highly dependent on the specific scaffold, the position of substitution, and the biological target. Bromine can confer potent anticancer or antimicrobial activity in one context, yet reduce potency in another. This highlights the necessity of empirical testing and detailed structure-activity relationship studies. Future research should continue to leverage versatile building blocks like the title compound to synthesize and screen diverse libraries of halogenated indazoles, leading to the discovery of next-generation kinase inhibitors, anticancer agents, and antimicrobials.

References

  • Al-Ostath, A., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central. Available at: [Link]

  • Li, W., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Design of indazole derivatives 32-33 as TTK inhibitors. ResearchGate. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]

  • Kim, W., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Available at: [Link]

  • Hayun, H., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Gamage, R., et al. (2023). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. PMC - NIH. Available at: [Link]

  • Singh, M., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available at: [Link]

  • Baklanov, M., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. MDPI. Available at: [Link]

  • Butler, A., & Sandy, M. (2017). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PMC - PubMed Central. Available at: [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. Available at: [Link]

  • Lellig, C., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed. Available at: [Link]

  • Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Various Authors. (n.d.). The Halogenation of Indazoles. ResearchGate. Available at: [Link]

  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. PubChem. Available at: [Link]

  • Limban, C., et al. (2022). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. Available at: [Link]

  • Alam, M. S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Khorshed, M. M., et al. (2017). Arylazoindazole Photoswitches: Facile Synthesis and Functionalization via SNAr Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Perković, I., et al. (2020). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. Available at: [Link]

  • Chupide Biotech. (n.d.). This compound. Chupide Biotech. Available at: [Link]

  • Sriram, D., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCr. Available at: [Link]

  • Chen, H., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. PubMed. Available at: [Link]

  • Iacono, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available at: [Link]

  • D'Anna, F., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH. Available at: [Link]

  • Iqbal, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Anticancer activity of indazole compounds. ResearchGate. Available at: [Link]

  • Orlikowska, O., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. Available at: [Link]

  • Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. Available at: [Link]

  • Chongqing Chemdad Co. (n.d.). This compound. Chemdad. Available at: [Link]

  • Prasad, K. R., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Orlikowska, O., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. NIH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Suzuki Coupling of 5-Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the indazole scaffold is a privileged structure, appearing in numerous biologically active compounds.[1][2] The functionalization of this core, particularly at the C-5 position, is a critical step in the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the necessary carbon-carbon bonds.[3][4]

However, the success of this transformation is profoundly dependent on the choice of the palladium catalyst. The interplay between the palladium center and its coordinating ligands dictates reaction efficiency, scope, and yield. This guide provides an in-depth, data-supported comparison of common palladium catalysts for the Suzuki coupling of 5-bromoindazoles, moving beyond mere protocols to explain the mechanistic rationale behind catalyst selection and performance.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

To intelligently select a catalyst, one must first understand its role. The Suzuki coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][5][6] The efficacy of any given catalyst is determined by its ability to smoothly facilitate each step of this cycle.

The three fundamental stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromoindazole. This is often the rate-determining step.[3][5] The use of bulky, electron-rich phosphine ligands accelerates this process by stabilizing the resulting Pd(II) complex.[7][8]

  • Transmetalation: The aryl group from the organoboron species (activated by a base to form a more nucleophilic boronate complex) is transferred to the palladium center, displacing the halide.[3][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5][6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate (Ar-Pd(II)(X)L₂) pd0->oxidative_addition 1. Oxidative     Addition r_x 5-Bromoindazole (Ar-X) r_x->oxidative_addition r_boron Arylboronic Acid (Ar'-B(OH)₂) transmetalation Transmetalation Intermediate (Ar-Pd(II)(Ar')L₂) r_boron->transmetalation base Base (e.g., K₂CO₃) base->transmetalation product 5-Arylindazole (Ar-Ar') oxidative_addition->transmetalation 2. Transmetalation transmetalation->pd0 3. Reductive     Elimination transmetalation->product caption The catalytic cycle of the Suzuki-Miyaura reaction. Workflow start Start setup 1. Reaction Setup Combine 5-bromoindazole, arylboronic acid, and K₂CO₃ in a flame-dried flask. start->setup inert 2. Establish Inert Atmosphere Evacuate and backfill flask with Argon (3x cycles). setup->inert addition 3. Reagent Addition Add degassed solvent (DME) followed by Pd(dppf)Cl₂ catalyst. inert->addition react 4. Reaction Heat mixture to 80 °C with vigorous stirring for 2-6 hours. addition->react monitor 5. Monitor Progress Check reaction completion using TLC or LC-MS. react->monitor workup 6. Work-up Cool to RT, filter through Celite, and perform aqueous extraction. monitor->workup purify 7. Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purify end End (Pure 5-Arylindazole) purify->end

Generalized workflow for Suzuki coupling of 5-bromoindazoles.
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 5-bromoindazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent and Catalyst Addition: To the flask, add anhydrous, degassed 1,2-dimethoxyethane (DME) (10 mL) via syringe. Follow this by adding [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) under a positive pressure of inert gas.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromoindazole is consumed.

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-arylindazole product.

Summary and Recommendations

For the Suzuki-Miyaura coupling of 5-bromoindazoles, the experimental evidence strongly supports the use of Pd(dppf)Cl₂ as the catalyst of choice. It offers an exceptional combination of high yield, short reaction times, and operational simplicity. [1][10][11]While other catalysts like Pd(PPh₃)₄ are readily available, their performance in this specific application is markedly inferior. For particularly challenging substrates where Pd(dppf)Cl₂ might underperform, exploring systems with bulky dialkylbiaryl phosphine ligands such as SPhos or XPhos would be a logical next step. [7][8]By grounding catalyst selection in a firm understanding of the reaction mechanism and leveraging comparative experimental data, researchers can significantly streamline the synthesis of novel indazole derivatives.

References

  • Rocchigiani, L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling Reaction Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Mechanism for Palladium catalyzed Suzuki cross-coupling reaction. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]

  • Kumar, A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health. [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Johnson, B. A., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health. [Link]

  • IJCRT.org. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. [Link]

  • Kumar, A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]

  • MDPI. (2024). Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions. [Link]

  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. [Link]

  • Gontrani, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Solid-State Architecture of N-Boc Protected 3-Amino-5-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of molecular building blocks is paramount. The precise arrangement of atoms in the solid state, dictated by a delicate balance of intermolecular forces, governs critical properties such as solubility, stability, and bioavailability. This guide provides an in-depth analysis of the X-ray crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. We will dissect its structural features, compare them to the broader class of indazole derivatives, and provide the detailed experimental context required for reproducible success.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neuroprotective treatments.[1] The addition of a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position is a common synthetic strategy to modulate reactivity and solubility. However, this bulky and electronically distinct group profoundly influences the resulting solid-state architecture. This guide illuminates these structural consequences, offering field-proven insights into the crystallization and intermolecular interactions of this important compound.

Experimental Protocol: From Synthesis to Single Crystal

The successful determination of a crystal structure begins with the synthesis of high-purity, crystalline material. The protocol described here is a self-validating system, designed to yield single crystals of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate suitable for X-ray diffraction analysis.

Part A: Synthesis of the Precursor, 5-Bromo-1H-indazol-3-amine

The foundational step is the synthesis of the indazole core. This is achieved through a cyclization reaction.

Rationale: This established method uses a nucleophilic aromatic substitution followed by intramolecular cyclization. Hydrazine hydrate acts as the nitrogen source for the pyrazole ring formation, displacing the fluorine atom and subsequently attacking the nitrile carbon.

  • Step 1: Combine 5-bromo-2-fluorobenzonitrile (1.0 mmol) and ethanol (20 mL) in a sealed reaction tube.

  • Step 2: Add hydrazine hydrate (99%, 10.0 mmol).

  • Step 3: Heat the sealed mixture to 343 K for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Upon completion, concentrate the reaction mixture to dryness.

  • Step 5: Purify the resulting brown solid by recrystallization from an ethanol solution to yield 5-bromo-1H-indazol-3-amine as pale-yellow needles.[2][3]

Part B: N-1 Boc Protection and Crystallization

The second phase involves the protection of the indazole N-1 position, which is crucial for subsequent synthetic steps and directly impacts the final crystal structure.

Rationale: The Boc anhydride, in the presence of a non-nucleophilic base like 4-dimethylaminopyridine (DMAP), selectively acylates the more thermodynamically stable N-1 position of the indazole ring.[2][3] The slow solidification of the purified gummy solid is the critical step for obtaining diffraction-quality crystals.

  • Step 1: Dissolve 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 mL) and add DMAP (5.0 mmol).

  • Step 2: Cool the reaction mixture to 273 K (0 °C) in an ice bath.

  • Step 3: Add Boc anhydride (5.0 mmol) to the cooled mixture.

  • Step 4: Allow the reaction to slowly warm to room temperature and stir for 15 hours. Monitor progress by TLC.

  • Step 5: Dilute the mixture with dichloromethane (50 mL) and wash sequentially with water and brine (25 mL each).

  • Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 7: Purify the crude product by column chromatography (silica gel, 20–30% ethyl acetate in hexane). This yields a gummy solid.

  • Step 8: Allow the purified gummy solid to stand for approximately 2 days. It will solidify into transparent crystals of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[2][3]

G cluster_0 Precursor Synthesis cluster_1 Boc Protection & Crystallization A Reactants: 5-bromo-2-fluorobenzonitrile Hydrazine Hydrate C Reaction: Sealed Tube, 343 K, 4h A->C B Solvent: Ethanol B->C D Workup: Concentrate to Dryness C->D E Purification: Recrystallization (Ethanol) D->E F Product: 5-Bromo-1H-indazol-3-amine E->F G Reactants: Precursor (F) Boc Anhydride DMAP F->G I Reaction: 273 K to RT, 15h G->I H Solvent: Dichloromethane H->I J Workup: DCM addition, Wash (Water, Brine) I->J K Purification: Column Chromatography J->K L Crystallization: Slow Solidification (2 days) K->L M Final Product: Single Crystals of Title Compound L->M

Caption: Experimental workflow for the synthesis and crystallization of the title compound.

Structural Analysis and Comparative Discussion

The crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.

Parametertert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[2][3]
CCDC Number 2094667
Chemical Formula C₁₂H₁₄BrN₃O₂
Formula Weight 312.17
Crystal System Triclinic
Space Group P-1
a (Å) 5.8281 (2)
b (Å) 10.5313 (3)
c (Å) 11.0917 (3)
α (°) 85.954 (1)
β (°) 88.082 (1)
γ (°) 75.105 (1)
Volume (ų) 654.51 (4)
Z 2
Key Interactions N-H···N Hydrogen Bonds (Dimer Motif)
C-H···O and C-H···Br Hydrogen Bonds
π-π Stacking Interactions
Molecular Geometry and Conformation

The core indazole ring system, composed of the fused pyrazole and benzene rings, is nearly co-planar, with a minimal dihedral angle of 2.36 (5)° between them.[2][4] This planarity is a common feature of the indazole scaffold.[5] The Boc group at the N-1 position is slightly twisted out of this plane, with the dihedral angle between the ester group and the fused-ring system being 10.01 (4)°.[2][4] This slight torsion is expected due to the steric bulk of the tert-butyl group.

Supramolecular Assembly: A Network of Interactions

The crystal packing is a sophisticated three-dimensional network built from a combination of strong and weak intermolecular interactions. The primary and most influential interaction is a classic hydrogen-bonding pattern common to many N-H containing heterocyclic structures.

  • N-H···N Hydrogen-Bonded Dimers: The most significant interaction involves the amino group at the C-3 position and the pyrazole N-2 atom of an adjacent molecule.[2] Two molecules form a centrosymmetric inversion dimer through a pair of N-H···N hydrogen bonds, creating a stable R²₂(8) ring motif.[2][3] This type of dimer formation is a robust and frequently observed supramolecular synthon in the crystal structures of indazoles and related heterocycles.[6]

  • Weak Hydrogen Bonds: The Boc group and the bromo-substituent introduce additional sites for weaker, yet structurally significant, interactions. The dimers are further linked into a larger network by C-H···O hydrogen bonds involving the carbonyl oxygen of the Boc group and C-H···Br interactions.[2][4] These interactions, while weaker than the primary N-H···N bonds, are crucial for defining the overall three-dimensional packing and stability of the crystal lattice.

  • π-π Stacking: The planar indazole rings engage in weak aromatic π-π stacking interactions, with a centroid-centroid separation of 3.7394 (6) Å.[2] This interaction further stabilizes the packing of the dimer units.

The presence of the bulky N-1 Boc group fundamentally alters the crystal packing compared to what would be expected for the unprotected 5-bromo-1H-indazol-3-amine precursor. While the precursor would also be expected to form N-H···N hydrogen bonds, the N-1 position would also act as a hydrogen bond donor, likely leading to a more complex tape or sheet-like structure rather than the discrete dimers observed here. The Boc group effectively blocks this N-1 hydrogen bond donation and, through its carbonyl oxygen, introduces new C-H···O acceptor sites that redirect the packing forces.

G cluster_0 Key Intermolecular Interactions cluster_dimer R²₂(8) Dimer Motif A Molecule 1 Interaction1 N-H···N Hydrogen Bond A->Interaction1 Interaction2 π-π Stacking A->Interaction2 (3.7394 Å) B Molecule 2 (Inversion-related) B->Interaction1 B->Interaction2 C Molecule 3 (Adjacent Dimer) Interaction3 C-H···O / C-H···Br Weak Hydrogen Bonds C->Interaction3 Interaction1->Interaction3

Caption: Logical relationship of intermolecular forces defining the crystal structure.

Conclusion

The X-ray crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals a well-ordered, three-dimensional supramolecular assembly. The structure is dominated by strong, centrosymmetric N-H···N hydrogen bonds that form discrete dimers. The introduction of the N-1 Boc protecting group plays a dual role in defining the crystal packing: it prevents the N-1 position from acting as a hydrogen bond donor and introduces a carbonyl oxygen that serves as an acceptor for weaker C-H···O interactions. These forces, in conjunction with C-H···Br and π-π stacking interactions, create a stable and predictable solid-state architecture. For scientists engaged in drug design and development, this detailed structural understanding is critical for controlling the physicochemical properties of indazole-based pharmaceutical intermediates.

References

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 773–776. [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. [Link]

  • Bhat, U. V., Martis, G. J., Chikkanna, D., & Gaonkar, S. L. (2023). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. Molecules, 28(20), 7101. [Link]

  • Wang, L., He, Y., & Yu, G. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2537. [Link]

  • Johannes, E., et al. (2004). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 28(11), 1398-1404. [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731. [Link]

  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: A patent review (2013–2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. [Link]

  • El-Faham, A., et al. (2017). Intermolecular interactions in crystal structure, Hirsheld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Journal of Molecular Structure, 1155, 439-449. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the precise and accurate characterization of novel chemical entities is paramount. Tert-Butyl 5-bromo-1H-indazole-1-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, presents a unique analytical challenge due to its combination of a brominated heterocyclic core and a thermally labile tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of this compound under different ionization techniques, offering field-proven insights to inform your analytical strategy.

Understanding the Analyte: this compound

Before delving into the mass spectrometry of this compound, it is crucial to understand its key structural features that will influence its behavior in the mass spectrometer.

  • Indazole Core: The presence of two nitrogen atoms in the indazole ring provides sites for protonation, making it amenable to ionization techniques that rely on proton transfer.[1]

  • Bromine Atom: The single bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two major isotopes, 79Br and 81Br, having a near 1:1 natural abundance.[2][3] This leads to a distinctive M+ and M+2 peak of almost equal intensity, a tell-tale sign of a monobrominated compound.

  • tert-Butyloxycarbonyl (Boc) Group: This protecting group is notoriously labile and prone to fragmentation under thermal stress or in-source collision-induced dissociation.[2] This property can be both a diagnostic tool and a challenge for obtaining a strong molecular ion signal.

PropertyValueSource
Molecular Formula C12H13BrN2O2[4]
Molecular Weight 297.15 g/mol [4]
Monoisotopic Mass 296.0160 DaInferred from similar compounds

A Comparative Analysis of Ionization Techniques

The choice of ionization source is critical for the successful mass spectrometric analysis of this compound. Here, we compare the three most common atmospheric pressure ionization (API) techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that is well-suited for polar and semi-polar molecules that can be readily ionized in solution.[5]

  • Mechanism of Ionization: In positive ion mode, the nitrogen atoms on the indazole ring are likely sites for protonation in the ESI droplet, leading to the formation of a protonated molecule, [M+H]+. Adduct formation with common cations in the mobile phase, such as sodium ([M+Na]+) and potassium ([M+K]+), is also possible.[6][7]

  • Expected Results: ESI is expected to produce a strong signal for the protonated molecule, allowing for accurate mass determination. The characteristic bromine isotopic pattern will be clearly visible for the molecular ion peak. However, the lability of the Boc group means that in-source fragmentation can occur, leading to the observation of fragment ions even in the full scan MS spectrum.[2]

  • Advantages for this Analyte:

    • High sensitivity for molecules with protonatable sites.

    • Soft ionization preserves the molecular ion.

    • Directly compatible with liquid chromatography (LC).

  • Potential Challenges:

    • Susceptibility to ion suppression from matrix components.

    • In-source fragmentation of the Boc group can complicate spectra.

Atmospheric Pressure Chemical Ionization (APCI): The Robust Alternative

APCI is another soft ionization technique that is suitable for a wider range of compounds, including those with lower polarity.[8]

  • Mechanism of Ionization: In APCI, the sample is vaporized, and ionization occurs in the gas phase through chemical reactions with reagent ions. In positive ion mode, protonated solvent molecules transfer a proton to the analyte.

  • Expected Results: APCI is also expected to generate a protonated molecule, [M+H]+, with the characteristic bromine isotopic pattern. Due to the higher temperatures used in the APCI source, thermal degradation of the Boc group is more likely, potentially leading to a lower abundance of the molecular ion and a greater abundance of fragment ions corresponding to the loss of the Boc group.

  • Advantages for this Analyte:

    • Tolerant of a wider range of solvents and higher flow rates than ESI.

    • Less susceptible to matrix effects.

    • Can be coupled to both LC and Gas Chromatography (GC).

  • Potential Challenges:

    • Thermal degradation of the analyte can be an issue.

    • Generally less sensitive than ESI for highly polar compounds.

Atmospheric Pressure Photoionization (APPI): The Niche Player

APPI is a specialized ionization technique that is particularly effective for non-polar and aromatic compounds.[9]

  • Mechanism of Ionization: APPI uses ultraviolet photons to ionize the analyte, either directly or through a dopant molecule.

  • Expected Results: Given the aromatic nature of the indazole ring, APPI could potentially ionize the molecule. However, ESI and APCI are generally more suitable for this compound due to the presence of the polar carbamate group and the protonatable nitrogen atoms. The efficiency of APPI for this specific analyte is likely to be lower than ESI or APCI.

  • Advantages for this Analyte:

    • Can ionize non-polar compounds that are difficult to analyze by ESI or APCI.

  • Potential Challenges:

    • May have lower sensitivity for this moderately polar compound compared to ESI and APCI.

    • Requires a UV-transparent mobile phase.

Experimental Protocols and Expected Fragmentation

To provide a practical framework, we present detailed experimental protocols for the analysis of this compound using LC-MS with ESI and APCI.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Solution in Mobile Phase LC_Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Sample->LC_Column Injection Gradient Gradient Elution: Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) Ion_Source Ionization Source (ESI or APCI) LC_Column->Ion_Source Eluent Transfer Mass_Analyzer Mass Analyzer (e.g., Quadrupole Time-of-Flight) Ion_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Mass Separation Data_System Data Acquisition & Analysis Detector->Data_System Signal

Caption: A typical LC-MS workflow for the analysis of this compound.

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

ESI-MS/MS Analysis and Predicted Fragmentation

ESI Source Parameters (Positive Ion Mode):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

Predicted ESI Fragmentation Pathway:

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated this compound.

Interpretation:

The primary fragmentation event is expected to be the loss of isobutylene (56 Da) from the tert-butyl group, a characteristic fragmentation of Boc-protected compounds, to yield the fragment at m/z 241/243.[10] A more significant fragmentation would be the loss of the entire Boc group (100 Da) to give the deprotected 5-bromo-1H-indazole at m/z 197/199. Subsequent fragmentation of this ion could involve the loss of the bromine atom to produce a fragment at m/z 118.[11]

APCI-MS/MS Analysis and Predicted Fragmentation

APCI Source Parameters (Positive Ion Mode):

  • Corona Discharge Current: 5 µA

  • Vaporizer Temperature: 400 °C

  • Capillary Temperature: 250 °C

  • Sheath Gas Flow: 40 arbitrary units

  • Auxiliary Gas Flow: 10 arbitrary units

Predicted APCI Fragmentation Pathway:

Due to the higher energy input in APCI, the fragmentation pattern is expected to be similar to ESI, but with a potentially lower abundance of the molecular ion and a higher abundance of the fragment ions, particularly the deprotected indazole at m/z 197/199.

Comparative Summary and Recommendations

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Atmospheric Pressure Photoionization (APPI)
Primary Ion [M+H]+, [M+Na]+[M+H]+[M]+•, [M+H]+
Molecular Ion Intensity Moderate to HighLow to ModerateLikely Low
Boc Group Fragmentation In-source decay possibleHigh likelihood of thermal and in-source fragmentationFragmentation likely
Sensitivity HighModerateModerate to Low
Matrix Effects HighLowModerate
Recommendation Primary choice for LC-MS. Provides a good balance of molecular ion intensity and informative fragmentation.Good alternative, especially for GC-MS or less clean samples. Be prepared for more extensive fragmentation.Less recommended. Likely to be less sensitive for this analyte compared to ESI and APCI.

Conclusion

The mass spectrometric analysis of this compound is readily achievable with modern LC-MS instrumentation. Electrospray ionization is the recommended primary technique, offering high sensitivity and the generation of an informative mass spectrum, including the characteristic bromine isotopic pattern and diagnostic fragmentation of the Boc protecting group. APCI serves as a robust alternative, particularly when dealing with complex matrices or when thermal degradation can provide additional structural information. A thorough understanding of the interplay between the analyte's structure and the principles of each ionization technique is essential for developing a robust and reliable analytical method for this important synthetic intermediate.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved January 11, 2026, from [Link]

  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved January 11, 2026, from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved January 11, 2026, from [Link]

  • Scribd. (n.d.). Adduits ESI MS. Retrieved January 11, 2026, from [Link]

  • PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved January 11, 2026, from [Link]

  • R Documentation. (n.d.). Adduct list. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Retrieved January 11, 2026, from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved January 11, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Why do dihaloalkanes lose both halogen atoms during mass spectrometry? Retrieved January 11, 2026, from [Link]

  • PubMed. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Retrieved January 11, 2026, from [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthetic tert-Butyl 5-bromo-1H-indazole-1-carboxylate by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. tert-Butyl 5-bromo-1H-indazole-1-carboxylate serves as a crucial building block in the development of various active pharmaceutical ingredients (APIs). Its impurity profile can directly influence the downstream synthesis, potentially introducing difficult-to-remove related substances into the final API. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the benchmark for purity assessment of this compound and objectively compares its performance against orthogonal analytical techniques.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[1] For a molecule like this compound, which is non-volatile and possesses a UV-active chromophore, reversed-phase HPLC (RP-HPLC) is the method of choice.[2][3]

The underlying principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[4] Components in the sample are separated based on their relative hydrophobicity; more hydrophobic compounds are retained longer on the column, leading to differential elution times. This allows for the separation of the main compound from process-related impurities such as starting materials, byproducts (e.g., regioisomers or over-brominated species), and degradation products.[5]

A Robust RP-HPLC Method for Purity Analysis

The following protocol is a robust starting point for the purity assessment of this compound, derived from established methods for similar bromo-indazole derivatives.[3][4][6]

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

2. Chromatographic Conditions:

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

    • Rationale: A C18 column is selected for its hydrophobicity, which is well-suited for retaining and separating the moderately nonpolar indazole analyte.[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

    • Rationale: The acidic modifier helps to protonate free silanol groups on the stationary phase, leading to improved peak shape and symmetry.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 95
    25.0 95
    25.1 40

    | 30.0 | 40 |

    • Rationale: A gradient elution is employed to ensure the timely elution of both more polar and highly retained nonpolar impurities, providing a comprehensive impurity profile in a single run.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

    • Rationale: The indazole core exhibits strong UV absorbance around this wavelength, providing high sensitivity for the main peak and related impurities.[3]

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Solution: Accurately weigh approximately 10 mg of the synthetic batch and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.[3]

4. Data Analysis:

  • Purity is calculated based on the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.[3]

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC purity analysis of the target compound.

A Comparative Framework: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment, especially within a regulatory environment, often benefits from orthogonal methods—techniques that rely on different physicochemical principles.[7] This provides a more complete and trustworthy picture of the sample's integrity.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC-UV Differential partitioning between stationary and mobile phases.High resolution for isomers and related impurities; Excellent quantitation and reproducibility; Method of choice for routine QC.[1]Can miss impurities that do not have a UV chromophore or co-elute; Purity is relative (area %).
qNMR Nuclear spin resonance in a magnetic field.Provides structural confirmation; Absolute quantitation without a reference standard of the analyte; Orthogonal to chromatography.[7]Lower sensitivity than HPLC; May not detect low-level impurities (<0.1%); Requires specialized expertise.
LC-MS HPLC separation followed by mass-to-charge ratio detection.Provides molecular weight information, crucial for identifying unknown impurities; High sensitivity and specificity.[5][8]Quantitative response can be variable; Complex matrices can cause ion suppression.
GC-MS Separation of volatile compounds followed by mass detection.Excellent for identifying and quantifying residual solvents and other volatile impurities.[1]Not suitable for non-volatile, thermally labile compounds like the target analyte without derivatization.
In-Depth Look at Key Orthogonal Methods

1. Quantitative ¹H NMR (qNMR): A Tool for Absolute Purity

Unlike HPLC's relative area % method, qNMR can determine the absolute purity (w/w %) of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a known amount of a certified internal standard.[7]

  • Causality in Application: For this compound, the distinct signal of the tert-butyl protons (a singlet integrating to 9 protons) is an ideal candidate for quantification. This method is mechanistically different from chromatography, making it a truly orthogonal technique.[7] It simultaneously confirms the molecule's structure while providing a purity value that is independent of chromatographic separation efficiency.

2. Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

In drug development, simply detecting an impurity is not enough; identifying it is critical. LC-MS is the premier technique for this purpose.[8] By coupling an HPLC system to a mass spectrometer, one can obtain the molecular weight of each impurity as it elutes from the column.

  • Field-Proven Insight: An LC-MS analysis of a synthetic batch might reveal a peak with a mass corresponding to the de-Boc'd indazole, confirming a common degradation pathway for N-Boc protected compounds.[9][10] Another peak's mass might suggest the presence of a di-brominated species. This information is invaluable for synthetic chemists to optimize reaction conditions and minimize byproduct formation.

An Integrated Strategy for Self-Validating Purity Assessment

Relying on a single analytical method can create blind spots. A robust, self-validating system for purity assessment leverages the strengths of multiple, orthogonal techniques.

  • Primary QC Method (HPLC): Use the validated RP-HPLC method for routine purity testing, release of batches, and stability studies due to its high throughput and precision.

  • Impurity Identification (LC-MS): During method development and for any new or out-of-specification peaks observed in the HPLC analysis, employ LC-MS to gain structural insights.

  • Orthogonal Confirmation (qNMR): For reference standard characterization and as a final, independent check on the purity of key batches, use qNMR. This provides an absolute purity value that corroborates the relative purity determined by HPLC.

Integrated_Strategy cluster_main Purity Assessment of Synthetic Batch HPLC HPLC Purity (Quantitative & Routine QC) LCMS LC-MS (Impurity ID) HPLC->LCMS Unknown Peak? report Comprehensive Purity Report HPLC->report Relative Purity (%) LCMS->report Impurity Structures qNMR qNMR (Orthogonal Check & Absolute Purity) qNMR->report Absolute Purity (w/w %) start Synthetic Batch start->HPLC Primary Analysis start->qNMR Reference Standard or Key Batch

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

For the critical task of assessing the purity of this compound, a well-developed RP-HPLC method stands as the primary tool for quality control, offering unparalleled resolution and quantitative capability for routine analysis. However, achieving true scientific rigor and building a self-validating analytical system necessitates an integrated approach. By complementing the relative purity data from HPLC with the structural identification power of LC-MS and the absolute quantitative, orthogonal verification of qNMR, researchers and drug development professionals can ensure the highest degree of confidence in the quality of this vital pharmaceutical intermediate.

References

  • Benchchem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Accessed January 11, 2026.
  • IJRAR.org.
  • MDPI. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Accessed January 11, 2026.
  • Benchchem. Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Accessed January 11, 2026.
  • Benchchem. A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods. Accessed January 11, 2026.
  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Accessed January 11, 2026. [Link]

  • PubMed Central (PMC). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Accessed January 11, 2026. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Accessed January 11, 2026. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Accessed January 11, 2026. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Accessed January 11, 2026. [Link]

  • ResearchGate. Heterocycle N‐Boc deprotection scope. Accessed January 11, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Indazole N-Protection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic manipulation of this bicyclic heterocycle often necessitates the protection of one of its two nitrogen atoms to control regioselectivity and ensure the stability of intermediates during multi-step syntheses.[2] The choice of an appropriate N-protecting group is a critical decision that can significantly impact reaction outcomes, overall yield, and the feasibility of a synthetic route. This guide provides an in-depth, objective comparison of commonly employed protecting groups for the indazole nitrogen, supported by experimental data and detailed protocols to aid in your synthetic endeavors.

The Criticality of Selecting the Right Protecting Group

The indazole system presents a unique challenge due to the presence of two non-equivalent nitrogen atoms, N-1 and N-2.[3] Alkylation or acylation of an unprotected indazole can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. Protecting groups not only circumvent this issue but also modulate the electronic properties of the indazole ring, influencing its reactivity in subsequent transformations. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removable under mild conditions that do not affect other functional groups in the molecule.[4]

  • Influence regioselectivity in a predictable manner.

This guide will focus on a comparative analysis of some of the most versatile and frequently utilized protecting groups for indazoles: the tert-Butoxycarbonyl (Boc) group, the 2-(Trimethylsilyl)ethoxymethyl (SEM) group, the Trityl (Tr) group, the Benzyl (Bn) group, and Sulfonyl groups.

Comparative Overview of Indazole Protecting Groups

The selection of a protecting group is dictated by the specific requirements of the synthetic sequence. The following table provides a comparative summary of the key characteristics of the most common indazole N-protecting groups.

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsStabilityKey Features & Considerations
tert-ButoxycarbonylBoc(Boc)₂O, TEA, DMAPStrong acids (TFA, HCl); Certain basic conditions (NaOMe in MeOH)Stable to hydrogenolysis and mild bases. Labile to strong acids.Widely used due to its ease of introduction and removal. Can be cleaved under non-acidic conditions, which is advantageous for acid-sensitive substrates.[5][6]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH or dicyclohexylmethylamineFluoride sources (TBAF); Strong acids (HCl)Stable to a wide variety of reaction conditions, including organolithium reagents.Excellent directing group for C-3 lithiation.[3][7][8] Often provides high regioselectivity for N-2 protection.[7][8][9]
TritylTrTrityl chloride (Tr-Cl), Et₃N or DIPEAMild to strong acids (TFA, aq. acetic acid)Stable to basic and nucleophilic conditions. Labile to acid.The bulky nature can influence steric hindrance in subsequent reactions. Its removal is generally clean.[10][11][12]
BenzylBnBenzyl bromide (Bn-Br) or chloride (Bn-Cl), Base (NaH, K₂CO₃)Catalytic hydrogenolysis (H₂, Pd/C); Strong acids; Oxidizing agentsVery stable to a wide range of acidic and basic conditions, as well as many organometallic reagents.A robust protecting group suitable for multi-step synthesis.[13][14][15] Removal by hydrogenolysis is highly selective.[5]
Sulfonyl (e.g., Tosyl)Tsp-Toluenesulfonyl chloride (Ts-Cl), Pyridine or Et₃NReductive cleavage (e.g., Mg/MeOH)Very stable to both acidic and basic conditions.Reduces the nucleophilicity of the indazole nitrogen. Deprotection can be challenging.[5]

In-Depth Analysis and Experimental Protocols

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common protecting groups in organic synthesis due to its general stability and facile cleavage under acidic conditions.[16][17] In the context of indazoles, it provides a reliable means of protection, although regioselectivity can be an issue without careful control of reaction conditions.

Mechanism of Protection and Deprotection: The lone pair of the indazole nitrogen attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. Deprotection under acidic conditions involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide. Alternatively, under specific basic conditions, nucleophilic attack at the carbonyl carbon can also effect cleavage.[6]

Indazole Indazole BocIndazole N-Boc Indazole Indazole->BocIndazole Protection Boc2O (Boc)₂O, Base Deprotected Indazole BocIndazole->Deprotected Deprotection Acid Acid (e.g., TFA) Base_dep Base (e.g., NaOMe)

Caption: General workflow for Boc protection and deprotection of indazole.

Experimental Protocols:

  • Protection of Indazole: To a solution of indazole (1.0 equiv) in a suitable solvent such as THF or DCM, add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the N-Boc indazole.[5]

  • Deprotection of N-Boc Indazole (Acidic Conditions): Dissolve the N-Boc protected indazole in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 equiv) and stir at room temperature. Monitor the reaction by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the deprotected indazole.

  • Deprotection of N-Boc Indazole (Basic Conditions): Dissolve the N-Boc protected indazole in dry methanol. Add a catalytic amount of sodium methoxide (NaOMe). Stir the reaction at room temperature for 1-3 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.[5][6]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a highly versatile protecting group, particularly valuable in indazole chemistry for its ability to direct C-3 lithiation and for its high regioselectivity for N-2 protection under specific conditions.[3][7][8]

Causality Behind Experimental Choices: The use of a bulky amine base like dicyclohexylmethylamine favors the formation of the N-2 protected isomer.[8] This is a critical consideration when the synthesis requires functionalization at the C-3 position, as N-2 protection is a prerequisite for successful C-3 lithiation.[7][8]

Indazole Indazole SEMIndazole N-SEM Indazole Indazole->SEMIndazole Protection SEMCl SEM-Cl, Base Deprotected Indazole SEMIndazole->Deprotected Deprotection TBAF TBAF or H+

Caption: Workflow for SEM protection and deprotection of indazole.

Experimental Protocols:

  • Protection of Indazole (N-2 Selective): To a solution of indazole (1.0 equiv) in anhydrous THF, add dicyclohexylmethylamine (1.2 equiv). Subsequently, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) via syringe. Stir the mixture at room temperature for 3 hours. Dilute the reaction with ethyl acetate and quench with 0.5 N NaOH. Separate the layers, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to obtain the N-SEM indazole, which can be further purified by chromatography.[5][8]

  • Deprotection of N-SEM Indazole: Dissolve the N-SEM protected indazole in THF and add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF. Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, the reaction is diluted with water and extracted with an organic solvent to yield the deprotected indazole.[7][8] Alternatively, treatment with aqueous HCl in ethanol at reflux can also effect deprotection.[3][8]

Trityl (Tr) Group

The sterically demanding trityl group is a reliable choice for protecting the indazole nitrogen, particularly when stability to basic and nucleophilic reagents is required.[10][12]

Experimental Protocols:

  • Protection of Indazole: To a solution of indazole (1.0 equiv) in anhydrous DMF or DCM, add triethylamine (Et₃N, 1.5 equiv) or N,N-diisopropylethylamine (DIPEA). Cool the solution to 0 °C and add trityl chloride (Tr-Cl, 1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with water and the product is extracted with an organic solvent.[5]

  • Deprotection of N-Trityl Indazole: Dissolve the N-trityl indazole in DCM and treat with an excess of trifluoroacetic acid (TFA) or 80% aqueous acetic acid. Stir at room temperature until the deprotection is complete. The solvent is then removed, and the residue is worked up to isolate the free indazole.[5][11]

Benzyl (Bn) Group

The benzyl group is a robust protecting group, stable to a wide array of synthetic transformations, making it ideal for lengthy synthetic sequences.[13][14][15] Its removal via catalytic hydrogenolysis is a particularly mild and selective method.[5]

Experimental Protocols:

  • Protection of Indazole: To a suspension of a base like sodium hydride (NaH, 1.2 equiv) in anhydrous THF at 0 °C, add a solution of indazole (1.0 equiv) in THF dropwise. After stirring for 30 minutes, add benzyl bromide (Bn-Br, 1.1 equiv). Allow the reaction to proceed until completion. The reaction is carefully quenched with water and the product is extracted with an organic solvent.[5]

  • Deprotection of N-Benzyl Indazole: Dissolve the N-benzyl indazole in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%). The reaction mixture is then stirred under an atmosphere of hydrogen gas (H₂) until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected indazole.

Sulfonyl Groups (e.g., Tosyl - Ts)

Sulfonyl groups, such as the tosyl group, are highly stable protecting groups that significantly decrease the nucleophilicity of the indazole nitrogen. This can be advantageous in certain reactions, but their robust nature can make deprotection challenging.[5]

Experimental Protocols:

  • Protection of Indazole: Dissolve indazole (1.0 equiv) in pyridine or a solvent containing triethylamine (Et₃N, 1.5 equiv). Cool the solution to 0 °C and add p-toluenesulfonyl chloride (Ts-Cl, 1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until completion. The reaction is quenched with water and the product is extracted. The organic layer is washed with dilute aqueous acid to remove the base, followed by water and brine, then dried and concentrated.[5]

  • Deprotection of N-Tosyl Indazole: To a solution of the N-tosyl indazole in anhydrous methanol, add an excess of magnesium turnings. Stir the suspension at room temperature or with gentle heating. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product can be purified by chromatography.[5]

Conclusion: A Strategic Choice for Synthetic Success

The selection of a protecting group for the indazole nitrogen is not a one-size-fits-all decision. A thorough understanding of the stability and reactivity of each group under various conditions is paramount for the successful execution of a synthetic strategy. The Boc group offers a balance of stability and ease of removal, while the SEM group provides the unique advantage of directing C-3 lithiation. The Trityl and Benzyl groups offer robustness for more complex syntheses, and sulfonyl groups provide a means to deactivate the indazole nitrogen when necessary. By carefully considering the factors outlined in this guide, researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery of novel indazole-based molecules.

References

  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]

  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. (2006). ResearchGate. [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. (2006). ACS Publications. [Link]

  • Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. (2023). ORGANIC CHEMISTRY FRONTIERS. [Link]

  • Humphries, P. S., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(44), 6049-6052. [Link]

  • Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (2020). Journal of the American Chemical Society, 142(18), 8126-8132. [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

  • Benzyl group - Wikipedia. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]

  • Trityl Protection - Common Organic Chemistry. [Link]

  • Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. (2015). ResearchGate. [Link]

  • Protecting Groups. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. [Link]

Sources

A Researcher's Guide to Differentiating N1 and N2 Alkylated Indazole Regioisomers by Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Conundrum in Drug Discovery

The indazole ring system is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for numerous therapeutic agents, including kinase inhibitors and anti-cancer drugs.[1][2] Its utility often stems from its role as an indole bioisostere, offering unique hydrogen bonding capabilities and metabolic stability.[3] However, the synthetic derivatization of the indazole core, particularly through N-alkylation, presents a significant and persistent challenge: the formation of regioisomeric products.[2][3]

Alkylation of an NH-indazole can occur at either the N1 or N2 position of the pyrazole ring, frequently yielding a mixture of isomers that are difficult to separate and whose distinct biological activities necessitate unambiguous characterization.[4] The electronic and steric environment of the indazole, along with the specific reaction conditions (base, solvent, electrophile), dictates the N1:N2 product ratio.[1][3] This guide provides a comprehensive spectroscopic framework for researchers to confidently distinguish between N1 and N2 alkylated indazoles, ensuring the correct isomer is advanced in drug development pipelines. We will delve into the core principles and practical application of NMR, UV-Vis, and other spectroscopic techniques, supported by experimental data and protocols.

The Electronic Dichotomy: Benzenoid vs. Quinonoid Structures

The fundamental difference between N1 and N2 alkylated indazoles lies in their electronic structure. The parent 1H-indazole is the more thermodynamically stable tautomer.[1][2] Alkylation at the N1 position preserves this aromatic, "benzenoid" character of the fused benzene ring. In stark contrast, alkylation at the N2 position forces the molecule into a higher-energy "quinonoid" arrangement, significantly altering the electron distribution across the bicyclic system.[5] This fundamental electronic disparity is the root cause of the distinct spectroscopic signatures observed for each isomer.

G cluster_N1 N1-Alkylated Indazole (Benzenoid) cluster_N2 N2-Alkylated Indazole (Quinonoid) N1_struct Structure A (Aromatic Benzene Ring) N1_char Key Features: - Thermodynamically favored - 'Benzenoid' character - Lower energy state N2_struct Structure B (Quinonoid-like Ring) N2_char Key Features: - Kinetically favored (often) - 'Quinonoid' character - Higher energy state N1_parent 1H-Indazole (Stable Tautomer) N1_parent->N1_struct  Alkylation at N1 N1_parent->N2_struct  Alkylation at N2

Figure 1: Structural and energetic comparison of N1 and N2 alkylated indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool

NMR spectroscopy is the most powerful and definitive method for distinguishing between N1 and N2 indazole isomers. A combination of ¹H, ¹³C, and 2D correlation experiments provides an unambiguous assignment.

¹H and ¹³C NMR: Diagnostic Chemical Shifts

The difference in electron density between the benzenoid (N1) and quinonoid (N2) systems leads to predictable and significant variations in the chemical shifts of the ring protons and carbons.

For the N1 isomer, the electronic structure resembles that of the parent 1H-indazole. In the N2 isomer, the quinonoid character results in a notable deshielding of the C7a carbon and a pronounced shielding of the C3 carbon.[6] The chemical shift of C3 is often the most telling indicator: it appears at a much lower frequency (more shielded) in the N2 isomer compared to the N1 isomer.[6]

Table 1: Comparison of Typical NMR Chemical Shifts (δ, ppm) for 1-Methyl- and 2-Methylindazole in CDCl₃

Nucleus1-Methyl-1H-indazole (N1)2-Methyl-2H-indazole (N2)Key Differentiator
¹H
H3~7.95 ppm~8.10 ppmH3 is typically more deshielded in the N2 isomer.
H7~7.75 ppm~7.65 ppmProton shifts in the benzene ring are distinct.
N-CH₃~4.05 ppm~4.20 ppmN-CH₃ protons are slightly more deshielded in the N2 isomer.
¹³C
C3~134.0 ppm~122.5 ppmMost reliable indicator. C3 is significantly shielded (~10-12 ppm upfield) in the N2 isomer.[6]
C7a~140.0 ppm~148.0 ppmC7a is deshielded in the N2 isomer due to its position adjacent to the positively charged nitrogen.
N-CH₃~35.5 ppm~42.0 ppmThe N-CH₃ carbon is also deshielded in the N2 isomer.

Note: Exact chemical shifts can vary based on substituents and solvent.

2D HMBC NMR: Unambiguous Confirmation

While ¹H and ¹³C shifts provide strong evidence, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy offers unequivocal proof of the alkylation site. The key lies in observing the three-bond coupling (³JCH) between the protons on the alkyl group's α-carbon (the -CH₂- attached to the nitrogen) and the indazole ring carbons.

  • For an N2-alkylated isomer , a clear correlation peak will be observed between the N-CH₂ protons and the C3 carbon.

  • For an N1-alkylated isomer , this correlation is absent. Instead, a correlation is seen between the N-CH₂ protons and the C7a carbon.[1]

This simple and reliable distinction makes HMBC the gold standard for assignment.

G cluster_N1 N1-Alkylated Indazole cluster_N2 N2-Alkylated Indazole N1_label No Correlation (N-CH₂ ⇎ C3) N1_img N2_label Key HMBC Correlation (N-CH₂ → C3) N2_img

Figure 2: Diagnostic ³JCH correlation in HMBC spectra for N1 vs. N2 indazoles.

UV-Visible (UV-Vis) Spectroscopy: A Rapid Diagnostic Check

UV-Vis spectroscopy provides a quick, non-destructive method to differentiate the isomers based on their distinct electronic transitions. The extended quinonoid conjugation in N2-alkylated indazoles results in a different absorption profile compared to the benzenoid N1 isomers. Typically, the 2H-indazole system (and its N2-alkylated derivatives) absorbs light more strongly and sometimes at longer wavelengths than the 1H system.[7]

Table 2: Comparative UV-Vis Absorption Data in Acetonitrile

Compoundλ_max 1 (nm)λ_max 2 (nm)Source(s)
1-Methylindazole~252~294[7]
2-Methylindazole~235~280, ~305[7][8]

Note: The presence of multiple or shifted absorption bands for the N2 isomer is a characteristic feature.

Supporting Spectroscopic Techniques

While NMR and UV-Vis are primary methods, IR and Mass Spectrometry provide complementary data.

  • Infrared (IR) Spectroscopy: The differences in bond orders between the benzenoid and quinonoid systems can lead to subtle shifts in the C=N and C=C stretching frequencies in the fingerprint region (1400-1650 cm⁻¹). However, these differences are often minor and less diagnostic than NMR data.

  • Mass Spectrometry (MS): N1 and N2 isomers will have identical molecular weights. While their fragmentation patterns under electron ionization (EI) may differ due to the stability of the resulting radical cations, these differences can be subtle and are not typically used for primary isomer assignment.

Experimental Protocols

Protocol 1: General Synthesis of a Mixed N1/N2-Alkylated Indazole Sample

This protocol describes a common, non-selective alkylation useful for generating a reference mixture of both isomers for comparative analysis.

Objective: To synthesize a mixture of 1-benzyl-1H-indazole and 2-benzyl-2H-indazole.

Materials:

  • 1H-Indazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzyl Bromide

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 1H-indazole (1.0 eq) in DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield a crude mixture of N1 and N2 isomers.

  • The isomers can typically be separated by silica gel column chromatography.

Protocol 2: NMR Analysis for Isomer Identification

Objective: To unambiguously assign the structures of the isolated N1 and N2 isomers.

Procedure:

  • Sample Preparation: Prepare separate NMR tubes for each isolated isomer (~5-10 mg) and the crude mixture, dissolving each in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Compare the aromatic and alkyl regions to identify distinct sets of peaks corresponding to each isomer in the crude mixture.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., using a PENDANT or DEPT sequence) for each pure isomer.

  • ¹³C Analysis: Identify the C3 signal for each isomer. The isomer with the C3 signal significantly upfield (e.g., ~122 ppm) is the N2 product; the isomer with the C3 signal further downfield (e.g., ~134 ppm) is the N1 product.

  • HMBC Acquisition & Analysis (Confirmation):

    • Acquire a gradient-selected HMBC (gHMBC) spectrum for each pure isomer. Optimize the experiment for a long-range coupling constant of ~8 Hz.

    • For the isomer assigned as N2, locate the signal for the benzylic protons (-CH₂-). Trace its vertical column to find correlation cross-peaks. Confirm the presence of a cross-peak to the carbon identified as C3 (~122 ppm).

    • For the isomer assigned as N1, confirm the absence of this N-CH₂ to C3 correlation and the presence of a correlation to C7a (~140 ppm).

Figure 3: Workflow for synthesis, separation, and spectroscopic assignment of indazole isomers.

Conclusion

The regioselective synthesis of N-alkylated indazoles remains a critical challenge, making the rapid and accurate identification of the resulting isomers paramount. While several spectroscopic methods can provide clues, NMR spectroscopy stands out as the definitive technique. The significant and predictable difference in the ¹³C chemical shift of the C3 carbon provides a primary diagnostic tool, which is then unequivocally confirmed by the presence or absence of a key N-CH₂ to C3 correlation in the HMBC spectrum. By employing the systematic workflow and understanding the spectroscopic principles outlined in this guide, researchers can confidently and efficiently determine the outcome of their indazole alkylation reactions, ensuring the progression of the correct molecular entity in their research and development efforts.

References

  • Caddick, S., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chandramouli, G. V. P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. Rasayan Journal of Chemistry. Available at: [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Lecker, I., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Alarcón, R., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]

  • Alam, M. M., & Keating, K. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry. Available at: [Link]

  • Sanna, C., et al. (2017). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Available at: [Link]

  • NIST. (n.d.). 2-Methyl-2H-indazole. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Available at: [Link]

  • Elguero, J., et al. (1976). 13C NMR of indazoles. Journal of Magnetic Resonance. Available at: [Link]

  • Colell, J. F. P., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer‐Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. Available at: [Link]

  • Silva, M. M. C. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Mediterranean Journal of Chemistry. Available at: [Link]

  • Chen, C-Y., et al. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 5-Bromoindazoles: Classical Routes vs. Modern C-H Activation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-bromoindazole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents. Its synthesis is a critical step in the development of new pharmaceuticals, demanding efficiency, scalability, and versatility. This guide provides a comparative analysis of synthetic methodologies, benchmarking traditional, well-established routes against modern, transition-metal-catalyzed C-H activation strategies. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each approach. Detailed, reproducible experimental protocols for a representative classical method (diazotization/cyclization) and a novel palladium-catalyzed C-H activation/annulation are provided, supported by quantitative data and workflow visualizations to empower researchers in their synthetic decision-making.

Introduction: The Significance of 5-Bromoindazoles in Medicinal Chemistry

Indazoles, as bioisosteres of indoles, have garnered significant attention from medicinal chemists.[1] The incorporation of a bromine atom at the 5-position of the indazole ring system provides a crucial handle for further synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) during drug discovery. Consequently, the 5-bromoindazole core is found in numerous biologically active molecules, including inhibitors of myosin receptor kinase and other critical enzyme targets.[2] The demand for efficient and robust methods to construct this key intermediate is therefore of paramount importance.

Classical Synthetic Routes: The Workhorses of Indazole Synthesis

Traditional methods for the synthesis of 5-bromoindazoles have been reliable tools for decades. These multi-step sequences often begin from readily available substituted anilines.

Diazotization and Cyclization of Substituted Anilines

One of the most common and enduring methods involves the diazotization of a 2-alkyl-4-bromoaniline derivative, followed by an intramolecular cyclization. A prominent example is the synthesis starting from 4-bromo-2-methylaniline.[3][4]

Mechanism: The synthesis proceeds via three key stages:

  • N-Acetylation: The starting aniline is first protected as an acetamide to direct the subsequent reactions and improve stability.

  • Diazotization & Cyclization: The acetylated aniline is treated with an organic nitrite (e.g., isoamyl nitrite) in the presence of a base (e.g., potassium acetate).[3] This in-situ generates a diazonium species which undergoes an intramolecular cyclization, forming the indazole ring.

  • Hydrolysis: The N-acetyl group is removed under acidic conditions to yield the final 5-bromo-1H-indazole.[3]

Advantages:

  • Cost-Effective: The starting materials, such as 4-bromo-2-methylaniline, are commercially available and relatively inexpensive.

  • Scalability: This route has been demonstrated on a large scale (e.g., 95 g scale), yielding excellent results (94% yield).[3]

Disadvantages:

  • Multi-step Process: The sequence involves protection and deprotection steps, reducing overall process efficiency.

  • Use of Hazardous Reagents: Organic nitrites can be thermally unstable, and the use of strong acids and chlorinated solvents presents safety and environmental concerns.

  • Harsh Conditions: The reaction requires reflux temperatures and strongly acidic conditions for hydrolysis, which may not be suitable for sensitive substrates.[3]

Cyclization from Substituted Benzaldehydes

Another classical approach involves the condensation of a substituted benzaldehyde with hydrazine.[5] For example, 5-bromo-2-fluorobenzaldehyde can be reacted with hydrazine to form 5-bromoindazole.

Mechanism: The reaction is a direct condensation followed by an intramolecular nucleophilic aromatic substitution. The hydrazine initially forms a hydrazone with the aldehyde. The terminal nitrogen of the hydrazone then displaces the ortho-fluoro substituent in a cyclization step to form the indazole ring.

Advantages:

  • Directness: This two-step, one-pot reaction is conceptually simple.

Disadvantages:

  • Substrate Limitation: This method is contingent on the availability of appropriately substituted benzaldehydes with a suitable leaving group (like fluorine) ortho to the aldehyde.

  • Use of Hydrazine: Hydrazine is highly toxic and carcinogenic, requiring stringent handling precautions.

  • Moderate Yields: Reported yields are often moderate (around 54% for the 5-bromo-2-fluorobenzaldehyde route).

Modern Synthetic Strategies: The Rise of C-H Activation

In recent years, transition-metal-catalyzed carbon-hydrogen (C-H) bond activation has emerged as a powerful and atom-economical strategy for heterocycle synthesis.[6][7] These methods bypass the need for pre-functionalized starting materials, offering more convergent and efficient synthetic routes.

Palladium-Catalyzed C-H Activation/Annulation

Palladium catalysis has been successfully applied to construct the indazole nucleus through intramolecular C-N bond formation.[8][9] A particularly elegant strategy involves the reaction of readily available starting materials, such as azobenzenes, with aldehydes or other coupling partners.

Mechanism: The catalytic cycle, often involving a high-valent palladium species, proceeds through several key steps:

  • C-H Activation: The palladium catalyst coordinates to a directing group on the substrate (e.g., one of the nitrogen atoms in an azobenzene) and selectively activates a nearby C-H bond on the aromatic ring, forming a palladacycle intermediate.[6]

  • Insertion: The coupling partner (e.g., an aldehyde) inserts into the palladium-carbon bond.

  • Reductive Elimination/Cyclization: An intramolecular cyclization and reductive elimination sequence occurs, forming the N-N bond of the indazole ring and regenerating the active palladium catalyst.[10]

Advantages:

  • High Atom Economy: C-H activation avoids the installation and removal of activating or leaving groups, leading to less waste.

  • Step Economy: Complex indazole cores can be constructed in a single step from simple precursors.

  • Functional Group Tolerance: Modern catalytic systems often operate under mild conditions, tolerating a wide range of functional groups that are incompatible with classical methods.[8]

  • Novel Disconnections: This approach allows for retrosynthetic disconnections that are not possible with traditional logic.

Disadvantages:

  • Catalyst Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive. Some catalysts are also sensitive to air and moisture, requiring inert atmosphere techniques.

  • Directing Group Requirement: Many C-H activation reactions require a directing group to achieve high regioselectivity.

  • Optimization Required: Identifying the optimal combination of catalyst, oxidant, and reaction conditions can require significant empirical screening.

Head-to-Head Comparison: Classical vs. Modern Routes

FeatureClassical Route (Diazotization)Modern Route (Pd-Catalyzed C-H Activation)
Starting Materials Pre-functionalized anilines (e.g., 4-bromo-2-methylaniline)Simpler precursors (e.g., azobenzenes, hydrazones)
Key Reagents Isoamyl nitrite, strong acids (HCl), acetic anhydride[3]Pd(OAc)₂, specialized ligands, oxidants (e.g., Cu(OAc)₂)[8]
Typical Yield (%) Very high (e.g., 94%)[3]Good to high (70-90%)[8]
Reaction Steps 3 (Acetylation, Cyclization, Hydrolysis)1 (C-H Activation/Annulation)
Reaction Conditions Harsh (reflux, strong acid)[3]Generally milder (e.g., 80-120 °C)[6]
Atom Economy Lower (involves protecting groups)Higher (direct C-H functionalization)
Safety & Environment Uses hazardous nitrites and chlorinated solventsUses expensive/toxic heavy metals, but often in catalytic amounts
Substrate Scope Generally robust for the specific transformationBroad, with high functional group tolerance[8]

Detailed Experimental Protocols

Protocol 1: Classical Synthesis of 5-Bromo-1H-indazole via Diazotization

This protocol is adapted from a high-yield, large-scale synthesis.[3]

Workflow Diagram:

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Work-up A 4-Bromo-2-methylaniline in Chloroform B Add Acetic Anhydride (<40°C) A->B C Stir 50 min B->C D Add K-Acetate & Isoamyl Nitrite C->D E Reflux (68°C) for 20h D->E F Cool, Distill Volatiles E->F G Add conc. HCl, Heat (50-55°C) F->G H Basify with NaOH (pH 11) G->H I Extract with Ethyl Acetate H->I J Dry, Purify, Isolate Product I->J G cluster_0 Reaction Setup cluster_1 Reaction & Work-up A Substrate (Hydrazone) E Combine in Reaction Vessel under Inert Atmosphere A->E B Pd(OAc)₂ (Catalyst) B->E C Cu(OAc)₂ (Oxidant) C->E D Solvent (e.g., Dioxane) D->E F Heat (e.g., 120°C) for 12-24h E->F G Cool to RT, Filter F->G H Concentrate Filtrate G->H I Purify by Column Chromatography H->I J Isolate Product I->J

Caption: Workflow for modern Pd-catalyzed C-H activation synthesis.

Materials:

  • 2,4-dibromobenzophenone N-tosylhydrazone (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 mmol, 2.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried reaction tube, add the 2,4-dibromobenzophenone N-tosylhydrazone (1.0 mmol), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2.0 equiv), and K₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a septum, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Reaction: Add anhydrous 1,4-dioxane (5 mL) via syringe. Place the sealed tube in a preheated oil bath at 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-aryl-5-bromoindazole product.

Conclusion and Future Outlook

Both classical and modern synthetic routes offer viable pathways to the valuable 5-bromoindazole core. Classical methods, particularly the diazotization of 4-bromo-2-methylaniline, remain highly relevant for large-scale production due to their high yields and use of inexpensive starting materials. [3]However, they often suffer from poor step economy and reliance on harsh, hazardous conditions.

Modern C-H activation strategies represent the cutting edge of synthetic efficiency, providing rapid access to complex indazoles from simple precursors with high atom economy. [6]While challenges related to catalyst cost and development remain, the continued evolution of this field promises even milder, more versatile, and more selective transformations. For drug development professionals engaged in lead optimization, the functional group tolerance and convergent nature of these new methods are particularly advantageous. The future of 5-bromoindazole synthesis will likely involve a synergistic approach, leveraging the scalability of classical routes for bulk intermediate production while employing the precision of modern methods for the rapid generation of diverse analogue libraries.

References

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(7), 997–1005. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Zaydi, K. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(21), 7234. Retrieved from [Link]

  • Baumann, M., Baxendale, I. R., Ley, S. V., & Nikbin, N. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein journal of organic chemistry, 7, 442–495. Retrieved from [Link]

  • Ellman, J. A., & Bergman, R. G. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Accounts of chemical research, 47(1), 2–16. Retrieved from [Link]

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(7), 997-1005. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Bromo vs. 5-Bromo Indazole Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indazole Functionalization

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives exhibit a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.[1][2] The strategic functionalization of the indazole core is therefore a critical task for drug development professionals. Among the most versatile synthons for this purpose are the bromo-substituted indazoles, which serve as key precursors for carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth comparative analysis of the reactivity of two common isomers: 3-bromoindazole and 5-bromoindazole. Understanding the nuanced differences in their chemical behavior is paramount for designing efficient and regioselective synthetic routes. We will explore these differences through the lens of fundamental electronic and steric principles, supported by experimental data from pivotal cross-coupling and substitution reactions.

Structural and Electronic Underpinnings of Reactivity

The differential reactivity of the C3 and C5 positions on the indazole ring is not arbitrary; it is a direct consequence of the molecule's electronic architecture and the steric environment surrounding each bromine atom.

Figure 1: Structural comparison of 3-bromo-1H-indazole and 5-bromo-1H-indazole.

  • Electronic Effects : The indazole nucleus consists of a benzene ring fused to a pyrazole ring. The pyrazole ring is inherently electron-deficient due to the presence of two nitrogen atoms.

    • 3-Bromoindazole : The bromine is attached to the C3 position, which is part of the electron-deficient pyrazole ring. This position is electronically analogous to a halogen on a pyridine ring, making the C-Br bond polarized and the carbon atom susceptible to certain transformations.

    • 5-Bromoindazole : The bromine is attached to the C5 position on the fused benzene ring. While influenced by the pyrazole moiety, its electronic character is more akin to a standard bromobenzene derivative. The overall electron-withdrawing nature of the fused pyrazole ring activates the entire benzene portion towards nucleophilic attack compared to simple bromobenzene, but the direct electronic environment differs significantly from C3.

  • Steric Hindrance : The steric accessibility of the bromine atom influences the approach of bulky reagents, particularly the large catalytic complexes used in cross-coupling reactions.[3][4]

    • 3-Bromoindazole : The C3 position is flanked by the N2 atom and the C4-H bond. This can present moderate steric hindrance to the oxidative addition step in palladium catalysis.

    • 5-Bromoindazole : The C5 position is situated between the C4-H and C6-H bonds, representing a more sterically open and accessible site, comparable to a typical substituted bromobenzene.

These fundamental differences dictate the optimal conditions required for successful transformations and often result in significant variations in reaction rates and yields.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for derivatizing aryl halides.[5] The performance of 3-bromo and 5-bromo indazoles in these reactions provides a clear illustration of their distinct reactivity profiles.

G cluster_cycle Generalized Catalytic Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)L2-X Pd0->PdII Oxidative Addition PdII_Nu Ar-Pd(II)L2-R' PdII->PdII_Nu Transmetalation PdII_Nu->Pd0 Reductive Elimination ArR Ar-R' PdII_Nu->ArR ArX Ar-X ArX->PdII Nu R'-[M] Nu->PdII_Nu

Figure 3: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

A prerequisite for SNAr is the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). [6][7]

  • 3-Bromoindazoles : The C3 position is not part of the benzenoid ring, and its reactivity in SNAr is less common. However, if the indazole ring contains a strongly activating EWG, for instance, a nitro group at the C5 position, the C3-Br bond could potentially be activated for substitution. For example, in 3-bromo-5-nitro-1H-indazole, the nitro group is meta to the C3-bromo, which provides minimal activation. [8]Activation would be more pronounced with EWGs at the C4 or C2 (on an N-aryl substituent) positions.

  • 5-Bromoindazoles : The C5 position on the benzene ring is more susceptible to classical SNAr activation. An EWG at the C4 or C6 position would place it ortho to the bromine, strongly activating it for nucleophilic attack. An EWG at the C7 position would be meta, providing weaker activation. The inherent electron-deficient nature of the fused pyrazole ring itself acts as a moderate activating group for the entire benzene ring, making 5-bromoindazoles more reactive in SNAr than simple bromobenzene, even without additional substituents.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the following protocols are detailed with explanations for key steps, creating a self-validating system.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole

This protocol is adapted from established procedures for the coupling of free (NH) 3-bromoindazoles. [9][10]

G cluster_workflow Suzuki Coupling Workflow A 1. Reagent Prep Weigh 3-bromoindazole, boronic acid, Cs2CO3, and Pd(PPh3)4 into a microwave vial. B 2. Solvent Addition & Purge Add Dioxane/EtOH/H2O. Seal vial and purge with N2/Ar for 10-15 min. A->B C 3. Microwave Reaction Place vial in microwave reactor. Heat to 140°C for specified time (e.g., 30-60 min). B->C D 4. Work-up Cool, dilute with EtOAc, wash with brine, dry over Na2SO4. C->D E 5. Purification Filter, concentrate, and purify by column chromatography. D->E

Figure 4: Experimental workflow for a microwave-assisted Suzuki coupling reaction.

Methodology:

  • Vessel Preparation : To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-1H-indazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (Cs₂CO₃, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

    • Causality: Cesium carbonate is a strong inorganic base required to form the boronate species, which is active in the transmetalation step of the catalytic cycle. [11]Pd(PPh₃)₄ is a common, air-sensitive Pd(0) catalyst precursor.

  • Solvent Addition and Inerting : Add a solvent mixture of 1,4-dioxane/ethanol/water (e.g., in a 7:2:1 ratio, 5 mL). Securely cap the vial. Purge the vessel with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Causality: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species, which would halt the catalytic cycle. The solvent mixture ensures solubility of both organic and inorganic reagents.

  • Microwave Irradiation : Place the vial in a microwave synthesizer and irradiate at 140 °C for 30-60 minutes, with stirring.

    • Causality: Microwave heating provides rapid and uniform heating, which can overcome the activation energy for the rate-limiting oxidative addition step, especially for less reactive substrates like 3-bromoindazole. [10]4. Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-1H-indazole product.

Summary and Strategic Recommendations

The choice between a 3-bromo or 5-bromo indazole derivative as a synthetic precursor has profound implications for reaction design.

  • For Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig) : 5-Bromoindazoles are generally the more reactive and versatile substrates. They often react under milder conditions with a broader range of standard catalysts and ligands. Syntheses involving 3-bromoindazoles are certainly feasible but may require more forceful conditions (e.g., microwave heating) or more specialized, highly active catalyst systems.

  • For Sonogashira Couplings : Both isomers are effective substrates, with reactivity differences being less pronounced. The choice can often be guided by the desired final structure rather than a significant difference in chemical reactivity.

  • For Nucleophilic Aromatic Substitution (SNAr) : 5-Bromoindazoles are the clear substrate of choice, particularly when activated by ortho or para electron-withdrawing groups. The C3 position is generally unreactive towards SNAr unless subjected to extreme activation.

By understanding these fundamental principles of reactivity, researchers and drug development professionals can make more informed decisions, optimizing synthetic routes to accelerate the discovery and production of novel indazole-based therapeutics.

References

  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry.
  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ResearchGate. (n.d.). New derivatives of indazole as electronically active materials.
  • NIH. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • NIH. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • NIH. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • RSC Publishing. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Wikipedia. (n.d.). Suzuki reaction.
  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • NIH. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • Penn/Merck High-Throughput Experimentation Center. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • NIH. (n.d.). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.
  • YouTube. (2025). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem.
  • ChemBK. (2024). 3-Bromo-5-nitro-1H-indazole.
  • YouTube. (2019). Sonogashira coupling.
  • YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
  • YouTube. (2024). Steric Hindrance | Organic Chemistry.

Sources

A Comparative Guide to the Validation of Analytical Methods for Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-based compounds represent a significant class of heterocyclic molecules that are cornerstones in modern medicinal chemistry. Their unique structural features allow them to interact with a wide array of biological targets, leading to their development as potent therapeutic agents for conditions ranging from oncology to inflammatory diseases. The journey from a promising indazole derivative in the lab to a market-approved pharmaceutical hinges on the rigorous control of its quality, purity, and concentration. This is where the validation of analytical methods becomes a critical, non-negotiable step.

This guide provides a comprehensive comparison of the primary analytical techniques used for the characterization and quantification of indazole-based compounds. As a senior application scientist, the aim is not merely to present protocols, but to delve into the causality behind methodological choices, ensuring a deep, practical understanding. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) based methods, grounding our discussion in the authoritative standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Foundation: Why Method Validation is Crucial

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For indazole-based drug substances and products, this means the methods must be reliable, reproducible, and accurate in measuring the identity, purity, and strength of the compound. A validated method ensures that the data generated is trustworthy, forming the bedrock of regulatory submissions and guaranteeing patient safety.

The core parameters for validation, as stipulated by ICH Q2(R1), include:[1][3][4]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Core Analytical Techniques: A Comparative Analysis

The choice of an analytical technique for an indazole-based compound is dictated by its physicochemical properties, such as polarity, volatility, thermal stability, and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry and is exceptionally well-suited for the analysis of most indazole derivatives.[6]

  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

  • Why it's Suited for Indazoles: Most indazole-based active pharmaceutical ingredients (APIs) are non-volatile, thermally labile, and possess chromophores (light-absorbing groups), making them ideal candidates for Reversed-Phase HPLC (RP-HPLC) with UV detection.[6] The aromatic nature of the indazole ring system typically provides strong UV absorbance, allowing for sensitive detection.

  • Advantages:

    • High versatility for a wide range of polar and non-polar compounds.

    • Excellent quantitative performance (accuracy and precision).

    • Non-destructive, allowing for fraction collection if needed.

    • Well-established and universally accepted by regulatory agencies.

  • Disadvantages:

    • Higher consumption of organic solvents compared to GC.

    • Complex matrices can sometimes interfere with the analysis.

Gas Chromatography (GC)

GC is a powerful technique for compounds that are volatile and thermally stable.

  • Principle of Operation: GC separates compounds based on their partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a column.

  • Applicability to Indazoles: Direct analysis of many indazole-based APIs by GC can be challenging due to their relatively low volatility and potential for thermal degradation at the high temperatures required for volatilization.[6] However, for certain indazole derivatives, particularly smaller molecules or those in specific matrices like e-cigarette oils, GC-MS has proven to be an effective analytical tool.[7][8] In some cases, derivatization to increase volatility may be necessary.[6]

  • Advantages:

    • Exceptional resolving power, capable of separating complex mixtures.

    • High sensitivity, especially when coupled with a mass spectrometer (GC-MS).

    • Faster run times are often possible.

  • Disadvantages:

    • Limited to volatile and thermally stable analytes.

    • Derivatization adds complexity and potential for error.

    • Potential for analyte degradation in the injector port.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.

  • Principle of Operation: After separation by HPLC, the analyte is ionized and its mass-to-charge ratio is measured by the mass spectrometer. This provides molecular weight information and, with tandem MS (MS/MS), structural information.

  • Why it's a Game-Changer for Indazoles: LC-MS is invaluable for impurity profiling and degradation studies, where unknown compounds must be identified at very low levels.[9][10] Its high selectivity allows for the accurate quantitation of the target indazole compound even in the presence of co-eluting impurities or complex biological matrices.[9][11]

  • Advantages:

    • Unmatched sensitivity and selectivity.

    • Provides molecular weight and structural information, aiding in the identification of unknown impurities.

    • Ideal for bioanalytical studies (e.g., pharmacokinetics) where low detection limits are required.[9]

  • Disadvantages:

    • Higher equipment cost and complexity.

    • Susceptible to matrix effects, where components of the sample can suppress or enhance the ionization of the analyte.

    • Method development can be more complex than for HPLC-UV.

Data Presentation: Comparative Validation Parameters

The following table summarizes typical performance data from validated methods for an exemplary indazole-based API, illustrating the strengths of each technique.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Demonstrated by peak purity and resolution from known impurities.Confirmed by unique retention time and mass spectrum.[7]Highly specific due to unique precursor/product ion transitions.
Linearity (R²) > 0.999> 0.998> 0.999
Range (µg/mL) 1 - 1500.05 - 100.001 - 1
Accuracy (% Recovery) 98.0 - 102.0%[12]95.0 - 105.0%[8]97.0 - 103.0%
Precision (%RSD) < 2.0%[12]< 5.0%[8]< 3.0%
LOQ (µg/mL) 1.00.050.001
Primary Application Assay, Purity, Content UniformityVolatile Impurities, Specialized AssaysTrace-level Impurities, Bioanalysis, Degradant ID

Experimental Protocols

To provide a practical framework, here is a detailed protocol for the validation of a reversed-phase HPLC method for the assay of a hypothetical indazole-based drug substance, "Indazole-X".

Detailed Protocol: Validation of an HPLC-UV Assay Method for Indazole-X

1. Chromatographic Conditions:

  • System: HPLC with UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic, to be optimized).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined from the UV spectrum of Indazole-X (e.g., 254 nm).[6]

  • Injection Volume: 10 µL.

2. Validation Workflow:

Validation_Workflow cluster_prep Preparation cluster_validation Validation Execution cluster_final Finalization Prep Method Development & Optimization Specificity Specificity/ Forced Degradation Prep->Specificity Standard Prepare Standard & Sample Solutions Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ_LOD LOQ / LOD Robustness->LOQ_LOD Report Compile Validation Report LOQ_LOD->Report SOP Write Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for analytical method validation.

Step-by-Step Validation Experiments:

  • Specificity:

    • Inject a blank (diluent) to ensure no interfering peaks at the retention time of Indazole-X.

    • Inject a solution of a placebo (if a drug product) to check for excipient interference.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on Indazole-X. Analyze the stressed samples to ensure the main peak is resolved from all degradation product peaks, thus demonstrating the method is stability-indicating.[13]

  • Linearity:

    • Prepare a stock solution of Indazole-X reference standard.

    • Create a series of at least five concentrations across the expected range (e.g., 80% to 120% of the target assay concentration).[14]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Calculate the correlation coefficient (R²), y-intercept, and slope of the regression line. The R² should be ≥ 0.999.

  • Accuracy:

    • Prepare a placebo mixture spiked with the Indazole-X API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percentage recovery of the API from the placebo matrix. The acceptance criterion is typically between 98.0% and 102.0%.[12][15]

  • Precision (Repeatability):

    • Prepare six individual test samples of Indazole-X at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results. The acceptance criterion is typically ≤ 2.0%.

  • Intermediate Precision:

    • Repeat the precision study with a different analyst, on a different day, and/or using a different instrument.

    • Compare the results from both studies. The overall %RSD should meet the acceptance criteria.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters one at a time.

    • Examples:

      • Change flow rate (e.g., ± 0.1 mL/min).

      • Change column temperature (e.g., ± 2 °C).

      • Change the pH of the mobile phase buffer (e.g., ± 0.1 units).

    • Analyze a sample under each condition and evaluate the impact on the results (e.g., retention time, peak shape, and assay value). The results should remain within the system suitability criteria.

Logical Relationships: Choosing the Right Tool

The selection of an analytical method is a critical decision based on the specific requirements of the analysis.

Method_Selection Topic Analysis of Indazole Compound HPLC HPLC-UV (Workhorse) Topic->HPLC GC GC-MS (Specialized) Topic->GC LCMS LC-MS/MS (High Sensitivity) Topic->LCMS Assay Assay & Purity (Routine QC) HPLC->Assay Primary Choice Volatile Volatile Impurities GC->Volatile Best Suited For Trace Trace Analysis & Bioanalysis LCMS->Trace Unmatched For ID Unknown ID LCMS->ID Provides MW/Structure

Caption: Decision logic for selecting an analytical method.

Conclusion

The validation of analytical methods for indazole-based compounds is a systematic process that ensures data integrity and regulatory compliance. While HPLC-UV remains the primary choice for routine quality control, offering a robust and reliable platform for assay and impurity testing, its capabilities are complemented by other techniques. GC-MS finds its niche in the analysis of volatile or semi-volatile compounds where thermal stability is not a concern.[16] For ultimate sensitivity and specificity, particularly in the challenging realms of trace-level impurity identification and bioanalysis, LC-MS/MS is the undisputed gold standard.

A thorough understanding of the strengths and limitations of each technique, grounded in the principles of the ICH guidelines, empowers researchers and drug development professionals to select and validate the most appropriate method. This ensures the generation of high-quality, defensible analytical data, which is paramount to advancing novel indazole-based therapies from the laboratory to the clinic.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? . Patsnap Synapse. [Link]

  • The mass fragments of indole and indazole synthetic cannabimimetic... . ResearchGate. [Link]

  • Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS . ResearchGate. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements . LGC. [Link]

  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy . PubMed. [Link]

  • Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS . PubMed. [Link]

  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories . PubMed Central. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation . Resolian. [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives . MDPI. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS . Acta Poloniae Pharmaceutica. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 . Pharmacia. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability . ACS Omega. [Link]

  • Validation of Analytical Methods: A Review . Gavin Publishers. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma . National Institutes of Health (NIH). [Link]

  • Method development and validation of ornidazole by using RP-HPLC . International Journal of Science and Research Archive. [Link]

  • Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study . PubMed. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS . SciELO Brazil. [Link]

Sources

A Senior Application Scientist's Guide to Suzuki Coupling: A Head-to-Head Comparison of Boronic Acids with 5-Bromoindazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its functionalization through carbon-carbon bond-forming reactions is therefore of paramount importance in the discovery and development of new drugs. Among the myriad of cross-coupling reactions available to the modern chemist, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

This guide provides an in-depth, head-to-head comparison of the performance of various boronic acids in the Suzuki coupling with 5-bromoindazole. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern the reactivity of different boronic acids, offering field-proven insights to aid in your experimental design and troubleshooting.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The catalytic cycle, illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is critically influenced by the nature of the boronic acid. The electronic and steric properties of the substituents on the boronic acid play a significant role in its reactivity.

Head-to-Head Comparison of Boronic Acids in Suzuki Coupling with 5-Bromoindazole Derivatives

5-Bromoindazole DerivativeBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dimethoxyethane80295[2]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PCy₃)₂ (5)K₂CO₃Dimethoxyethane80465[2]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄ (5)K₂CO₃Dimethoxyethane80422[2]
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dimethoxyethane80250[2]
5-Bromo-1-Boc-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dimethoxyethane80285[2]
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dimethoxyethane80270[3]
5-Bromo-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dimethoxyethane80245[3]
7-Bromo-4-sulfonamido-1H-indazolePhenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140462[4]
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140470[4]
7-Bromo-4-sulfonamido-1H-indazole4-Nitrophenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140478[4]
7-Bromo-4-sulfonamido-1H-indazole2-Thienylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140480[4]

Analysis of the Data and Expected Trends:

  • Catalyst Choice is Crucial: The data clearly demonstrates that the choice of palladium catalyst and ligand has a profound impact on the reaction outcome. For the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂ was significantly more effective than catalysts bearing phosphine ligands like PCy₃ and PPh₃, affording a much higher yield in a shorter reaction time.[2] This highlights the importance of catalyst screening for this particular substrate class.

  • N-Protection of Indazole: The presence of a protecting group on the indazole nitrogen generally leads to higher yields. The coupling of the unprotected 5-bromo-1H-indazole with N-Boc-2-pyrroleboronic acid gave a modest 50% yield, while the N-Boc protected analogue afforded an 85% yield under the same conditions.[2] This is likely due to the potential for the acidic N-H proton of the unprotected indazole to interfere with the catalytic cycle or cause side reactions.

  • Heteroarylboronic Acids: Both N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid proved to be effective coupling partners, although yields with 2-thiopheneboronic acid were generally lower.[3] This may be attributed to the propensity of some heteroarylboronic acids to undergo protodeboronation under the reaction conditions.

  • Arylboronic Acids - Expected Trends: While direct comparative data for a wide range of arylboronic acids with 5-bromoindazole is limited, we can extrapolate from established principles of Suzuki coupling and data from similar systems. Generally, electron-donating groups on the arylboronic acid can accelerate the transmetalation step, while electron-withdrawing groups can have the opposite effect. However, the data for the 7-bromo-4-sulfonamido-1H-indazole shows that both electron-rich (4-methoxyphenylboronic acid) and electron-poor (4-nitrophenylboronic acid) boronic acids can couple effectively, with the electron-poor partner giving a slightly higher yield in this specific case.[4] Steric hindrance on the boronic acid, particularly at the ortho positions, can significantly slow down the reaction rate and may require more forcing conditions or specialized catalysts with bulky ligands.

Recommended Experimental Protocol

The following protocol is a robust starting point for the Suzuki coupling of 5-bromoindazole derivatives, based on the successful conditions reported by Migliorini et al.[2]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 5-bromoindazole derivative (1.0 eq), boronic acid (1.2-1.5 eq), and K₂CO₃ (2.0 eq) in a reaction vessel. B Add anhydrous dimethoxyethane. A->B C Evacuate and backfill with an inert gas (e.g., Argon) three times. B->C D Add Pd(dppf)Cl₂ catalyst (5 mol%). C->D E Heat the reaction mixture to 80 °C. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture to room temperature. F->G H Perform aqueous work-up and extract with an organic solvent. G->H I Dry the organic layer and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

Figure 2: A generalized experimental workflow for the Suzuki coupling of 5-bromoindazole.

Detailed Steps:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the 5-bromoindazole derivative (1.0 equivalent), the desired boronic acid (1.2-1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethoxyethane to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas, such as argon, three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) catalyst (5 mol%).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted indazole.

Challenges and Considerations in the Suzuki Coupling of 5-Bromoindazole

  • Catalyst Inhibition: Nitrogen-containing heterocycles like indazole can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The use of appropriate ligands, such as the dppf in Pd(dppf)Cl₂, can mitigate this issue.

  • N-Arylation: A potential side reaction is the N-arylation of the indazole ring, especially with unprotected indazoles. Careful optimization of the reaction conditions, including the choice of base and solvent, can help to minimize this side product. In some cases, N-protection of the indazole may be necessary to achieve high yields of the desired C-C coupled product.

  • Protodeboronation: Boronic acids, particularly electron-rich and some heteroarylboronic acids, can undergo protodeboronation (cleavage of the C-B bond by a proton source). Using anhydrous solvents and appropriate bases can help to suppress this side reaction.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling is a powerful and versatile tool for the functionalization of 5-bromoindazole, providing access to a wide range of novel indazole derivatives for drug discovery and development. While the choice of boronic acid certainly influences the reaction outcome, the selection of an appropriate catalyst and the strategic use of N-protection on the indazole ring are arguably the most critical factors for achieving high yields and clean conversions.

The data presented in this guide, synthesized from the available literature, provides a solid foundation for researchers to make informed decisions in their experimental design. Further systematic studies on the coupling of 5-bromoindazole with a broader range of electronically and sterically diverse arylboronic acids would be invaluable to the scientific community and would undoubtedly accelerate the discovery of new indazole-based therapeutics.

References

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Image]. ResearchGate. [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]

  • Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014. [Link]

  • Allali, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(4), 2267–2276. [Link]

  • Allali, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. [Link]

  • Saha, A., & Ranu, B. C. (2010). Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. [Image]. ResearchGate. [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Image]. ResearchGate. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12882. [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Kaewploy, P., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 481. [Link]

  • Cabrera-García, J. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27625-27630. [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

  • Fagué, V., et al. (2025). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Image]. ResearchGate. [Link]

  • Dalmás, V., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(3), 224-230. [Link]

  • Al-Masri, O. A., & El-Abadelah, M. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]

  • G. L. D. F. Silva, et al. (2022). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 27(15), 4991. [Link]

Sources

A Comparative Guide to the Anti-Cancer Properties of Indazole Derivatives: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Indazole Scaffold in Oncology

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to form key interactions with biological targets have made it a cornerstone in the design of novel therapeutics.[2] This is particularly evident in oncology, where several FDA-approved drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor), feature an indazole core.[1][3] These successes underscore the therapeutic potential of indazole derivatives and fuel the ongoing search for new, more potent, and selective anti-cancer agents.[1][4]

This guide provides a comparative analysis of various indazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the critical experimental workflows used to validate their anti-cancer properties. It is designed for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.

Decoding the Mechanism: How Indazole Derivatives Combat Cancer

Indazole derivatives exert their anti-cancer effects by modulating a wide array of cellular targets. While their mechanisms are diverse, a significant portion function as inhibitors of key proteins that drive cancer progression.

The Predominant Role: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[3] Indazole derivatives have proven to be particularly adept at targeting the ATP-binding pocket of various kinases.[3][5]

  • VEGFR/PDGFR Inhibition: A primary mechanism for many indazoles is the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[4][6] By blocking these receptors on endothelial cells, the derivatives disrupt downstream signaling, ultimately inhibiting angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[3] Axitinib and Pazopanib are classic examples of drugs that operate through this pathway.[1][6]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFR signaling is frequently amplified in various cancers, driving cell proliferation and resistance to therapy. Specific indazole derivatives have been developed to potently inhibit FGFRs, with the 1H-indazol-3-amine moiety often serving as an effective hinge-binding fragment.[3][7][8]

  • Other Kinase Targets: The versatility of the indazole scaffold allows for the targeting of a broad spectrum of kinases, including Aurora kinases, c-Met, Pim kinases, and Bcr-Abl, each implicated in different cancer types and cellular processes.[7][9]

Below is a diagram illustrating the central role of VEGFR signaling in angiogenesis and its inhibition by indazole derivatives.

VEGFR_Pathway cluster_EC Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K/Akt VEGFR->PI3K Activates RAS Ras/Raf/MEK/ERK VEGFR->RAS Activates Indazole Indazole Derivative (e.g., Axitinib) Indazole->VEGFR Inhibits Proliferation Proliferation PLCg->Proliferation Promotes Survival Survival PLCg->Survival Promotes Migration Migration PLCg->Migration Promotes PI3K->Proliferation Promotes PI3K->Survival Promotes PI3K->Migration Promotes RAS->Proliferation Promotes RAS->Survival Promotes RAS->Migration Promotes Tumor Tumor Cell Tumor->VEGF Secretes

Caption: VEGFR signaling pathway and its inhibition by indazole-based drugs.

Beyond Kinases: Alternative Anti-Cancer Mechanisms

While kinase inhibition is a dominant theme, the therapeutic reach of indazoles extends to other critical cellular processes.

  • Tubulin Polymerization Inhibition: Certain indazole derivatives act as microtubule-targeting agents. They bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[10] This disruption of the cellular cytoskeleton arrests the cell cycle in the G2/M phase and ultimately induces apoptosis.[10]

  • Induction of Apoptosis via the Mitochondrial Pathway: Many indazole compounds trigger programmed cell death. One extensively studied derivative, compound 2f , was shown to increase levels of reactive oxygen species (ROS), decrease the mitochondrial membrane potential, and modulate the expression of key apoptosis-regulating proteins—upregulating pro-apoptotic Bax and cleaved caspase-3 while downregulating anti-apoptotic Bcl-2.[6][11][12]

  • Inhibition of Other Novel Targets: Research has identified indazoles that inhibit indoleamine-2,3-dioxygenase1 (IDO1), hypoxia-inducible factor-1 (HIF-1), and carbonic anhydrases, expanding their potential applications in cancer therapy.[7]

Comparative Performance: A Data-Driven Overview

The true measure of an anti-cancer agent lies in its potency and selectivity. The following table summarizes experimental data for several indazole derivatives, comparing their primary targets and efficacy across various cancer cell lines. This allows for a direct comparison of their performance and highlights the impact of different structural modifications.

Compound/DerivativePrimary Target(s)Cancer Cell Line(s)In Vitro Potency (IC50)In Vivo Efficacy (Tumor Suppression)Source
Pazopanib VEGFRs, PDGFRs, c-KITMultiple10-84 nMClinically Approved[1][13]
Axitinib VEGFRs, PDGFRsMultiple0.1-1.1 nMClinically Approved[6]
Linifanib (ABT-869) VEGFR2, PDGFRβ, Flt-3Multiple3-4 nMPreclinical/Clinical[13]
Compound 2f Not specified (induces apoptosis)4T1 (Breast), A549 (Lung), HCT116 (Colon)0.23–1.15 µMSuppressed growth in 4T1 mouse model[6][11]
Compound 6o p53/MDM2 pathway, Bcl-2K562 (Leukemia)5.15 µMNot reported[8][14]
Compound 3f Tubulin (Colchicine Site)HCT116 (Colon)Low nM range58.9% at 25 mg/kg (HCT116 xenograft)[10]
GSK2239633A CCR4 (Allosteric)Not applicablePotent antagonistPreclinical development[15]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

The Scientist's Toolkit: Validating Anti-Cancer Activity

A rigorous, multi-step experimental approach is essential to characterize the anti-cancer properties of new indazole derivatives. The process typically flows from initial in vitro screening to more complex in vivo validation.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation a Compound Synthesis b Cell Viability Assay (e.g., MTT) a->b c Mechanism of Action Assays (Apoptosis, Cell Cycle) b->c d Target Engagement Assay (e.g., Kinase Inhibition) c->d e Lead Compound Selection d->e Promising Results f Xenograft Mouse Model g Efficacy & Toxicity Assessment f->g

Caption: General experimental workflow for assessing anti-cancer agents.

Essential In Vitro Experimental Protocols

These assays are the workhorses of initial screening, providing crucial data on a compound's cytotoxicity and mechanism of action.

1. Cell Viability / Cytotoxicity (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight. Causality: Overnight incubation ensures cells recover from trypsinization and enter a logarithmic growth phase.

    • Compound Treatment: Treat the cells with a serial dilution of the indazole derivative (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

    • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C. Causality: This allows sufficient time for enzymatic conversion of MTT in viable cells.

    • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Protocol:

    • Treatment: Treat cells with the indazole derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS. Causality: Collecting floating cells is critical as apoptotic cells often detach.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive/PI negative, and late apoptotic/necrotic cells will be positive for both.

Preclinical In Vivo Validation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

1. Xenograft Mouse Model

  • Principle: This model involves implanting human cancer cells into immunodeficient mice (e.g., nude or SCID mice) to grow a tumor. The effect of the drug on tumor growth can then be measured.[16]

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[16]

    • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Causality: Starting treatment at a consistent tumor volume reduces variability between animals.

    • Randomization & Treatment: Randomize mice into a vehicle control group and one or more treatment groups. Administer the indazole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[16]

    • Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Causality: Body weight is a key indicator of systemic toxicity.

    • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise, weigh, and photograph the tumors for final analysis.

Structure-Activity Relationship (SAR) and Future Directions

The anti-cancer activity of indazole derivatives is highly dependent on the substitution patterns on the indazole ring.[4][7][15] SAR studies have shown that:

  • The 1H-indazole-3-amine fragment is a highly effective hinge-binding motif for many kinases.[8][14]

  • Substitutions at the C5 and C6 positions can significantly influence potency and selectivity.[17] For example, adding a methyl group at the C5 position of certain GSK-3 inhibitors led to a remarkable increase in activity.[3]

  • Modifying the N1 position is a common strategy to improve pharmacokinetic properties and target engagement.[15]

Despite significant progress, challenges such as acquired drug resistance and off-target toxicity remain.[7][18] Future research will likely focus on:

  • Developing highly selective inhibitors to minimize side effects.

  • Designing dual-target or multi-target inhibitors to overcome resistance.

  • Exploring indazole derivatives in combination therapies with other anti-cancer agents.

Conclusion

Indazole derivatives represent a remarkably successful and versatile class of anti-cancer agents. Their ability to be chemically modified to target a wide range of oncogenic pathways—from kinases to the apoptotic machinery—ensures their continued relevance in drug discovery. A systematic and rigorous evaluation process, combining robust in vitro assays with validated in vivo models, is paramount to unlocking the full therapeutic potential of this privileged scaffold and developing the next generation of cancer treatments.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (No date).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2023). Journal of Molecular Structure.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.
  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applic
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2025).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021).
  • Indazole Derivatives: Promising Anti-tumor Agents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. (2020). PubMed.
  • Application Notes and Protocols for In Vivo Studies of Indazole Derivatives.
  • A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023).
  • Structure-activity relationship of indazole-matrine derivative. (No date).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notific
  • A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
  • Recent Advances in the Development of Indazole-based Anticancer Agents. (2018). PubMed.
  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (No date).
  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. (No date). Universidad San Francisco de Quito USFQ.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of tert-butyl 5-bromo-1H-indazole-1-carboxylate (CAS No. 651780-02-8), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols and an understanding of the compound's chemical properties, empowering you to manage your research waste with confidence and integrity.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is a halogenated heterocyclic compound.

GHS Hazard Classification: A Safety Data Sheet (SDS) for this compound classifies it with the following hazards[1]:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory tract irritation.[1]

Chemical Structure and Reactivity: The structure consists of a brominated indazole core with a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This Boc group is notably labile in acidic conditions, a characteristic that can be exploited for chemical modification but also necessitates careful consideration of incompatible materials. Upon thermal decomposition, this compound may release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide).[2]

PropertyValueSource
CAS Number 651780-02-8[1]
Molecular Formula C12H13BrN2O2[1]
Molecular Weight 297.15 g/mol [1]
Appearance Solid-
Primary Hazards Skin, eye, and respiratory irritant[1]

Personal Protective Equipment (PPE) - Your First Line of Defense

Given the irritant nature of this compound, a stringent PPE protocol is non-negotiable. Before handling the compound for disposal, ensure the following are correctly worn:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Compliant Waste Disposal: The Primary Pathway

As a brominated organic compound, this compound is classified as a halogenated organic waste . This classification dictates the primary and most crucial disposal route.

Step-by-Step Disposal Protocol:
  • Waste Segregation: It is imperative to segregate halogenated organic waste from non-halogenated streams. This is because halogenated compounds require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like HBr). Mixing waste streams can lead to regulatory non-compliance and create hazardous chemical reactions.

  • Containerization:

    • Use a designated, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE, or glass for solids) and have a secure, tight-fitting lid.

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (Irritant).

  • Collection:

    • For solid waste, carefully transfer the compound into the designated container using a chemically resistant spatula or scoop. Avoid generating dust.

    • For solutions, pour the liquid waste carefully into the designated liquid waste container. Use a funnel to prevent spills.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible chemicals.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Decontamination of Empty Containers and Glassware

Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated. A chemical pre-treatment step can be employed for this purpose, capitalizing on the lability of the Boc protecting group.

Chemical Pre-treatment via Acid-Mediated Deprotection:

The tert-butyloxycarbonyl (Boc) group can be cleaved under acidic conditions, a process commonly referred to as "de-Boc-ing". This procedure will convert the this compound into 5-bromo-1H-indazole.

WARNING: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. The resulting 5-bromo-1H-indazole is also a hazardous chemical and the rinse solution must be collected as hazardous waste.

Protocol for Decontaminating Glassware:

  • Initial Rinse: Rinse the container with a suitable organic solvent (e.g., acetone or methanol) to remove the bulk of the residual compound. This rinse solvent must be collected as halogenated organic liquid waste.

  • Acidic Treatment:

    • Prepare a deprotection solution. A common and effective solution is a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM), typically in a 1:1 or 1:4 v/v ratio. Alternatively, a 4M solution of HCl in dioxane can be used.

    • Carefully add a small volume of the deprotection solution to the container, ensuring all internal surfaces are wetted.

    • Allow the container to stand in the fume hood for approximately 30 minutes to 1 hour to allow for the deprotection reaction to complete.

  • Neutralization and Rinsing:

    • Carefully decant the acidic solution into a separate container for halogenated organic liquid waste.

    • Rinse the container multiple times with a suitable solvent (e.g., methanol) to remove the deprotection agent and the resulting 5-bromo-1H-indazole. All rinses must be collected as halogenated organic liquid waste.

    • A final rinse with a dilute sodium bicarbonate solution can be used to neutralize any remaining acid, followed by rinses with deionized water. These aqueous rinses should also be collected as hazardous waste.

  • Final Disposal: After this thorough decontamination, the container can typically be disposed of as regular laboratory glassware. However, always consult your institutional EHS guidelines for final confirmation.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor.

  • Don PPE: If it is safe to do so, don the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to soak up the spill.

  • Collection: Carefully scoop the absorbent material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_assessment Initial Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal cluster_decon Container Decontamination Start tert-Butyl 5-bromo-1H- indazole-1-carboxylate Waste IsSolid Solid or Liquid? Start->IsSolid EmptyContainer Empty Container? Start->EmptyContainer Residue in Container SolidWaste Collect in 'Halogenated Organic Solids' Container IsSolid->SolidWaste Solid LiquidWaste Collect in 'Halogenated Organic Liquids' Container IsSolid->LiquidWaste Liquid SealAndStoreSolid Seal, Label & Store in Satellite Accumulation Area SolidWaste->SealAndStoreSolid EHS Arrange for EHS/ Contractor Pickup SealAndStoreSolid->EHS SealAndStoreLiquid Seal, Label & Store in Satellite Accumulation Area LiquidWaste->SealAndStoreLiquid SealAndStoreLiquid->EHS Incineration High-Temperature Incineration EHS->Incineration EmptyContainer->SolidWaste No (Bulk) DeconProc Perform Chemical Decontamination Protocol EmptyContainer->DeconProc Yes DeconWaste Collect all rinsates as 'Halogenated Organic Liquids' DeconProc->DeconWaste CleanGlass Dispose of as Clean Glassware DeconProc->CleanGlass DeconWaste->LiquidWaste

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and compliant waste segregation, researchers can ensure that their work is conducted safely and responsibly. The primary disposal route for this halogenated organic compound is through a licensed hazardous waste incineration service. Chemical decontamination of empty containers is a viable pre-treatment step but requires careful handling of the resulting hazardous waste stream. Always consult your institution's specific EHS guidelines to ensure full compliance.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. Tert-Butyl 5-bromo-1H-indazole-1-carboxylate is one such compound, a valuable building block in medicinal chemistry and drug development.[1] Its indazole core is a privileged scaffold in numerous pharmacologically active molecules.[1] However, its halogenated and reactive nature necessitates a meticulous approach to handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.

Hazard Assessment: Understanding the Risks

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not fully available, the known hazards are based on its structural alerts and data from closely related analogues. The primary risks are associated with irritation and potential harm upon ingestion.

A summary of the known and anticipated hazards is presented below. This assessment is derived from available Safety Data Sheets (SDS) for the compound and its structural class.[2]

Hazard ClassificationGHS CategoryDescription of RiskSource
Skin Corrosion/IrritationCategory 2Causes skin irritation upon direct contact.[2]Angene Chemical SDS[2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2]Angene Chemical SDS[2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory tract irritation, particularly as a dust.[2]Angene Chemical SDS[2]
Acute Toxicity (Oral)Category 4Harmful if swallowed.[3]Fisher Scientific SDS[3], Sigma-Aldrich

The presence of a bromine atom classifies this compound as a halogenated organic, requiring specific disposal protocols to prevent environmental contamination.[4][5][6]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a passive checklist but an active risk mitigation strategy. Given the irritant nature of this compound, the following multi-layered PPE approach is mandatory.

Hand Protection
  • Primary Gloves : Nitrile gloves are the minimum requirement for handling this compound. They provide a suitable barrier against incidental contact with powders and splashes of solutions.[4][7]

  • Glove Change Protocol : Gloves should be changed regularly (every 30-60 minutes is a good practice) or immediately if contamination is known or suspected.[8] Never reuse disposable gloves.

  • Technique : Always inspect gloves for tears or punctures before use. When removing gloves, do so without touching the outer surface with bare skin to prevent cross-contamination.[8][9] Wash hands thoroughly with soap and water after removing gloves.[7]

Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is handled.[10]

  • Elevated Risk : When handling larger quantities (>1 liter of solution) or when there is a significant risk of splashing, chemical splash goggles are required.[10]

  • Maximum Protection : For high-energy operations (e.g., pressure reactions, large-scale transfers outside a fume hood), a polycarbonate face shield must be worn over chemical splash goggles. A face shield alone is insufficient.[10]

Body Protection
  • Laboratory Coat : A flame-resistant lab coat is required. It should be fully buttoned to provide maximum coverage to the torso and arms.[10]

  • Apparel : Full-length pants and closed-toe shoes are mandatory.[7][10] Porous shoes (e.g., canvas) are not suitable as they can absorb and retain chemical spills.

Respiratory Protection
  • Primary Control : All handling of the solid powder form of this compound must be conducted within a certified chemical fume hood to control exposure to airborne particulates.[4][7]

  • Secondary Control : In the rare event that a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator is required. A minimum of an N95 dust mask should be used for weighing small quantities, while a respirator with chemical cartridges may be necessary for larger uncontrolled releases.[8][11]

Operational Protocol: From Weighing to Waste

This step-by-step workflow integrates safety measures directly into the handling process.

Workflow for Safe Handling

prep Step 1: Preparation - Verify fume hood certification. - Don all required PPE:  - Nitrile Gloves  - Lab Coat  - Safety Goggles weigh Step 2: Weighing (in Fume Hood) - Handle solid compound with care to minimize dust. - Use anti-static weigh paper/boat. - Close primary container immediately after use. prep->weigh Proceed dissolve Step 3: Dissolution (in Fume Hood) - Add solvent to the solid slowly. - Keep vessel covered where possible (e.g., with a watch glass). weigh->dissolve Proceed transfer Step 4: Transfer & Use - Use secondary containment when moving the solution outside the hood. - Keep containers sealed when not in use. dissolve->transfer Proceed cleanup Step 5: Decontamination - Wipe down all surfaces in the fume hood with an appropriate solvent. - Dispose of contaminated wipes in the designated solid waste stream. transfer->cleanup After Use disposal Step 6: Waste Disposal - Segregate waste streams:  - Halogenated Liquid Waste  - Contaminated Solid Waste - Label containers clearly. cleanup->disposal Final Step

Caption: Safe Handling Workflow for this compound.

Emergency and Disposal Plans

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][12] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][12] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[12] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3][12] Seek immediate medical attention.

Spill Management
  • Small Spills (Solid) : If you are trained to do so, gently sweep or vacuum the material, avoiding dust generation. Place it into a sealed, labeled container for disposal.[12]

  • Large Spills : Evacuate the immediate area. Secure the location and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.[6][7]

Waste Disposal

The "bromo" functional group in the compound's name is a critical piece of information for disposal.

  • Halogenated Waste Stream : All waste containing this compound, whether liquid or solid, must be disposed of in a designated "Halogenated Organic Waste" container.[4][5] It must not be mixed with non-halogenated waste, as this significantly increases disposal costs and complexity.[6]

  • Container Management : Waste containers must be kept closed except when adding waste.[5][6] They must be clearly labeled with "Hazardous Waste," the words "Halogenated Waste," and the chemical constituents.[6]

By adhering to these rigorous protocols, you can confidently and safely leverage the synthetic utility of this compound in your research endeavors, ensuring a secure environment for discovery.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Halogenated Solvents. Washington State University Environmental Health & Safety.
  • Safety Data Sheet for this compound. Enamine.
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Safety in the Chemistry Laboratory. Chemistry LibreTexts. (2020).
  • Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer.
  • SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. Fisher Scientific. (2023).
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • SAFETY DATA SHEET - 5-Bromo-1H-indazole. Fisher Scientific. (2023).
  • Safety Data Sheet - this compound. Angene Chemical. (2021).
  • 5-Bromo-1H-indazole Safety Information. Sigma-Aldrich.
  • UNIT 7: Personal Protective Equipment. University of Hawai'i at Manoa.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-bromo-1H-indazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-bromo-1H-indazole-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。